molecular formula C8H17N3O4 B1666432 Azido-PEG4-alcohol CAS No. 86770-67-4

Azido-PEG4-alcohol

Numéro de catalogue: B1666432
Numéro CAS: 86770-67-4
Poids moléculaire: 219.24 g/mol
Clé InChI: MBQYGQMGPFNSAP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Azido-PEG4-alcohol is a PEG derivative containing an azide group and a terminal hydroxyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage. The hydroxyl group enables further derivatization or replacement with other reactive functional groups.

Propriétés

IUPAC Name

2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O4/c9-11-10-1-3-13-5-7-15-8-6-14-4-2-12/h12H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBQYGQMGPFNSAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCO)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80404906
Record name 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86770-67-4
Record name 2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80404906
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG4-alcohol: A Versatile Linker for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG4-alcohol, a heterobifunctional linker molecule, has emerged as a critical tool in modern bioconjugation and drug development. Its unique structure, featuring a terminal azide (B81097) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a primary alcohol, offers a versatile platform for the precise assembly of complex biomolecular architectures. This guide provides a comprehensive technical overview of this compound, including its synthesis, physicochemical properties, and detailed protocols for its application in key areas such as Proteolysis Targeting Chimera (PROTAC) synthesis, antibody-drug conjugation (ADC), and fluorescent labeling.

Introduction to this compound

This compound, systematically named 11-azido-3,6,9-trioxaundecan-1-ol, is a biocompatible and water-soluble crosslinker. The core of its utility lies in its bifunctional nature. The azide (N₃) group serves as a highly specific reactive handle for "click chemistry," particularly the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions. These reactions are renowned for their high efficiency, selectivity, and biocompatibility, allowing for the covalent ligation of this compound to alkyne-modified molecules in complex biological environments.

The PEG4 spacer provides several advantageous properties. It enhances the aqueous solubility of the molecule and any conjugate it is a part of, which is a significant benefit for often hydrophobic drug molecules.[1][2] The flexibility of the PEG chain can also be crucial in applications like PROTACs, where it allows the two ends of the chimera to adopt an optimal orientation for inducing protein degradation.[3] The terminal hydroxyl (-OH) group offers an additional site for further chemical modification, enabling the synthesis of more complex constructs.[4]

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its effective use in experimental design.

PropertyValueReference
Chemical Formula C₈H₁₇N₃O₄[4]
Molecular Weight 219.24 g/mol [5]
CAS Number 86770-67-4[4]
Appearance Colorless to pale yellow oil[5]
Solubility Soluble in water, DMSO, DMF, DCM, THF, acetonitrile[5][6]
Purity Typically >95%[4]
Storage Store at -20°C for long-term stability[4]

Synthesis of this compound

The synthesis of this compound is a well-established two-step process starting from the commercially available tetraethylene glycol. The overall workflow involves the selective monotosylation of one of the terminal hydroxyl groups, followed by nucleophilic substitution with an azide salt.

cluster_0 Step 1: Monotosylation cluster_1 Step 2: Azidation TEG Tetraethylene Glycol TEG_Ts Tetraethylene Glycol Monotosylate TEG->TEG_Ts Selective Protection TsCl Tosyl Chloride (TsCl) Triethylamine (TEA) Dichloromethane (DCM), 0°C Azido_PEG4_OH This compound TEG_Ts->Azido_PEG4_OH Nucleophilic Substitution NaN3 Sodium Azide (NaN₃) Dimethylformamide (DMF)

Figure 1: Synthesis of this compound.
Detailed Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Tetraethylene Glycol Monotosylate [7]

  • Reaction Setup: In a round-bottom flask, dissolve tetraethylene glycol (100 g, 515 mmol) in 230 mL of tetrahydrofuran (B95107) (THF).

  • Base Addition: Add a solution of sodium hydroxide (B78521) (6.89 g, 172 mmol) dissolved in 20 mL of deionized water to the flask.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) (9.81 g, 51.5 mmol) in 20 mL of THF dropwise to the reaction mixture.

  • Reaction: Stir the reaction at 0°C for 2 hours.

  • Work-up: Pour the reaction mixture into deionized water. Separate the aqueous layer and extract with dichloromethane. Combine the organic layers, wash with water, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the product as a clear oil. A typical yield is around 90%.

Step 2: Synthesis of 11-azido-3,6,9-trioxaundecan-1-ol (this compound)

  • Reaction Setup: Dissolve tetraethylene glycol monotosylate (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Azide Addition: Add sodium azide (NaN₃) (1.5 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to 80-90°C and stir overnight under an inert atmosphere (e.g., nitrogen).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the product with a suitable organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford this compound as a colorless or pale yellow oil.

Applications in Bioconjugation and Drug Development

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is the most common application of this compound, forming a stable triazole linkage with a terminal alkyne. This reaction is highly efficient, with yields often approaching 100%.[8]

cluster_0 Reaction Components cluster_1 Reaction cluster_2 Product Azide This compound Conjugate Mix Mix Components in a Suitable Solvent System (e.g., t-BuOH/H₂O or DMF) Azide->Mix Alkyne Alkyne-modified Molecule Alkyne->Mix Catalyst Cu(I) Catalyst (e.g., CuSO₄ + Sodium Ascorbate) Catalyst->Mix React Incubate at Room Temperature Mix->React Triazole Stable Triazole-linked Conjugate React->Triazole

Figure 2: General workflow for a CuAAC reaction.

4.1.1. Detailed Experimental Protocol: General CuAAC Reaction [9]

  • Reagent Preparation:

    • Prepare a stock solution of the alkyne-containing molecule in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of this compound in the same solvent.

    • Prepare a fresh stock solution of copper(II) sulfate (CuSO₄) in water (e.g., 20 mM).

    • Prepare a fresh stock solution of sodium ascorbate (B8700270) in water (e.g., 100 mM).

  • Reaction Setup: In a microcentrifuge tube, combine the alkyne-containing molecule (1 equivalent) and this compound (1.1 equivalents).

  • Catalyst Addition: Add the CuSO₄ solution to the reaction mixture to a final concentration of 1 mM.

  • Reduction and Initiation: Add the sodium ascorbate solution to a final concentration of 5 mM to reduce Cu(II) to the active Cu(I) species and initiate the reaction.

  • Incubation: Incubate the reaction mixture at room temperature for 1-4 hours. The reaction can be monitored by TLC or LC-MS.

  • Purification: Upon completion, the product can be purified by an appropriate method such as HPLC or size-exclusion chromatography.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. This compound is frequently used as a linker to connect a ligand for the protein of interest (POI) to a ligand for an E3 ubiquitin ligase. The PEG4 spacer provides the necessary flexibility and solubility for the PROTAC to facilitate the formation of a stable ternary complex between the POI and the E3 ligase, leading to ubiquitination and subsequent degradation of the POI.[2][3]

cluster_0 PROTAC Mechanism of Action PROTAC PROTAC E3 E3 Ubiquitin Ligase PROTAC->E3 Recycling Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 3: Mechanism of action of a PROTAC.

4.2.1. Application Example: Targeting the KRAS Signaling Pathway

The KRAS protein is a key component of the MAPK signaling pathway, which is frequently mutated in various cancers.[10] PROTACs are being developed to target and degrade mutant KRAS proteins.[11] A PROTAC designed for this purpose would typically consist of a KRAS-binding molecule linked via a PEG spacer, such as one derived from this compound, to an E3 ligase ligand. The degradation of KRAS would inhibit downstream signaling, leading to reduced cell proliferation and tumor growth.

cluster_0 KRAS Signaling Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 GRB2->SOS1 KRAS_GDP KRAS-GDP (inactive) SOS1->KRAS_GDP KRAS_GTP KRAS-GTP (active) KRAS_GDP->KRAS_GTP GTP exchange RAF RAF KRAS_GTP->RAF Degradation KRAS Degradation KRAS_GTP->Degradation MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation PROTAC KRAS-targeting PROTAC PROTAC->KRAS_GTP Induces

Figure 4: KRAS signaling pathway and the point of intervention for a KRAS-targeting PROTAC.

Quantitative Data for PROTAC Efficacy

PROTACTargetCell LineDC₅₀ (µM)Dₘₐₓ (%)Reference
LC-2KRASG12CNCI-H20300.25 - 0.76>90[12]
Representative CompoundKRASG12CNSCLC cells0.190[]

DC₅₀: Concentration for 50% degradation; Dₘₐₓ: Maximum degradation.

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that utilize a monoclonal antibody to deliver a potent cytotoxic agent specifically to cancer cells. This compound can be used to link the cytotoxic payload to the antibody. The azide group can be reacted with an alkyne-modified payload, and the alcohol can be activated (e.g., as an NHS ester) to react with amine groups (e.g., lysine (B10760008) residues) on the antibody.[2]

4.3.1. Detailed Experimental Protocol: Two-Step ADC Synthesis

This protocol describes the labeling of an antibody with an azide group using an NHS-activated Azido-PEG4 linker, followed by conjugation to a DBCO-functionalized payload via SPAAC.

Step 1: Antibody Azide Labeling [14]

  • Reagent Preparation:

    • Prepare a solution of the antibody (e.g., IgG) at 1-10 mg/mL in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

    • Prepare a 10 mM stock solution of Azido-PEG4-NHS ester in anhydrous DMSO.

  • Labeling Reaction: Add a 20-fold molar excess of the Azido-PEG4-NHS ester solution to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).

  • Incubation: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Purification: Remove unreacted linker by dialysis or using a desalting column.

Step 2: Payload Conjugation via SPAAC [15]

  • Reagent Preparation:

    • Prepare a stock solution of the DBCO-functionalized payload in DMSO.

  • Conjugation Reaction: Add a 3-5 fold molar excess of the DBCO-payload solution to the azide-labeled antibody solution.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Purification: Purify the ADC using size-exclusion chromatography to remove excess payload and any aggregates.

Fluorescent Labeling

This compound is a valuable tool for the fluorescent labeling of biomolecules for imaging applications.[8] An alkyne-modified fluorescent dye can be "clicked" onto a biomolecule that has been functionalized with this compound.

4.4.1. Detailed Experimental Protocol: Fluorescent Labeling of a Protein

  • Protein Modification: The protein of interest is first functionalized with an alkyne group. This can be achieved through metabolic labeling with an alkyne-containing amino acid analog or by chemical modification of reactive residues.

  • Labeling Reaction:

    • Dissolve the alkyne-modified protein in a suitable buffer.

    • Add Azido-PEG4-fluorophore (a pre-conjugated this compound with a fluorescent dye) in a 3-fold molar excess.

    • Add the Cu(I) catalyst as described in the general CuAAC protocol (Section 4.1.1).

  • Incubation: Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification: Remove excess labeling reagents by gel filtration or dialysis.

Quantitative Data for Labeling Efficiency

BiomoleculeLabeling MethodLabeling EfficiencyReference
OligonucleotideCuAAC with FAM-Azide~100% conversion[8]
Cellular ProteinsSPAAC with coumarin-cyclooctyne8-20 fold fluorescence enhancement

Conclusion

This compound is a highly versatile and valuable reagent for researchers, scientists, and drug development professionals. Its well-defined structure, combining a bioorthogonal azide handle, a solubility-enhancing PEG4 spacer, and a modifiable hydroxyl group, makes it an ideal building block for a wide range of applications. The detailed protocols and data presented in this guide demonstrate its utility in the synthesis of advanced therapeutics like PROTACs and ADCs, as well as in the fluorescent labeling of biomolecules for research purposes. As the field of targeted therapies and bioconjugation continues to evolve, the importance of well-characterized and versatile linkers like this compound will undoubtedly continue to grow.

References

A Technical Guide to the Molecular Weight of Azido-PEG4-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: This document provides a detailed technical overview of Azido-PEG4-alcohol, a bifunctional molecule widely utilized by researchers, scientists, and drug development professionals. Featuring a terminal azide (B81097) group for click chemistry reactions and a hydroxyl group for further derivatization, this molecule is a key component in bioconjugation, drug delivery systems, and as a PROTAC linker.[1][][3] Its hydrophilic polyethylene (B3416737) glycol (PEG) spacer enhances solubility in aqueous media, a critical factor in biological applications.[1][4] This guide focuses on the core physicochemical property of this compound: its molecular weight, detailing both its theoretical values and the experimental methodology for its verification.

Theoretical Molecular Weight and Physicochemical Properties

The precise molecular weight of this compound is derived from its chemical formula, C8H17N3O4.[1][][3][5] Two values are of primary importance for researchers: the average molecular weight and the monoisotopic mass.

  • Average Molecular Weight: This value is calculated using the weighted average of the natural abundances of all isotopes for each element in the molecule. It is the most commonly cited "molecular weight" and is used for bulk calculations, such as preparing solutions of a specific molarity.

  • Monoisotopic Mass (Exact Mass): This value is calculated using the mass of the most abundant isotope for each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O). The monoisotopic mass is crucial for high-resolution analytical techniques like mass spectrometry, where individual ionic species are resolved.[1]

The key quantitative data for this compound are summarized below.

ParameterValueReference
Chemical Formula C8H17N3O4[1][][3][5]
Average Molecular Weight 219.24 g/mol [1][][3]
Monoisotopic Mass 219.1219 Da[1]
IUPAC Name 2-(2-(2-(2-azidoethoxy)ethoxy)ethoxy)ethan-1-ol[1][]
CAS Number 86770-67-4[1][3][5][6]

Experimental Verification of Molecular Weight

The molecular weight of a small molecule like this compound is most accurately verified using mass spectrometry (MS). Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique that minimizes fragmentation, allowing for the detection of the intact molecular ion.[7][8]

2.1 Detailed Protocol: Molecular Weight Verification by ESI-MS

This protocol outlines a standard procedure for confirming the molecular weight of this compound using a High-Performance Liquid Chromatograph coupled to an ESI Mass Spectrometer (HPLC/ESI-MS).[9]

Objective: To verify the monoisotopic mass of this compound.

Materials:

  • This compound sample

  • HPLC-grade water with 0.1% formic acid (Solvent A)

  • HPLC-grade acetonitrile (B52724) with 0.1% formic acid (Solvent B)

  • Methanol (for sample dissolution)

  • Calibrant solution for MS

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Orbitrap, Q-TOF) with an ESI source

  • HPLC system

  • Analytical C18 column

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in methanol.

    • Create a working solution by diluting the stock solution to 1-10 µg/mL in a 50:50 mixture of Solvent A and Solvent B.

  • Instrument Calibration:

    • Calibrate the mass spectrometer according to the manufacturer's instructions using a standard calibrant solution to ensure high mass accuracy.

  • HPLC Method:

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient:

      • 0-1 min: 5% Solvent B

      • 1-5 min: Linear gradient from 5% to 95% Solvent B

      • 5-7 min: Hold at 95% Solvent B

      • 7-8 min: Return to 5% Solvent B

      • 8-10 min: Re-equilibrate at 5% Solvent B

  • ESI-MS Parameters (Positive Ion Mode):

    • Ionization Mode: ESI Positive

    • Capillary Voltage: 3.5 - 4.5 kV

    • Drying Gas (N₂): Flow rate and temperature optimized for signal stability (e.g., 10 L/min, 300 °C).

    • Nebulizer Pressure: 30-40 psi

    • Mass Range: 100 - 500 m/z

    • Data Acquisition: Full scan mode

  • Data Analysis:

    • Extract the mass spectrum for the chromatographic peak corresponding to this compound.

    • Identify the primary molecular ion adducts. In positive mode with formic acid, the protonated molecule [M+H]+ is expected. Sodium [M+Na]+ and potassium [M+K]+ adducts are also commonly observed.[7][10]

    • Calculate the expected m/z for these adducts based on the monoisotopic mass (M = 219.1219 Da):

      • [M+H]+ = 219.1219 + 1.0078 = 220.1297 m/z

      • [M+Na]+ = 219.1219 + 22.9898 = 242.1117 m/z

    • Compare the experimentally measured m/z values with the calculated theoretical values. The difference should be within the mass accuracy tolerance of the instrument (typically < 5 ppm).

Workflow Visualization

The following diagram illustrates the logical workflow for the experimental determination of the molecular weight of this compound using HPLC/ESI-MS.

G Figure 1. Experimental Workflow for Molecular Weight Verification cluster_prep Sample & System Preparation cluster_analysis Data Acquisition cluster_data Data Interpretation cluster_result Conclusion Sample Prepare 1-10 µg/mL This compound Inject Inject Sample into HPLC Sample->Inject Calibrate Calibrate Mass Spectrometer Analyze Mass Analysis (m/z Scan) Calibrate->Analyze Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Ionize->Analyze Detect Ion Detection Analyze->Detect Spectrum Generate Mass Spectrum Detect->Spectrum Identify Identify Adducts ([M+H]+, [M+Na]+) Spectrum->Identify Compare Compare Experimental m/z to Theoretical Mass Identify->Compare Result Confirm Molecular Weight Compare->Result

Figure 1. Experimental Workflow for Molecular Weight Verification

References

An In-depth Technical Guide to Azido-PEG4-alcohol (CAS: 86770-67-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG4-alcohol, a versatile heterobifunctional linker crucial in the fields of bioconjugation, drug delivery, and targeted protein degradation. This document details its chemical and physical properties, provides experimental protocols for its application, and visualizes key mechanisms and workflows.

Core Properties of this compound

This compound is a polyethylene (B3416737) glycol (PEG) derivative containing a terminal azide (B81097) group and a hydroxyl group, separated by a four-unit PEG spacer. This structure imparts desirable characteristics for its use as a linker molecule. The azide group allows for highly specific and efficient "click chemistry" reactions, while the hydroxyl group can be further functionalized. The hydrophilic PEG chain enhances the solubility of the resulting conjugates in aqueous media.

Chemical and Physical Data

A summary of the key quantitative data for this compound is presented in Table 1.

PropertyValueReferences
CAS Number 86770-67-4[1][2][3][4][5][6]
Molecular Formula C8H17N3O4[1][2][3][5][6]
Molecular Weight 219.24 g/mol [2][4][6]
Appearance Colorless to light yellow liquid/oil[2][3]
Purity ≥95.0% to ≥98%[2][4][6]
Solubility Miscible with water and most organic solvents (e.g., DMSO, DMF)[6]
Refractive Index ~1.46[4]
Storage and Handling

Proper storage and handling are critical to maintain the integrity of this compound.

ConditionRecommendationReferences
Storage Temperature Long-term: -20°C; Short-term: 2-8°C[2][3]
Handling Store in a dry, dark place. Avoid heat, flames, and sparks. Wear appropriate personal protective equipment (gloves, eye protection).[1]

Key Applications in Research and Drug Development

The unique bifunctional nature of this compound makes it a valuable tool in several advanced scientific applications, most notably in "click chemistry" and the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Click Chemistry

This compound is a key reagent in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. These "click" reactions are known for their high efficiency, specificity, and biocompatibility, making them ideal for conjugating molecules in complex biological systems.[5]

PROTACs

As a flexible and hydrophilic linker, this compound is frequently used in the synthesis of PROTACs.[6] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound provides the necessary spacing and solubility for the PROTAC to effectively bring the target protein and the E3 ligase into proximity.[6] A notable application is in the development of PROTACs for the degradation of Bromodomain-containing protein 4 (BRD4), a target in cancer therapy.[6]

Experimental Protocols

The following are representative protocols for the use of this compound in its primary applications.

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an alkyne-containing molecule to this compound.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate

  • A suitable ligand (e.g., THPTA or TBTA)

  • Appropriate solvent (e.g., water, DMSO, or a mixture)

Procedure:

  • Prepare stock solutions of all reagents in the chosen solvent.

  • In a reaction vessel, combine the alkyne-containing molecule and this compound.

  • In a separate tube, pre-mix the CuSO4 and the ligand.

  • Add the copper-ligand complex to the reaction mixture.

  • Initiate the reaction by adding a fresh solution of sodium ascorbate.

  • Allow the reaction to proceed at room temperature for 1-4 hours.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, purify the product using a suitable method (e.g., chromatography).

Representative Workflow for PROTAC Synthesis for BRD4 Degradation

This workflow outlines the key steps in synthesizing a BRD4-targeting PROTAC using this compound as a linker. This is a multi-step process that involves the synthesis of the target protein binder and the E3 ligase ligand, followed by their conjugation using the linker.

Step 1: Functionalization of one of the binding moieties with an alkyne group. Step 2: Reaction of the hydroxyl group of this compound with the other binding moiety. Step 3: CuAAC reaction to link the two functionalized binders.

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows related to the application of this compound.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (Target Binder - Linker - E3 Ligase Ligand) Target Target Protein (e.g., BRD4) PROTAC->Target Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Binds Ternary_Complex Ternary Complex (Target-PROTAC-E3 Ligase) Ubiquitinated_Target Ubiquitinated Target Protein Ternary_Complex->Ubiquitinated_Target Ubiquitin Transfer Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Proteasome Proteasome Ubiquitinated_Target->Proteasome Recognition Degraded_Protein Degraded Protein Fragments Proteasome->Degraded_Protein Degradation

Caption: Mechanism of action for a PROTAC utilizing a linker like this compound.

CuAAC_Workflow start Start reagents Combine this compound and Alkyne-Molecule start->reagents catalyst Prepare and Add Cu(I)-Ligand Complex reagents->catalyst initiation Add Sodium Ascorbate to Initiate Reaction catalyst->initiation reaction Incubate at Room Temperature (1-4 hours) initiation->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring purification Purify Product (Chromatography) monitoring->purification end Final Conjugate purification->end

Caption: Experimental workflow for a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

BRD4_Degradation_Pathway cluster_downstream Downstream Effects of BRD4 Degradation BRD4_PROTAC BRD4-Targeting PROTAC BRD4_Degradation BRD4 Degradation BRD4_PROTAC->BRD4_Degradation MYC_Down Decreased MYC Expression BRD4_Degradation->MYC_Down CellCycle_Arrest Cell Cycle Arrest BRD4_Degradation->CellCycle_Arrest Apoptosis Induction of Apoptosis BRD4_Degradation->Apoptosis

Caption: Simplified signaling pathway showing the effects of BRD4 degradation.

References

Azido-PEG4-alcohol: A Comprehensive Technical Guide to its Aqueous Solubility

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the water solubility of Azido-PEG4-alcohol, a bifunctional molecule increasingly utilized in bioconjugation, drug delivery, and proteomics. Understanding the aqueous solubility of this reagent is critical for its effective application in various experimental and therapeutic contexts.

Core Physicochemical Properties and Aqueous Solubility

This compound, also known as 1-Azido-3,6,9,12-tetraoxapentadecan-15-ol, is a clear, colorless to pale yellow oil at room temperature. Its structure features a terminal azide (B81097) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group. This combination of a polar azide, a flexible and hydrophilic PEG chain, and a hydrogen-bonding hydroxyl group confers excellent solubility in aqueous media.[1][][3]

The polyethylene (B3416737) glycol spacer is the key determinant of its high water solubility.[1][3] The repeating ether units in the PEG chain readily form hydrogen bonds with water molecules, facilitating its dissolution. The terminal hydroxyl group further enhances this property.[4]

Quantitative Solubility Data

The aqueous solubility of this compound is consistently reported to be high. The following table summarizes the available quantitative data from various suppliers.

SolventSolubility (mg/mL)Molar Concentration (mM)Source(s)
Water (H₂O)≥ 100 mg/mL456.12 mM[][6][7]
Dimethyl Sulfoxide (DMSO)≥ 100 mg/mL456.12 mM[]

Note: The "≥" symbol indicates that the saturation point may be higher than the reported value.[6]

Molecular Interaction with Water

The high aqueous solubility of this compound is a direct result of its molecular structure, which is optimized for interaction with water molecules. The following diagram illustrates the key hydrogen bonding interactions.

G cluster_water Water Molecules cluster_peg This compound H2O_1 H₂O H2O_2 H₂O H2O_3 H₂O H2O_4 H₂O H2O_5 H₂O H2O_6 H₂O peg N₃-CH₂CH₂- O-CH₂CH₂- O-CH₂CH₂- O-CH₂CH₂- O-CH₂-OH peg:peg1->H2O_1 peg:peg2->H2O_2 peg:peg3->H2O_3 peg:hydroxyl->H2O_4 peg:azide->H2O_5 peg:hydroxyl->H2O_6

Hydrogen bonding between this compound and water.

Experimental Protocols

  • Preparation of a Saturated Solution: Adding an excess amount of this compound to a known volume of purified water (e.g., deionized or distilled).

  • Equilibration: Stirring or agitating the mixture at a controlled temperature for a sufficient period to ensure equilibrium is reached.

  • Separation of Undissolved Solute: Centrifuging or filtering the solution to remove any undissolved this compound.

  • Quantification: Determining the concentration of the solute in the clear supernatant. This could be achieved through various analytical techniques such as gravimetric analysis (after solvent evaporation), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.

Applications in Research and Drug Development

The excellent water solubility of this compound is a significant advantage in various applications:

  • Bioconjugation: In "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the aqueous solubility of the PEGylated azide reagent facilitates reactions with biomolecules in physiological buffers without the need for organic co-solvents that could denature the target.[4][8]

  • Drug Delivery: As a linker in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the hydrophilic PEG spacer can improve the overall solubility and pharmacokinetic properties of the resulting conjugate.[6]

  • Surface Modification: The hydroxyl group allows for the attachment of this molecule to surfaces, which can then be further functionalized via the azide group. The PEG spacer renders the surface more hydrophilic and resistant to non-specific protein adsorption.[4]

References

Stability and Storage of Azido-PEG4-alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the stability and storage of Azido-PEG4-alcohol, a critical bifunctional linker used extensively in bioconjugation, drug delivery, and the development of Proteolysis Targeting Chimeras (PROTACs). Understanding the stability profile and optimal storage conditions of this reagent is paramount for ensuring experimental reproducibility, product efficacy, and safety in the laboratory.

Chemical Stability Profile

This compound (C8H17N3O4) is an aliphatic azide (B81097), a class of compounds known for their utility in "click chemistry" reactions. The stability of organic azides is largely dictated by their molecular structure. Generally, aliphatic azides, such as this compound, are considered to be relatively stable, particularly when compared to their aromatic or acyl counterparts.

The stability of this compound can be assessed by considering established empirical rules for organic azide safety:

  • Carbon-to-Nitrogen Ratio (C/N): A higher C/N ratio is indicative of greater stability. For this compound, the C/N ratio is 8/3, which is greater than 1, suggesting a favorable stability profile.

  • The "Rule of Six": This guideline suggests that there should be at least six carbon atoms for each energetic functional group (like an azide). This compound, with eight carbons and one azide group, adheres to this rule, further supporting its relative stability under normal handling conditions.

Despite its relative stability, this compound is susceptible to degradation under certain conditions. The primary degradation pathways of concern are thermal decomposition and, to a lesser extent, potential oxidation of the polyethylene (B3416737) glycol (PEG) backbone.

Potential Degradation Pathways:

  • Thermal Decomposition: Like all azides, this compound can decompose upon heating, leading to the extrusion of nitrogen gas (N2) and the formation of a highly reactive nitrene intermediate. This decomposition is irreversible and leads to a loss of the azide's utility in click chemistry reactions. It is therefore crucial to avoid exposure to high temperatures.

  • Oxidation of the PEG Backbone: The ether linkages in the PEG chain can be susceptible to oxidation, particularly in the presence of oxygen, light, and elevated temperatures. This can lead to chain cleavage and the formation of various byproducts, potentially impacting the linker's performance and purity.

Recommended Storage and Handling

Proper storage and handling are critical for maintaining the integrity and functionality of this compound. The following recommendations are compiled from various supplier guidelines and general laboratory safety practices.

Storage Conditions

To minimize degradation, this compound should be stored under controlled conditions. The following table summarizes the recommended storage temperatures and durations for both the neat compound and its stock solutions.

FormStorage TemperatureRecommended DurationKey Considerations
Neat Compound -20°CLong-term (months to years)[1][2][3]Store in a dry, dark environment.[1][4]
0-4°CShort-term (days to weeks)[1]
Stock Solutions -80°CUp to 6 months[5]
-20°CUp to 1 month[5]
0-4°CUp to 1 month[3]For aqueous solutions, sterile filtration is advised.[5]

It is also recommended to purge the storage container with an inert gas, such as argon or nitrogen, to displace oxygen and further mitigate the risk of oxidative degradation. The product is generally shipped at ambient temperature and is considered stable for the duration of shipping.[1][2]

Safe Handling Workflow

Adherence to a strict handling protocol is essential for user safety and to prevent contamination or degradation of the reagent.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_cleanup Spill & Waste A Equilibrate to Room Temperature B Work in a Fume Hood A->B C Use Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Dispense Required Amount C->D E Avoid Heat, Flames, and Sparks D->E F Avoid Contact with Oxidizing Agents D->F G Reseal Container Tightly F->G H Purge with Inert Gas (Optional but Recommended) G->H I Store at Recommended Temperature (e.g., -20°C) H->I J Absorb Spills with Inert Material K Dispose of Waste According to Institutional Guidelines J->K

Figure 1. Safe Handling Workflow for this compound.

Experimental Protocols for Stability Assessment

Forced Degradation Study

To identify potential degradation products and establish the stability-indicating nature of an analytical method, a forced degradation study should be performed. This involves subjecting this compound to a variety of stress conditions.

Stress ConditionExample Protocol
Acid Hydrolysis Dissolve this compound in a suitable solvent and add a dilute acid (e.g., 0.1 M HCl). Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
Base Hydrolysis Dissolve this compound in a suitable solvent and add a dilute base (e.g., 0.1 M NaOH). Incubate at a controlled temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
Oxidation Dissolve this compound in a suitable solvent and add a dilute oxidizing agent (e.g., 3% H2O2). Incubate at room temperature for a defined period.
Thermal Stress Store the neat compound or a solution at an elevated temperature (e.g., 60-80°C) for a defined period.
Photostability Expose the neat compound or a solution to a controlled light source (e.g., ICH-compliant photostability chamber) for a defined duration.
Stability-Indicating Analytical Method

A robust analytical method is required to separate and quantify this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is a suitable technique.

Example HPLC Method Parameters:

  • Column: A reversed-phase column (e.g., C18, C8) is a common starting point.

  • Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile (B52724) or methanol), often with a small amount of an additive like formic acid, is typically used for PEG-containing molecules.

  • Detector: Since the PEG backbone lacks a strong UV chromophore, a universal detector such as a Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometer (MS) is highly recommended for accurate quantification.

  • Method Validation: The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.

The following diagram illustrates a logical workflow for developing a stability-indicating assay.

A Develop HPLC Method (Column, Mobile Phase, Detector) B Perform Forced Degradation Study (Acid, Base, Oxidation, Heat, Light) A->B C Analyze Stressed Samples by HPLC B->C D Assess Peak Purity and Resolution C->D E Identify Degradation Products (e.g., by MS) D->E F Validate the Analytical Method (ICH Guidelines) E->F G Conduct Long-Term and Accelerated Stability Studies F->G

Figure 2. Workflow for Stability-Indicating Assay Development.

Conclusion

This compound is a relatively stable molecule when stored and handled correctly. The key to maintaining its integrity is to minimize exposure to heat, light, and oxygen. For researchers and drug development professionals, adherence to the recommended storage conditions and safe handling practices outlined in this guide is essential for achieving reliable and reproducible results in their scientific endeavors. The development of a validated, stability-indicating analytical method is crucial for quality control and for establishing the shelf-life of this compound and formulations containing it.

References

The Lynchpin of Bioconjugation: An In-depth Technical Guide to the Azide Group Reactivity of Azido-PEG4-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern bioconjugation and drug development, the precise and efficient linking of molecules is paramount. Azido-PEG4-alcohol has emerged as a cornerstone bifunctional linker, prized for its hydrophilic tetraethylene glycol (PEG) spacer and, most critically, the versatile reactivity of its terminal azide (B81097) group. This technical guide provides a comprehensive exploration of the azide group's reactivity in this compound, offering a reference for researchers leveraging this reagent in applications ranging from proteomics and diagnostics to the synthesis of advanced therapeutics like Proteolysis Targeting Chimeras (PROTACs).

The azide moiety is a powerful functional group in chemical biology due to its small size, metabolic stability, and bioorthogonal reactivity. It does not typically participate in native biological reactions, making it an ideal chemical handle for specific, targeted modifications of biomolecules in complex biological milieu. The primary reactivity of the azide group in this compound is centered around cycloaddition reactions with alkynes and the Staudinger ligation with phosphines.

Core Reactivities of the Azide Group

The azide group of this compound partakes in several highly efficient and specific ligation chemistries. The most prominent among these are the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and the Staudinger Ligation. Each of these reactions offers distinct advantages depending on the specific application and experimental constraints.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a cornerstone of "click chemistry," renowned for its high efficiency, regioselectivity (forming the 1,4-disubstituted triazole), and mild reaction conditions.[1] The azide group of this compound reacts with a terminal alkyne in the presence of a Cu(I) catalyst to form a stable triazole linkage.[2] The Cu(I) catalyst is typically generated in situ by the reduction of a Cu(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate (B8700270).[3] To enhance the reaction rate and prevent oxidative damage to biomolecules, a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often employed.[3]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications in living systems where the cytotoxicity of copper is a concern, SPAAC offers a powerful, copper-free alternative.[4] This reaction utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide group of this compound to form a stable triazole.[4][5] The reaction is driven by the release of ring strain in the cyclooctyne, allowing it to proceed efficiently at physiological temperatures and pH.[4]

Staudinger Ligation

The Staudinger ligation is another bioorthogonal reaction that involves the reaction of the azide group with a phosphine, typically one functionalized with an ester group.[6] This reaction proceeds through an iminophosphorane intermediate, which then rearranges to form a stable amide bond.[7] This reaction is notable for its high chemoselectivity, as azides and phosphines are abiotic in most biological systems.[6]

Quantitative Data on Azide Group Reactivity

The efficiency of these ligation reactions can be quantitatively described by their second-order rate constants. While specific kinetic data for this compound is not extensively published, the following tables provide representative second-order rate constants for the reactions of analogous azides with common reaction partners. This data is crucial for designing experiments, as it allows for the estimation of reaction times and required reactant concentrations.

Disclaimer: The following kinetic data is for azides structurally similar to the azide moiety in this compound and should be used as a reference. Actual reaction rates with this compound may vary depending on specific reaction conditions, including solvent, temperature, and the structure of the reaction partner.

Reaction TypeAlkyne/PhosphineAzideSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Solvent
CuAAC Terminal AlkyneGeneral Azide~10 - 100[8]Various
SPAAC BCN-methanolBenzyl Azide0.15[9]DMSO
SPAAC DBCO derivativesGeneral Azide~0.1 - 2.0[4]Various
Staudinger Ligation (Diphenylphosphino)methanethiolGeneral Azide7.7 x 10⁻³[6][10]Not Specified

Experimental Protocols

The following are generalized protocols for the key reactions involving the azide group of this compound. These should be adapted and optimized for specific experimental conditions.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) Sulfate (CuSO₄) stock solution (e.g., 100 mM in deionized water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (e.g., 100 mM in deionized water)

  • Sodium Ascorbate stock solution (e.g., 1 M in deionized water, freshly prepared)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.0-8.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) if needed for solubility

Procedure:

  • In a suitable reaction vessel, dissolve the alkyne-containing molecule and this compound (typically at a 1:1 to 1:1.2 molar ratio) in the reaction buffer. If necessary, use a minimal amount of DMF or DMSO to aid dissolution.

  • In a separate tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.[3] Let this mixture stand for 1-2 minutes.

  • Add the catalyst premix to the reaction mixture containing the azide and alkyne. The final concentration of CuSO₄ is typically in the range of 50 µM to 2 mM.[10]

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be in significant excess (e.g., 20-50 equivalents) to the copper concentration.[3]

  • Allow the reaction to proceed at room temperature for 1-4 hours, or as determined by reaction monitoring.[3]

  • Monitor the reaction progress by an appropriate analytical method (e.g., LC-MS, TLC, or HPLC).

  • Upon completion, the product can be purified by methods suitable for the specific application, such as size-exclusion chromatography, affinity chromatography, or dialysis.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with DBCO- or BCN-functionalized molecules

Materials:

  • This compound

  • DBCO- or BCN-functionalized molecule

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO (if needed for solubility)

Procedure:

  • Dissolve the DBCO- or BCN-functionalized molecule in the reaction buffer.

  • Add this compound to the reaction mixture. A molar excess of 1.5 to 10 equivalents of one of the coupling partners can be used to drive the reaction to completion.[11]

  • If a stock solution of either reactant is prepared in DMSO, ensure the final concentration of DMSO in the reaction mixture is kept low (ideally below 10% v/v) to minimize potential effects on biomolecules.[12]

  • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[9] Reaction times may be shorter for more reactive cyclooctynes or higher concentrations.

  • Monitor the reaction progress by an appropriate analytical method (e.g., UV-Vis spectroscopy by monitoring the disappearance of the DBCO absorbance at ~310 nm, LC-MS, or SDS-PAGE for protein conjugations).

  • Once the reaction is complete, purify the conjugate using a suitable method to remove unreacted starting materials.

Application Showcase: PROTAC Synthesis Workflow

A major application of this compound is in the synthesis of PROTACs. The PEG linker provides hydrophilicity and the azide group serves as a versatile handle for click chemistry-mediated ligation of the two ligands of the PROTAC.

PROTAC_Synthesis_Workflow cluster_synthesis Modular PROTAC Synthesis via Click Chemistry cluster_mechanism PROTAC Mechanism of Action POI_ligand Protein of Interest (POI) Ligand with Alkyne Handle PROTAC Final PROTAC Molecule POI_ligand->PROTAC CuAAC or SPAAC 'Click' Reaction E3_ligand E3 Ligase Ligand Azido_PEG4_OH This compound E3_ligand->Azido_PEG4_OH Conjugation Azido_PEG4_E3 Azido-PEG4-E3 Ligase Conjugate Azido_PEG4_OH->Azido_PEG4_E3 Azido_PEG4_E3->PROTAC CuAAC or SPAAC 'Click' Reaction Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex PROTAC_recycled PROTAC (recycled) Ubiquitination Polyubiquitination of POI Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Degradation Degradation of POI Proteasome->Degradation Degradation->PROTAC_recycled Release

Caption: Workflow for PROTAC synthesis using this compound and subsequent mechanism of action.

Conclusion

The azide group of this compound offers a robust and versatile chemical handle for a variety of bioconjugation applications. Its participation in high-yield, specific, and often bioorthogonal reactions like CuAAC, SPAAC, and the Staudinger ligation makes it an invaluable tool for researchers in drug development and chemical biology. Understanding the reactivity and kinetics of this functional group, as outlined in this guide, is essential for the successful design and execution of experiments aimed at creating novel bioconjugates and therapeutics.

References

An In-Depth Technical Guide to Azido-PEG4-alcohol: A Versatile Linker for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-alcohol is a heterobifunctional linker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique chemical architecture, featuring a terminal azide (B81097) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a primary alcohol, provides a versatile platform for covalently linking molecules of interest. The azide group allows for highly specific and efficient "click chemistry" reactions, while the PEG4 spacer enhances solubility and reduces steric hindrance. The terminal hydroxyl group offers an additional site for further chemical modification, making this compound a valuable component in the construction of complex biomolecular conjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] This guide provides a comprehensive overview of the functional groups of this compound, its physicochemical properties, and detailed protocols for its application in key experimental workflows.

Core Functional Groups and Their Reactivity

This compound possesses two key functional groups that define its utility in bioconjugation:

  • Azide Group (-N₃): This moiety is the cornerstone of its "click chemistry" reactivity. The azide group readily participates in two major types of bioorthogonal reactions:

    • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and regioselective reaction forms a stable 1,4-disubstituted triazole linkage with a terminal alkyne. The reaction is typically catalyzed by a copper(I) source, often generated in situ from copper(II) sulfate (B86663) and a reducing agent like sodium ascorbate (B8700270).[4][5]

    • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that occurs between an azide and a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[6][7] The relief of ring strain in the cyclooctyne drives the reaction forward, making it ideal for applications in living systems where the cytotoxicity of copper is a concern.[7]

  • Hydroxyl Group (-OH): The terminal primary alcohol provides a versatile handle for further chemical modifications. It can be:

    • Directly conjugated to molecules with complementary reactive groups.

    • Activated to create a better leaving group (e.g., by tosylation or mesylation) for subsequent nucleophilic substitution with other functional groups.[2]

    • Oxidized to an aldehyde or carboxylic acid for different conjugation strategies.

The combination of these two functional groups allows for a modular and flexible approach to the synthesis of complex bioconjugates.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference.

PropertyValueReferences
Chemical Formula C₈H₁₇N₃O₄[8][9]
Molecular Weight 219.24 g/mol [9][]
Appearance Colorless to pale yellow oil[]
Solubility Soluble in water, DCM, THF, acetonitrile, DMF, and DMSO[8][]
Storage Conditions Store at -20°C for long-term storage.[11]
Purity Typically ≥95%[9]
CAS Number 86770-67-4[8][9]

Experimental Protocols

Detailed methodologies for the two primary click chemistry reactions involving this compound are provided below. These protocols are general guidelines and may require optimization for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Degassed solvent (e.g., a mixture of water and t-butanol, or DMF)

  • Nitrogen or Argon gas

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a fresh aqueous stock solution of CuSO₄·5H₂O (e.g., 20 mM).

    • Prepare a fresh aqueous stock solution of sodium ascorbate (e.g., 100 mM).

    • Prepare a stock solution of the copper ligand (e.g., 50 mM THPTA in water or 50 mM TBTA in DMSO).

  • Reaction Setup:

    • In a reaction vessel, dissolve this compound (1.0 equivalent) and the alkyne-functionalized molecule (1.0-1.2 equivalents) in the chosen degassed solvent.[2]

    • Purge the reaction vessel with nitrogen or argon gas for 5-10 minutes to remove oxygen.

  • Catalyst Addition:

    • In a separate tube, premix the CuSO₄ solution (0.1 equivalents) with the ligand solution (0.5 equivalents for THPTA, a 1:5 molar ratio of Cu:ligand is common).[12] Let the mixture stand for a few minutes.

    • Add the premixed catalyst solution to the reaction vessel containing the azide and alkyne.

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.2-0.5 equivalents).[2] A color change may be observed.

    • Stir the reaction at room temperature for 4-24 hours.[2]

    • Monitor the reaction progress by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a chelating agent like EDTA to remove the copper catalyst.

    • Dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).[2]

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the pure triazole conjugate.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of this compound to a strained cyclooctyne-functionalized molecule (e.g., DBCO or BCN).

Materials:

  • This compound

  • DBCO or BCN-functionalized molecule

  • Biocompatible buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4) or an appropriate organic solvent (e.g., DMSO, DMF)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the DBCO or BCN-functionalized molecule in a compatible solvent.

  • Reaction Setup:

    • In a reaction vessel, dissolve the DBCO or BCN-functionalized molecule in the chosen buffer or solvent.

    • Add the this compound solution to the reaction vessel. A molar excess of 1.5-10 equivalents of one of the coupling partners can be used to drive the reaction to completion.[13]

  • Reaction Incubation and Monitoring:

    • Incubate the reaction at room temperature for 2-12 hours, or at 4°C for 12-24 hours.[6] Reaction times may vary depending on the specific reactants and their concentrations.

    • Gently mix the reaction components.

    • Monitor the reaction progress by LC-MS or other suitable analytical methods to observe the formation of the triazole product.

  • Purification:

    • Once the reaction is complete, the desired conjugate can be purified from unreacted starting materials using an appropriate method such as High-Performance Liquid Chromatography (HPLC) or size-exclusion chromatography, depending on the nature of the product.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis of a Proteolysis Targeting Chimera (PROTAC) utilizing this compound as a linker, employing a click chemistry approach.

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Workflow POI_Ligand Protein of Interest (POI) Ligand with Alkyne CuAAC CuAAC Click Chemistry POI_Ligand->CuAAC Alkyne E3_Ligand E3 Ligase Ligand with Reactive Group Azido_PEG4_OH This compound E3_Ligand->Azido_PEG4_OH Hydroxyl Reaction Azido_PEG4_E3 Azido-PEG4-E3 Ligand Conjugate Azido_PEG4_OH->Azido_PEG4_E3 Azido_PEG4_E3->CuAAC Azide PROTAC Final PROTAC Molecule CuAAC->PROTAC

PROTAC Synthesis Workflow

Conclusion

This compound is a powerful and versatile bifunctional linker that plays a crucial role in modern bioconjugation and drug development. Its well-defined structure, featuring a reactive azide for click chemistry and a modifiable hydroxyl group, coupled with the beneficial properties of the PEG4 spacer, makes it an ideal building block for constructing complex and functional biomolecules. The detailed protocols and workflow provided in this guide offer a solid foundation for researchers and scientists to effectively utilize this compound in their research endeavors, from basic bioconjugation to the sophisticated design of targeted therapeutics like PROTACs.

References

Biocompatibility of Azido-PEG4-alcohol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG4-alcohol is a heterobifunctional linker widely employed in bioconjugation, drug delivery, and the development of sophisticated molecular architectures like proteolysis-targeting chimeras (PROTACs). Its polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance, while the terminal azide (B81097) and alcohol functionalities allow for versatile conjugation chemistries. This technical guide provides a comprehensive overview of the biocompatibility of this compound, drawing upon the extensive body of research on polyethylene glycols and their derivatives. This document synthesizes available data on cytotoxicity, immunogenicity, and hemocompatibility, outlines detailed experimental protocols for biocompatibility assessment, and visualizes key experimental workflows and conceptual frameworks to support researchers in the evaluation of this critical linker molecule. While direct quantitative biocompatibility data for this compound is not extensively available in the public domain, this guide establishes a strong foundation for its assessment based on the well-characterized properties of its constituent parts.

Introduction: The Role of this compound in Biomedical Applications

The convergence of chemistry and biology has led to the development of highly specific and potent therapeutic modalities. A key element in the design of many of these advanced therapeutics is the use of chemical linkers to conjugate different molecular entities. This compound, featuring a discrete tetraethylene glycol spacer, a reactive azide group, and a primary alcohol, has emerged as a valuable tool in this context.[1][2][3][4] The PEG component is known to improve the aqueous solubility, stability, and pharmacokinetic profile of conjugated molecules.[][6][7] The azide group facilitates highly efficient and bioorthogonal "click chemistry" reactions, enabling precise ligation to alkyne-modified molecules.[3] The terminal alcohol can be further functionalized, adding to the linker's versatility.[2][4] Given its integral role in drug development, a thorough understanding of its biocompatibility is paramount.

Core Biocompatibility Profile

The biocompatibility of this compound is primarily inferred from the well-established safety profile of polyethylene glycol (PEG). However, the presence of the azide functional group warrants specific consideration.

Cytotoxicity

Polyethylene glycol is generally considered non-toxic and biocompatible.[8] However, some studies have indicated that very low molecular weight PEGs and certain PEG derivatives might exhibit some level of cytotoxicity at high concentrations.[9] The azide moiety, while a powerful tool for bioconjugation, also requires careful evaluation. Studies on sodium azide have shown it can be cytotoxic to mammalian cells.[10] It is crucial to note that the azide in this compound is covalently bound within a larger molecule, which is expected to significantly mitigate the toxicity associated with free azide ions.

Immunogenicity

One of the key advantages of PEGylation is the reduction of immunogenicity of the conjugated molecule.[][11] The hydrophilic PEG chains can create a "stealth" effect, shielding the molecule from recognition by the immune system.[8] However, there is growing evidence that PEG itself can be immunogenic, leading to the production of anti-PEG antibodies.[11][12] This is more commonly observed with high molecular weight PEGs and in cases of repeated administration. For a small molecule like this compound, the risk of inducing a significant anti-PEG antibody response is considered to be low. The azide group is not known to be a strong immunogen.

Hemocompatibility

For applications involving intravenous administration, the interaction of the molecule with blood components is a critical aspect of biocompatibility. PEGylation is known to improve the hemocompatibility of materials by reducing protein adsorption and platelet adhesion.[13][14][15] This is attributed to the formation of a hydration layer on the PEGylated surface. While specific hemolysis data for this compound is not available, it is anticipated to have low hemolytic activity.

Quantitative Data Summary

As specific quantitative biocompatibility data for this compound is limited, the following table summarizes the general biocompatibility profile of short-chain PEG derivatives based on available literature. This information can serve as a valuable reference for anticipating the biocompatibility of this compound.

Parameter General Findings for Short-Chain PEG Derivatives Considerations for this compound
In Vitro Cytotoxicity Generally low cytotoxicity observed in various cell lines.[9] Some studies report reduced cell viability at very high concentrations of low molecular weight PEGs.[9]Expected to have low cytotoxicity at typical concentrations used in bioconjugation and drug delivery applications. The covalent attachment of the azide group is likely to reduce its toxicity compared to free azide.[10]
Immunogenicity Lower risk of inducing anti-PEG antibodies compared to high molecular weight PEGs.[11] The nature of the conjugated molecule can influence the overall immunogenicity.The risk of a primary immune response is considered low due to its small size. Pre-existing anti-PEG antibodies in a patient could be a consideration for PEGylated therapeutics in general.[12]
Hemocompatibility PEGylation generally improves hemocompatibility by reducing protein adsorption and platelet adhesion.[13][14][15]Expected to exhibit good hemocompatibility.
In Vivo Toxicity Short-chain PEGs are generally cleared from the body without significant toxicity.Expected to be well-tolerated in vivo, with renal clearance being the likely route of elimination for the unconjugated molecule.

Experimental Protocols

The following are detailed, generalized protocols for key biocompatibility assays. Researchers should adapt and optimize these protocols for their specific experimental conditions and cell lines when evaluating this compound or its conjugates.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cells of interest (e.g., HeLa, HEK293)

  • Complete cell culture medium

  • This compound stock solution (dissolved in a biocompatible solvent like DMSO or PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include wells with medium only (blank) and cells with medium but no compound (negative control). A positive control (e.g., a known cytotoxic agent) should also be included.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan (B1609692) Crystal Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing viable cells to convert MTT into formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of the solubilization solution to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the negative control after subtracting the blank absorbance. Plot cell viability against the concentration of this compound to determine the IC50 value.

Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.

Materials:

  • Cells of interest cultured on coverslips or in chamber slides

  • This compound

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • TUNEL assay kit (containing TdT enzyme and labeled dUTPs, e.g., Br-dUTP)

  • Antibody against the label (e.g., anti-BrdU antibody)

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Treatment: Treat cells with this compound at various concentrations for the desired time period. Include positive (e.g., DNase I treated) and negative controls.

  • Fixation: Wash the cells with PBS and fix with fixation solution for 15-30 minutes at room temperature.

  • Permeabilization: Wash with PBS and permeabilize the cells with permeabilization solution for 2-5 minutes at room temperature.

  • TUNEL Reaction: Wash with PBS and incubate the cells with the TUNEL reaction mixture (TdT enzyme and labeled dUTPs) in a humidified chamber at 37°C for 1-2 hours, protected from light.

  • Antibody Staining: Wash with PBS and incubate with the primary antibody against the incorporated label for 1 hour at room temperature.

  • Secondary Antibody Staining: Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

  • Counterstaining: Wash with PBS and counterstain the nuclei with DAPI for 5-10 minutes.

  • Mounting and Visualization: Wash with PBS, mount the coverslips onto microscope slides using mounting medium, and visualize using a fluorescence microscope. Apoptotic cells will show fluorescence at the sites of DNA fragmentation.

Hemolysis Assay

The hemolysis assay evaluates the ability of a substance to damage red blood cells (RBCs), leading to the release of hemoglobin.

Materials:

  • Fresh whole blood (with anticoagulant, e.g., heparin)

  • Phosphate-buffered saline (PBS)

  • This compound solutions of varying concentrations in PBS

  • Positive control (e.g., 1% Triton X-100 in PBS)

  • Negative control (PBS)

  • 96-well plate

  • Centrifuge

  • Microplate reader

Procedure:

  • RBC Preparation: Centrifuge the whole blood at a low speed (e.g., 1000 x g) for 10 minutes to pellet the RBCs. Discard the supernatant (plasma and buffy coat).

  • Washing: Resuspend the RBCs in PBS and centrifuge again. Repeat this washing step 3-4 times until the supernatant is clear.

  • RBC Suspension: Prepare a 2% (v/v) suspension of the washed RBCs in PBS.

  • Incubation: In a 96-well plate, add 100 µL of the this compound solutions, positive control, and negative control to respective wells. Add 100 µL of the 2% RBC suspension to each well.

  • Incubation: Incubate the plate at 37°C for 1-2 hours with gentle shaking.

  • Centrifugation: Centrifuge the plate at 1000 x g for 10 minutes to pellet the intact RBCs.

  • Supernatant Transfer: Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

  • Absorbance Measurement: Measure the absorbance of the supernatant at 540 nm (the absorbance maximum of hemoglobin).

  • Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

Mandatory Visualizations

Biocompatibility_Workflow cluster_0 In Vitro Assessment cluster_1 Hemocompatibility Assessment cluster_2 In Vivo Assessment (Optional) Cell_Culture Cell Seeding & Culture Compound_Treatment Treatment with This compound Cell_Culture->Compound_Treatment Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Compound_Treatment->Cytotoxicity_Assay Apoptosis_Assay Apoptosis Assay (e.g., TUNEL) Compound_Treatment->Apoptosis_Assay Data_Analysis_Vitro Data Analysis (IC50, % Apoptosis) Cytotoxicity_Assay->Data_Analysis_Vitro Apoptosis_Assay->Data_Analysis_Vitro Final_Assessment Overall Biocompatibility Assessment Data_Analysis_Vitro->Final_Assessment RBC_Isolation Red Blood Cell Isolation & Washing Incubation Incubation with This compound RBC_Isolation->Incubation Hemolysis_Measurement Hemolysis Measurement Incubation->Hemolysis_Measurement Data_Analysis_Hemo Data Analysis (% Hemolysis) Hemolysis_Measurement->Data_Analysis_Hemo Data_Analysis_Hemo->Final_Assessment Animal_Model Animal Model Administration Observation Observation for Adverse Effects Animal_Model->Observation Histopathology Histopathological Analysis Observation->Histopathology Data_Analysis_Vivo Data Analysis Histopathology->Data_Analysis_Vivo Data_Analysis_Vivo->Final_Assessment

Caption: Experimental workflow for assessing the biocompatibility of this compound.

PEG_Biocompatibility_Factors cluster_0 Physicochemical Properties cluster_1 Biological Interactions cluster_2 Biocompatibility Outcomes MW Molecular Weight Protein_Adsorption Protein Adsorption MW->Protein_Adsorption Structure Structure (Linear vs. Branched) Structure->Protein_Adsorption Purity Purity Cell_Interaction Cellular Interaction Purity->Cell_Interaction End_Group End-Group Functionality (Azide) End_Group->Cell_Interaction Immune_Recognition Immune System Recognition Protein_Adsorption->Immune_Recognition Hemocompatibility Hemocompatibility Protein_Adsorption->Hemocompatibility Cytotoxicity Cytotoxicity Cell_Interaction->Cytotoxicity Pharmacokinetics Pharmacokinetics Cell_Interaction->Pharmacokinetics Immunogenicity Immunogenicity Immune_Recognition->Immunogenicity Overall_Biocompatibility Overall Biocompatibility Cytotoxicity->Overall_Biocompatibility Immunogenicity->Overall_Biocompatibility Hemocompatibility->Overall_Biocompatibility Pharmacokinetics->Overall_Biocompatibility

Caption: Factors influencing the biocompatibility of PEG derivatives.

Conclusion

This compound is a valuable and versatile tool for researchers in the life sciences. Based on the extensive data available for polyethylene glycol, it is anticipated to have a favorable biocompatibility profile, characterized by low cytotoxicity, low immunogenicity, and good hemocompatibility. However, as with any novel compound intended for biomedical applications, a thorough and direct evaluation of its biocompatibility is essential. The experimental protocols and conceptual frameworks provided in this guide offer a robust starting point for researchers to conduct these critical assessments. Future studies providing specific quantitative data on the biocompatibility of this compound will be invaluable to the scientific community and will further solidify its role in the development of next-generation therapeutics and diagnostics.

References

Azido-PEG4-alcohol: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Azido-PEG4-alcohol, a versatile heterobifunctional linker critical in bioconjugation, drug delivery, and the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs). This document delves into its chemical properties, applications, and detailed experimental protocols, offering a technical resource for scientists in the field.

Core Concepts: Understanding this compound

This compound is a chemical reagent characterized by a tetraethylene glycol (PEG4) spacer flanked by an azide (B81097) (-N3) group at one end and a hydroxyl (-OH) group at the other.[1][] This unique structure imparts valuable properties for bioconjugation and drug development. The azide group serves as a reactive handle for "click chemistry," a set of highly efficient and specific reactions, while the hydroxyl group can be further modified or used as a point of attachment.[1][3] The PEG4 linker enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates.[][4]

Key Applications:
  • PROTACs: this compound is a commonly used linker in the synthesis of PROTACs, which are molecules that co-opt the body's natural protein degradation machinery to eliminate target proteins.[5][6]

  • Click Chemistry: The azide functionality allows for facile and robust conjugation to molecules containing alkyne groups via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or to strained cyclooctynes via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[3][5]

  • Bioconjugation: This linker is employed to attach various molecules, such as drugs, imaging agents, or peptides, to biological targets like proteins and antibodies.[7]

  • Drug Delivery and Surface Modification: The hydrophilic PEG spacer can improve the solubility and delivery of hydrophobic drugs and can be used to modify surfaces to prevent non-specific binding.[][4]

Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReferences
Chemical Formula C8H17N3O4[6][8][9][10]
Molecular Weight 219.24 g/mol [][6][8][9]
CAS Number 86770-67-4[6][8][9][10]
Appearance Colorless to pale yellow oil/liquid[][8]
Purity ≥95% - ≥98%[6][10]
Solubility ≥ 100 mg/mL in H2O and DMSO[][6]
Storage Temperature -20°C for long-term storage[6][10]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures where this compound is utilized is crucial for a deeper understanding. The following diagrams, created using the DOT language, illustrate the PROTAC mechanism and a general workflow for bioconjugation.

PROTAC_Mechanism cluster_0 Cellular Environment E1 E1 Ubiquitin Activating Enzyme E2 E2 Ubiquitin Conjugating Enzyme E1->E2 Ub Activation (ATP-dependent) E3 E3 Ubiquitin Ligase E2->E3 Ub Conjugation TernaryComplex Ternary Complex (POI-PROTAC-E3) E3->TernaryComplex Ub Ubiquitin Ub->E1 PROTAC PROTAC (with this compound linker) PROTAC->E3 Binds TargetProtein Target Protein (POI) PROTAC->TargetProtein Binds TargetProtein->TernaryComplex PolyUb Polyubiquitinated Target Protein TernaryComplex->PolyUb Polyubiquitination Proteasome 26S Proteasome PolyUb->Proteasome Recognition DegradedProtein Degraded Peptides Proteasome->DegradedProtein Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.[11][12][13]

Bioconjugation_Workflow cluster_workflow Experimental Workflow: Bioconjugation via Click Chemistry ReagentPrep 1. Reagent Preparation - Dissolve this compound - Prepare alkyne-modified molecule - Prepare catalyst/reagents ReactionSetup 2. Reaction Setup - Combine this compound and alkyne-modified molecule in buffer ReagentPrep->ReactionSetup Initiation 3. Reaction Initiation - Add catalyst (e.g., Cu(I) for CuAAC) - Or mix directly for SPAAC ReactionSetup->Initiation Incubation 4. Incubation - Room temperature or 37°C - Monitor progress (TLC, LC-MS) Initiation->Incubation Purification 5. Purification - Remove excess reagents (e.g., SEC, dialysis, HPLC) Incubation->Purification Analysis 6. Analysis and Characterization - Confirm conjugation (e.g., SDS-PAGE, Mass Spec) Purification->Analysis

Caption: General experimental workflow for bioconjugation using this compound.

Experimental Protocols

The following are detailed methodologies for performing key experiments with this compound. These protocols are generalized and may require optimization for specific applications.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of this compound to an alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule (e.g., protein, peptide, small molecule)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent (e.g., DMSO, DMF, or water)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO or water).

    • Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a stock solution of CuSO4 (e.g., 20 mM in water).

    • Prepare a stock solution of the ligand (THPTA for aqueous reactions, TBTA for organic solvents) (e.g., 50 mM).

    • Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM in water).

  • Catalyst Preparation:

    • In a separate microcentrifuge tube, premix the CuSO4 and ligand solutions. A 1:2 to 1:5 molar ratio of CuSO4 to ligand is common. Allow this mixture to stand for a few minutes.

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and the alkyne-functionalized molecule. A molar ratio of 1:1 to 1.5:1 (azide:alkyne) is a good starting point.

    • Add the appropriate reaction buffer or solvent to achieve the desired final concentration.

  • Reaction Initiation:

    • Add the premixed catalyst solution to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by techniques such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification:

    • Upon completion, purify the conjugate to remove unreacted reagents and catalyst. Common methods include size-exclusion chromatography (SEC), dialysis, or reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the copper-free conjugation of this compound to a molecule functionalized with a strained alkyne (e.g., DBCO or BCN).

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO-protein)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Solvent (e.g., DMSO or DMF)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO or water).

    • Prepare the strained alkyne-functionalized molecule in a compatible buffer.

  • Reaction Setup:

    • In a reaction vessel, combine the this compound and the strained alkyne-functionalized molecule. A molar excess of the this compound (e.g., 5-20 fold) is often used to ensure efficient conjugation to the biomolecule.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 1-12 hours. The reaction can also be performed at 4°C for a longer duration (e.g., overnight).

    • Monitor the reaction progress using appropriate analytical techniques (e.g., SDS-PAGE for proteins, LC-MS).

  • Purification:

    • Remove the excess, unreacted this compound and other small molecules by size-exclusion chromatography or dialysis.[14]

Conclusion

This compound is a powerful and versatile tool in the fields of chemical biology and drug discovery. Its well-defined structure, combining the specific reactivity of an azide group with the beneficial properties of a PEG linker, enables the construction of complex and effective bioconjugates and advanced therapeutics. The detailed information and protocols provided in this guide are intended to equip researchers with the necessary knowledge to effectively utilize this compound in their scientific endeavors.

References

An In-depth Technical Safety Guide on Azido-PEG4-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the safety data for Azido-PEG4-alcohol, a bifunctional molecule commonly utilized as a PROTAC linker and in click chemistry applications.[1][2][3] The information is compiled for researchers, scientists, and drug development professionals to ensure safe handling and use of this compound.

Section 1: Chemical Identification
IdentifierValue
Product Name This compound[4]
Synonyms N3-PEG4-OH, 11-Azido-3,6,9-trioxaundecanol[2]
CAS Number 86770-67-4[1][3][4]
Chemical Formula C8H17N3O4[3][4]
Molecular Weight 219.24 g/mol [4]
Section 2: Hazard Identification

According to the available Safety Data Sheet, this compound is not classified as a hazardous substance.[4]

GHS Classification: Not classified as a hazard.[4]

Hazard StatementCode
Risk Statement No data available[4]
Safety Statement In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. Wear suitable gloves and eye/face protection.[4]
Section 3: Composition and Information on Ingredients
ComponentCAS NumberPurity
This compound86770-67-4>95%
Section 4: First-Aid Measures
Exposure RouteFirst-Aid Procedure
Skin Contact Immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.[4]
Eye Contact Immediately wash eyes with copious amounts of water for at least 15 minutes, ensuring adequate flushing by separating the eyelids with fingers. If irritation persists, seek medical attention.[4]
Inhalation Remove to fresh air. In severe cases or if symptoms persist, seek medical attention.[4]
Ingestion Seek medical attention.[4]
Section 5: Fire-Fighting Measures
ParameterDetails
Suitable Extinguishing Media Use dry powder or carbon dioxide extinguishers.[4]
Protective Equipment Protective clothing and self-contained breathing apparatus should be worn.[4]
Hazardous Combustion Products No data available.
Section 6: Accidental Release Measures
AspectProcedure
Personal Precautions Wear suitable personal protective equipment including an approved mask/respirator, gloves, and protective clothing.[4]
Eye Protection Wear suitable eye protection.[4]
Environmental Precautions Do not allow material to enter drains or water courses.[4]
Methods for Cleaning Up Mix with sand or similar inert absorbent material, sweep up, and keep in a tightly closed container for disposal.[4]
Section 7: Handling and Storage
ConditionRecommendation
Handling Use only in a chemical fume hood. Wash thoroughly after handling and wash contaminated clothing before reuse.[4]
Storage Store in closed vessels, refrigerated.[4]
Conditions to Avoid Heat, flames, and sparks.[4]
Materials to Avoid Oxidizing agents.[4]
Section 8: Exposure Controls and Personal Protection
Control ParameterSpecification
Engineering Controls Use only in a chemical fume hood.[4]
Personal Protective Equipment Wear chemical-resistant gloves and safety goggles.[4]
General Hygiene Measures Wash thoroughly after handling. Wash contaminated clothing before reuse.[4]

Experimental Protocols

Protocol for Safe Handling and Use
  • Preparation : Before handling this compound, ensure that a chemical fume hood is operational. Have all necessary personal protective equipment (PPE) readily available, including chemical-resistant gloves and safety goggles.

  • Handling : Conduct all manipulations of this compound within the chemical fume hood to avoid inhalation of any potential vapors.

  • Post-Handling : After handling, wash hands and any exposed skin thoroughly with soap and water. Clean any contaminated surfaces and equipment.

  • Storage : Store the compound in a tightly sealed container in a refrigerator, away from heat, sparks, and oxidizing agents.[4]

Protocol for Accidental Spills
  • Evacuation : If a spill occurs, restrict access to the affected area.

  • Ventilation : Ensure the area is well-ventilated, preferably within a fume hood.

  • Personal Protection : Don appropriate PPE, including a respirator, gloves, and protective clothing.[4]

  • Containment and Cleanup : Cover the spill with an inert absorbent material such as sand.[4] Carefully sweep the mixture into a designated, labeled, and tightly closed container for chemical waste.[4]

  • Decontamination : Clean the spill area thoroughly.

  • Disposal : Dispose of the waste material through a licensed disposal company in accordance with local, state, and national regulations.[4]

Visualized Workflows

G cluster_handling Safe Handling Workflow cluster_spill Accidental Spill Response prep Preparation: - Verify fume hood function - Don PPE (gloves, goggles) handle Handling: - Work within fume hood - Avoid inhalation prep->handle post_handle Post-Handling: - Wash hands thoroughly - Clean workspace handle->post_handle storage Storage: - Tightly sealed container - Refrigerate post_handle->storage spill Spill Occurs evacuate Restrict Area spill->evacuate ppe Wear Appropriate PPE (respirator, gloves) evacuate->ppe contain Contain Spill: - Cover with inert absorbent ppe->contain cleanup Clean Up: - Sweep into waste container contain->cleanup dispose Dispose of Waste: - Follow regulations cleanup->dispose

Caption: Workflow for safe handling and accidental spill response for this compound.

G cluster_exposure First-Aid for Exposure exposure Exposure Event skin Skin Contact exposure->skin eye Eye Contact exposure->eye inhalation Inhalation exposure->inhalation ingestion Ingestion exposure->ingestion wash_skin Wash with copious water for 15+ min skin->wash_skin wash_eye Flush eyes with water for 15+ min eye->wash_eye fresh_air Move to fresh air inhalation->fresh_air medical_attn Seek Medical Attention ingestion->medical_attn wash_skin->medical_attn if irritation persists wash_eye->medical_attn if irritation persists fresh_air->medical_attn if symptoms persist

Caption: Decision pathway for first-aid measures following exposure to this compound.

References

Applications of Azide-PEG Linkers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the diverse applications of azide-polyethylene glycol (PEG) linkers, versatile tools that have become indispensable in bioconjugation, drug delivery, proteomics, and diagnostics. The unique combination of the bioorthogonal azide (B81097) group and the hydrophilic, biocompatible PEG spacer allows for precise and efficient modification of biomolecules, enhancing their therapeutic and diagnostic potential.

Core Principles of Azide-PEG Linkers in Bioconjugation

Azide-PEG linkers are bifunctional molecules that serve as a bridge between two other molecules. The azide (-N₃) group provides a highly selective and stable chemical handle for "click chemistry," a suite of bioorthogonal reactions that are highly efficient and occur under mild, aqueous conditions.[1][2] The PEG component is a flexible, water-soluble polymer that improves the solubility and pharmacokinetic properties of the resulting conjugate, reduces immunogenicity, and provides a spatial separation between the conjugated molecules.[3][4][5]

The primary utility of azide-PEG linkers lies in their ability to participate in two main types of click chemistry reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of a copper(I) catalyst to join an azide with a terminal alkyne, forming a stable triazole linkage.[1][6] It is a highly efficient and widely used method for bioconjugation.[7][8]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry reaction that utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) to react with an azide.[9][] The absence of a potentially toxic copper catalyst makes SPAAC particularly suitable for applications in living systems.[9][]

Heterobifunctional azide-PEG linkers possess an azide at one terminus and another reactive group (e.g., NHS ester, carboxylic acid, maleimide) at the other, enabling the sequential and controlled conjugation of different molecules.[3][11][12]

Applications in Drug Delivery

Azide-PEG linkers are instrumental in the development of advanced drug delivery systems, including antibody-drug conjugates (ADCs), and the functionalization of nanoparticles.

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells. Azide-PEG linkers play a crucial role in connecting the antibody and the drug.[7][][14] The PEG moiety enhances the solubility and stability of the ADC, prolongs its circulation half-life, and can reduce aggregation.[4][15][16] Click chemistry enables the precise, site-specific attachment of the drug to the antibody, resulting in a more homogeneous and effective therapeutic.[][17]

Nanoparticle Functionalization

Azide-PEG linkers are used to modify the surface of nanoparticles, such as liposomes and gold nanoparticles, for targeted drug delivery and imaging.[11][18][19] The PEG layer provides a "stealth" effect, reducing recognition by the immune system and prolonging circulation time.[19] The terminal azide group allows for the attachment of targeting ligands (e.g., peptides, antibodies) via click chemistry to direct the nanoparticles to specific cells or tissues.[11]

Applications in Proteomics and Diagnostics

The bioorthogonality of the azide group makes it an excellent tool for labeling and detecting proteins in complex biological samples.

Protein Labeling and Enrichment

Azide-PEG-NHS esters can be used to introduce azide groups onto proteins by reacting with primary amines (e.g., lysine (B10760008) residues).[20][21] These azide-labeled proteins can then be conjugated to reporter molecules (e.g., fluorophores, biotin) that have a complementary alkyne group, enabling their visualization and enrichment for proteomic analysis.[22][23] This approach is used to study protein-protein interactions and identify enzyme activities.[22]

Bioimaging and Diagnostics

By conjugating azide-PEG linkers to imaging agents like fluorescent dyes, probes for various imaging modalities such as fluorescence imaging, PET, and SPECT can be synthesized.[24] The hydrophilic nature of the PEG chain improves the bioavailability of these probes and reduces non-specific background signals, leading to clearer and more accurate diagnostic results.

Applications in Hydrogel Formation and Tissue Engineering

Azide-PEG linkers are used as crosslinkers to form hydrogels through click chemistry.[25][26][27] These hydrogels are biocompatible and can be formed in situ under mild conditions, making them suitable for encapsulating cells and bioactive molecules for tissue engineering and regenerative medicine applications.[28] The degradation of these hydrogels can be controlled by incorporating cleavable linkages.[27]

Quantitative Data Summary

The following tables summarize key quantitative data related to the applications of azide-PEG linkers.

ParameterValueNotesSource
Protein Labeling with Azido-PEG4-NHS Ester
ProteinHuman IgG (150 kDa)[20]
Protein Concentration2 mg/mL in PBS, pH 7.4[20]
Molar Excess of Reagent20-foldMoles of Azido-PEG4-NHS Ester per mole of IgG[20][21]
Reaction TemperatureRoom Temperature (20-25°C)[20]
Reaction Time1 hour[20]
Average Degree of Labeling (DOL)3 - 5 azides per antibodyDetermined by MALDI-TOF mass spectrometry[20][21]
Labeling Efficiency> 95%Percentage of antibody molecules labeled with at least one azide[20]
Post-Labeling Protein Recovery> 90%After removal of excess reagent[20]
ParameterRecommended RangeNotesSource
CuAAC Reaction Parameters
Alkyne Substrate1 equivalentThe limiting reagent[1]
Azide-PEG Linker1.1 - 1.5 equivalentsA slight excess of the azide[1]
Copper(II) Sulfate0.01 - 0.1 equivalents[1]
Sodium Ascorbate (B8700270)0.1 - 1.0 equivalents[1]
TBTA Ligand0.01 - 0.1 equivalentsTo stabilize the Cu(I) catalyst[1]
ParameterYieldNotesSource
Synthesis of Heterobifunctional OEG Linkers
Alkyne-OEG-PNPC (3a-c)> 95%Amine-reactive carbonate functionalization[29]
Alkyne-OEG-OMs (4a-c)90-95%Mesylate activation for nucleophilic substitution[29]
Iodo-terminated OEG linkers (5a-c)QuantitativeFrom mesylate precursors[29]
Azido-heterobifunctional OEGs (11a-c)51-69%Using Ag₂O in monomesylation step[29]
PEG₁₆ derivative (18)98%Via CuAAC of OEG units[29]
PEG₂₄ derivative (19)96%Via CuAAC of OEG units[29]
N-hydroxy succinimidyl-PEG-azide33% overall yieldFrom amino-PEG-alcohol[12]
α-azide-ω-hydroxyl PEG95%From monotosyl PEG[5]
α-amine-ω-pyridyldithio PEG96%From α-azide-ω-hydroxyl PEG[5]

Detailed Experimental Protocols

Protocol for Protein Labeling with Azido-PEG-NHS Ester

This protocol describes the general procedure for labeling a protein, such as an antibody, with an azide group using an Azido-PEG-NHS ester.

Materials and Reagents:

  • Protein of interest (e.g., IgG)

  • Azido-PEG-NHS Ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)

Procedure:

  • Protein Preparation: Dissolve the protein in PBS, pH 7.4, to a concentration of 1-5 mg/mL. Ensure the buffer is free of primary amines (e.g., Tris), which would compete with the protein for reaction with the NHS ester.[20]

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of Azido-PEG-NHS Ester in anhydrous DMSO.[20][21] NHS esters are moisture-sensitive.

  • Labeling Reaction:

    • Calculate the required volume of the azide-NHS ester stock solution to achieve the desired molar excess (e.g., 20-fold).[20][21]

    • Add the calculated volume of the Azido-PEG-NHS Ester solution to the protein solution. The final concentration of DMSO should not exceed 10% of the total reaction volume.[21]

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for two hours.[21]

  • Purification:

    • Remove the excess, unreacted azide-NHS ester using a desalting column with an appropriate molecular weight cutoff for the protein.[20]

    • Follow the manufacturer's instructions for the desalting column to collect the purified, azide-labeled protein.[20]

  • Characterization and Storage:

    • Determine the concentration of the purified azide-labeled protein using a standard protein assay (e.g., BCA or absorbance at 280 nm).[20]

    • The azide-labeled protein is now ready for subsequent click chemistry reactions. Store the labeled protein at 4°C for short-term use or at -20°C to -80°C for long-term storage.[20]

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for conjugating an alkyne-containing molecule to an azide-PEG linker.

Materials and Reagents:

  • Azide-PEG-linker

  • Alkyne-functionalized molecule

  • Copper(II) Sulfate (CuSO₄)

  • Sodium Ascorbate

  • Tris(benzyltriazolylmethyl)amine (TBTA) ligand (optional, but recommended)

  • Reaction solvent (e.g., water, DMSO, DMF, or a mixture)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of CuSO₄ in deionized water.[1]

    • Prepare a fresh 1 M stock solution of Sodium Ascorbate in deionized water immediately before use.[1]

    • If using a ligand, prepare a 10-100 mM stock solution of TBTA in a compatible organic solvent like DMSO.[1]

  • Reaction Setup:

    • In a reaction vessel, dissolve the alkyne-functionalized molecule and the Azide-PEG-linker (typically 1.1-1.5 equivalents) in the chosen reaction solvent.[1]

    • If using a ligand, add the TBTA stock solution (0.01-0.1 equivalents).[1]

    • Degas the reaction mixture by bubbling with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.[1]

  • Reaction Initiation:

    • Initiate the reaction by adding the CuSO₄ stock solution (0.01-0.1 equivalents) followed by the freshly prepared sodium ascorbate stock solution (0.1-1.0 equivalents).[1]

  • Reaction and Monitoring:

    • Allow the reaction to proceed at room temperature. Reaction times can vary from minutes to hours.

    • The reaction progress can be monitored by techniques such as TLC, LC-MS, or NMR.

  • Purification:

    • Once the reaction is complete, the desired conjugate can be purified using appropriate chromatographic techniques (e.g., size-exclusion or reversed-phase chromatography).

Protocol for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the general procedure for conjugating an azide-modified protein with a BCN-functionalized PEG linker.

Materials and Reagents:

  • Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • BCN-PEG-alkyne

  • Anhydrous DMSO

Procedure:

  • Reagent Preparation:

    • Ensure the azide-modified protein is purified and its concentration is accurately determined.[9]

    • Prepare a stock solution of BCN-PEG-alkyne (e.g., 10 mM) in anhydrous DMSO.[9]

  • SPAAC Reaction:

    • In a suitable reaction vessel, add the azide-modified protein solution.

    • Add the BCN-PEG-alkyne stock solution to the protein solution. A 2-4 fold molar excess of the BCN reagent over the azide-modified protein is a common starting point.[9] The final concentration of DMSO should ideally be kept below 5% (v/v).[9]

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours.[9] Reaction times can be optimized.

  • Monitoring the Reaction:

    • The progress of the conjugation can be monitored by mass spectrometry (to observe the increase in molecular weight) or SDS-PAGE (which may show a band shift for the conjugated protein).[9]

  • Purification:

    • Once the reaction is complete, remove the excess, unreacted BCN-PEG-alkyne using size-exclusion chromatography or dialysis.[9]

Visualizations

CuAAC_Mechanism Azide Azide-PEG-R1 Triazole R1-PEG-Triazole-R2 (Conjugate) Azide->Triazole Alkyne R2-Alkyne Alkyne->Triazole Cu_I Cu(I) Catalyst Cu_I->Triazole Catalyzes Cu_II Cu(II) Cu_II->Cu_I Ascorbate Sodium Ascorbate Ascorbate->Cu_II Reduces

Caption: The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction mechanism.

SPAAC_Workflow Protein Protein with Primary Amines (e.g., Lysine) Azide_Protein Azide-Modified Protein Protein->Azide_Protein Amine-NHS Ester Reaction Azide_NHS Azido-PEG-NHS Ester Azide_NHS->Azide_Protein Purification1 Purification (e.g., Desalting Column) Azide_Protein->Purification1 BCN_PEG BCN-PEG-Payload Conjugate Protein-PEG-Payload Conjugate BCN_PEG->Conjugate Purification2 Purification (e.g., SEC) Conjugate->Purification2 Purification1->BCN_PEG SPAAC Reaction

Caption: Experimental workflow for protein conjugation using SPAAC.

Proteomics_Workflow Cell_Lysis Cell Lysis & Proteome Extraction Azide_Probe Labeling with Azide-PEG Probe Cell_Lysis->Azide_Probe Click_Reaction Click Chemistry with Alkyne-Biotin Azide_Probe->Click_Reaction Enrichment Streptavidin Affinity Enrichment Click_Reaction->Enrichment Digestion On-Bead Digestion (Trypsin) Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS

Caption: A general workflow for activity-based protein profiling using azide-PEG probes.

References

An In-Depth Technical Guide to the Degradation of Azido-PEG4-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential degradation pathways and resulting products of Azido-PEG4-alcohol (2-{2-[2-(2-azidoethoxy)ethoxy]ethoxy}ethan-1-ol), a common polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates. While direct experimental studies on the degradation of this specific molecule are not extensively available in the public domain, this document extrapolates likely degradation profiles based on established chemical principles of its constituent functional groups: the alkyl azide (B81097) and the PEG ether backbone.

Introduction to this compound

This compound is a bifunctional linker featuring a terminal azide group for bio-orthogonal "click chemistry" reactions and a terminal hydroxyl group for further chemical modifications. Its PEG4 backbone confers hydrophilicity, which can improve the solubility and pharmacokinetic properties of the resulting conjugates.[1] Given its role in the development of therapeutics, understanding its stability and potential degradation products is critical for ensuring the safety, efficacy, and shelf-life of final drug products.

Summary of Potential Degradation Pathways

The degradation of this compound can be primarily attributed to the reactivity of its two key functionalities: the terminal azide group and the ether linkages of the PEG chain. The most relevant degradation pathways under pharmaceutical development and physiological conditions are predicted to be photolysis and oxidation . The molecule is expected to exhibit relative stability against hydrolysis.

Photolytic Degradation

Alkyl azides are susceptible to decomposition upon exposure to light, even mild laboratory light.[2][3][4] This photolytic degradation is proposed to proceed through the formation of a highly reactive nitrene intermediate or a concerted rearrangement, which ultimately yields an imine. This imine intermediate is then readily hydrolyzed to form an aldehyde.

Oxidative Degradation

The PEG backbone, consisting of ether linkages, is known to be susceptible to oxidation. This can be initiated by reactive oxygen species (ROS), transition metals, or strong oxidizing agents used in forced degradation studies.[5] Oxidation can lead to chain cleavage and the formation of various smaller aldehydes, ketones, and carboxylic acids. Furthermore, the azide group itself can be oxidized under strong conditions to a nitro group.[6][7][8]

Hydrolytic and Thermal Stability

The ether linkages of the PEG chain and the alkyl azide group are generally stable to hydrolysis under acidic and basic conditions.[9] Therefore, significant degradation via hydrolysis is not anticipated under typical physiological or formulation pH ranges.

Thermal decomposition of alkyl azides typically requires high temperatures (often above 175°C) to generate nitrenes.[10] this compound possesses a carbon and oxygen to nitrogen atom ratio greater than 3, which suggests it is relatively safe and stable under standard storage and handling temperatures.[11]

Predicted Degradation Products

Based on the pathways described above, the following tables summarize the potential degradation products of this compound.

Table 1: Predicted Degradation Products from Photolysis

Parent CompoundStress ConditionProposed IntermediatePredicted Degradation Product(s)
This compoundUV or ambient light exposureImine of PEG4-alcohol2-{2-[2-(2-oxoethoxy)ethoxy]ethoxy}ethan-1-ol (PEG4-aldehyde-alcohol)

Table 2: Predicted Degradation Products from Oxidation

Parent CompoundStress ConditionFunctional Group TargetedPredicted Degradation Product(s)
This compoundStrong oxidizing agents (e.g., H₂O₂, Fenton reagent)PEG Backbone (Ether Linkages)Formaldehyde, Formic acid, Acetaldehyde, Acetic acid, Glycolic acid, Smaller azido-PEG fragments (e.g., Azido-PEG3-alcohol, Azido-PEG2-alcohol)
This compoundStrong oxidizing agents (e.g., HOF·CH₃CN)Azide Group2-{2-[2-(2-nitroethoxy)ethoxy]ethoxy}ethan-1-ol (Nitro-PEG4-alcohol)

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a molecule.[12][13] The following are detailed, representative protocols that can be adapted for this compound.

General Stock Solution Preparation
  • Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724) or a mixture of acetonitrile and water.

  • Use this stock solution for all subsequent stress conditions.

  • Prepare a control sample by diluting the stock solution with the same solvent to the final concentration and store it at -20°C in the dark.

Acid and Base Hydrolysis
  • Acidic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M hydrochloric acid.

  • Basic Condition: Mix 1 mL of the stock solution with 1 mL of 0.1 M sodium hydroxide.

  • Neutral Condition: Mix 1 mL of the stock solution with 1 mL of purified water.

  • Incubate all samples at 60°C for 24 hours.

  • After incubation, cool the samples to room temperature. Neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Dilute with the mobile phase to the initial concentration for analysis.

Oxidative Degradation
  • Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).

  • Keep the sample at room temperature for 24 hours, protected from light.

  • Quench the reaction if necessary (e.g., with a small amount of sodium bisulfite).

  • Dilute with the mobile phase for analysis.

Photolytic Degradation
  • Transfer 2 mL of the stock solution into a transparent quartz vial.

  • Expose the sample to a photostability chamber compliant with ICH Q1B guidelines, with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Simultaneously, keep a control sample, wrapped in aluminum foil to protect it from light, in the same chamber.

  • Analyze the samples after the exposure period.

Thermal Degradation
  • Transfer 2 mL of the stock solution into a glass vial and seal it.

  • Place the vial in a calibrated oven at 80°C for 48 hours.

  • Cool the sample to room temperature before analysis.

Sample Analysis

All samples, including controls, should be analyzed using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) coupled with a mass spectrometer (MS) and a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), as PEG compounds lack a strong UV chromophore.[2]

Visualizations of Degradation and Application Pathways

The following diagrams, generated using the DOT language, illustrate the predicted degradation pathways and the general mechanism of action for a PROTAC synthesized from this compound.

G cluster_photolytic Photolytic Degradation Pathway cluster_oxidative Oxidative Degradation Pathways A This compound B Imine Intermediate A->B  Light (hν) - N₂ C PEG4-aldehyde-alcohol B->C  Hydrolysis (H₂O) D This compound E Chain Cleavage Products (Formaldehyde, Glycolic Acid, etc.) D->E  Oxidizing Agent (e.g., H₂O₂) F Nitro-PEG4-alcohol D->F  Strong Oxidizing Agent (e.g., HOF·CH₃CN)

Caption: Predicted degradation pathways for this compound.

PROTAC_Mechanism cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action AzidoPEG This compound PROTAC PROTAC Molecule AzidoPEG->PROTAC Click Chemistry (CuAAC) AlkynePOI Alkyne-POI Ligand AlkynePOI->PROTAC PROTAC_mol PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC_mol->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ub_POI Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Synthesis and mechanism of action of a PROTAC using an Azido-PEG linker.

Conclusion

While this compound is a valuable tool in drug development, particularly for PROTACs, its chemical structure is not inert. Researchers and formulation scientists must consider its susceptibility to degradation, primarily through photolytic and oxidative pathways. The information and protocols provided in this guide serve as a foundation for establishing the stability profile of this compound and any resulting conjugates, ensuring the development of safe and stable pharmaceutical products. It is recommended that formal forced degradation studies be conducted on any new chemical entity incorporating this linker to empirically identify and characterize its specific degradation products.

References

Methodological & Application

Azido-PEG4-alcohol: Application Notes and Protocols for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-alcohol is a versatile, hydrophilic linker molecule widely employed in the field of bioconjugation.[1] Its structure incorporates a terminal azide (B81097) group, a flexible tetraethylene glycol (PEG4) spacer, and a primary alcohol. The azide functionality serves as a chemical handle for highly specific and efficient "click chemistry" reactions, namely the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3][4][5] The PEG4 spacer enhances the solubility and reduces the immunogenicity of the conjugated biomolecules, while the terminal alcohol can be further modified if required.[6] This combination of features makes this compound an invaluable tool for a variety of applications, including the synthesis of Proteolysis Targeting Chimeras (PROTACs), the development of Antibody-Drug Conjugates (ADCs), site-specific labeling of proteins and other biomolecules for imaging and tracking studies.[1][4][5][7]

Physicochemical Properties

PropertyValueReference
Chemical Formula C₈H₁₇N₃O₄[8][9]
Molecular Weight 219.23 g/mol [8][9]
CAS Number 86770-67-4[8][9]
Appearance Colorless oil[8]
Solubility Soluble in DCM, THF, acetonitrile, DMF, and DMSO[8]

Key Applications

  • Proteolysis Targeting Chimeras (PROTACs): this compound is a commonly used linker in the modular synthesis of PROTACs.[2][10] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][11] The PEG4 linker provides the necessary spacing and flexibility for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[12]

  • Antibody-Drug Conjugates (ADCs): In ADC development, this compound can be used to link a cytotoxic drug to a monoclonal antibody, enabling targeted delivery of the therapeutic agent to cancer cells.

  • Biomolecule Labeling: This linker is instrumental in the site-specific labeling of proteins, antibodies, and nucleic acids with imaging agents (e.g., fluorescent dyes) or other reporter molecules.[5] This allows for the visualization and tracking of biomolecules in living cells and organisms.[5]

Signaling Pathway: PROTAC Mechanism of Action

Proteolysis Targeting Chimeras (PROTACs) leverage the cell's endogenous ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1] The PROTAC molecule acts as a bridge, bringing a target protein of interest (POI) into close proximity with an E3 ubiquitin ligase.[1][11] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released and can catalytically induce the degradation of multiple POI molecules.

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the conjugation of an alkyne-modified biomolecule with this compound.[2][13][14]

Quantitative Parameters for CuAAC Reaction

ReagentRecommended Molar Ratio/ConcentrationNotes
Alkyne-modified Biomolecule1 equivalentThe limiting reagent.
This compound1.1 - 10 equivalentsA slight to significant excess can drive the reaction to completion. For proteins, a 10-fold molar excess is a good starting point.[2][6]
Copper(II) Sulfate (B86663) (CuSO₄)0.01 - 0.1 equivalents (1-10 mol%)Precursor for the Cu(I) catalyst. A final concentration of 50 µM to 2 mM can be used.[2][6]
Sodium Ascorbate (B8700270)0.1 - 1.0 equivalents (10-100 mol%)Reducing agent to maintain copper in the Cu(I) state. A fresh 1 M stock solution is recommended.[2]
Cu(I)-stabilizing Ligand (e.g., THPTA, TBTA)0.01 - 0.1 equivalents (1-10 mol%)Stabilizes the Cu(I) catalyst, enhances reaction efficiency, and protects biomolecules from oxidative damage.[2][13] A 1:5 ratio of CuSO₄:Ligand is often recommended.[6]

Materials:

  • Alkyne-modified biomolecule (e.g., protein, peptide)

  • This compound

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF) for dissolving reagents

  • Deionized water

  • Degassing equipment (e.g., nitrogen or argon gas)

  • Purification system (e.g., size-exclusion chromatography, dialysis)

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the alkyne-modified biomolecule in the reaction buffer.

    • Prepare a 10-50 mM stock solution of this compound in DMSO or DMF.

    • Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 250 mM stock solution of THPTA or TBTA in deionized water or DMSO.

    • Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water immediately before use.

  • Reaction Setup:

    • In a reaction vessel, combine the alkyne-modified biomolecule and this compound (using the desired molar excess).

    • Add the reaction buffer to achieve the desired final concentration of reactants.

    • Prepare a premix of CuSO₄ and the stabilizing ligand (e.g., in a 1:5 molar ratio).[6]

    • Add the CuSO₄:Ligand premix to the reaction mixture.

    • Degas the reaction mixture by bubbling with nitrogen or argon for 15-30 minutes to remove dissolved oxygen.[2]

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[6]

    • Incubate the reaction at room temperature for 1-4 hours. Reaction times may vary depending on the specific reactants and may require optimization.[15]

    • Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, mass spectrometry, or HPLC).

  • Purification:

    • Upon completion, purify the bioconjugate to remove excess reagents and byproducts using size-exclusion chromatography, dialysis, or another suitable purification method.

CuAAC Experimental Workflow

CuAAC_Workflow cluster_0 CuAAC Bioconjugation Protocol A 1. Prepare Stock Solutions - Alkyne-Biomolecule - this compound - CuSO4 & Ligand - Sodium Ascorbate (fresh) B 2. Reaction Setup - Combine Alkyne-Biomolecule and this compound - Add Buffer - Add CuSO4:Ligand Premix A->B C 3. Degas Reaction Mixture (Nitrogen or Argon) B->C D 4. Initiate Reaction - Add Sodium Ascorbate C->D E 5. Incubate (Room Temperature, 1-4 hours) D->E F 6. Monitor Progress (SDS-PAGE, MS, HPLC) E->F G 7. Purify Bioconjugate (SEC, Dialysis) F->G SPAAC_Workflow cluster_0 SPAAC Bioconjugation Protocol A 1. Prepare Reagents - Strained Alkyne-Biomolecule in azide-free buffer - this compound stock solution B 2. Conjugation Reaction - Combine Strained Alkyne-Biomolecule and this compound - Adjust final concentrations A->B C 3. Incubate - Room Temperature (4-12h) or 4°C (12-24h) B->C D 4. Monitor Progress (SDS-PAGE, MS, HPLC) C->D E 5. Purify Bioconjugate (SEC, Dialysis) D->E

References

Application Notes and Protocols: Azido-PEG4-alcohol Reaction with Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the reaction of Azido-PEG4-alcohol with alkyne-containing molecules via copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions, often referred to as "click chemistry," are fundamental for the synthesis of complex bioconjugates, PROTACs, and other advanced therapeutics.[1][2]

Introduction

This compound is a hydrophilic, tetra-polyethylene glycol linker containing a terminal azide (B81097) group and a primary alcohol. The azide functionality allows for highly specific and efficient covalent bond formation with alkyne-containing molecules, yielding a stable triazole linkage.[3] The PEG spacer enhances aqueous solubility, reduces aggregation, and minimizes steric hindrance of the conjugated molecules. The terminal hydroxyl group offers a site for further chemical modification.

This reagent is particularly valuable in bioconjugation and drug development for applications such as:

  • PROTAC (Proteolysis Targeting Chimera) synthesis: Linking a target protein ligand and an E3 ubiquitin ligase ligand.[1][2]

  • Antibody-Drug Conjugate (ADC) development: Attaching cytotoxic drugs to antibodies.[4]

  • Biomolecule labeling: Site-specific modification of proteins, nucleic acids, and other biomolecules for imaging and tracking studies.

Two primary methods are employed for the reaction of this compound with alkynes:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction utilizes a copper(I) catalyst to join terminal alkynes and azides.[][6] It is known for its high yields and specificity.[7]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This copper-free alternative is ideal for applications in living systems or with sensitive biomolecules where copper toxicity is a concern.[8][] SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which react spontaneously with azides.[8][][10]

Reaction Mechanisms and Workflows

The choice between CuAAC and SPAAC depends on the specific application, the nature of the reactants, and the tolerance of the system to a copper catalyst.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Workflow

The CuAAC reaction typically involves the in situ reduction of a copper(II) salt (e.g., CuSO₄) to the active copper(I) species using a reducing agent like sodium ascorbate (B8700270). A stabilizing ligand, such as THPTA or TBTA, is often used to prevent the disproportionation and oxidation of Cu(I) and to accelerate the reaction.[11][12]

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_incubation Incubation cluster_purification Purification & Analysis A Prepare Stock Solutions: - this compound - Alkyne-containing molecule - CuSO4 - Ligand (e.g., THPTA) - Sodium Ascorbate B Combine Azide and Alkyne in appropriate buffer A->B D Add Cu(I) premix to Azide/Alkyne mixture B->D C Prepare fresh Cu(I) premix: CuSO4 + Ligand C->D E Initiate reaction by adding Sodium Ascorbate D->E F Incubate at room temperature (30-60 min) E->F G Purify product (e.g., SEC, RP-HPLC) F->G H Characterize product (e.g., LC/MS, NMR) G->H

Caption: Workflow for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Workflow

SPAAC offers a simplified, catalyst-free workflow. The high ring strain of cyclooctynes drives the reaction with azides, forming a stable triazole linkage under mild, biocompatible conditions.[8][]

SPAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup cluster_incubation Incubation cluster_purification Purification & Analysis A Prepare Stock Solutions: - this compound - Strained Alkyne (e.g., DBCO, BCN) B Combine this compound and Strained Alkyne in a suitable solvent (e.g., DMSO, aqueous buffer) A->B C Incubate at room temperature (2-12 h) or 4°C (12-24 h) B->C D Purify product (e.g., SEC, RP-HPLC) C->D E Characterize product (e.g., LC/MS, NMR) D->E

Caption: Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental Protocols

The following are generalized protocols. Optimization may be required based on the specific properties of the alkyne-containing molecule.

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a typical procedure for conjugating an alkyne-functionalized molecule with this compound.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) or other Cu(I) stabilizing ligand

  • Sodium ascorbate

  • Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

  • Solvent for stock solutions (e.g., DMSO, DMF, water)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO or water.

    • Alkyne-functionalized molecule: Prepare a 10 mM stock solution in a compatible solvent.

    • CuSO₄: Prepare a 100 mM stock solution in water.[4]

    • THPTA: Prepare a 200 mM stock solution in water.[4]

    • Sodium Ascorbate: Prepare a 100 mM stock solution in water immediately before use.[4]

  • Reaction Setup:

    • In a microcentrifuge tube, combine the alkyne-functionalized molecule and this compound in the desired molar ratio (a 1.2 to 2-fold molar excess of the PEG linker is a good starting point). The final concentration of reactants can range from 10 µM to 10 mM.

    • Add the reaction buffer to achieve the desired final volume.

    • Prepare the Cu(I)/THPTA complex by mixing CuSO₄ and THPTA in a 1:2 molar ratio and let it stand for a few minutes.[4]

    • Add the Cu(I)/THPTA complex to the reaction mixture. A final CuSO₄ concentration of 50 µM to 2 mM is recommended as a starting point.[13]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be approximately 5-fold higher than the copper concentration.[12]

  • Incubation:

    • Incubate the reaction at room temperature for 30-60 minutes, protecting it from light.[4] The reaction progress can be monitored by LC/MS or TLC.

  • Purification and Characterization:

    • Purify the PEGylated product using an appropriate method such as size-exclusion chromatography (SEC), reversed-phase HPLC (RP-HPLC), or dialysis to remove unreacted reagents and by-products.[4][14]

    • Characterize the final product by LC/MS to confirm the molecular weight and purity.[7][15] NMR spectroscopy can be used for detailed structural elucidation.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the general procedure for conjugating a strained alkyne (e.g., DBCO- or BCN-functionalized molecule) with this compound.

Materials:

  • This compound

  • Strained alkyne-functionalized molecule (e.g., DBCO- or BCN-containing)

  • Reaction solvent (e.g., DMSO, PBS, or other aqueous buffers)

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO or water.

    • Strained alkyne-functionalized molecule: Prepare a 10 mM stock solution in a compatible solvent (e.g., anhydrous DMSO).

  • Reaction Setup:

    • In a suitable reaction vessel, combine the strained alkyne-functionalized molecule and this compound. A 1.5 to 4-fold molar excess of the this compound is a common starting point.[8]

    • Add the reaction solvent. If using DMSO as a stock solvent for reactions in aqueous buffer, ensure the final concentration of DMSO is kept low (ideally below 10% v/v) to minimize potential effects on biomolecules.[8][16]

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours.[8] Reaction times can vary depending on the specific strained alkyne and reactant concentrations.[16] Monitor the reaction progress by LC/MS or HPLC.

  • Purification and Characterization:

    • Purify the product using methods such as SEC or RP-HPLC to remove excess reagents.

    • Characterize the purified product by LC/MS to confirm successful conjugation and assess purity.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for CuAAC and SPAAC reactions. Note that these values are illustrative and may require optimization for specific substrates.

ParameterCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Alkyne Type Terminal AlkyneStrained Cyclooctyne (e.g., DBCO, BCN)
Catalyst Cu(I) (e.g., from CuSO₄ + Sodium Ascorbate)None
Ligand Recommended (e.g., THPTA, TBTA)Not applicable
Typical Molar Excess 1.2 - 2 fold excess of one reagent1.5 - 10 fold excess of one reagent[16]
Solvents Aqueous buffers (PBS), DMSO, DMF, water/t-BuOH mixturesAqueous buffers, DMSO, DMF
Temperature Room Temperature4°C to 37°C[8][16]
Reaction Time 30 - 60 minutes[4][11]2 - 24 hours[8]
Yields High to quantitativeGenerally high, can be substrate-dependent

Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product (CuAAC) Inactive Cu(I) catalystUse freshly prepared sodium ascorbate solution. Ensure proper ratio of ligand to copper.[12] Deoxygenate solvents if necessary.
Poor solubility of reactantsAdd a co-solvent like DMSO or DMF.
Low or No Product (SPAAC) Steric hindranceIncrease molar excess of one reagent or increase reaction time/temperature.
Degradation of strained alkyneEnsure proper storage of the strained alkyne reagent (typically at -20°C or -80°C, desiccated).[8]
Side Product Formation Oxidation of biomolecules (CuAAC)Use a protective ligand like THPTA and consider adding a radical scavenger like aminoguanidine.[11][17]
Difficulty in Purification Similar properties of product and excess reagentOptimize the stoichiometry to minimize excess reagent. Employ high-resolution purification techniques like RP-HPLC.

Conclusion

The reaction of this compound with alkynes via CuAAC and SPAAC provides a versatile and robust platform for the synthesis of a wide range of conjugates. The choice of methodology depends on the specific requirements of the application, with CuAAC offering rapid and high-yielding reactions and SPAAC providing a biocompatible, copper-free alternative. The protocols and data presented here serve as a comprehensive guide for researchers in the successful application of this valuable chemical tool.

References

Application Notes and Protocols for Attaching Azido-PEG4-alcohol to a Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of Polyethylene Glycol (PEG) chains, a process known as PEGylation, is a cornerstone strategy in bioconjugation and drug development. It is widely employed to enhance the therapeutic properties of proteins by increasing their serum half-life, improving stability, enhancing solubility, and reducing immunogenicity. The Azido-PEG4-alcohol linker is a valuable tool in this field, as it introduces a PEG spacer that confers these benefits, along with a terminal azide (B81097) group. This azide functionality allows for subsequent modification via highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC). This enables the straightforward attachment of a wide variety of molecules, including small molecule drugs, imaging agents, or other biomolecules.

This document provides detailed protocols for two primary methods of attaching an Azido-PEG4 moiety to a protein:

  • Protocol A: A two-step method for the conjugation of this compound, which involves the activation of its terminal hydroxyl group followed by reaction with the protein.

  • Protocol B: A more direct, one-step method utilizing the amine-reactive Azido-PEG4-NHS ester.

Principle of the Reactions

The attachment of the Azido-PEG4 linker to a protein is typically achieved by forming a stable amide bond between the PEG linker and primary amines on the protein surface. The most common targets for this reaction are the ε-amino groups of lysine (B10760008) residues and the α-amino group at the N-terminus of the protein.

In Protocol A , the inert terminal hydroxyl group of this compound is first chemically converted into a more reactive functional group. A reliable method for this is the oxidation of the alcohol to a carboxylic acid. This newly formed carboxylic acid can then be activated using standard carbodiimide (B86325) chemistry with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting NHS ester is highly reactive towards primary amines on the protein, forming a stable amide bond upon reaction.

Protocol B simplifies this process by using the commercially available Azido-PEG4-NHS ester. This reagent can be directly reacted with the primary amines on a protein in a single step, offering a more streamlined workflow for the conjugation process.

Quantitative Data Summary

The efficiency of protein PEGylation can be influenced by several factors, including the molar ratio of the PEG reagent to the protein, protein concentration, pH, temperature, and reaction time. The following table summarizes typical parameters and expected outcomes for NHS ester-based protein PEGylation.

ParameterTypical RangeNotes
Molar Ratio (PEG-NHS Ester:Protein)5:1 to 50:1A 20-fold molar excess is a common starting point. Higher excess may be needed for dilute protein solutions.[1][2]
Protein Concentration1 - 10 mg/mLHigher protein concentrations can improve reaction efficiency.[3]
Reaction pH7.2 - 8.5Optimal for the reaction with primary amines, balancing reactivity and NHS ester hydrolysis.[4]
Reaction Temperature4°C or Room TemperatureRoom temperature reactions are faster (30-120 minutes), while 4°C reactions are slower (2-12 hours) but may be better for sensitive proteins.[3][4]
Conjugation Efficiency50 - 90%Highly dependent on the specific protein and reaction conditions.[5]
Degree of Labeling (DOL)1 - 6 PEGs per antibodyCan be controlled by adjusting the molar ratio of the PEG reagent.[2]

Experimental Protocols

Protocol A: Two-Step Conjugation of this compound via Carboxylic Acid Activation

This protocol outlines the oxidation of this compound to Azido-PEG4-acid, followed by its EDC/NHS-mediated conjugation to a target protein.

Materials:

  • This compound

  • Suitable oxidizing agent (e.g., Jones reagent, TEMPO/bleach)

  • Anhydrous organic solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Protein of interest in an amine-free buffer (e.g., 0.1 M Phosphate-Buffered Saline (PBS), pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification system (e.g., desalting column, size-exclusion chromatography (SEC), dialysis cassettes)

Workflow Diagram:

G cluster_0 Step 1: Activation of this compound cluster_1 Step 2: Conjugation to Protein A This compound B Oxidation A->B C Azido-PEG4-carboxylic acid B->C D Add EDC and NHS/Sulfo-NHS in Activation Buffer C->D E Activated Azido-PEG4-NHS Ester D->E G Mix Activated PEG with Protein E->G F Protein in Amine-Free Buffer F->G H Incubate (RT or 4°C) G->H I Quench Reaction H->I J Purify Conjugate I->J K Azido-PEG4-Protein Conjugate J->K

Caption: Workflow for the two-step conjugation of this compound.

Procedure:

Step 1: Oxidation of this compound to Azido-PEG4-acid Note: This step should be performed by a chemist experienced in organic synthesis.

  • Dissolve this compound in a suitable anhydrous organic solvent.

  • Add the selected oxidizing agent under controlled conditions (e.g., specific temperature, inert atmosphere).

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, LC-MS).

  • Upon completion, quench the reaction and purify the resulting Azido-PEG4-carboxylic acid using standard organic chemistry techniques (e.g., extraction, column chromatography).

  • Thoroughly dry the purified product to remove any residual solvent.

Step 2: Activation of Azido-PEG4-carboxylic acid and Conjugation to Protein

  • Prepare a fresh solution of the purified Azido-PEG4-carboxylic acid in Activation Buffer or an anhydrous organic solvent like DMF or DMSO.

  • In a separate tube, add a 1.5 to 2-fold molar excess of EDC and NHS (or Sulfo-NHS for fully aqueous reactions) over the Azido-PEG4-acid.[6]

  • Incubate this activation reaction for 15-30 minutes at room temperature.[6]

  • Prepare a solution of the protein of interest (typically 1-10 mg/mL) in an amine-free buffer (e.g., PBS, pH 7.4).

  • Add the freshly activated Azido-PEG4-NHS ester mixture to the protein solution. A starting point of a 5- to 20-fold molar excess of the PEG reagent to the protein is recommended.[6]

  • Incubate the conjugation reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.[6]

  • Stop the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM to consume any unreacted NHS-ester. Incubate for an additional 15-30 minutes.[5]

  • Purify the Azido-PEG4-protein conjugate from excess, unreacted PEG reagent and byproducts using a desalting column, dialysis, or size-exclusion chromatography.

Protocol B: One-Step Conjugation Using Azido-PEG4-NHS Ester

This protocol describes the direct conjugation of the commercially available Azido-PEG4-NHS ester to a protein.

Materials:

  • Azido-PEG4-NHS ester

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Protein of interest in an amine-free buffer (e.g., 0.1 M Phosphate-Buffered Saline, pH 7.4)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)

  • Purification system (e.g., desalting column, size-exclusion chromatography (SEC), dialysis cassettes)

Workflow Diagram:

G A Azido-PEG4-NHS Ester B Dissolve in anhydrous DMSO/DMF A->B D Add NHS Ester solution to Protein solution B->D C Protein in Amine-Free Buffer C->D E Incubate (RT or 4°C) D->E F Quench Reaction E->F G Purify Conjugate F->G H Azido-PEG4-Protein Conjugate G->H

References

Application Notes and Protocols for Azido-PEG4-alcohol in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic agent, connected by a chemical linker.[1] The linker is a critical component, profoundly influencing the ADC's stability, pharmacokinetics, and efficacy.[][3] Polyethylene glycol (PEG) linkers, such as Azido-PEG4-alcohol, have gained prominence due to their ability to enhance the solubility and stability of ADCs, prolong their circulation half-life, and reduce immunogenicity.[][4]

This document provides detailed application notes and protocols for the use of this compound, a bifunctional linker, in the synthesis of ADCs. This linker features a terminal azide (B81097) group for bioorthogonal "click chemistry" conjugation and a hydroxyl group that can be activated for reaction with a payload, or the linker can be incorporated into a larger construct that is then conjugated to the antibody.[5] The tetraethylene glycol (PEG4) spacer offers a balance of hydrophilicity and defined length, contributing to improved physicochemical properties of the final ADC.[6]

Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in ADC synthesis.

PropertyValueReference
Molecular Formula C8H17N3O4-
Molecular Weight 219.24 g/mol -
Appearance Colorless to pale yellow oil-
Solubility Soluble in water and common organic solvents (e.g., DMSO, DMF)-
Functional Groups Azide (-N3), Primary Alcohol (-OH)-
Purity Typically >95%-
Storage Store at 2-8°C for short-term and -20°C for long-term-

The Role of PEG4 Linker in ADC Performance

The inclusion of a PEG4 linker in an ADC construct can significantly impact its therapeutic index. The hydrophilic nature of the PEG chain helps to mitigate the hydrophobicity of many cytotoxic payloads, reducing the propensity for aggregation and improving the overall solubility of the ADC.[4][7] This can lead to more homogeneous and stable ADC preparations.

ParameterEffect of PEGylationReference
Solubility & Stability Increased, reduced aggregation[4][7]
Pharmacokinetics Prolonged circulation half-life, slower plasma clearance[4][8]
Immunogenicity Reduced risk of immune recognition[4]
Drug-to-Antibody Ratio (DAR) Enables higher DARs by solubilizing hydrophobic payloads[4]
In Vitro Cytotoxicity May be slightly reduced due to steric hindrance, but often outweighed by improved in vivo properties[8]
In Vivo Efficacy Often enhanced due to improved pharmacokinetics and tumor accumulation[8][9]
Off-target Toxicity Can be reduced due to improved stability and clearance profiles[8]

Experimental Protocols

The synthesis of an ADC using this compound typically involves a multi-step process. A common strategy is to first conjugate the payload to a bifunctional linker that also contains a strained alkyne (e.g., DBCO), and then react this construct with the azide-functionalized antibody. Alternatively, the antibody can be modified with the strained alkyne, and the payload can be attached to the this compound linker. The following protocols outline a general workflow based on the strain-promoted azide-alkyne cycloaddition (SPAAC), a copper-free click chemistry reaction ideal for bioconjugation.[]

Protocol 1: Preparation of Azide-Functionalized Antibody

This protocol describes the introduction of azide groups onto the antibody surface, typically by reacting lysine (B10760008) residues with an NHS-ester-containing azide linker. While this protocol uses a generic NHS-azide reagent, this compound itself would first need to be derivatized to an NHS ester to be used in this direct manner.

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., PBS, pH 7.4)

  • Azido-PEGn-NHS ester (dissolved in anhydrous DMSO or DMF)

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns or dialysis cassettes for purification

Procedure:

  • Antibody Preparation: Ensure the antibody solution is at a concentration of 1-10 mg/mL in PBS. If necessary, exchange the buffer to remove any amine-containing components.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the Azido-PEGn-NHS ester in anhydrous DMSO or DMF.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the Azido-PEGn-NHS ester solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quenching: Add the quenching solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess reagents and byproducts by size-exclusion chromatography (e.g., using a desalting column) or dialysis against PBS.

  • Characterization: Determine the average number of azide groups per antibody using methods such as MALDI-TOF mass spectrometry or by reacting with a DBCO-functionalized fluorophore and measuring the absorbance.

Protocol 2: Synthesis of DBCO-Functionalized Payload

This protocol describes the conjugation of a cytotoxic payload (containing a reactive group like a primary amine) with a DBCO-PEG4-NHS ester.

Materials:

  • Cytotoxic payload with a reactive amine

  • DBCO-PEG4-NHS ester

  • Anhydrous DMF or DMSO

  • Reaction Buffer: A suitable organic solvent with a non-nucleophilic base (e.g., DIPEA) if necessary

  • Purification system: Reversed-phase HPLC

Procedure:

  • Reagent Preparation: Dissolve the cytotoxic payload and DBCO-PEG4-NHS ester in anhydrous DMF or DMSO.

  • Reaction Setup: Add the DBCO-PEG4-NHS ester to the payload solution at a molar ratio of approximately 1:1.2 (payload:linker). If the payload is a salt, add a non-nucleophilic base like DIPEA (2-3 equivalents).

  • Incubation: Stir the reaction at room temperature for 2-4 hours, monitoring the progress by LC-MS.

  • Purification: Purify the DBCO-functionalized payload by reversed-phase HPLC to remove unreacted starting materials and byproducts.

  • Characterization: Confirm the identity and purity of the product by LC-MS and NMR.

Protocol 3: ADC Synthesis via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the final conjugation of the azide-functionalized antibody with the DBCO-functionalized payload.[11]

Materials:

  • Azide-functionalized antibody (from Protocol 1)

  • DBCO-functionalized payload (from Protocol 2)

  • Reaction Buffer: PBS, pH 7.4

Procedure:

  • Reaction Setup: Add the DBCO-functionalized payload to the purified azide-functionalized antibody solution. A molar excess of the payload-linker construct (typically 1.5 to 5-fold per azide group) is used to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture at 4°C overnight or at room temperature for 4-12 hours.[11] The reaction progress can be monitored by HIC-HPLC to observe the formation of species with higher drug-to-antibody ratios (DAR).

  • Purification: Purify the resulting ADC to remove unreacted payload-linker and other impurities. This is typically achieved using size-exclusion chromatography (SEC) or other chromatographic techniques like hydrophobic interaction chromatography (HIC).

  • Characterization: Characterize the final ADC for purity, DAR, and aggregation.

Characterization of the ADC

Thorough characterization of the synthesized ADC is crucial to ensure its quality and predict its in vivo performance.

Analytical MethodPurposeReference
Hydrophobic Interaction Chromatography (HIC-HPLC) To determine the drug-to-antibody ratio (DAR) distribution and assess the homogeneity of the ADC. ADCs with higher DARs are more hydrophobic and elute later.[6][12]
Size-Exclusion Chromatography (SEC-HPLC) To quantify the amount of aggregation in the ADC preparation. A high percentage of monomer is desirable.[13][14]
Mass Spectrometry (e.g., LC-MS) To confirm the successful conjugation and determine the molecular weight of the light and heavy chains, and the intact ADC, providing information on the DAR.[15]
UV-Vis Spectroscopy To determine the protein concentration and can be used to estimate the DAR if the payload has a distinct chromophore.[15]
Cell-based Cytotoxicity Assays To evaluate the in vitro potency and specificity of the ADC on antigen-positive and antigen-negative cell lines.[16]

Visualization of Workflows and Pathways

Experimental Workflow for ADC Synthesis

The following diagram illustrates the general experimental workflow for the synthesis of an antibody-drug conjugate using an Azido-PEG4 linker and SPAAC chemistry.

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Functionalization cluster_payload_prep Payload Functionalization cluster_conjugation ADC Synthesis & Characterization mAb Monoclonal Antibody Az_mAb Azide-Functionalized mAb mAb->Az_mAb Lysine Reaction Az_NHS Azido-PEGn-NHS Ester Az_NHS->Az_mAb Purify_mAb Purification (SEC/Dialysis) Az_mAb->Purify_mAb SPAAC SPAAC Reaction Purify_mAb->SPAAC Payload Cytotoxic Payload DBCO_Payload DBCO-Functionalized Payload Payload->DBCO_Payload Amine Reaction DBCO_NHS DBCO-PEG4-NHS Ester DBCO_NHS->DBCO_Payload Purify_Payload Purification (HPLC) DBCO_Payload->Purify_Payload Purify_Payload->SPAAC ADC Antibody-Drug Conjugate SPAAC->ADC Purify_ADC Purification (SEC/HIC) ADC->Purify_ADC Characterize Characterization (HIC, SEC, MS) Purify_ADC->Characterize

Caption: Workflow for ADC synthesis via SPAAC.

General ADC Mechanism of Action

This diagram illustrates the general mechanism by which an ADC targets and kills a cancer cell.

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC ADC in Circulation Binding Binding ADC->Binding Antigen Tumor Antigen Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release Lysosome->Payload_Release Linker Cleavage Payload Cytotoxic Payload Payload_Release->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Caption: General mechanism of ADC action.

Relevant Signaling Pathway: HER2 and Downstream Pathways

Many ADCs target receptor tyrosine kinases like HER2. Upon binding, the ADC can be internalized, and the payload can exert its effect. The antibody component itself can also inhibit signaling. This diagram shows a simplified view of the HER2 signaling pathway, which is often dysregulated in cancer.[17][18]

HER2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor Dimerization HER2/HER3 Heterodimerization HER2->Dimerization HER3 HER3 Receptor HER3->Dimerization PI3K PI3K Dimerization->PI3K Activation RAS RAS Dimerization->RAS Activation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation ADC Anti-HER2 ADC ADC->HER2 Binds & Inhibits

Caption: Simplified HER2 signaling pathway.

Conclusion

This compound is a valuable and versatile linker for the synthesis of antibody-drug conjugates. Its defined length, hydrophilicity, and bioorthogonal reactive handle contribute to the development of more homogeneous, stable, and effective ADCs. The protocols and data presented here provide a framework for researchers to design and synthesize next-generation ADCs with improved therapeutic properties. Careful optimization of conjugation conditions and thorough characterization of the final product are paramount to achieving a successful ADC candidate.

References

Application Notes and Protocols: Functionalization of Nanoparticles with Azido-PEG4-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The surface modification of nanoparticles is a critical step in designing sophisticated systems for drug delivery, diagnostics, and bioimaging. Azido-PEG4-alcohol is a bifunctional linker that offers a versatile platform for nanoparticle functionalization. It features a short polyethylene (B3416737) glycol (PEG) spacer, a terminal azide (B81097) (N₃) group, and a terminal alcohol (-OH) group.

The PEG component, through a process known as PEGylation, imparts a hydrophilic shield to the nanoparticle surface. This modification enhances colloidal stability in biological media, reduces non-specific protein adsorption (opsonization), and can prolong systemic circulation time.[1][2][3] The terminal azide group serves as a reactive handle for "click chemistry," a set of highly efficient and biocompatible reactions.[4] Specifically, it allows for the covalent attachment of targeting ligands, imaging agents, or therapeutic molecules containing a corresponding alkyne group via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[5][6][7] The terminal alcohol group can be used for direct attachment to certain nanoparticle surfaces or can be further modified into other reactive functional groups.

These application notes provide an overview of the utility of this compound in nanoparticle surface engineering and present detailed protocols for functionalization, characterization, and subsequent bioconjugation.

Key Features and Applications
  • Enhanced Biocompatibility: The PEG spacer minimizes nanoparticle aggregation and reduces recognition by the immune system.[2]

  • Improved Pharmacokinetics: PEGylation helps to reduce clearance by the reticuloendothelial system (RES), extending the circulation half-life of the nanoparticles.[2][3]

  • Versatile Bioconjugation: The azide group enables highly specific and efficient "click" chemistry reactions for the covalent attachment of a wide range of biomolecules.[4][5][8]

  • Applications:

    • Targeted Drug Delivery: Conjugation of ligands (peptides, antibodies, aptamers) to direct nanoparticles to specific cells or tissues.[3][6][8]

    • Bioimaging and Diagnostics: Attachment of fluorescent dyes or contrast agents for tracking and diagnostic purposes.[9][10]

    • Controlled Release Systems: Development of complex nanocarriers for triggered drug release.[10]

Quantitative Data Summary

Successful functionalization with this compound and subsequent conjugation of targeting moieties significantly alters the physicochemical and biological properties of nanoparticles. The following tables summarize typical quantitative data obtained during characterization.

Table 1: Representative Physicochemical Properties of Nanoparticles This table illustrates the expected changes in hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) following each modification step. An increase in size and a shift in zeta potential towards neutrality are indicative of successful PEGylation.[11][12]

Nanoparticle StageHydrodynamic Diameter (nm)PDIZeta Potential (mV)
Bare Nanoparticles (e.g., Carboxylated)100 ± 5< 0.15-35 ± 4
Azido-PEG4 Functionalized115 ± 7< 0.20-15 ± 5
Ligand-Conjugated (via Click Chemistry)120 ± 8< 0.20-12 ± 6

Table 2: In Vitro Cellular Uptake Efficiency in Cancer Cells This table demonstrates how functionalization with a targeting ligand can enhance the uptake of nanoparticles into receptor-positive cells compared to non-targeted nanoparticles and receptor-negative cells. Data is often acquired via flow cytometry.[13][14]

Cell LineNanoparticle Type% of Positive Cells
MCF-7 (Receptor-Positive) Non-Targeted (Azido-PEG4 NP)25%
MCF-7 (Receptor-Positive) Targeted (Ligand-PEG4 NP)85%
NIH-3T3 (Receptor-Negative) Targeted (Ligand-PEG4 NP)30%

Experimental Workflows and Biological Pathways

Experimental Protocols

Protocol 1: Functionalization of Carboxylated Nanoparticles with this compound

This protocol describes the covalent attachment of this compound to nanoparticles possessing surface carboxyl groups using carbodiimide (B86325) (EDC/NHS) chemistry.

Materials:

  • Carboxyl-functionalized nanoparticles (e.g., polymeric or silica (B1680970) nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Centrifugal filter units (with appropriate Molecular Weight Cut-Off, MWCO)

Procedure:

  • Activation of Carboxylic Acids: a. Disperse 10 mg of carboxylated nanoparticles in 1 mL of 0.1 M MES buffer (pH 6.0). b. In a separate tube, prepare a fresh solution of EDC (e.g., 4 mg, ~20 µmol) and NHS (e.g., 2.5 mg, ~22 µmol) in 500 µL of MES buffer. c. Add the EDC/NHS solution to the nanoparticle dispersion. d. Incubate for 30 minutes at room temperature with gentle agitation to activate the surface carboxyl groups.

  • Conjugation of this compound: a. Dissolve a 50-fold molar excess of this compound (relative to nanoparticles) in 500 µL of MES buffer. b. Add the this compound solution to the activated nanoparticle suspension. c. Allow the reaction to proceed for 4-6 hours at room temperature, or overnight at 4°C, with continuous gentle agitation.

  • Quenching and Purification: a. Quench any remaining active NHS-esters by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM and incubating for 20 minutes. b. Purify the Azido-PEG4-functionalized nanoparticles from unreacted reagents. Use a centrifugal filter unit appropriate for the nanoparticle size. c. Wash the nanoparticles by centrifuging and resuspending in fresh PBS (pH 7.4) three times. d. Resuspend the final product in the desired buffer for storage at 4°C.

Protocol 2: Characterization of Azido-PEG-Functionalized Nanoparticles

Thorough characterization is essential to confirm successful PEGylation.

Methods:

  • Dynamic Light Scattering (DLS):

    • Purpose: To measure the hydrodynamic diameter and polydispersity index (PDI).

    • Procedure: Dilute a small aliquot of the nanoparticle suspension in PBS. An increase in hydrodynamic diameter compared to the bare nanoparticles indicates successful surface modification.[2]

  • Zeta Potential Measurement:

    • Purpose: To measure the surface charge.

    • Procedure: Dilute the nanoparticle suspension in 10 mM NaCl solution. A successful reaction should result in a change in the zeta potential, typically moving towards neutrality as the charged carboxyl groups are shielded by the neutral PEG chains.[11][12]

  • Fourier-Transform Infrared Spectroscopy (FTIR):

    • Purpose: To confirm the presence of the azide functional group.

    • Procedure: Lyophilize the nanoparticle samples. The FTIR spectrum of Azido-PEG4-functionalized nanoparticles should show a characteristic sharp peak for the azide (N₃) stretching vibration around 2100 cm⁻¹.[15]

  • Transmission Electron Microscopy (TEM):

    • Purpose: To visualize the morphology and core size of the nanoparticles.

    • Procedure: Deposit a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to dry. TEM will confirm that the nanoparticles have not aggregated during the functionalization process.[15]

Protocol 3: "Click" Chemistry Conjugation of an Alkyne-Modified Ligand

This protocol describes the "clicking" of an alkyne-containing molecule (e.g., a targeting peptide or a fluorescent dye) onto the azide-functionalized nanoparticle surface via CuAAC.[1]

Materials:

  • Azido-PEG4 functionalized nanoparticles (from Protocol 1)

  • Alkyne-containing molecule of interest

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Nitrogen-degassed, sterile water or PBS

Procedure:

  • Reaction Setup: a. Disperse the azide-functionalized nanoparticles in degassed water or PBS to a final concentration of 1 mg/mL. b. Add the alkyne-containing molecule. A 2-5 fold molar excess of the alkyne molecule relative to the surface azide groups is a common starting point. c. Gently mix the solution.

  • Preparation of Catalysts: a. In a separate microcentrifuge tube, prepare a fresh 100 mM solution of sodium ascorbate in degassed water. b. In another tube, prepare a 10 mM solution of CuSO₄ in water.

  • Click Reaction: a. Add the sodium ascorbate solution to the nanoparticle/alkyne mixture to a final concentration of 1 mM. b. Immediately add the CuSO₄ solution to a final concentration of 0.1 mM. c. Protect the reaction from light and allow it to proceed for 1-4 hours at room temperature with gentle mixing. The reaction vessel can be purged with nitrogen or argon to prevent oxidation of the Cu(I) catalyst.

  • Purification: a. Purify the final ligand-conjugated nanoparticles from the catalyst and excess ligand using centrifugal filters or dialysis (MWCO >10 kDa) against PBS. b. Repeat the washing/dialysis steps until all traces of copper and unreacted ligand are removed. c. Resuspend the purified nanoparticles in a sterile buffer for downstream applications.

Protocol 4: In Vitro Cellular Uptake Assay by Flow Cytometry

This protocol evaluates the efficiency of nanoparticle uptake by target cells. This example assumes the conjugated ligand is a fluorescent dye or the nanoparticle itself is fluorescently labeled.

Materials:

  • Targeted and non-targeted fluorescent nanoparticles

  • Target (receptor-positive) and control (receptor-negative) cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: a. Seed cells in 12-well plates at a density that allows them to reach 70-80% confluency on the day of the experiment. b. Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Nanoparticle Incubation: a. Aspirate the culture medium from the wells and wash the cells once with warm PBS. b. Add fresh, serum-free medium containing the functionalized nanoparticles at the desired concentration (e.g., 50 µg/mL). Include wells with untreated cells as a negative control. c. Incubate for a defined period (e.g., 4 hours) at 37°C. To distinguish active uptake from simple surface binding, a control plate can be incubated at 4°C.[9]

  • Cell Harvesting and Preparation: a. After incubation, aspirate the nanoparticle-containing medium and wash the cells three times with cold PBS to remove non-internalized particles. b. Detach the cells using Trypsin-EDTA. c. Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes. d. Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in 300-500 µL of cold flow cytometry buffer (e.g., PBS with 1% BSA).

  • Flow Cytometry Analysis: a. Analyze the samples on a flow cytometer, using the appropriate laser and filter set for the fluorophore. b. Use the untreated cells to set the background fluorescence gate. c. Quantify the percentage of fluorescently positive cells and the mean fluorescence intensity for each condition.[14]

References

Application Notes and Protocols: Azido-PEG4-alcohol in PROTAC Linker Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's ubiquitin-proteasome system.[] These heterobifunctional molecules consist of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two components. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[2]

Polyethylene glycol (PEG) linkers are widely employed in PROTAC design due to their ability to enhance hydrophilicity and improve the physicochemical properties of the resulting molecule.[3] Azido-PEG4-alcohol is a versatile PEG-based building block for PROTAC synthesis. The terminal azide (B81097) group allows for efficient and specific conjugation to an alkyne-functionalized moiety via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a type of "click chemistry".[4] This modular approach facilitates the rapid synthesis of PROTAC libraries for optimization.[5]

This document provides detailed application notes and protocols for the use of this compound in the design and synthesis of PROTACs, with a focus on a representative Bruton's Tyrosine Kinase (BTK)-targeting PROTAC.

Data Presentation

The length and composition of the linker can significantly impact the degradation efficiency (DC50 and Dmax) and pharmacokinetic properties of a PROTAC. The following tables summarize quantitative data for PROTACs with PEG4 linkers, illustrating their potential in targeted protein degradation.

LinkerTargetE3 LigaseDC50 (nM)Dmax (%)Cell Line
PEG4 BRD4VHL2095HEK293
PEG4 BTKCRBN~10>90Mino

Table 1: In Vitro Degradation of Target Proteins by PROTACs with PEG4 Linkers.[6][]

LinkerPermeability (Papp, 10⁻⁶ cm/s)Oral Bioavailability (%)
PEG4 1.220

Table 2: Cellular Permeability and Pharmacokinetic Data for a BRD4-Targeting PROTAC with a PEG4 Linker.[6]

Experimental Protocols

Protocol 1: Synthesis of a BTK-Targeting PROTAC using this compound and CuAAC

This protocol describes a representative two-step synthesis of a BTK-targeting PROTAC. The first step involves the functionalization of an E3 ligase ligand (e.g., pomalidomide) with this compound. The second step is the CuAAC reaction to couple the azide-functionalized E3 ligase ligand with an alkyne-functionalized BTK inhibitor.

Step 1: Synthesis of Azide-Functionalized E3 Ligase Ligand

  • Materials:

    • Pomalidomide (B1683931) derivative with a free amine

    • Azido-PEG4-acid

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous DMF (N,N-Dimethylformamide)

  • Procedure:

    • Dissolve the pomalidomide derivative (1.0 eq) and Azido-PEG4-acid (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the azide-functionalized E3 ligase ligand.

Step 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Materials:

  • Procedure:

    • Dissolve the azide-functionalized E3 ligase ligand (1.0 eq) and the alkyne-functionalized BTK inhibitor (1.0 eq) in a 1:1 mixture of tert-butanol and water.

    • Add a freshly prepared aqueous solution of sodium ascorbate (0.3 eq).

    • Add an aqueous solution of CuSO₄·5H₂O (0.1 eq).

    • Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.[2]

    • Upon completion, dilute the reaction with water and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the final PROTAC product by preparative HPLC to obtain the pure compound.

Protocol 2: Characterization of the Synthesized PROTAC

1. LC-MS Analysis:

  • Prepare a 1 mg/mL stock solution of the purified PROTAC in DMSO.
  • Dilute the stock solution to 10 µg/mL with methanol.
  • Inject 5 µL of the diluted solution onto a C18 column.
  • Run a gradient of water and acetonitrile (B52724) (both with 0.1% formic acid) from 5% to 95% acetonitrile over 10 minutes.
  • Monitor the elution by UV detection at 254 nm and mass spectrometry in positive ion mode.
  • Confirm the presence of the desired product by its retention time and the observation of the correct mass-to-charge ratio ([M+H]⁺).

2. ¹H NMR Spectroscopy:

  • Dissolve 5-10 mg of the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
  • Acquire a ¹H NMR spectrum on a 400 MHz or higher NMR spectrometer.
  • Analyze the spectrum to confirm the presence of characteristic peaks corresponding to the BTK inhibitor, the E3 ligase ligand, and the PEG linker. The formation of the triazole ring in the CuAAC reaction will also result in a characteristic singlet peak in the aromatic region.

Protocol 3: Western Blot Analysis of BTK Degradation

This protocol details the steps to assess the degradation of BTK in a relevant cell line (e.g., Mino cells) after treatment with the synthesized PROTAC.[8][9]

  • Cell Culture and Treatment:

    • Seed Mino cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.

    • Allow the cells to adhere and grow overnight.

    • Treat the cells with varying concentrations of the BTK PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).[10]

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[8]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples and prepare them with Laemmli sample buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BTK overnight at 4°C. Also, probe for a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]

    • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the BTK band intensity to the loading control for each sample.

    • Calculate the percentage of BTK degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximal degradation).

Mandatory Visualization

PROTAC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Activation Antigen Antigen Antigen->BCR Binding SYK SYK LYN->SYK Activation BTK Bruton's Tyrosine Kinase (BTK) SYK->BTK Activation PLCg2 PLCγ2 BTK->PLCg2 Activation Proteasome Proteasome BTK->Proteasome Targeted for Degradation PIP2 PIP2 PLCg2->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC Activation NFkB NF-κB Activation PKC->NFkB Proliferation B-Cell Proliferation & Survival NFkB->Proliferation PROTAC BTK-PROTAC PROTAC->BTK Binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Recruits E3_Ligase->BTK Ternary Complex Ub Ubiquitin Ub->BTK Ubiquitination Degradation BTK Degradation Proteasome->Degradation Degradation->PLCg2 Pathway Blocked

Caption: B-Cell Receptor signaling pathway and the mechanism of BTK degradation by a PROTAC.[11][12]

PROTAC_Synthesis_Workflow cluster_synthesis PROTAC Synthesis Start Start Materials POI_Ligand Alkyne-functionalized POI Ligand (e.g., BTK inhibitor) Start->POI_Ligand E3_Ligand Amine-functionalized E3 Ligase Ligand (e.g., Pomalidomide) Start->E3_Ligand Azido_PEG4_OH This compound Start->Azido_PEG4_OH Step2 Step 2: CuAAC Click Chemistry (CuSO₄, NaAsc, tBuOH/H₂O) POI_Ligand->Step2 Step1 Step 1: Amide Coupling (HATU, DIPEA, DMF) E3_Ligand->Step1 Azido_PEG4_OH->Step1 Intermediate Azide-PEG4-E3 Ligand Intermediate Step1->Intermediate Intermediate->Step2 Crude_PROTAC Crude PROTAC Step2->Crude_PROTAC Purification Purification (Preparative HPLC) Crude_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC

Caption: A typical experimental workflow for the synthesis of a PROTAC using this compound.

PROTAC_Evaluation_Workflow cluster_evaluation PROTAC Evaluation Start Pure PROTAC Characterization Characterization (LC-MS, NMR) Start->Characterization Cell_Treatment Cell Treatment (Dose & Time Course) Start->Cell_Treatment Lysis Cell Lysis & Protein Quantification Cell_Treatment->Lysis Western_Blot Western Blot (BTK & Loading Control) Lysis->Western_Blot Data_Analysis Data Analysis (Densitometry) Western_Blot->Data_Analysis Results Determine DC50 & Dmax Data_Analysis->Results

Caption: Experimental workflow for the characterization and biological evaluation of a synthesized PROTAC.

References

Application Notes and Protocols for Cell Surface Labeling with Azido-PEG4-Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell surface labeling is a critical technique in biological research and drug development, enabling the visualization, tracking, and functional analysis of cells. Bioorthogonal chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), offers a highly specific and efficient method for labeling cell surface molecules without interfering with native biological processes. This document provides detailed application notes and protocols for cell surface labeling using a two-step metabolic engineering approach, where Azido-PEG4-alcohol serves as a component of the subsequent detection probe.

The process begins with the metabolic incorporation of an azide-modified monosaccharide, such as N-azidoacetylmannosamine (Ac4ManNAz), into the glycan structures on the cell surface. These metabolically introduced azide (B81097) groups then serve as chemical handles for covalent attachment of a probe molecule. This probe is typically conjugated to a cyclooctyne (B158145) (e.g., DBCO or BCN) or a terminal alkyne. The this compound itself is a versatile bifunctional linker that can be used to synthesize these probes, for instance, by attaching a fluorescent dye to the alcohol group and an alkyne or cyclooctyne to another part of a larger molecular construct, with the azide group of the this compound participating in the click reaction. The PEG4 linker enhances the water solubility and reduces steric hindrance of the probe.

Principle of the Method

The cell surface labeling strategy involves two key stages:

  • Metabolic Glycan Engineering: Cells are cultured in the presence of a peracetylated azido-sugar (e.g., Ac4ManNAz). The cells' metabolic machinery processes this sugar analog and incorporates it into cell surface glycoconjugates, thereby displaying azide (-N3) groups on the cell surface.

  • Bioorthogonal Click Chemistry Reaction: The azide-labeled cells are then treated with a probe molecule containing a complementary reactive group. This can be a terminal alkyne for a CuAAC reaction or a strained cyclooctyne (like DBCO or BCN) for a SPAAC reaction. The reaction forms a stable triazole linkage, covalently attaching the probe to the cell surface. The probe can be a fluorescent dye for imaging, biotin (B1667282) for affinity purification, or a therapeutic agent for targeted delivery.

Data Presentation

Table 1: Recommended Reagent Concentrations and Incubation Times for Cell Surface Labeling
StepReagentCell TypeTypical ConcentrationIncubation TimeTemperature
Metabolic Labeling Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)Mammalian cells (e.g., HeLa, CHO, Jurkat)25-50 µM[1]48-72 hours[1]37°C
CuAAC Click Reaction Alkyne-functionalized probeAzide-labeled cells25 µM1-5 minutes[2]4°C
Copper(II) Sulfate (CuSO4)Azide-labeled cells50 µM[2][3]1-5 minutes4°C
THPTA (copper ligand)Azide-labeled cells250 µM (5:1 ratio to CuSO4)[3]1-5 minutes4°C
Sodium Ascorbate (B8700270)Azide-labeled cells2.5 mM1-5 minutes4°C
SPAAC Click Reaction DBCO- or BCN-functionalized probeAzide-labeled cells10-50 µM30-60 minutesRoom Temp or 37°C
Table 2: Comparative Analysis of CuAAC and SPAAC for Cell Surface Labeling
FeatureCuAAC (Copper(I)-Catalyzed)SPAAC (Strain-Promoted)
Reaction Kinetics Generally fasterModerate to fast
Biocompatibility Potential cytotoxicity from copper catalyst. Use of a copper-chelating ligand (e.g., THPTA) is recommended to preserve cell viability.[3]Generally high cell viability due to the absence of a copper catalyst.[3]
Reaction Efficiency High labeling efficiency can be rapidly achieved.[2]Efficiency can be high, with some studies showing a stronger signal with DBCO conjugates compared to BCN.[1]
Background Labeling LowCan have higher background due to potential thiol-yne reactions between strained alkynes and cysteine-containing proteins.[4]

Experimental Protocols

Protocol 1: Metabolic Labeling of Cell Surface Glycans with an Azido-Sugar

This protocol describes the introduction of azide groups onto the cell surface of mammalian cells using Ac4ManNAz, a precursor for sialic acid biosynthesis.

Materials:

  • Mammalian cells of choice (e.g., HeLa, Jurkat, CHO)

  • Complete cell culture medium

  • Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)

  • Phosphate-buffered saline (PBS)

  • Gentle cell dissociation reagent (for adherent cells)

Procedure:

  • Cell Seeding: Seed the cells in an appropriate culture vessel and allow them to adhere (for adherent cells) or reach a suitable density (for suspension cells).

  • Metabolic Labeling: The following day, add Ac4ManNAz to the cell culture medium to a final concentration of 25-50 µM. The optimal concentration may vary depending on the cell type and should be determined empirically.

  • Incubation: Culture the cells for 2-3 days to allow for the metabolic incorporation of the azido-sugar into the cell surface glycans.

  • Cell Harvesting and Washing:

    • For adherent cells, detach them using a gentle cell dissociation reagent.

    • For suspension cells, directly collect the cells.

    • Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.

    • Wash the cells twice with ice-cold PBS to remove any unincorporated azido-sugar.

Protocol 2: Cell Surface Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the labeling of azide-modified cells with a DBCO- or BCN-conjugated probe.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • Staining Buffer (e.g., PBS with 1% BSA)

  • DBCO- or BCN-conjugated probe (e.g., DBCO-PEG4-Fluorophore)

Procedure:

  • Cell Preparation: Resuspend the azide-labeled cells in Staining Buffer at a concentration of 1 x 10^6 cells/mL.

  • SPAAC Reaction: Add the DBCO- or BCN-conjugated probe to the cell suspension. A final concentration of 10-50 µM is a good starting point, but the optimal concentration should be determined experimentally.

  • Incubation: Incubate the cells for 30-60 minutes at room temperature or 37°C, protected from light. The reaction time can be optimized.

  • Washing: Wash the cells three times with Staining Buffer to remove any unreacted probe. Centrifuge at 300 x g for 5 minutes between each wash.

  • Analysis: The labeled cells are now ready for analysis by flow cytometry, fluorescence microscopy, or other downstream applications.

Protocol 3: Cell Surface Labeling via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the labeling of azide-modified cells with a terminal alkyne-conjugated probe. Note: This reaction should be performed at 4°C to minimize copper toxicity. The use of a copper-chelating ligand is crucial.

Materials:

  • Azide-labeled cells (from Protocol 1)

  • Labeling Buffer (e.g., ice-cold DPBS)

  • Alkyne-conjugated probe (e.g., Alkyne-Fluorophore)

  • Copper(II) Sulfate (CuSO4) stock solution

  • THPTA stock solution

  • Sodium Ascorbate stock solution (prepare fresh)

  • Aminoguanidine (optional, to reduce oxidative damage)

Procedure:

  • Cell Preparation: Resuspend the azide-labeled cells in ice-cold Labeling Buffer at a concentration of 5 x 10^6 cells/mL.

  • Prepare Click Reaction Cocktail: In a separate tube on ice, prepare the click reaction cocktail by adding the reagents in the following order to the Labeling Buffer:

    • Alkyne-probe (final concentration 25 µM)

    • Aminoguanidine (final concentration 1 mM)

    • CuSO4 and THPTA in a 1:5 molar ratio (final concentrations 50 µM CuSO4 and 250 µM THPTA)

  • Initiate Click Reaction: Add freshly prepared Sodium Ascorbate to the cocktail to a final concentration of 2.5 mM. Mix gently and immediately add the cocktail to the cell suspension.

  • Incubation: Incubate the reaction on ice for 1-5 minutes.

  • Washing: Wash the cells three times with ice-cold Labeling Buffer to remove the click reaction reagents.

  • Analysis: The labeled cells are now ready for analysis.

Pro-Tips and Troubleshooting

  • Low Labeling Signal:

    • Inefficient Metabolic Labeling: Optimize the concentration of the azido-sugar and the incubation time. Ensure the cells are healthy and metabolically active.

    • Inefficient Click Reaction: For CuAAC, ensure the sodium ascorbate solution is freshly prepared. For SPAAC, consider increasing the incubation time or the concentration of the probe.

    • Steric Hindrance: The azide group may be in a sterically hindered location. The PEG4 linker in the probe is designed to mitigate this.

  • High Background/Non-Specific Labeling:

    • Reduce Probe Concentration: Titrate the probe to find the lowest effective concentration.

    • Thorough Washing: Ensure all unincorporated probe and click chemistry reagents are washed away.

    • For SPAAC: High concentrations of strained cyclooctynes can sometimes lead to non-specific binding.

  • Cell Viability Issues (CuAAC):

    • Copper Toxicity: Always use a copper-chelating ligand like THPTA or BTTAA. Perform the reaction at 4°C and for the shortest possible time. Ensure the correct ligand-to-copper ratio is used.

Visualizations

Metabolic_Incorporation_Workflow Metabolic Incorporation of Azido-Sugar into Cell Surface Glycans cluster_cell Cell Cell_Membrane Cell Membrane Golgi Golgi Apparatus Glycan Cell Surface Glycan with Sialic Acid Golgi->Glycan Glycosylation Azido_Glycan Cell Surface Glycan with Azido-Sialic Acid Golgi->Azido_Glycan Glycosylation with Azido-Sialic Acid Sialic_Acid_Pathway Sialic Acid Biosynthetic Pathway Sialic_Acid_Pathway->Golgi UDP-Sia Ac4ManNAz Ac4ManNAz (Azido-Sugar Precursor) Cell_Uptake Cellular Uptake and Metabolism Ac4ManNAz->Cell_Uptake Cell_Uptake->Sialic_Acid_Pathway Metabolic Conversion to Azido-Sialic Acid

Caption: Metabolic pathway for incorporating azido-sugars into cell surface glycans.

Experimental_Workflow Experimental Workflow for Cell Surface Labeling Start Start with Cultured Cells Metabolic_Labeling Metabolic Labeling with Ac4ManNAz (48-72h) Start->Metabolic_Labeling Harvest_Wash Harvest and Wash Cells Metabolic_Labeling->Harvest_Wash Click_Reaction Perform Click Reaction (SPAAC or CuAAC) Harvest_Wash->Click_Reaction Wash_Cells_2 Wash Cells to Remove Excess Reagents Click_Reaction->Wash_Cells_2 Analysis Analysis Wash_Cells_2->Analysis Flow_Cytometry Flow Cytometry Analysis->Flow_Cytometry Fluorescence_Microscopy Fluorescence Microscopy Analysis->Fluorescence_Microscopy Downstream_Applications Other Downstream Applications Analysis->Downstream_Applications Click_Chemistry_Comparison Comparison of CuAAC and SPAAC Click Chemistry Reactions cluster_CuAAC CuAAC cluster_SPAAC SPAAC Azide_Cell Azide-Labeled Cell Surface Alkyne_Probe Alkyne-Probe Azide_Cell->Alkyne_Probe Reacts with Cyclooctyne_Probe Cyclooctyne-Probe (e.g., DBCO, BCN) Azide_Cell->Cyclooctyne_Probe Reacts with Labeled_Cell_CuAAC Labeled Cell Alkyne_Probe->Labeled_Cell_CuAAC Cu_Catalyst Cu(I) Catalyst + Ligand Cu_Catalyst->Labeled_Cell_CuAAC Labeled_Cell_SPAAC Labeled Cell Cyclooctyne_Probe->Labeled_Cell_SPAAC

References

Application Notes and Protocols for Copper-Catalyzed Click Chemistry with Azido-PEG4-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a highly efficient and specific method for bioconjugation and the synthesis of complex molecules.[1] This reaction's reliability, mild reaction conditions, and high yields make it an invaluable tool in drug discovery and development.[2] Azido-PEG4-alcohol is a versatile bifunctional linker containing an azide (B81097) group for click chemistry and a hydroxyl group for further derivatization. The tetraethylene glycol (PEG4) spacer enhances aqueous solubility and provides flexibility to the resulting conjugate.[3][4]

These application notes provide detailed protocols for the use of this compound in copper-catalyzed click chemistry for applications such as bioconjugation and the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5]

Data Presentation

The efficiency of CuAAC reactions is influenced by several factors, including the choice of catalyst, ligand, solvent, and temperature. The following table summarizes representative data for the optimization of CuAAC reactions. While specific kinetic data for this compound is not extensively published, these values, based on similar azide-alkyne reactions, provide a strong baseline for experimental design.

Entry Copper Source (mol%) Ligand (mol%) Solvent Temperature (°C) Reaction Time (h) Yield (%)
1CuSO₄/Sodium Ascorbate (B8700270) (1)THPTA (5)H₂O/t-BuOH (1:1)251>95
2CuSO₄/Sodium Ascorbate (1)TBTA (5)DMF251>95
3CuSO₄/Sodium Ascorbate (5)THPTA (25)H₂O/DMSO (1:1)370.5>98
4CuBr (1)PMDETA (5)THF252~90
5CuSO₄/Sodium Ascorbate (0.5)THPTA (2.5)PBS (pH 7.4)254>90

Note: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is a water-soluble ligand ideal for bioconjugation in aqueous buffers.[2] TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) is suitable for reactions in organic solvents.[6] PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine) is another common ligand. Reaction conditions and yields can vary depending on the specific alkyne-containing molecule.

Experimental Protocols

Protocol 1: General Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound

This protocol describes a general method for the reaction of this compound with an alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) for organic solvents

  • Solvent (e.g., deionized water, phosphate-buffered saline (PBS), dimethylformamide (DMF), or a mixture such as H₂O/t-BuOH)

  • Nitrogen or Argon gas

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in a suitable solvent (e.g., DMSO or water).

    • Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 20 mM) in deionized water.

    • Prepare a stock solution of the ligand (e.g., 50 mM THPTA in water or 50 mM TBTA in DMSO/DMF).

    • Freshly prepare a stock solution of sodium ascorbate (e.g., 100 mM) in deionized water. This solution should be made immediately before use.

  • Reaction Setup:

    • In a reaction vessel, add the this compound and the alkyne-functionalized molecule. A molar ratio of 1:1 to 1:1.2 (azide:alkyne) is common.

    • Add the desired solvent to achieve the final reaction concentration.

    • If the reaction is sensitive to oxygen, deoxygenate the solution by bubbling with nitrogen or argon gas for 10-15 minutes.

  • Catalyst Addition:

    • In a separate tube, premix the CuSO₄ solution and the ligand solution. A 1:5 molar ratio of copper to ligand is often used to protect biomolecules from oxidative damage.[3] Let the mixture stand for 2-3 minutes.

    • Add the copper/ligand mixture to the reaction vessel.

  • Reaction Initiation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

    • Stir the reaction mixture at room temperature or the desired temperature.

  • Monitoring and Work-up:

    • Monitor the reaction progress by an appropriate analytical technique such as TLC, LC-MS, or HPLC. Reactions are often complete within 1-4 hours.

    • Once the reaction is complete, the product can be purified.

Protocol 2: Purification of the PEGylated Product

The purification strategy for the product of the click reaction will depend on the properties of the conjugated molecule. Common techniques include chromatography and dialysis.

A. Purification by Size-Exclusion Chromatography (SEC):

SEC is effective for separating the PEGylated product from unreacted small molecule reagents.[]

  • Equilibrate a size-exclusion chromatography column with a suitable buffer (e.g., PBS).

  • Load the reaction mixture onto the column.

  • Elute the column with the equilibration buffer.

  • Collect fractions and analyze them by UV-Vis spectroscopy, SDS-PAGE (for proteins), or another appropriate method to identify the fractions containing the purified product.

B. Purification by Ion-Exchange Chromatography (IEX):

IEX is particularly useful for separating PEGylated proteins from their un-PEGylated counterparts, as the PEG chain can shield the protein's surface charges.[]

  • Choose an appropriate ion-exchange resin (cation or anion exchange) based on the isoelectric point (pI) of the target molecule.

  • Equilibrate the column with a low-salt binding buffer.

  • Load the reaction mixture onto the column.

  • Wash the column with the binding buffer to remove unbound impurities.

  • Elute the bound molecules using a salt gradient or a step elution with a high-salt buffer.

  • Collect and analyze fractions to identify the purified PEGylated product.

C. Removal of Copper Catalyst:

Residual copper can be removed using a chelating resin or by dialysis against a buffer containing a chelating agent like EDTA.[3]

Visualizations

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification cluster_product 4. Final Product azide This compound Stock Solution mix Combine Reactants & Solvent azide->mix alkyne Alkyne-Molecule Stock Solution alkyne->mix catalyst CuSO4/Ligand Stock Solution add_cat Add Catalyst catalyst->add_cat reducer Sodium Ascorbate (Freshly Prepared) initiate Initiate with Ascorbate reducer->initiate mix->add_cat add_cat->initiate react Incubate (RT, 1-4h) initiate->react purify Chromatography (SEC or IEX) react->purify analyze Analyze Fractions purify->analyze product Purified PEGylated Conjugate analyze->product

Caption: Experimental workflow for CuAAC with this compound.

protac_synthesis cluster_reactants Reactants cluster_reaction CuAAC Reaction cluster_product Product poi_ligand Alkyne-functionalized Target Protein Ligand click CuSO4, NaAsc, Ligand H₂O/t-BuOH, RT poi_ligand->click e3_ligand Azide-functionalized E3 Ligase Ligand (via this compound) e3_ligand->click protac PROTAC Molecule click->protac

Caption: PROTAC synthesis via CuAAC using an Azido-PEG4 linker.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG4-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Azido-PEG4-alcohol in strain-promoted azide-alkyne cycloaddition (SPAAC) reactions. This powerful and bioorthogonal copper-free click chemistry is instrumental for the specific and efficient conjugation of biomolecules and the synthesis of complex molecular architectures for a wide range of applications in research and drug development.

Introduction to Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Strain-promoted azide-alkyne cycloaddition is a highly efficient and bioorthogonal ligation reaction that occurs between a strained cyclooctyne (B158145) and an azide-functionalized molecule, such as this compound.[1] This reaction proceeds without the need for a cytotoxic copper catalyst, making it ideal for applications in complex biological systems, including live cells.[2] The driving force for this reaction is the high ring strain of the cyclooctyne, which allows the reaction to proceed efficiently at physiological temperatures and pH, forming a stable triazole linkage.[2] The azide (B81097) and cyclooctyne functional groups are bioorthogonal, meaning they are chemically inert to most biological molecules and do not interfere with native cellular processes.[]

This compound is a versatile hydrophilic linker that features an azide group for participation in SPAAC reactions and a terminal hydroxyl group that can be used for further derivatization.[4] The tetraethylene glycol (PEG4) spacer enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugates.[]

Key Applications

The versatility of this compound in SPAAC reactions lends itself to a multitude of applications in research and drug development:

  • Bioconjugation: Site-specific labeling of proteins, antibodies, and nucleic acids for imaging, tracking, and functional studies.[5]

  • Drug Development:

    • Antibody-Drug Conjugates (ADCs): Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

    • PROTACs (Proteolysis Targeting Chimeras): Synthesis of bifunctional molecules that induce the degradation of specific target proteins.[6][7] this compound can serve as a flexible linker to connect the target-binding and E3 ligase-binding moieties.[6]

  • Live Cell Imaging: Covalent attachment of fluorescent probes to cellular components for real-time visualization and tracking.

  • Surface Functionalization: Modification of surfaces, such as nanoparticles and microarrays, with biomolecules for diagnostic and research applications.[8][9]

Quantitative Data: Reaction Kinetics of SPAAC

The efficiency of a SPAAC reaction is determined by its second-order rate constant (k₂), which is influenced by the choice of cyclooctyne, the azide, solvent, pH, and temperature.[10] Dibenzocyclooctyne (DBCO) derivatives generally exhibit the fastest reaction rates, making them a preferred choice for applications where speed is critical.[11]

CyclooctyneAzide ReactantSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]Key Characteristics
DBCO (Dibenzocyclooctyne)Benzyl Azide~0.6 - 1.0High ring strain leads to fast reaction rates.
BCN (Bicyclo[6.1.0]nonyne)Benzyl Azide~0.06 - 0.1Good balance of reactivity and stability; smaller and less lipophilic than DBCO.
DIBO (Dibenzocyclooctyne)Benzyl Azide~0.3 - 0.7Robust reactivity.
ADIBO (Azadibenzocyclooctyne)Benzyl Azide~0.6 - 1.0High reactivity similar to DBCO.

Note: Reaction rates can vary depending on the specific derivatives of the cyclooctyne and azide used, as well as the reaction conditions. Benzyl azide is a commonly used model for comparing the reactivity of different cyclooctynes.

Diagrams

SPAAC_Mechanism SPAAC Reaction Mechanism cluster_reactants Reactants cluster_product Product Azido_PEG4 This compound (R-N3) Triazole Stable Triazole Linkage Azido_PEG4->Triazole + Cyclooctyne Strained Cyclooctyne (e.g., DBCO) Cyclooctyne->Triazole

Caption: General mechanism of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Experimental_Workflow Experimental Workflow for Protein Bioconjugation cluster_step1 Step 1: Functionalization cluster_step2 Step 2: SPAAC Reaction cluster_step3 Step 3: Purification & Analysis Protein Protein of Interest Protein_DBCO DBCO-functionalized Protein Protein->Protein_DBCO + DBCO_NHS DBCO-NHS Ester DBCO_NHS->Protein_DBCO Conjugate Protein-PEG4-alcohol Conjugate Protein_DBCO->Conjugate + Azido_PEG4 This compound Azido_PEG4->Conjugate Purification Purification (e.g., SEC, Dialysis) Conjugate->Purification Final_Product Purified Conjugate Purification->Final_Product Analysis Analysis (e.g., SDS-PAGE, MS) Final_Product->Analysis

Caption: A typical workflow for protein bioconjugation using SPAAC.

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation of a DBCO-Modified Protein with this compound

This protocol describes the conjugation of a protein previously functionalized with a DBCO moiety to this compound.

Materials:

  • DBCO-functionalized protein in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography (SEC) column or dialysis cassettes)

  • Analytical instruments (e.g., SDS-PAGE, Mass Spectrometer)

Procedure:

  • Preparation of this compound Stock Solution:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • SPAAC Reaction:

    • In a suitable reaction vessel, add the solution of the DBCO-functionalized protein.

    • Add the this compound stock solution to the protein solution to achieve a 5- to 20-fold molar excess over the protein. The final concentration of DMSO in the reaction mixture should ideally be kept below 10% (v/v) to minimize potential effects on protein structure.

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 2-12 hours or at 4°C for 12-24 hours. Reaction times may require optimization depending on the specific protein and desired degree of labeling.

  • Monitoring the Reaction (Optional):

    • The progress of the reaction can be monitored by analyzing aliquots of the reaction mixture at different time points using SDS-PAGE or Mass Spectrometry. A successful conjugation will result in an increase in the molecular weight of the protein.

  • Purification of the Conjugate:

    • Once the reaction is complete, remove the excess, unreacted this compound and any byproducts.

    • For proteins, size-exclusion chromatography (SEC) or dialysis are common and effective purification methods.

  • Analysis of the Final Conjugate:

    • Characterize the purified protein-PEG4-alcohol conjugate to determine the degree of labeling and confirm its purity using techniques such as SDS-PAGE, UV-Vis spectroscopy, and Mass Spectrometry.

Protocol 2: Synthesis of a PROTAC using this compound

This protocol provides a general guideline for the synthesis of a PROTAC molecule by linking a target protein-binding ligand (functionalized with a cyclooctyne) to an E3 ligase ligand (functionalized with an azide via this compound). This example assumes the E3 ligase ligand has been pre-functionalized with this compound.

Materials:

  • Cyclooctyne-functionalized target protein ligand

  • E3 ligase ligand functionalized with this compound

  • Anhydrous reaction solvent (e.g., DMF or DMSO)

  • Purification system (e.g., preparative HPLC)

  • Analytical instruments (e.g., LC-MS, NMR)

Procedure:

  • Reaction Setup:

    • In a clean, dry reaction vial, dissolve the cyclooctyne-functionalized target protein ligand (1.0 equivalent) in the chosen anhydrous solvent.

    • Add the this compound-functionalized E3 ligase ligand (1.0-1.2 equivalents) to the solution.

  • SPAAC Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 4-24 hours).

  • Purification:

    • Once the reaction is complete, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by preparative reverse-phase HPLC to isolate the desired PROTAC molecule.

  • Characterization:

    • Confirm the identity and purity of the final PROTAC molecule by LC-MS and NMR spectroscopy.

Stability of the Triazole Linkage

The 1,2,3-triazole linkage formed via SPAAC is exceptionally stable, a key advantage for its use in biological applications.[2] It is resistant to a wide range of chemical and biological conditions, including:

  • Hydrolysis: Stable under both acidic and basic conditions.

  • Oxidation and Reduction: Generally stable to common oxidizing and reducing agents found in biological systems.

  • Proteolytic Degradation: The triazole ring is not recognized by proteases, preventing cleavage of the linker by cellular enzymes.

This remarkable stability ensures the integrity of the bioconjugate throughout its intended application.

Troubleshooting

IssuePossible CauseSuggested Solution
Low conjugation efficiency Insufficient molar excess of the PEG linker.Increase the molar excess of this compound to 20-fold or higher.
Steric hindrance around the conjugation site.Consider using a longer PEG linker (e.g., Azido-PEG8-alcohol) to increase the distance between the biomolecule and the reactive group.
Inaccurate concentration of reactants.Re-quantify the concentration of the protein and the this compound stock solution.
Protein precipitation High concentration of organic solvent (e.g., DMSO).Keep the final concentration of the organic co-solvent below 10% (v/v).
Protein instability under reaction conditions.Optimize reaction temperature and pH. Consider performing the reaction at 4°C.
Non-specific labeling Reaction of cyclooctyne with free thiols (cysteine residues).If the protein contains free cysteines, consider capping them with a thiol-reactive agent like N-ethylmaleimide (NEM) prior to the SPAAC reaction.

References

Application Notes and Protocols for the Activation of Azido-PEG4-alcohol's Hydroxyl Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chemical activation of the terminal hydroxyl group of Azido-PEG4-alcohol. Activation of this hydroxyl group is a critical step for subsequent conjugation to various molecules, enabling its use as a versatile linker in drug delivery, bioconjugation, and proteomics research. The primary methods covered are tosylation and mesylation, which convert the alcohol into a good leaving group, facilitating nucleophilic substitution reactions.

Introduction

This compound is a heterobifunctional linker containing an azide (B81097) moiety and a terminal hydroxyl group.[1][2] The azide group allows for facile conjugation to alkyne-containing molecules via "click chemistry," a highly efficient and specific reaction.[3][4] However, to utilize the other end of the linker, the hydroxyl group must first be activated. This is typically achieved by converting it into a sulfonate ester, such as a tosylate or mesylate, which are excellent leaving groups for subsequent reactions with nucleophiles like amines, thiols, or carboxylates.[5][6]

Activation Methods: Tosylation and Mesylation

The most common and effective methods for activating the hydroxyl group of this compound are tosylation and mesylation. These reactions involve the treatment of the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a non-nucleophilic base, such as triethylamine (B128534) (TEA) or pyridine.[7][8] The base serves to neutralize the hydrochloric acid generated during the reaction.

Chemical Activation Pathway

The general reaction scheme for the activation of this compound is as follows:

Activation_Pathway Azido-PEG4-OH This compound Activated_Product Azido-PEG4-OTs or Azido-PEG4-OMs (Activated Linker) Azido-PEG4-OH->Activated_Product Activation Activating_Agent TsCl or MsCl (p-toluenesulfonyl chloride or methanesulfonyl chloride) Activating_Agent->Activated_Product Base Base (e.g., Triethylamine, Pyridine) Base->Activated_Product Conjugated_Product Azido-PEG4-Nu-R (Conjugated Product) Activated_Product->Conjugated_Product Nucleophilic Substitution Nucleophile Nucleophile (e.g., R-NH2, R-SH) Nucleophile->Conjugated_Product

Caption: General scheme for the activation of this compound and subsequent conjugation.

Quantitative Data Summary

The following table summarizes typical reaction parameters for the tosylation and mesylation of this compound, based on literature protocols for similar PEG compounds.[9] Yields can vary depending on the reaction scale, purity of reagents, and precise conditions.

ParameterTosylationMesylation
Activating Agent p-Toluenesulfonyl chloride (TsCl)Methanesulfonyl chloride (MsCl)
Base Triethylamine (TEA) or PyridineTriethylamine (TEA) or Pyridine
Solvent Dichloromethane (DCM)Dichloromethane (DCM)
Molar Ratio (Alcohol:Agent:Base) 1 : 1.2 : 1.51 : 1.2 : 1.5
Reaction Temperature 0 °C to room temperature0 °C to room temperature
Typical Reaction Time 4 - 12 hours2 - 6 hours
Reported Yield ~95%[10]High (typically >90%)
Product Azido-PEG4-tosylate (Azido-PEG4-OTs)Azido-PEG4-mesylate (Azido-PEG4-OMs)

Experimental Protocols

Protocol 1: Tosylation of this compound

This protocol describes the conversion of this compound to Azido-PEG4-tosylate.

Materials:

  • This compound

  • p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.5 equivalents) to the stirred solution.

  • Slowly add p-toluenesulfonyl chloride (1.2 equivalents) portion-wise to the reaction mixture.

  • Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for 4-12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude Azido-PEG4-tosylate.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.

Protocol 2: Mesylation of this compound

This protocol details the synthesis of Azido-PEG4-mesylate from this compound.

Materials:

  • This compound

  • Methanesulfonyl chloride (MsCl)

  • Triethylamine (TEA) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • Water

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na2SO4)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the flask to 0 °C in an ice-salt bath.[9]

  • Add triethylamine (1.5 equivalents).

  • Add methanesulfonyl chloride (1.2 equivalents) dropwise to the stirred solution.[8]

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with water and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Azido-PEG4-mesylate.[8]

  • Purify the product by flash column chromatography if needed.

Experimental Workflow Diagram

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Workup Work-up and Purification Start Dissolve this compound in anhydrous DCM Cool Cool to 0°C Start->Cool Add_Base Add Triethylamine Cool->Add_Base Add_Agent Add TsCl or MsCl Add_Base->Add_Agent Stir Stir at 0°C then warm to RT Add_Agent->Stir Quench Quench Reaction Stir->Quench Monitor by TLC Extract Extract with DCM Quench->Extract Wash Wash with NaHCO3 and Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify End End Purify->End Characterize Product (NMR, MS)

Caption: A typical experimental workflow for the activation of this compound.

Characterization of Activated Product

The successful conversion of this compound to its tosylated or mesylated derivative can be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy can confirm the presence of the tosyl or mesyl group. For the tosylate, characteristic aromatic proton signals will appear around 7.4-7.8 ppm, and a methyl singlet around 2.4 ppm.[10] For the mesylate, a new singlet corresponding to the methyl protons will be observed around 3.0 ppm. The disappearance of the hydroxyl proton signal and a shift in the adjacent methylene (B1212753) protons also indicate successful reaction.

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the activated product.

  • Thin Layer Chromatography (TLC): TLC is a useful technique to monitor the progress of the reaction by observing the disappearance of the starting material (this compound) and the appearance of a new, typically less polar, product spot.

Storage and Stability

The activated Azido-PEG4-tosylate and -mesylate are sensitive to moisture and should be stored under anhydrous conditions at -20°C for long-term stability.[3] It is recommended to use the activated product promptly after preparation for the best results in subsequent conjugation reactions.

Conclusion

The activation of the hydroxyl group of this compound via tosylation or mesylation is a straightforward and efficient process that is essential for its use as a versatile bifunctional linker. The detailed protocols and data provided in these application notes should enable researchers to successfully prepare and utilize this important reagent in a variety of applications, from fundamental research to drug development.

References

Application Notes and Protocols: Azido-PEG4-alcohol for Peptide Modification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG4-alcohol is a versatile, bifunctional linker molecule widely employed in the field of bioconjugation, particularly for the modification of peptides.[1][] Its structure comprises a terminal azide (B81097) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group.[3][4] The azide moiety facilitates highly specific and efficient covalent attachment to alkyne-containing molecules via "click chemistry," a bioorthogonal reaction.[5][6] The PEG4 spacer enhances the solubility and stability of the modified peptide, reduces steric hindrance, and can decrease immunogenicity.[1][7][8] The terminal hydroxyl group offers a further point for derivatization or conjugation.[3]

This document provides detailed application notes and experimental protocols for the use of this compound in peptide modification, tailored for researchers, scientists, and professionals in drug development.

Key Applications

  • PEGylation of Peptides: The covalent attachment of PEG chains (PEGylation) to peptides can significantly improve their pharmacokinetic and pharmacodynamic properties.[7][9] This includes increased half-life, improved solubility, enhanced stability against proteolytic degradation, and reduced immunogenicity.[7][10][11]

  • Bioconjugation and Labeling: this compound is a key reagent for the site-specific labeling of peptides with a variety of molecules, including fluorescent dyes, biotin, and other reporter tags for imaging and detection purposes.[12]

  • Drug Delivery and Development: In drug development, this linker is utilized in the synthesis of more complex biomolecular conjugates.[1][] It is a component in the creation of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), where it connects a targeting moiety (like a peptide) to a payload (like a cytotoxic drug or an E3 ligase ligand).[12][13][14]

  • Surface Modification: The hydrophilic nature of the PEG spacer makes this compound suitable for modifying surfaces to improve their biocompatibility and reduce non-specific binding.[1][5]

Chemical Properties

PropertyValueReference
CAS Number 86770-67-4[3][14]
Molecular Formula C8H17N3O4[][14]
Molecular Weight 219.24 g/mol [][14]
Appearance Colorless to pale yellow oil[][]
Solubility Soluble in water, DMSO, and other organic solvents.[][14]
Storage Store at -20°C for long-term stability.[3][13]

Experimental Protocols

Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Peptide Modification

This protocol describes the conjugation of an alkyne-modified peptide with this compound using a copper(I) catalyst.

Materials:

  • Alkyne-modified peptide

  • This compound

  • Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate (B8700270)

  • Solvent (e.g., a mixture of t-BuOH/H2O or DMF)[16]

  • Reaction tubes

  • Purification system (e.g., HPLC)

Procedure:

  • Peptide and Reagent Preparation:

    • Dissolve the alkyne-modified peptide (1.0 equivalent) and this compound (1.0-1.2 equivalents) in the chosen solvent system.[16]

  • Catalyst Preparation:

    • Prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents).[16]

    • Prepare an aqueous solution of CuSO4·5H2O (0.1 equivalents).[16]

  • Reaction:

    • Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.[16]

    • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent if necessary.[16]

    • Purify the final PEGylated peptide conjugate by flash column chromatography or preparative HPLC.[16]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Peptide Modification (Copper-Free)

This protocol is ideal for biological systems where the cytotoxicity of copper is a concern and utilizes a strained cyclooctyne-modified peptide.[12]

Materials:

  • Cyclooctyne-modified peptide (e.g., containing DBCO or BCN)

  • This compound

  • Biocompatible buffer (e.g., Phosphate Buffered Saline, PBS, pH 7.4)

  • Reaction tubes

  • Purification system (e.g., size-exclusion chromatography or HPLC)

Procedure:

  • Peptide and Reagent Preparation:

    • Dissolve the cyclooctyne-modified peptide in the biocompatible buffer.

    • Dissolve the this compound in a compatible solvent (e.g., DMSO) and then add it to the peptide solution.

  • Reaction:

    • Mix the peptide and this compound solutions. The reaction typically proceeds efficiently at physiological temperatures (25-37°C) and pH.[12]

    • Incubate the reaction for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Purification:

    • Purify the PEGylated peptide conjugate using a suitable method such as size-exclusion chromatography to remove excess reagents or by preparative HPLC.

Quantitative Data Summary

The efficiency of peptide modification can be influenced by factors such as the concentration of reactants, reaction buffer, temperature, and time. The following table provides representative data for the labeling of a generic antibody with an azide-NHS ester, which can be extrapolated to peptide labeling with appropriate adjustments.[17]

ParameterTypical ValueNotes
Peptide Concentration1-5 mg/mLIn an appropriate buffer (e.g., PBS, pH 7.4 for SPAAC).[17]
Molar Excess of this compound1.2 to 20-foldThe optimal ratio depends on the peptide and reaction type.[16][17]
Reaction TemperatureRoom Temperature (20-25°C)Can be adjusted based on reaction kinetics.[17]
Reaction Time1 - 12 hoursDependent on the specific click chemistry reaction used.[12][17]
Labeling Efficiency> 95%Percentage of peptide molecules labeled with at least one this compound.[17]
Post-Reaction Peptide Recovery> 90%After purification to remove excess reagents.[17]

Visualizations

Experimental Workflow for Peptide PEGylation via CuAAC

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis peptide Alkyne-Modified Peptide mix Mix Reactants in Solvent peptide->mix peg This compound peg->mix catalyst Cu(II) Sulfate & Sodium Ascorbate catalyst->mix purify Purify by HPLC mix->purify analyze Characterize by LC-MS purify->analyze

Caption: Workflow for the CuAAC-mediated PEGylation of an alkyne-modified peptide.

Logical Relationship in PROTAC Assembly

G cluster_components PROTAC Components cluster_assembly Assembly via Click Chemistry poi_ligand Target Protein Ligand (e.g., Alkyne-Peptide) protac PROTAC Molecule poi_ligand->protac Click Reaction e3_ligand E3 Ligase Ligand e3_ligand->protac Conjugation linker This compound linker->protac

Caption: Assembly of a PROTAC molecule using this compound as a linker.

Signaling Pathway Inhibition by a Modified Peptide

G cluster_pathway Example Kinase Cascade cluster_intervention Therapeutic Intervention Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TF Transcription Factor Kinase2->TF Activates Gene Gene Expression TF->Gene Peptide PEGylated Peptide Inhibitor Peptide->Kinase1 Inhibits

References

Application Notes and Protocols for Labeling Oligonucleotides with Azido-PEG4-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The site-specific labeling of oligonucleotides is a cornerstone of modern molecular biology and drug development, enabling a wide array of applications from diagnostics to therapeutics. The introduction of an azide (B81097) group onto an oligonucleotide opens the door to "click chemistry," a powerful and versatile conjugation method. Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction provides a highly efficient and bioorthogonal means of attaching reporter molecules, such as fluorescent dyes, quenchers, or biotin, to the oligonucleotide.[1][2][3]

Azido-PEG4-alcohol is a bifunctional linker that is frequently utilized for this purpose. The azide group serves as the handle for click chemistry, while the hydrophilic tetraethylene glycol (PEG4) spacer enhances solubility and reduces steric hindrance.[4][5] The terminal alcohol can be converted into a phosphoramidite (B1245037) for direct incorporation during solid-phase oligonucleotide synthesis or into an N-hydroxysuccinimide (NHS) ester for post-synthetic conjugation to an amino-modified oligonucleotide.

This document provides detailed application notes and protocols for two primary methods of labeling oligonucleotides with Azido-PEG4:

  • Post-Synthetic Conjugation: An amino-modified oligonucleotide is first synthesized and then reacted with an Azido-PEG4-NHS ester.

  • Direct Incorporation: An Azido-PEG4-phosphoramidite is directly incorporated into the oligonucleotide sequence during automated solid-phase synthesis.

Following the introduction of the azide group, a general protocol for the copper-catalyzed click chemistry reaction with an alkyne-modified reporter molecule is provided.

Methods for Azide Labeling of Oligonucleotides

There are two primary strategies for introducing an Azido-PEG4 moiety into a synthetic oligonucleotide: post-synthetic conjugation and direct incorporation via phosphoramidite chemistry. The choice of method depends on factors such as the desired location of the label, the scale of the synthesis, and the available laboratory instrumentation.

Method 1: Post-Synthetic Conjugation using Azido-PEG4-NHS Ester

This method involves the synthesis of an oligonucleotide with a primary amine group, which is then reacted with an N-hydroxysuccinimide (NHS) ester of Azido-PEG4. The amino group can be introduced at the 5' or 3' terminus, or internally using a modified nucleoside.[2]

Experimental Workflow:

G cluster_0 Oligonucleotide Synthesis cluster_1 Post-Synthetic Conjugation cluster_2 Purification Oligo_Synthesis Synthesize Amino-Modified Oligonucleotide Conjugation React with Azido-PEG4-NHS Ester Oligo_Synthesis->Conjugation Purification Purify Azide-Labeled Oligonucleotide (e.g., HPLC) Conjugation->Purification G cluster_0 Automated Synthesis cluster_1 Purification Synthesis_Setup Prepare Synthesizer and Reagents Amidite_Coupling Couple Standard Nucleoside Phosphoramidites Synthesis_Setup->Amidite_Coupling Azido_Amidite_Coupling Couple Azido-PEG4-Phosphoramidite Amidite_Coupling->Azido_Amidite_Coupling At desired position Cleavage_Deprotection Cleave from Solid Support and Deprotect Azido_Amidite_Coupling->Amidite_Coupling Continue sequence Azido_Amidite_Coupling->Cleavage_Deprotection Purification Purify Azide-Labeled Oligonucleotide (e.g., HPLC) Cleavage_Deprotection->Purification G cluster_0 Probe Design and Synthesis cluster_1 Hybridization Assay cluster_2 Detection Donor_Probe Synthesize Oligo 1 with Donor Fluorophore Mix Mix Probes with Target Nucleic Acid Donor_Probe->Mix Acceptor_Probe Synthesize Oligo 2 with Acceptor Fluorophore Acceptor_Probe->Mix Hybridize Hybridization to Adjacent Sites Mix->Hybridize Excite Excite Donor Fluorophore Hybridize->Excite Detect_FRET Detect Acceptor Fluorescence (FRET Signal) Excite->Detect_FRET

References

Application Notes and Protocols for Azido-PEG4-alcohol in Hydrogel Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Azido-PEG4-alcohol in the formation of hydrogels for biomedical applications, including drug delivery and tissue engineering. Detailed protocols for hydrogel synthesis, characterization, and in vitro evaluation are provided to guide researchers in this field.

Introduction to this compound in Hydrogel Formation

Poly(ethylene glycol) (PEG)-based hydrogels are widely utilized in the biomedical field due to their excellent biocompatibility, hydrophilicity, and tunable properties.[1][2][3] The formation of these hydrogels can be achieved through various crosslinking strategies, with "click chemistry" emerging as a particularly efficient and versatile method.[4] Click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), offer rapid, specific, and high-yield formation of stable triazole linkages under mild, aqueous conditions, making them ideal for encapsulating sensitive biological molecules.[4][5]

This compound is a short-chain, bifunctional PEG linker containing a terminal azide (B81097) group and a terminal hydroxyl group. The azide group readily participates in click chemistry reactions with alkyne-functionalized polymers or crosslinkers to form the hydrogel network. The short PEG4 chain imparts hydrophilicity to the hydrogel matrix, which can influence its swelling behavior, mechanical properties, and the release kinetics of encapsulated therapeutics. The terminal hydroxyl group offers a potential site for further functionalization, allowing for the attachment of targeting ligands or other bioactive molecules.

Experimental Protocols

Materials
  • This compound

  • Alkyne-functionalized polymer (e.g., multi-arm PEG-alkyne, alkyne-modified hyaluronic acid)

  • For CuAAC:

  • For SPAAC:

    • Strain-promoted alkyne (e.g., dibenzocyclooctyne - DBCO, or bicyclononyne - BCN) functionalized polymer

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized (DI) water

  • Model drug or biologic for encapsulation studies

  • Cell culture medium (e.g., DMEM) for biocompatibility studies

  • Live/Dead viability/cytotoxicity kit

  • Reagents for mechanical testing and swelling ratio determination

Protocol for Hydrogel Synthesis via Click Chemistry (CuAAC)

This protocol describes a general method for forming a hydrogel using this compound and a multi-arm PEG-alkyne via copper-catalyzed azide-alkyne cycloaddition. Note: Optimization of concentrations and stoichiometry is recommended for specific applications.

  • Prepare Stock Solutions:

    • Dissolve the multi-arm PEG-alkyne in PBS (pH 7.4) to the desired concentration (e.g., 10% w/v).

    • Dissolve this compound in PBS (pH 7.4) to a concentration that provides the desired stoichiometric ratio of azide to alkyne groups (e.g., 1:1).

    • Prepare a fresh stock solution of Copper(II) sulfate (e.g., 100 mM in DI water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 500 mM in DI water).

  • Hydrogel Formation:

    • In a microcentrifuge tube, combine the multi-arm PEG-alkyne solution and the this compound solution.

    • If encapsulating a therapeutic, add the desired amount of the drug to the polymer solution and mix gently.

    • To initiate the crosslinking, add the sodium ascorbate solution followed by the copper(II) sulfate solution. The final concentration of copper is typically in the low millimolar range.

    • Vortex the solution briefly to ensure homogeneity.

    • Immediately transfer the solution to a mold of the desired shape and size.

    • Allow the hydrogel to cure at room temperature or 37°C. Gelation time can vary from minutes to hours depending on the concentrations and catalyst amount.

  • Purification:

    • After gelation, wash the hydrogel extensively with a solution of a copper chelator like ethylenediaminetetraacetic acid (EDTA) to remove residual copper ions, which can be cytotoxic.[6]

    • Subsequently, wash the hydrogel thoroughly with PBS to remove the EDTA and any unreacted components.

Protocol for Hydrogel Characterization
  • Prepare hydrogel discs of a defined size.

  • Lyophilize the hydrogels to determine their dry weight (Wd).

  • Immerse the dried hydrogels in PBS (pH 7.4) at 37°C.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), remove the hydrogels, gently blot the surface to remove excess water, and record the swollen weight (Ws).

  • Calculate the swelling ratio (Q) using the following equation:

    • Q = (Ws - Wd) / Wd

  • Prepare cylindrical hydrogel samples with a known diameter and height.

  • Equilibrate the hydrogels in PBS (pH 7.4) at 37°C.

  • Perform unconfined compression testing using a mechanical tester equipped with a suitable load cell.

  • Apply a compressive strain at a constant rate (e.g., 1 mm/min).

  • Record the resulting stress.

  • The compressive modulus (Young's Modulus, E) can be calculated from the slope of the linear region of the stress-strain curve (typically between 5-15% strain).

Protocol for In Vitro Drug Release Study
  • Prepare drug-loaded hydrogels as described in the synthesis protocol.

  • Place each hydrogel in a known volume of release medium (e.g., PBS at 37°C) in a shaker incubator.

  • At specified time points, collect a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

  • Calculate the cumulative percentage of drug released over time.

Protocol for Biocompatibility Assessment (Cell Encapsulation)
  • Prepare the hydrogel precursor solutions under sterile conditions.

  • Resuspend the desired cell type (e.g., fibroblasts, mesenchymal stem cells) in the alkyne-functionalized polymer solution at a specific density.

  • Initiate the crosslinking reaction by adding the this compound and catalyst (for CuAAC, though SPAAC is preferred for cell encapsulation to avoid copper toxicity).

  • Culture the cell-laden hydrogels in an appropriate cell culture medium.

  • Assess cell viability at different time points (e.g., 1, 3, and 7 days) using a Live/Dead viability/cytotoxicity assay and fluorescence microscopy.

Data Presentation

The properties of hydrogels formed using this compound are influenced by several factors, including the molecular weight and architecture of the alkyne-functionalized polymer, the polymer concentration, and the crosslinking chemistry. The following tables summarize typical ranges for the properties of PEG-based hydrogels formed via click chemistry, which can serve as a reference.

Table 1: Mechanical Properties of PEG-Based Hydrogels

Hydrogel CompositionCrosslinking MethodCompressive Modulus (kPa)Reference(s)
Multi-arm PEG with peptide crosslinkerCuAAC1 - 20[1]
PEGDAPhotopolymerization10 - 1000+[7][8]
PEG-DTTMichael-type addition<1 - 17[9]

Table 2: Swelling Properties of PEG-Based Hydrogels

Hydrogel CompositionPolymer Concentration (% w/v)Swelling Ratio (Q)Reference(s)
PEGDA10~15-20[1]
PEG-co-PGA5-155 - 25[2]
PEG-Gelatin10-2010 - 30[3]

Table 3: Drug Release Kinetics from PEG-Based Hydrogels

DrugHydrogel SystemRelease ProfileReference(s)
DoxycyclinePEG-ChitosanSlow release over hours[3]
Plasmid DNAPEG-co-PGATunable release based on crosslinker[2]
ExenatidePEG with cleavable linkersTunable release from days to months[6][10]

Visualizations

Signaling Pathways and Experimental Workflows

Hydrogel_Drug_Delivery cluster_hydrogel Hydrogel Matrix cluster_release Drug Release cluster_cell Target Cell Hydrogel Hydrogel (this compound crosslinked) Drug Encapsulated Drug Released_Drug Released Drug Hydrogel->Released_Drug Diffusion Receptor Cell Surface Receptor Released_Drug->Receptor Binding Cell Target Cell Signaling Intracellular Signaling Cascade Receptor->Signaling Response Therapeutic Response Signaling->Response

Caption: Localized drug delivery from a hydrogel to a target cell.

Hydrogel_Synthesis_Workflow Start Start: Prepare Precursor Solutions Mix Mix this compound and Alkyne-Polymer Start->Mix Additives Add Drug/Biologic (Optional) Mix->Additives Initiate Initiate Click Reaction (e.g., add Catalyst) Additives->Initiate Gelation Allow for Gelation Initiate->Gelation Purify Purify Hydrogel (e.g., wash with EDTA and PBS) Gelation->Purify Characterize Characterize Hydrogel Properties Purify->Characterize End End: Hydrogel Ready for Application Characterize->End

Caption: Experimental workflow for hydrogel synthesis.

Click_Chemistry_Mechanism Azide R1-N3 (this compound) Triazole Triazole Linkage Azide->Triazole Alkyne R2-C≡CH (Alkyne-Functionalized Polymer) Alkyne->Triazole Catalyst Cu(I) Catalyst (for CuAAC) Catalyst->Triazole Catalyzes

Caption: Mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Application Notes and Protocols for the Synthesis of Fluorescent Probes using Azido-PEG4-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of bespoke fluorescent probes is a cornerstone of modern biological research and drug development. These tools are instrumental in the visualization and quantification of biological molecules and processes. A highly effective and versatile method for creating such probes is through the use of "click chemistry," specifically the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). Azido-PEG4-alcohol is a heterobifunctional linker that is ideally suited for this purpose. It features a terminal azide (B81097) group for covalent attachment to alkyne-modified fluorescent dyes via CuAAC, and a terminal hydroxyl group that can be further functionalized. The tetraethylene glycol (PEG4) spacer enhances the solubility and biocompatibility of the resulting probe, reduces non-specific binding, and can improve the photophysical properties of the fluorophore.[1][2]

These application notes provide detailed protocols for the synthesis, purification, and characterization of fluorescent probes using this compound, as well as a workflow for their application in cellular imaging.

Quantitative Data of PEGylated Fluorescent Probes

The process of conjugating a fluorescent dye with a PEG linker, such as this compound, can influence its photophysical properties. PEGylation generally enhances the fluorescence quantum yield and improves photostability. The following table provides illustrative quantitative data for common fluorescent dyes that can be functionalized with an alkyne group for subsequent reaction with this compound. Note: Actual values may vary depending on the specific molecular context and experimental conditions.

Fluorophore ClassAlkyne-Modified Dye ExampleExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)
Coumarin Alkyne-Coumarin 343~445~475~35,000~0.65
Fluorescein 5-FAM Alkyne~490~513~80,000~0.90
Rhodamine 5-TAMRA Alkyne~546~565~90,000~0.40
Cyanine Sulfo-Cy3-Alkyne~553~566~150,000~0.10
Cyanine Sulfo-Cy5-Alkyne~647~663~250,000~0.20

Experimental Protocols

Protocol 1: Synthesis of a Fluorescent Probe via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol details the reaction of this compound with an alkyne-modified fluorescent dye.

Materials:

  • This compound

  • Alkyne-modified fluorescent dye (e.g., 5-FAM Alkyne)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Deionized water

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Nitrogen or Argon gas

  • Reaction vial

Stock Solutions:

  • This compound: 10 mM in DMSO

  • Alkyne-modified fluorescent dye: 10 mM in DMSO

  • Copper(II) sulfate: 100 mM in deionized water

  • Sodium ascorbate: 1 M in deionized water (prepare fresh)

  • THPTA/TBTA ligand: 100 mM in DMSO

Reaction Procedure:

  • Preparation of Reactants: In a reaction vial, add the alkyne-functionalized dye from its stock solution (1 equivalent). Then, add the this compound stock solution (1.1-1.5 equivalents). A slight excess of the azide can help drive the reaction to completion.

  • Solvent Addition: Add a solvent mixture, such as t-butanol/water (1:1), to achieve a final reactant concentration of 1-10 mM.

  • Ligand and Copper Addition: Add the THPTA/TBTA ligand stock solution to the reaction mixture to a final concentration of 1-5 mM. Subsequently, add the copper(II) sulfate stock solution to a final concentration of 0.1-1 mM.

  • Degassing: Degas the reaction mixture by bubbling with nitrogen or argon gas for 10-15 minutes to remove dissolved oxygen, which can oxidize the Cu(I) catalyst.

  • Initiation of Reaction: Initiate the click reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM.

  • Reaction Incubation: Stir the reaction mixture at room temperature, protected from light, for 4-12 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Reaction Quenching: Upon completion, the reaction can be quenched by exposing it to air or by adding a chelating agent like EDTA.

Protocol 2: Purification of the PEGylated Fluorescent Probe

Purification is critical to remove unreacted starting materials, catalyst, and byproducts. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method.

Materials and Equipment:

  • RP-HPLC system with a UV-Vis or fluorescence detector

  • C18 column

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Lyophilizer

Purification Procedure:

  • Sample Preparation: Dilute the reaction mixture with Mobile Phase A.

  • HPLC Separation: Inject the diluted sample onto the C18 column. Elute the product using a gradient of Mobile Phase B. A typical gradient might be 5-95% Mobile Phase B over 30 minutes.

  • Fraction Collection: Collect fractions corresponding to the product peak, which can be identified by its retention time and absorption/fluorescence profile.

  • Solvent Removal: Combine the product-containing fractions and remove the solvent using a lyophilizer to obtain the purified fluorescent probe as a solid.

Protocol 3: Characterization of the Fluorescent Probe

The identity and purity of the synthesized probe should be confirmed using analytical techniques.

Methods:

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the final product. PEGylated compounds can present a challenge for MS, but methods utilizing post-column addition of amines or specialized Orbitrap instruments can provide accurate mass determination.[2][3]

  • High-Performance Liquid Chromatography (HPLC): Analytical HPLC with a diode array detector or fluorescence detector can be used to assess the purity of the final product.[4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the synthesized probe, though the PEG chain can complicate spectra.

  • UV-Visible and Fluorescence Spectroscopy: Record the absorption and emission spectra to determine the excitation and emission maxima, and measure the quantum yield to assess the brightness of the probe.

Visualizations

Synthesis of Fluorescent Probe

Synthesis_Workflow cluster_reactants Reactants cluster_reaction CuAAC Click Chemistry cluster_product Product azido_peg This compound reaction CuSO4, Na-Ascorbate, THPTA/TBTA azido_peg->reaction alkyne_dye Alkyne-Modified Fluorescent Dye alkyne_dye->reaction probe PEGylated Fluorescent Probe reaction->probe

Caption: Synthesis of a PEGylated fluorescent probe via CuAAC.

Experimental Workflow for Cellular Imaging

Cellular_Imaging_Workflow cluster_prep Cell Preparation & Labeling cluster_imaging Imaging & Analysis cluster_output Output cell_culture Culture cells containing alkyne-modified target molecule probe_incubation Incubate cells with PEGylated fluorescent probe (with Cu(I) catalyst if intracellular) cell_culture->probe_incubation wash Wash to remove unbound probe probe_incubation->wash microscopy Fluorescence Microscopy wash->microscopy data_analysis Image analysis and quantification microscopy->data_analysis localization Localization of target molecule data_analysis->localization

Caption: Workflow for labeling and imaging a target molecule in cells.

Applications

Fluorescent probes synthesized using this compound are versatile tools with a wide range of applications in research and drug development, including:

  • Cellular Imaging: For the visualization and tracking of biomolecules (proteins, nucleic acids, glycans) in living or fixed cells.[6][7] The bioorthogonal nature of click chemistry allows for specific labeling in complex biological environments.[8][9]

  • Flow Cytometry: For the quantification of cell surface or intracellular targets.

  • Bioconjugation: For the creation of more complex molecular constructs, such as antibody-drug conjugates (ADCs) or targeted imaging agents.

  • PROTACs: this compound can serve as a component of the linker in Proteolysis Targeting Chimeras.

  • High-Throughput Screening: For the development of assays to screen for drug candidates or to study biological pathways.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Inactive catalyst (Cu(II) instead of Cu(I))Use freshly prepared sodium ascorbate solution. Ensure proper degassing to remove oxygen.
Poor substrate solubilityAdd a co-solvent (e.g., DMSO, DMF, t-BuOH) to improve solubility.
Incompatible bufferAvoid buffers with primary amines (e.g., Tris) or other coordinating species that can interfere with the copper catalyst.
Side product formation Dimerization of the alkyne (Glaser coupling)Perform the reaction under strictly anaerobic conditions. Use a stabilizing ligand like THPTA or TBTA.
Oxidation of sensitive functional groupsUse a higher concentration of a stabilizing ligand.
Difficulty in purification Co-elution of starting materials and productOptimize the HPLC gradient to improve separation.
Broad peaks in HPLCEnsure complete dissolution of the sample. Check for potential aggregation and consider adjusting the mobile phase.

By following these protocols and guidelines, researchers can effectively synthesize and utilize fluorescent probes incorporating this compound for a wide array of biological applications.

References

Troubleshooting & Optimization

Technical Support Center: Azido-PEG4-alcohol Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving Azido-PEG4-alcohol. This guide is designed for researchers, scientists, and drug development professionals to address common issues and optimize experiments for higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the this compound click reaction?

The reaction you are performing is a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." In this reaction, the azide (B81097) group of your this compound reacts with a terminal alkyne on your molecule of interest. A copper(I) catalyst is essential to facilitate the formation of a stable triazole ring, covalently linking the two molecules. This reaction is highly specific and efficient, making it a popular choice for bioconjugation and drug development.

Q2: Why is a copper catalyst necessary, and should I use a Cu(I) or Cu(II) source?

The active catalytic species in this reaction is Copper(I) (Cu(I)). It forms a copper-acetylide intermediate with the alkyne, which then readily reacts with the azide. The uncatalyzed reaction is significantly slower and requires harsh conditions. While you can use a Cu(I) salt directly (e.g., CuBr or CuI), it is highly susceptible to oxidation to the inactive Cu(II) state in the presence of oxygen. Therefore, it is common practice to use a more stable Cu(II) salt (e.g., CuSO₄) in combination with a reducing agent, such as sodium ascorbate (B8700270). The reducing agent continually regenerates the active Cu(I) species in situ.

Q3: What is the role of a ligand in the reaction mixture?

A ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents or the water-soluble Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), plays a crucial role in stabilizing the Cu(I) catalyst. It prevents the oxidation of Cu(I) to Cu(II) and its disproportionation, thereby increasing the reaction rate and overall yield. For reactions in aqueous or biological media, a water-soluble ligand like THPTA is highly recommended.

Q4: Can I perform this reaction with sensitive biological molecules?

Yes, the CuAAC reaction is widely used for bioconjugation due to its high specificity. The azide and alkyne functional groups are generally absent in biological systems, which prevents unwanted side reactions. However, the copper catalyst can be toxic to cells and may cause degradation of sensitive biomolecules. To mitigate this, it is crucial to use a biocompatible, water-soluble ligand like THPTA, minimize the copper concentration, and thoroughly degas your solutions to reduce the formation of reactive oxygen species.

Q5: How do I purify the final product?

Purification strategies depend on the properties of your final conjugate. For small molecules, standard techniques like silica (B1680970) gel column chromatography or recrystallization are often effective. For larger molecules, such as proteins or polymers, size-based purification methods like dialysis or size-exclusion chromatography (SEC) are more suitable for removing unreacted starting materials, the copper catalyst, and other small-molecule reagents.

Troubleshooting Guide for Low Yield

Low or no product yield is one of the most common challenges encountered in CuAAC reactions. The following guide provides a systematic approach to identifying and resolving the underlying issues.

Visual Troubleshooting Workflow

TroubleshootingWorkflow start Low or No Yield catalyst_check Is the Catalyst Active? start->catalyst_check reagent_check Are Reagents Pure & Stable? catalyst_check->reagent_check Yes catalyst_inactive Inactive Cu(I) Catalyst (Oxidation) catalyst_check->catalyst_inactive No conditions_check Are Reaction Conditions Optimal? reagent_check->conditions_check Yes reagent_impure Impure or Degraded Reagents (Azide, Alkyne) reagent_check->reagent_impure No conditions_suboptimal Suboptimal Conditions (Solvent, Temp, pH, Conc.) conditions_check->conditions_suboptimal No steric_hindrance Is Steric Hindrance an Issue? conditions_check->steric_hindrance Yes catalyst_solution Degas Solvents Use Fresh Reducing Agent Add a Stabilizing Ligand Work Under Inert Atmosphere catalyst_inactive->catalyst_solution reagent_solution Verify Purity (NMR, MS) Use Fresh Reagents Store Reagents Properly reagent_impure->reagent_solution conditions_solution Optimize Solvent System Adjust Temperature Check pH of Aqueous Buffers Optimize Reactant Concentrations conditions_suboptimal->conditions_solution steric_hindrance_yes Increase Reaction Time Increase Temperature Consider a Longer PEG Linker steric_hindrance->steric_hindrance_yes

Caption: A troubleshooting workflow for low-yield copper-catalyzed click chemistry reactions.

Detailed Troubleshooting Table
Symptom Potential Cause Suggested Solution
No reaction or very slow reaction Inactive Catalyst (Cu(II) form): The Cu(I) catalyst is readily oxidized by dissolved oxygen.- Degas all solvents and aqueous buffers thoroughly by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes before use. - Use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate). - Add a stabilizing ligand (e.g., THPTA for aqueous reactions, TBTA for organic solvents) to protect the Cu(I) state. - For highly sensitive reactions, work under an inert atmosphere (e.g., in a glovebox or under a balloon of argon/nitrogen).
Poor Reagent Quality: this compound, the alkyne substrate, or other reagents may be impure or have degraded over time.- Verify the purity and integrity of your starting materials using analytical methods such as NMR or mass spectrometry. - Use freshly opened or recently purchased reagents . - Ensure proper storage conditions for all reagents as per the manufacturer's recommendations.
Low to moderate yield Suboptimal Reactant Concentrations: The rate of a bimolecular reaction like CuAAC is dependent on the concentration of the reactants.- Increase the concentration of your reactants if possible. - A slight excess of one reagent (e.g., 1.1 to 1.5 equivalents of the less precious component) can help drive the reaction to completion.
Inappropriate Solvent: The solubility of your reactants, particularly if one is hydrophobic and the other is hydrophilic, can be a limiting factor.- For reactions with components of varying polarity, a mixture of solvents is often effective (e.g., t-BuOH/water, DMSO/water, or DMF/water). - The PEG component of this compound generally improves water solubility, but co-solvents can still be beneficial.
Incorrect Temperature or Reaction Time: The reaction may be too slow at room temperature.- Gently heat the reaction to 40-60 °C to increase the rate. However, be mindful of the thermal stability of your substrates. - Increase the reaction time . Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction duration.
Steric Hindrance: Bulky groups near the azide or alkyne functionalities can impede the reaction.- Increase the reaction temperature and/or time to overcome the activation energy barrier. - If possible, consider synthesizing a substrate with a longer, more flexible linker to distance the reactive groups from bulky moieties.
Precipitate forms during reaction Insoluble Copper Species: In the absence of a suitable ligand, or if the reducing agent is added before the ligand, insoluble copper species can form and precipitate out of solution, leading to catalyst deactivation.- Use a stabilizing ligand . - Premix the Cu(II) salt and the ligand before adding them to the reaction mixture. - Add the reducing agent last to initiate the reaction.
Poor Product Solubility: The newly formed triazole product may not be soluble in the reaction solvent.- Adjust the solvent system . Add a co-solvent in which the product is known to be soluble.

Quantitative Data on Reaction Yields

Direct comparison of yields across different studies can be challenging due to variations in substrates, concentrations, and analytical methods. However, the following tables provide examples of reported yields under different reaction conditions for PEGylated molecules in CuAAC reactions.

Table 1: Effect of Reaction Conditions on the Yield of a mPEG-alkyne Click Reaction in Supercritical CO₂ [1]

This study investigated the click reaction of mPEG-alkyne with an azidomethyl-coumarin in a non-traditional solvent, supercritical CO₂ (scCO₂).

Pressure (bar) Temperature (°C) Catalyst/Alkyne Molar Ratio Reaction Time (h) Yield (%)
90350.12425.14
130350.12445.62
90600.12415.23
130600.12437.45
90350.52450.89
130350.52482.32
130350.54887.14
90600.52428.71
130600.52457.96

Data adapted from a study on mPEG-alkyne and 4-azidomethyl-7-methoxycoumarin using a copper catalyst in scCO₂.[1]

Table 2: Comparison of Yields with Different Azide Structures (Ligand-Free)

This table illustrates the impact of the azide's chemical structure on the reaction yield in the absence of a stabilizing ligand. Chelating azides, such as those with a picolyl group, can significantly accelerate the reaction.

Azide Structure Reaction Time Yield (%)
Benzyl Azide (non-chelating)30 min~0
Picolyl Azide (chelating)30 min~81
Phenylacetic acid azide (non-chelating)30 min~0
Picolylacetic acid azide (chelating)30 min~38

Data is illustrative of the principle that chelating azides can enhance reaction rates and yields in the absence of an external ligand.

Experimental Protocols

Protocol 1: General Procedure for Small Molecule Synthesis

This protocol is a starting point for the reaction of this compound with a small molecule alkyne in an organic solvent.

Reagent Preparation:

  • This compound solution: Prepare a 100 mM stock solution in DMF.

  • Alkyne solution: Prepare a 100 mM stock solution of your alkyne in DMF.

  • CuSO₄ solution: Prepare a 50 mM stock solution in deionized water.

  • Sodium Ascorbate solution: Prepare fresh a 1 M stock solution in deionized water.

  • TBTA solution: Prepare a 50 mM stock solution in a 1:4 v/v mixture of DMF and t-BuOH.

Reaction Setup:

  • To a reaction vial, add the alkyne (1.0 equivalent).

  • Add the this compound solution (1.1 equivalents).

  • Add the solvent (e.g., DMF or a 3:1 mixture of t-BuOH/water) to achieve the desired final concentration (e.g., 0.1 M).

  • Add the TBTA solution (0.05 equivalents).

  • Add the CuSO₄ solution (0.01-0.05 equivalents).

  • Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1-0.2 equivalents).

Reaction and Workup:

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine to remove the catalyst and excess reagents.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: General Procedure for Bioconjugation in Aqueous Buffer

This protocol is adapted for conjugating this compound to an alkyne-modified biomolecule (e.g., a protein) in an aqueous buffer.

Reagent Preparation:

  • Alkyne-modified biomolecule: Prepare a solution of your biomolecule in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4).

  • This compound solution: Prepare a stock solution (e.g., 10-50 mM) in DMSO or water.

  • CuSO₄ solution: Prepare a 20 mM stock solution in deionized water.

  • THPTA solution: Prepare a 100 mM stock solution in deionized water.

  • Sodium Ascorbate solution: Prepare fresh a 100 mM stock solution in deionized water.

Reaction Setup:

  • In a microcentrifuge tube, combine the alkyne-modified biomolecule (1.0 equivalent) with the reaction buffer.

  • Add the this compound solution (2-10 equivalents). The excess will depend on the concentration of the biomolecule and the desired degree of labeling.

  • In a separate tube, prepare a premixed catalyst solution by combining the CuSO₄ solution (e.g., final concentration 0.1-0.5 mM) and the THPTA solution (maintain a 5:1 ligand-to-copper molar ratio).

  • Add the premixed catalyst solution to the reaction tube containing the biomolecule and azide.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., final concentration 1-5 mM).

Reaction and Purification:

  • Incubate the reaction at room temperature for 1-4 hours or at 4 °C overnight. Gentle mixing is recommended.

  • Quench the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper.

  • Purify the conjugated biomolecule using a suitable method such as dialysis, size-exclusion chromatography, or affinity chromatography to remove unreacted reagents and the copper-ligand complex.

Visualizations

Reaction Mechanism

CuAAC_Mechanism cluster_reactants Reactants cluster_catalyst Catalytic Cycle This compound This compound (R1-N3) Triazolide Copper Triazolide This compound->Triazolide Alkyne Alkyne-Substrate (R2-C≡CH) Cu_Acetylide Copper(I) Acetylide Alkyne->Cu_Acetylide Cu(II) Cu(II)SO4 Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Ascorbate Sodium Ascorbate Ascorbate->Cu(II) Cu(I)->Cu_Acetylide Cu_Acetylide->Triazolide + Azide Triazolide->Cu(I) Regeneration Product 1,4-Disubstituted Triazole (Product) Triazolide->Product + H+

Caption: The catalytic cycle of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Technical Support Center: Azido-PEG4-alcohol Protein Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful conjugation of Azido-PEG4-alcohol to proteins.

Understanding the Conjugation Strategy

Direct conjugation of this compound to a protein is a two-step process. The terminal hydroxyl group of the PEG linker is not sufficiently reactive for direct attachment to protein functional groups under typical bioconjugation conditions.[1] Therefore, a more robust and efficient strategy involves:

  • Protein Modification: Introducing a complementary functional group, typically an alkyne, onto the protein. This is commonly achieved by reacting primary amines (e.g., lysine (B10760008) residues) on the protein surface with an alkyne-containing N-hydroxysuccinimide (NHS) ester.

  • Click Chemistry: Covalently linking the alkyne-modified protein to the this compound via a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, often referred to as "click chemistry".[2][3][4][5]

This guide will focus on troubleshooting this widely used two-step approach.

Experimental Workflow Overview

The overall experimental process involves sequential modification and purification steps to ensure a high-quality final conjugate.

experimental_workflow cluster_0 Step 1: Protein Modification cluster_1 Step 2: Click Chemistry Protein Protein Reaction_1 Amine Reaction (pH 7.5-8.5) Protein->Reaction_1 Alkyne_NHS_Ester Alkyne-NHS Ester Alkyne_NHS_Ester->Reaction_1 Alkyne_Protein Alkyne-Modified Protein Reaction_1->Alkyne_Protein Purification_1 Purification (e.g., SEC, Dialysis) Alkyne_Protein->Purification_1 Reaction_2 CuAAC Reaction (Click Chemistry) Purification_1->Reaction_2 Purified Alkyne-Protein Azido_PEG This compound Azido_PEG->Reaction_2 Catalyst Cu(I) Catalyst + Ligand Catalyst->Reaction_2 Final_Conjugate Protein-PEG Conjugate Reaction_2->Final_Conjugate Purification_2 Final Purification (e.g., IEX, SEC) Final_Conjugate->Purification_2 troubleshooting_low_yield Start Low Final Conjugate Yield Check_Catalyst Is the Copper(I) catalyst active? Start->Check_Catalyst Check_Reagents Are reagents pure and in correct excess? Check_Catalyst->Check_Reagents Yes Sol_Catalyst Prepare fresh Sodium Ascorbate. Use a Cu(I)-stabilizing ligand (e.g., THPTA). Degas solutions to remove oxygen. Check_Catalyst->Sol_Catalyst No Check_Sterics Is steric hindrance a factor? Check_Reagents->Check_Sterics Yes Sol_Reagents Use a 5-20 fold molar excess of Azido-PEG. Ensure removal of any reducing agents (DTT, TCEP) from protein prep. Check_Reagents->Sol_Reagents No Sol_Sterics Increase reaction time (up to 24h at 4°C). Slightly increase temperature (e.g., to 37°C). Consider a longer PEG linker. Check_Sterics->Sol_Sterics Yes Success Improved Yield Sol_Catalyst->Success Sol_Reagents->Success Sol_Sterics->Success

References

Technical Support Center: Purification of Azido-PEG4-Alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Azido-PEG4-alcohol conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a reaction mixture containing an this compound conjugate?

Common impurities can include unreacted this compound, excess reactants from the other side of the conjugation (e.g., an alkyne-containing molecule for a click reaction), catalysts (such as copper for a CuAAC reaction), and potential side products. Depending on the reaction conditions, hydrolysis of the azide (B81097) or other functional groups might also occur.[1]

Q2: How can I monitor the progress of my purification?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the separation of your desired product from impurities during column chromatography.[1][2] For High-Performance Liquid Chromatography (HPLC), real-time UV detection is typically used to monitor the elution of different components.[1]

Q3: My this compound conjugate is a viscous oil. How should I handle it for purification?

Viscous oils are common with PEGylated compounds.[1] To facilitate handling, you can dissolve the crude product in a minimal amount of a suitable solvent before loading it onto a chromatography column. For HPLC, the sample should be fully dissolved in the mobile phase or a compatible solvent.[1]

Q4: What are the storage recommendations for pure this compound?

For long-term storage, it is recommended to store pure this compound at -20°C for up to three years.[3] For shorter periods, it can be stored at 4°C for up to two years.[3] Stock solutions in solvents like DMSO or water should be stored at -80°C for up to six months or -20°C for up to one month.[3]

Q5: What are the key safety precautions when working with this compound and its conjugates?

Organic azides are potentially energetic compounds and should be handled with care. Avoid exposure to heat, shock, or strong acids. Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Conduct all reactions and purifications in a well-ventilated fume hood.[1]

Troubleshooting Guides

Issue 1: Low Yield After Purification
Potential Cause Recommended Solution
Product Loss During Extraction If performing a liquid-liquid extraction, ensure the aqueous and organic phases have fully separated. Perform multiple extractions with a smaller volume of organic solvent rather than a single extraction with a large volume.
Product Adsorption to Silica (B1680970) Gel PEGylated compounds can sometimes adhere irreversibly to silica gel.[1] Consider deactivating the silica gel with a small amount of triethylamine (B128534) in your eluent or using an alternative stationary phase like alumina.[1]
Product Degradation on Column The slightly acidic nature of silica gel can sometimes degrade sensitive compounds.[1] Using a neutralized silica gel or a different stationary phase can mitigate this issue.[1]
Incomplete Elution from HPLC Column Ensure your mobile phase is strong enough to elute your compound. You may need to adjust the gradient to include a higher percentage of the strong solvent (e.g., acetonitrile).[1]
Issue 2: Co-elution of Product and Impurities
Potential Cause Recommended Solution
Inappropriate TLC Solvent System The solvent system used for TLC did not provide adequate separation. Experiment with different solvent systems of varying polarities to achieve better separation between your product and impurities before scaling up to column chromatography.
Column Overloading Too much crude product was loaded onto the column, leading to broad peaks and poor separation. Reduce the amount of sample loaded relative to the column size.
Improper Column Packing Air bubbles or cracks in the column bed can lead to channeling and inefficient separation. Ensure the column is packed uniformly.
Gradient Elution is Too Steep (HPLC) A rapid increase in the strong solvent can cause compounds to elute too quickly and without proper separation. Use a shallower gradient to improve resolution.[1]
Issue 3: Presence of Copper Catalyst After Purification (Post-CuAAC Reaction)
Potential Cause Recommended Solution
Inefficient Aqueous Wash Copper salts may have some solubility in organic solvents.[1]
- Use a Chelating Agent: Wash the organic layer with an aqueous solution of EDTA (0.1 M to 0.5 M) to form a water-soluble copper complex that can be easily extracted. Repeat the wash until the aqueous layer is no longer blue or green.[1]
Strongly Bound Copper The product itself may chelate copper, making it difficult to remove by simple washing.[1]
- Solid-Phase Scavengers: Use a scavenger resin with a high affinity for copper, such as those functionalized with thiourea (B124793) or other chelating groups. Stir the crude product solution with the resin, then filter to remove the resin-copper complex.[1]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is suitable for the separation of an this compound conjugate from non-polar impurities and unreacted starting materials.

  • Thin-Layer Chromatography (TLC) Analysis:

    • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using a solvent system such as ethyl acetate/hexanes. A good starting point is a 1:1 mixture, which can be adjusted based on the observed separation.[1]

    • Visualize the spots under a UV lamp or by staining with a suitable agent (e.g., potassium permanganate (B83412) or phosphomolybdic acid).[2][4]

  • Column Preparation:

    • Prepare a slurry of silica gel in the initial, less polar eluent determined from your TLC analysis.[1]

    • Pack a glass column with the slurry, ensuring there are no air bubbles.[1][5]

    • Add a thin layer of sand to the top of the silica bed.[1]

  • Sample Loading and Elution:

    • Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent.[1]

    • Carefully load the sample onto the column.

    • Begin elution with the initial, less polar solvent, gradually increasing the polarity by adding more of the more polar solvent (gradient elution).[1]

    • Collect fractions and monitor by TLC to identify those containing the pure product.

Protocol 2: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is ideal for achieving high purity and for separating compounds that are difficult to resolve by normal-phase chromatography.[1]

  • Sample Preparation:

    • Dissolve the crude product in the initial mobile phase (e.g., a mixture of water and acetonitrile).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[1]

  • HPLC Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

    • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA).[1]

    • Mobile Phase B: Acetonitrile with 0.1% trifluoroacetic acid (TFA).[1]

    • Flow Rate: 1.0 mL/min.[1]

    • Detection: UV at an appropriate wavelength (e.g., 254 nm if one of the conjugates has a UV chromophore).[1]

  • Elution Gradient:

    • Start with a low percentage of Mobile Phase B (e.g., 20%).

    • Gradually increase the percentage of Mobile Phase B over a set period (e.g., to 80% over 20 minutes) to elute the compounds.[1]

    • Collect fractions corresponding to the desired product peak.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 86770-67-4[3][6][7][8][9][10][11][12]
Molecular Formula C8H17N3O4[3][6][7][8][9][11][12]
Molecular Weight 219.24 g/mol [3][6][7][8][9][11][12]
Appearance Colorless to light yellow liquid/oil[3][7][8][9][12]
Purity ≥95% (typically)[6][7][8][9][10][11]
Solubility Soluble in H2O (≥ 100 mg/mL), DMSO (≥ 100 mg/mL), DCM, THF, Acetonitrile[3][6][][7][12]

Visualizations

PurificationWorkflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis Crude Crude Product TLC TLC Analysis Crude->TLC Optimize Separation HPLC RP-HPLC Crude->HPLC High Purity Needed Column Column Chromatography TLC->Column Select Conditions Fractions Collect Fractions Column->Fractions HPLC->Fractions Analysis Purity Analysis (TLC/HPLC/MS) Fractions->Analysis Pure Pure Conjugate Analysis->Pure

Caption: General purification workflow for this compound conjugates.

TroubleshootingLowYield Start Low Yield After Purification Q1 Product lost during extraction? Start->Q1 A1 Optimize extraction protocol (e.g., multiple extractions) Q1->A1 Yes Q2 Product stuck on column? Q1->Q2 No A2_1 Deactivate silica with triethylamine Q2->A2_1 Yes A2_2 Use alternative stationary phase (e.g., alumina) Q2->A2_2 Yes Q3 Product degraded on column? Q2->Q3 No A3 Use neutralized silica gel Q3->A3 Yes

Caption: Troubleshooting logic for addressing low purification yield.

References

avoiding side reactions with Azido-PEG4-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG4-alcohol. This guide provides troubleshooting advice and frequently asked questions to help you mitigate side reactions and achieve optimal results in your experiments.

Frequently Asked Questions (FAQs)

Q1: My azide (B81097) group is being converted to an amine. What is causing this and how can I prevent it?

A1: Unintended conversion of the azide group to an amine is a common side reaction known as the Staudinger reduction.[1][2][3] This reaction occurs in the presence of phosphines, which are often used as reducing agents or as ligands in various chemical reactions.[1][2]

To prevent the Staudinger reduction:

  • Avoid Phosphine (B1218219) Reagents: If possible, use phosphine-free reagents and catalysts.

  • Alternative Ligands: In reactions like the Staudinger ligation, where a phosphine is required, specific phosphine reagents with ortho-ester groups are designed to favor amide bond formation over simple reduction.

  • Protect the Azide: In complex syntheses, the azide group can be transiently protected by reacting it with a phosphine to form a stable phosphazide, which can later be converted back to the azide.[4][5]

Q2: I am observing low yields in my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) click chemistry reaction. What are the potential causes and solutions?

A2: Low yields in CuAAC reactions are a frequent issue and can stem from several factors related to the copper catalyst and reaction conditions.

Troubleshooting steps for low CuAAC yields:

  • Copper(I) Oxidation: The active catalyst in CuAAC is Copper(I).[6] Cu(I) is prone to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[7][8]

  • Ligand Stabilization: The copper catalyst can be unstable and precipitate out of solution.

    • Solution: Employ a stabilizing ligand like Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to chelate the copper, keeping it in solution and enhancing its catalytic activity.[9][10]

  • Reagent Addition Order: The order in which you add your reagents is critical.

    • Solution: It is generally recommended to first premix the copper(II) salt with the stabilizing ligand before adding it to the solution containing the azide and alkyne. The reducing agent (sodium ascorbate) should be added last to initiate the reaction.[8][9]

  • Solvent Choice: The reaction solvent can influence the reaction rate and yield. CuAAC reactions are effective in a wide range of solvents, including aqueous buffers.[9] Ensure your reactants are fully solvated.

  • pH: The reaction proceeds well over a broad pH range, with a pH of around 7 being recommended for most bioconjugation applications.[11]

Q3: Can the terminal alcohol group of this compound interfere with my reaction? Should I protect it?

A3: Yes, the terminal hydroxyl (-OH) group can participate in side reactions, particularly in the presence of strong bases, acylating agents, or other electrophiles.[12][13] Whether you need to protect the alcohol depends on the specific chemistry you are performing.

When to consider protecting the alcohol group:

  • Using Strong Bases: If your reaction involves strong bases (e.g., Grignard reagents, organolithiums), the acidic proton of the alcohol will be deprotonated, which can quench the base or initiate side reactions.[13][14]

  • Reactions with Electrophiles: If your reaction involves electrophiles that can react with alcohols (e.g., acid chlorides, anhydrides) and you want to preserve the hydroxyl functionality, protection is necessary.

Common protecting groups for alcohols include:

  • Silyl ethers (e.g., TBDMS, TIPS): These are robust and widely used. They are stable to many reaction conditions but can be removed with fluoride (B91410) reagents.[14]

  • Tetrahydropyranyl (THP) ethers: Stable under basic conditions and cleaved with acid.[13]

  • Benzyl (Bn) ethers: Stable to a wide range of conditions but can be removed by hydrogenolysis.[12]

Q4: Is the PEG linker itself stable under all conditions?

A4: Polyethylene glycol (PEG) linkers are generally stable. However, PEG-based structures, especially those containing ester linkages, can be susceptible to hydrolytic degradation, particularly under acidic or basic conditions.[15][16][17][18][19] this compound itself does not contain ester bonds within its core structure and is therefore relatively stable to hydrolysis. However, if you modify the terminal alcohol to create an ester linkage, that bond may be labile.

Quantitative Data Summary

The following table summarizes key quantitative parameters for optimizing a CuAAC reaction.

ParameterRecommended ConditionRationale
[Alkyne] Typically 1-10 equivalents relative to the limiting reagentTo drive the reaction to completion.
[Azide] The limiting reagent in many bioconjugation reactions.Often the more precious component.
[CuSO₄] 50-100 µM for bioconjugationHigher concentrations can lead to protein precipitation or damage.[8]
[Ligand (e.g., THPTA)] 5 equivalents relative to CuSO₄To stabilize the Cu(I) catalyst and protect biomolecules.[8]
[Sodium Ascorbate] 2.5-5 mMTo ensure complete reduction of Cu(II) to Cu(I).[8]
pH 7.0 - 8.0Optimal for many bioconjugation reactions.[11]
Temperature Room TemperatureThe reaction is typically efficient at ambient temperatures.
Reaction Time 1 - 24 hoursVaries depending on the specific substrates and concentrations.

Experimental Protocols

Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general method for conjugating this compound to an alkyne-containing molecule.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate

  • Phosphate-buffered saline (PBS), pH 7.4

  • Deionized water

Procedure:

  • Prepare Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in deionized water.

    • Alkyne-molecule: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO or water).

    • CuSO₄: Prepare a 100 mM stock solution in deionized water.

    • THPTA: Prepare a 500 mM stock solution in deionized water.

    • Sodium Ascorbate: Prepare a 100 mM stock solution in deionized water. Note: Prepare this solution fresh just before use.

  • Reaction Setup:

    • In a microcentrifuge tube, add the desired amount of the alkyne-containing molecule.

    • Add the desired amount of this compound.

    • Add PBS buffer to bring the reaction to the desired final volume, leaving space for the catalyst and reducing agent.

  • Catalyst Preparation:

    • In a separate tube, prepare the catalyst premix. For a 100 µL final reaction volume, you might add 1 µL of 100 mM CuSO₄ and 1 µL of 500 mM THPTA.

    • Mix gently and let it stand for 1-2 minutes to allow for complex formation.

  • Initiate the Reaction:

    • Add the catalyst premix to the reaction tube containing the azide and alkyne.

    • Add the freshly prepared sodium ascorbate solution to the reaction tube to a final concentration of 2.5 mM.

    • Mix the reaction gently by pipetting or vortexing at a low speed.

  • Incubation:

    • Allow the reaction to proceed at room temperature for 1-4 hours. The optimal reaction time may vary.

  • Analysis and Purification:

    • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS, HPLC, or SDS-PAGE if conjugating to a protein).

    • Purify the final conjugate using a suitable method such as dialysis, size-exclusion chromatography, or HPLC.

Visual Guides

CuAAC_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification reagents Prepare Stock Solutions: - this compound - Alkyne-Molecule - CuSO4 - Ligand (THPTA) - Sodium Ascorbate (Fresh) mix_reactants Mix Azide and Alkyne in Buffer reagents->mix_reactants add_catalyst Add Premixed CuSO4/Ligand mix_reactants->add_catalyst add_reductant Add Sodium Ascorbate to Initiate add_catalyst->add_reductant incubate Incubate at Room Temp add_reductant->incubate monitor Monitor Progress (LC-MS, HPLC) incubate->monitor purify Purify Conjugate monitor->purify

Caption: A typical experimental workflow for a CuAAC "click" reaction.

Troubleshooting_Guide start Low Yield or Side Products Observed check_azide Is the Azide Group Intact? start->check_azide phosphine_present Phosphine Reagents Used? check_azide->phosphine_present Yes check_cuaac CuAAC Reaction Issues? check_azide->check_cuaac No staudinger Side Reaction: Staudinger Reduction (Azide -> Amine) phosphine_present->staudinger Yes phosphine_present->check_cuaac No solution_staudinger Solution: - Avoid phosphines - Use phosphine-free ligands staudinger->solution_staudinger catalyst_issue Problem: - Cu(I) Oxidation - Catalyst Precipitation check_cuaac->catalyst_issue Yes alcohol_reaction Terminal Alcohol Reactivity? check_cuaac->alcohol_reaction No solution_catalyst Solution: - Add Sodium Ascorbate - Use Stabilizing Ligand (THPTA) - Check Reagent Addition Order catalyst_issue->solution_catalyst unwanted_oh_reaction Side Reaction: Unwanted reaction at -OH group alcohol_reaction->unwanted_oh_reaction Yes solution_oh Solution: Use a protecting group (e.g., Silyl ether, THP) unwanted_oh_reaction->solution_oh

Caption: A logical troubleshooting guide for common side reactions.

References

Technical Support Center: Azido-PEG4-alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reactions involving Azido-PEG4-alcohol. Below you will find troubleshooting advice for common issues, frequently asked questions, detailed experimental protocols, and comparative data to enhance your reaction efficiency.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question: Why is my Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction yield low or failing completely?

Answer: Low or no product formation in a CuAAC reaction can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Catalyst Inactivity: The active catalyst is Copper(I). If you are starting with a Copper(II) salt like CuSO₄, a reducing agent such as sodium ascorbate (B8700270) is essential to generate and maintain the Cu(I) state.[1][2] Oxidation of Cu(I) to the inactive Cu(II) state by dissolved oxygen can stop the reaction.[1][3]

    • Solution: Use freshly prepared sodium ascorbate solution.[4] Degas your solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[1][4]

  • Reagent Impurity or Degradation: The purity of your azide (B81097), alkyne, and solvents significantly impacts the outcome.[5] Sodium ascorbate can oxidize over time and lose its effectiveness.[4]

    • Solution: Use high-purity reagents and solvents. Verify the purity of your starting materials using techniques like NMR or mass spectrometry if in doubt.[6] Always use a fresh solution of sodium ascorbate.[1][4]

  • Inappropriate Ligand or Ligand-to-Copper Ratio: Ligands stabilize the Cu(I) catalyst, prevent oxidation, and can accelerate the reaction.[1][5] An incorrect choice of ligand or an improper ratio can lead to poor results.[5]

    • Solution: For aqueous reactions, use water-soluble ligands like THPTA.[1][5] For organic solvents, TBTA is a common choice.[1] A ligand-to-copper ratio of 1:1 to 5:1 is often recommended.[5][7] It is also good practice to pre-mix the copper salt and the ligand before adding them to the reaction mixture.[3][5]

  • Poor Solubility: If your reactants, particularly the alkyne partner of this compound, have limited solubility in the chosen solvent, the reaction can be slow or incomplete.[2]

    • Solution: Use a co-solvent to improve solubility. Mixtures of water with DMSO, DMF, or t-BuOH are common.[2][4]

  • Substrate-Specific Issues: Steric hindrance around the azide or alkyne can slow the reaction.[5] Other functional groups in your molecules, such as thiols, can coordinate with the copper catalyst and inhibit the reaction.[5]

    • Solution: For sterically hindered substrates, increasing the reaction time or temperature may be necessary.[5] If your substrate contains copper-coordinating groups, increasing the catalyst and ligand concentration may help.[5][8]

Question: My Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction is slow. How can I improve the rate?

Answer: While SPAAC reactions are advantageous for being copper-free, they can be slower than CuAAC reactions.[9]

  • Reactant Concentration: Reaction kinetics are dependent on the concentration of the reactants.

    • Solution: If possible, increase the concentration of your this compound and your strained alkyne (e.g., DBCO or BCN).[6]

  • Temperature: While many SPAAC reactions proceed at room temperature, gentle heating can sometimes improve the rate.

    • Solution: Try incubating the reaction at a slightly elevated temperature, for example, 37°C.

  • Choice of Strained Alkyne: Different strained alkynes have different reaction kinetics.

    • Solution: If you are using a less reactive cyclooctyne (B158145), consider switching to a more reactive one like DBCO.

Question: I am observing unexpected side products in my reaction mixture. What could be the cause?

Answer: The presence of side products can complicate purification and reduce the yield of your desired product.

  • In CuAAC: Oxidative damage to biomolecules can occur due to reactive oxygen species generated under some CuAAC conditions.[8]

    • Solution: The use of a copper-stabilizing ligand like THPTA can help minimize this.[7] Adding aminoguanidine (B1677879) can also help prevent oxidative damage to proteins.[7]

  • In SPAAC: Some strained alkynes can have side reactions with other functional groups, such as thiols (cysteine residues in proteins).[10]

    • Solution: If you suspect side reactions with thiols, you can pre-incubate the protein with iodoacetamide (B48618) to block the cysteine residues.[11]

Frequently Asked Questions (FAQs)

Q1: What is "click chemistry" and how does it relate to this compound?

A1: "Click chemistry" refers to a class of reactions that are rapid, high-yielding, and produce minimal byproducts.[2] The most common example is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[2] this compound contains an azide group, making it an ideal reagent for click chemistry reactions to link it to molecules containing an alkyne group.[12]

Q2: What is the difference between CuAAC and SPAAC?

A2: The primary difference is the requirement of a copper catalyst.[2]

  • CuAAC uses a copper(I) catalyst to join an azide with a terminal alkyne.[2]

  • SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition) is a copper-free method that uses a strained cyclooctyne (like DBCO or BCN) that reacts spontaneously with an azide.[12][13] This is particularly useful for applications in living systems where the cytotoxicity of copper is a concern.[13][14]

Q3: What is the role of the PEG4 linker in this compound?

A3: The tetraethylene glycol (PEG4) spacer is a hydrophilic linker that enhances the aqueous solubility of the molecule and the resulting conjugate.[11] It also provides flexibility and can reduce steric hindrance.[15]

Q4: What solvent should I use for my click reaction?

A4: The choice of solvent depends on the solubility of your substrates. A variety of solvents can be used, and mixtures of water with organic solvents like DMSO, DMF, or t-BuOH are common to ensure all reactants are in solution.[5]

Q5: How can I monitor the progress of my reaction?

A5: You can monitor the reaction progress by using analytical techniques such as Thin-Layer Chromatography (TLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or NMR spectroscopy to observe the consumption of starting materials and the formation of the product.[6][16]

Quantitative Data Summary

The efficiency of this compound reactions is influenced by several parameters. The following tables summarize key quantitative data for consideration.

Table 1: Typical Reaction Parameters for CuAAC

ParameterRecommended Value/ConditionNotes
Copper Source 50-100 µM CuSO₄Higher concentrations are usually not necessary.[17]
Reducing Agent 5 mM Sodium AscorbateShould be prepared fresh.[8]
Ligand 5-fold excess relative to CuTHPTA for aqueous solutions, TBTA for organic.[1][7]
Reactant Ratio 1:1 to 1.5:1 (Alkyne:Azide)A slight excess of one reagent can drive the reaction.[5]
Temperature Room Temperature to 50°CGentle heating can increase the rate.[6]
Reaction Time 30 minutes to 24 hoursVaries with reactants and conditions.[6][18]

Table 2: Comparison of CuAAC and SPAAC

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Required Yes (Copper I)No
Biocompatibility Lower (due to copper cytotoxicity)Higher
Reaction Rate Generally fasterCan be slower
Alkyne Partner Terminal AlkyneStrained Alkyne (e.g., DBCO, BCN)
Typical Yield High to quantitativeHigh to quantitative

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol is a starting point and may require optimization for your specific substrates.

  • Reagent Preparation:

    • Prepare a stock solution of your alkyne-containing molecule in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of this compound in the same solvent (e.g., 11 mM, 1.1 equivalents).

    • Prepare a 20 mM stock solution of CuSO₄·5H₂O in deionized water.

    • Prepare a 50 mM stock solution of a suitable ligand (e.g., THPTA) in deionized water.

    • Freshly prepare a 1 M stock solution of sodium ascorbate in deionized water.[1]

  • Reaction Setup:

    • In a reaction vial, add the alkyne solution (1.0 equivalent).

    • Add the this compound solution (1.1 equivalents).

    • Add the reaction solvent to achieve the desired concentration.

    • In a separate tube, premix the CuSO₄ solution (e.g., 0.05 equivalents) and the ligand solution (e.g., 0.25 equivalents for a 5:1 ratio to copper). Let this mixture stand for a few minutes.[5][7]

  • Reaction Initiation and Monitoring:

    • Add the premixed copper/ligand solution to the reaction vial containing the alkyne and azide.

    • Degas the mixture by bubbling with an inert gas like nitrogen or argon for 5-10 minutes.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., 0.5 equivalents).[6]

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[6]

  • Workup and Purification:

    • Once the reaction is complete, it can be diluted with water and extracted with an organic solvent like ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

    • The crude product is then purified by an appropriate method, such as flash column chromatography.

Protocol 2: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide (this compound) to a DBCO-functionalized molecule.

  • Reagent Preparation:

    • Dissolve your DBCO-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).

    • Dissolve the this compound in the same buffer. A 1.5 to 3-fold molar excess of one component can be used to drive the reaction.[19]

  • Reaction Setup:

    • In a reaction vial, combine the solution of the DBCO-containing molecule and the this compound solution.

    • If either component was dissolved in an organic co-solvent like DMSO, ensure the final concentration of the organic solvent is low (typically <10%) to avoid denaturation of biomolecules.

  • Reaction Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times can be shorter depending on the reactivity of the specific DBCO reagent.[15]

  • Purification:

    • The desired conjugate can be purified from unreacted starting materials using methods appropriate for your molecules, such as size-exclusion chromatography or dialysis for biomolecules.

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Setup & Execution cluster_workup Workup & Purification prep_alkyne Prepare Alkyne Solution mix_reactants Mix Alkyne and Azide prep_alkyne->mix_reactants prep_azide Prepare this compound Solution prep_azide->mix_reactants prep_cu Prepare CuSO4 Solution premix_catalyst Premix CuSO4 and Ligand prep_cu->premix_catalyst prep_ligand Prepare Ligand Solution prep_ligand->premix_catalyst prep_asc Prepare Fresh Ascorbate Solution initiate Initiate with Ascorbate prep_asc->initiate add_catalyst Add Catalyst Mix mix_reactants->add_catalyst premix_catalyst->add_catalyst degas Degas Solution add_catalyst->degas degas->initiate monitor Monitor Progress (TLC/LC-MS) initiate->monitor extract Extraction monitor->extract purify Purification (Chromatography) extract->purify product Final Product purify->product Troubleshooting_Low_Yield start Low or No Product Yield catalyst_check Is the catalyst system active? start->catalyst_check reagent_check Are reagents pure and fresh? start->reagent_check conditions_check Are reaction conditions optimal? start->conditions_check sol_catalyst Degas solvents. Use fresh ascorbate. Use a stabilizing ligand (THPTA/TBTA). catalyst_check->sol_catalyst No sol_reagent Verify purity of starting materials (NMR/MS). Use high-purity solvents. reagent_check->sol_reagent No sol_conditions Optimize solvent for solubility. Increase concentration. Adjust temperature. conditions_check->sol_conditions No

References

dealing with poor solubility of Azido-PEG4-alcohol conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG4-alcohol and related conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and application of these molecules, with a specific focus on addressing challenges related to their solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional molecule commonly used as a linker in bioconjugation and drug discovery. It features an azide (B81097) group on one end and a hydroxyl group on the other, connected by a 4-unit polyethylene (B3416737) glycol (PEG) chain. The azide group allows for efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate it to molecules containing an alkyne group. The terminal hydroxyl group can be further modified or used as a point of attachment. The PEG chain enhances the hydrophilicity and, therefore, the aqueous solubility of the conjugate.[1][2] A primary application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where it serves as a linker to connect a target protein-binding ligand to an E3 ubiquitin ligase-binding ligand.[3]

Q2: I am having trouble dissolving my this compound conjugate in an aqueous buffer. What are the recommended solvents?

This compound itself is generally soluble in water and common organic solvents. However, the solubility of a conjugate will depend on the properties of the molecule it is attached to. For this compound, a solubility of ≥ 100 mg/mL in both water and dimethyl sulfoxide (B87167) (DMSO) has been reported. For conjugates that are difficult to dissolve in aqueous buffers like Phosphate Buffered Saline (PBS), it is recommended to first prepare a concentrated stock solution in an organic solvent such as DMSO or dimethylformamide (DMF) and then dilute it into the desired aqueous buffer.[4]

Q3: Can I heat or sonicate my this compound conjugate to aid dissolution?

Yes, for many PEGylated compounds, gentle heating (e.g., to 30-40°C) and sonication are effective methods to aid dissolution, especially for compounds that are slow to dissolve at room temperature.[5][6] If you observe precipitation or cloudiness after adding your conjugate to an aqueous buffer, sonication can help to break up aggregates and facilitate the formation of a clear solution. For some related compounds, such as Azido-PEG3-alcohol, the use of ultrasound is explicitly recommended for dissolution in PBS.[7]

Q4: What are the signs of poor solubility or aggregation of my conjugate in my experimental setup?

Poor solubility can manifest in several ways. Visually, you may observe a cloudy or hazy solution, or even visible precipitate. On a microscopic level, the formation of soluble aggregates may occur, which can be detected by techniques such as Dynamic Light Scattering (DLS) or Size Exclusion Chromatography (SEC). Aggregation can lead to inconsistent experimental results, reduced reactivity of the conjugate, and potential off-target effects in cellular assays.

Q5: How can poor solubility affect the efficiency of my click chemistry reaction?

For a click chemistry reaction to proceed efficiently, both the azide- and alkyne-containing molecules need to be well-dissolved in the reaction solvent. Poor solubility of one or both reactants can lead to a heterogeneous reaction mixture, which will significantly reduce the reaction rate and overall yield. If you are experiencing low yields in your conjugation reaction, ensuring complete dissolution of your this compound conjugate is a critical first troubleshooting step. The use of a co-solvent like DMSO or DMF may be necessary to achieve a homogenous reaction mixture.

Troubleshooting Guides

Issue 1: this compound conjugate is insoluble or precipitates out of aqueous buffer (e.g., PBS).

Potential Cause: The conjugate may have low aqueous solubility due to the properties of the attached molecule, or the concentration may be too high.

Troubleshooting Steps:

  • Prepare a Stock Solution in an Organic Solvent: Dissolve the conjugate in a water-miscible organic solvent like DMSO or DMF to create a concentrated stock solution. Then, add the stock solution dropwise to the vigorously stirred aqueous buffer. Do not exceed a final organic solvent concentration that may be detrimental to your experiment (typically <1% for cell-based assays).

  • Use Co-solvents: For in vivo applications or when higher concentrations are needed, a mixed solvent system can be employed. A commonly used formulation for poorly soluble compounds is a mixture of DMSO, PEG300, Tween-80, and saline. For example, a working solution can be prepared by adding a DMSO stock solution to PEG300, followed by Tween-80 and then saline.[8]

  • Apply Gentle Heat: Warm the solution to 30-40°C while stirring to aid dissolution. Be cautious with temperature-sensitive molecules.

  • Sonication: Place the solution in a water bath sonicator for 5-10 minutes to break up any precipitate and facilitate dissolution.[6]

  • pH Adjustment: The pH of the buffer can influence the solubility of a conjugate. Ensure the pH of your buffer is appropriate for your molecule.

Issue 2: The solution appears cloudy or hazy, suggesting the formation of soluble aggregates.

Potential Cause: Even if no visible precipitate is present, the conjugate may be forming soluble aggregates.

Troubleshooting Steps:

  • Optimize Conjugation Conditions: Aggregation can sometimes be a result of the conjugation process itself. Consider optimizing the molar ratio of the PEG linker to your molecule of interest. An excess of the PEG reagent can sometimes lead to over-PEGylation and aggregation.

  • Purification: Ensure that the purification method used after conjugation (e.g., SEC, dialysis) is effective in removing any unreacted reagents and aggregates.

  • Use of Additives: In some cases, the addition of stabilizing excipients to the buffer can help prevent aggregation. These can include sugars (e.g., sucrose, trehalose), polyols (e.g., glycerol), or certain amino acids (e.g., arginine).

  • Characterization: Use techniques like DLS to characterize the particle size distribution in your solution and confirm the presence or absence of aggregates.

Quantitative Data Summary

The following table summarizes the reported solubility of various Azido-PEG-alcohol conjugates in different solvents. This data can help in selecting the appropriate linker and solvent system for your experiments.

CompoundSolventReported SolubilityNotes
Azido-PEG2-alcoholAqueous MediaSolubleSpecific concentration not provided.[9][10]
Azido-PEG3-alcoholPBS100 mg/mLRequires sonication.[7]
DMSO100 mg/mLRequires sonication.[7]
DCM, THF, Acetonitrile, DMFSolubleSpecific concentration not provided.[11]
This compoundWater≥ 100 mg/mL
DMSO≥ 100 mg/mL
Azido-PEG5-alcoholAqueous MediaSolubleSpecific concentration not provided.[1][12][13]
Azido-PEG6-alcoholAqueous MediaSolubleSpecific concentration not provided.[14][15][16][17]
DCM, THF, Acetonitrile, DMFSolubleSpecific concentration not provided.[18]
Azido-PEG10-alcoholWater, DMSO, DCM, DMFSolubleSpecific concentration not provided.[19]
Azido-PEG12-alcoholWater, DMSO, DCM, DMFSolubleSpecific concentration not provided.[20]

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound Conjugates

This protocol provides a general workflow for dissolving this compound conjugates, particularly for use in aqueous-based experiments like bioconjugation or cell-based assays.

  • Preparation of Stock Solution:

    • Allow the vial of the solid this compound conjugate to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of the conjugate and dissolve it in a minimal amount of a water-miscible organic solvent (e.g., DMSO, DMF) to prepare a concentrated stock solution (e.g., 10-100 mM).

    • Vortex or gently sonicate the stock solution to ensure complete dissolution.

  • Dilution into Aqueous Buffer:

    • Vigorously stir the desired aqueous buffer (e.g., PBS, pH 7.4).

    • Add the stock solution dropwise to the stirring buffer to achieve the final desired concentration.

    • Observe the solution for any signs of precipitation or cloudiness.

  • Troubleshooting Insolubility:

    • If the solution is not clear, place it in a water bath sonicator for 5-15 minutes.

    • Alternatively, gently warm the solution to 30-40°C while stirring.

    • If insolubility persists, consider preparing the final solution with a small percentage of the organic solvent as a co-solvent, ensuring it is compatible with your downstream application.

Protocol 2: Preparation of a Mixed Solvent Formulation for In Vivo Studies

This protocol describes the preparation of a common vehicle used for the administration of poorly water-soluble compounds in animal studies.

  • Prepare a Concentrated Stock Solution: Dissolve the this compound conjugate in 100% DMSO to a high concentration (e.g., 25 mg/mL).

  • Sequential Addition of Solvents: To prepare a 1 mL working solution with a final concentration of 2.5 mg/mL, for example, follow these steps:

    • To 400 µL of PEG300, add 100 µL of the 25 mg/mL DMSO stock solution. Mix thoroughly.

    • To this mixture, add 50 µL of Tween-80. Mix until the solution is homogenous.

    • Finally, add 450 µL of saline and mix well to obtain a clear solution.[8]

Visualizations

experimental_workflow cluster_synthesis PROTAC Synthesis cluster_dissolution Formulation cluster_application Application POI_Ligand Protein of Interest (POI) Ligand (with alkyne group) Click_Chemistry Click Chemistry (CuAAC) POI_Ligand->Click_Chemistry E3_Ligand E3 Ligase Ligand Azido_PEG4_OH This compound E3_Ligand->Azido_PEG4_OH Conjugation Azido_PEG4_OH->Click_Chemistry PROTAC Synthesized PROTAC Click_Chemistry->PROTAC Dissolution Dissolution in appropriate solvent/vehicle PROTAC->Dissolution Formulated_PROTAC Formulated PROTAC Dissolution->Formulated_PROTAC Cell_Assay Cell-based Assay Formulated_PROTAC->Cell_Assay In_Vivo_Study In Vivo Study Formulated_PROTAC->In_Vivo_Study

Caption: Experimental workflow for the synthesis and application of a PROTAC using an this compound linker.

signaling_pathway cluster_PROTAC PROTAC-mediated Degradation cluster_downstream Downstream Effects PROTAC BRD4 PROTAC (with this compound linker) Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4 BRD4 Protein BRD4->Ternary_Complex cMyc_Gene c-Myc Gene BRD4->cMyc_Gene Promotes Transcription E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_BRD4 Ubiquitinated BRD4 Ubiquitination->Ub_BRD4 Proteasome Proteasome Ub_BRD4->Proteasome Degradation Degradation Proteasome->Degradation Peptides Degraded Peptides Degradation->Peptides Transcription_Inhibition Transcription Inhibition Degradation->Transcription_Inhibition cMyc_Gene->Transcription_Inhibition Cell_Proliferation Decreased Cell Proliferation & Apoptosis Transcription_Inhibition->Cell_Proliferation

Caption: Signaling pathway of BRD4 degradation induced by a PROTAC utilizing an this compound linker.

References

Technical Support Center: Purification of Azido-PEG4-Alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of excess Azido-PEG4-alcohol from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its removal critical?

This compound is a bifunctional linker molecule commonly used in bioconjugation and the development of PROTACs (Proteolysis Targeting Chimeras).[1][2][] It features an azide (B81097) group for "click chemistry" reactions and a hydroxyl group for further modifications.[][4] The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and flexibility of the resulting conjugate.[] Removing excess, unreacted this compound is crucial because its presence can interfere with downstream applications, complicate the characterization of the final product, and potentially lead to inaccurate results in biological assays.

Q2: What are the primary methods for removing excess this compound?

The choice of purification method depends heavily on the properties of your desired product, such as its molecular weight, polarity, and stability. The most common techniques include:

  • Flash Column Chromatography: Separates compounds based on their polarity. This method is highly effective for small molecule products that have a different polarity than the relatively polar this compound.[5]

  • Dialysis and Ultrafiltration (UF): These size-exclusion methods are ideal for purifying large molecules like proteins, antibodies, or polymers (>10 kDa) from the much smaller this compound.[5][6][7][8]

  • Liquid-Liquid Extraction: This technique separates compounds based on their differential solubility in two immiscible liquid phases (e.g., an organic solvent and an aqueous solution). It is a rapid method for initial cleanup when there is a significant polarity difference between the product and the excess reagent.[5][9]

  • Size Exclusion Chromatography (SEC): An effective method for separating molecules based on their size in solution. It is particularly useful for removing low molecular weight by-products and unreacted PEG from proteins or other macromolecules.[6][]

  • Reversed-Phase Chromatography (RPC/RP-HPLC): Separates molecules based on their hydrophobicity. It is widely used for the purification of peptides and small proteins and can separate PEGylated conjugates.[][11]

Q3: How do I choose the most suitable purification method for my experiment?

The selection of a purification strategy is dictated by the physicochemical properties of your target molecule. The workflow diagram below provides a decision-making framework to guide your choice. As a general rule, if your product is a large biomolecule, size-based methods like dialysis or SEC are preferred. If your product is a small molecule, polarity-based methods like flash chromatography or liquid-liquid extraction are more appropriate.

Q4: How can I detect and confirm the removal of excess this compound?

Confirming the complete removal of the excess reagent is a critical final step. Since this compound lacks a strong UV chromophore, standard UV-based detection can be challenging.[5] More suitable analytical methods include:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and specificity for detecting the mass of the residual reagent.

  • Charged Aerosol Detection (CAD): An effective method for detecting compounds that lack a UV chromophore.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to detect the characteristic peaks of the PEG chain if the concentration of the impurity is high enough.

Purification Method Selection Workflow

The following diagram illustrates a logical workflow to help you select the appropriate purification technique based on the properties of your product.

start Start: Reaction Mixture (Product + Excess this compound) product_type What is the molecular weight of your product? start->product_type small_molecule < 10 kDa (Small Molecule / Peptide) product_type->small_molecule Small large_molecule > 10 kDa (Protein / Antibody / Polymer) product_type->large_molecule Large polarity_check Is the product significantly less polar than the PEG reagent? small_molecule->polarity_check dialysis Dialysis / Ultrafiltration large_molecule->dialysis extraction Liquid-Liquid Extraction polarity_check->extraction Yes flash_chrom Flash Column Chromatography polarity_check->flash_chrom No / For higher purity extraction->flash_chrom Further purification end Purified Product extraction->end flash_chrom->end sec Size Exclusion Chromatography (SEC) dialysis->sec For higher purity dialysis->end sec->end

Caption: Decision tree for selecting a purification method.

Troubleshooting Guide

Q5: My flash column is not separating the product from the excess PEG reagent. What can I do?

  • Optimize Your Solvent System: The issue is likely poor separation between your product and the this compound. Use Thin Layer Chromatography (TLC) to test various solvent systems (e.g., gradients of Ethyl Acetate/Hexanes or Methanol/Dichloromethane). The ideal system should provide a clear separation between the spots for your product and the PEG reagent (Rf difference > 0.2).[5]

  • Check Your Loading Technique: Overloading the column can lead to poor separation. If using dry loading, ensure the crude material is properly adsorbed onto a small amount of silica (B1680970) gel. For wet loading, dissolve the sample in the minimum possible volume of the initial elution solvent.[5]

  • Adjust the Gradient: A shallow gradient that gradually increases in polarity often provides better resolution for compounds that are close in polarity.

Q6: I am losing a significant amount of my macromolecular product during dialysis/ultrafiltration. How can I improve recovery?

  • Select the Correct Molecular Weight Cut-Off (MWCO): Ensure the MWCO of your dialysis membrane or ultrafiltration unit is significantly smaller than the molecular weight of your product. A general rule is to choose an MWCO that is 1/2 to 1/3 the molecular weight of your molecule of interest.

  • Beware of Non-Specific Binding: Proteins and other macromolecules can sometimes bind to the surface of the filtration membrane, leading to yield loss.[12] Consider using devices with low-binding membranes (e.g., regenerated cellulose). Some protocols suggest rinsing the membrane with a blocking agent like bovine serum albumin (BSA) before use, if compatible with your downstream applications.

  • Avoid Over-Concentration: For centrifugal ultrafiltration units, spinning for too long or at excessive speeds can cause the product to irreversibly aggregate or stick to the membrane. Follow the manufacturer's recommendations for spin times and speeds.

Q7: I tried a liquid-liquid extraction, but an emulsion formed. How can I resolve this?

  • Add Brine: Adding a small amount of saturated sodium chloride (brine) solution can help break emulsions by increasing the ionic strength of the aqueous phase, which forces the organic components out of solution.

  • Centrifugation: Gently centrifuging the mixture can often help separate the layers.

  • Filtration: Filtering the emulsified layer through a pad of Celite or glass wool can sometimes break the emulsion.

  • Patience: In some cases, simply letting the mixture stand undisturbed for an extended period can allow the layers to separate.

Quantitative Data Summary

The following tables summarize key parameters and comparisons of the primary purification methods.

Table 1: Comparison of Common Purification Methods

Purification MethodSeparation PrincipleBest Suited ForAdvantagesDisadvantages
Flash Chromatography Adsorption & PolaritySmall molecule products with different polarity from the reagent.[5]High resolution; widely applicable and scalable.[5]Can be time-consuming; requires solvent system optimization.[5]
Dialysis / Ultrafiltration Size ExclusionMacromolecular products (>10 kDa) such as proteins or large polymers.[5][7]Gentle, non-denaturing conditions; effective for large size differences.[5]Inefficient for small molecules; can be slow; potential for sample loss.[5][7]
Liquid-Liquid Extraction Differential SolubilityProducts with a significant difference in polarity and solubility from the reagent.[5]Fast and simple for initial cleanup.[9]May result in incomplete separation or emulsion formation.[5]
Size Exclusion (SEC) Molecular SizeProteins and other macromolecules.[6][]Efficient removal of small molecules and unreacted PEG from the product.[]Can lead to sample dilution; less effective for separating species with similar sizes.[6]
Reversed-Phase (RPC) HydrophobicityPeptides and small proteins.[]High resolution; can separate positional isomers on an analytical scale.[7][]Can be denaturing for some proteins; may have lower capacity.[]

Detailed Experimental Protocols

Protocol 1: Flash Column Chromatography for Small Molecule Purification

This protocol describes a standard procedure for separating a small molecule product from the more polar this compound using silica gel chromatography.

  • Solvent System Selection:

    • Using TLC, identify a solvent system (e.g., Ethyl Acetate/Hexanes) where your product has an Rf value of ~0.3-0.4 and the this compound spot is significantly lower (closer to the baseline).

  • Column Packing:

    • Select an appropriately sized column for your sample amount.

    • Prepare a slurry of silica gel in the initial, low-polarity solvent.

    • Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude reaction mixture in a minimal amount of a suitable solvent (e.g., Dichloromethane).

    • Add a small amount of silica gel to the solution and evaporate the solvent using a rotary evaporator until a dry, free-flowing powder is obtained.

    • Carefully add this powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the low-polarity solvent.

    • Gradually increase the solvent polarity according to your TLC optimization.

    • Collect fractions in an organized manner (e.g., in test tubes).

  • Analysis:

    • Analyze the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Flash Chromatography Workflow

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis tlc 1. Optimize Solvent System via TLC pack 2. Pack Silica Column tlc->pack load 3. Prepare Sample for Dry Loading pack->load elute 4. Load Sample and Elute with Gradient load->elute collect 5. Collect Fractions elute->collect analyze 6. Analyze Fractions by TLC collect->analyze combine 7. Combine Pure Fractions analyze->combine evap 8. Evaporate Solvent combine->evap finish Purified Product evap->finish

Caption: Step-by-step workflow for flash column chromatography.

Protocol 2: Dialysis for Macromolecule Purification

This protocol is suitable for removing this compound (MW = 219.24 g/mol ) from a protein or other macromolecule product.

  • Select Dialysis Tubing: Choose a dialysis membrane with an MWCO appropriate for your product (e.g., 3.5 kDa or 10 kDa MWCO tubing is suitable for most proteins).

  • Prepare Tubing: Cut the required length of tubing and prepare it according to the manufacturer's instructions (this often involves boiling in a bicarbonate or EDTA solution to remove preservatives).

  • Load Sample: Load your reaction mixture into the dialysis tubing and securely close both ends with clips, leaving some headspace to allow for an increase in volume.

  • Perform Dialysis:

    • Place the sealed tubing into a large beaker containing a significant excess of dialysis buffer (e.g., PBS), typically 100-200 times the volume of your sample.

    • Stir the buffer gently with a magnetic stir bar at 4°C.

    • Allow dialysis to proceed for at least 4 hours.

  • Change Buffer: Discard the buffer and replace it with fresh dialysis buffer. Repeat this step at least two more times (e.g., after another 4 hours and then overnight) to ensure complete removal of the small molecule impurities.

  • Recover Sample: Carefully remove the tubing from the buffer, wipe the outside, and transfer the purified product from the tubing into a clean container.

References

Technical Support Center: Azido-PEG4-alcohol Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Azido-PEG4-alcohol and its conjugates. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a heterobifunctional linker molecule. It comprises a four-unit polyethylene (B3416737) glycol (PEG) chain, which enhances solubility and reduces steric hindrance, an azide (B81097) group (-N3) on one end, and a hydroxyl group (-OH) on the other.[1][2][3][4] The azide group is reactive towards alkynes, BCN, or DBCO via "click chemistry" (copper-catalyzed or strain-promoted cycloaddition), allowing for the stable conjugation to biomolecules.[2][3][5][6] The terminal hydroxyl group can be further modified or used for attachment to other molecules.[2][3][7] Its primary use is in bioconjugation, such as in the development of antibody-drug conjugates (ADCs) and PROTACs.[5][8][9]

Q2: How should I properly store and handle this compound?

A2: Proper storage is critical to maintain the integrity of the reagent. For long-term stability, it is recommended to store this compound at -20°C, desiccated, and protected from light.[3][10][11][12] For short-term use, storage at 2-8°C is acceptable.[11][13] Stock solutions should be prepared fresh, but if storage is necessary, they should be aliquoted into single-use volumes and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[5][14]

Q3: What are the main stability concerns for this compound conjugates?

A3: The primary stability concerns involve the azide functional group and the PEG chain itself.

  • Azide Group Instability: The azide group is susceptible to reduction into a primary amine in the presence of reducing agents like DTT, TCEP, or through catalytic hydrogenation.[15][16] It can also be sensitive to heat, shock, and strong acids.[15][17][18]

  • PEG Chain Instability: While the ether linkages in the PEG backbone are generally stable, they can be cleaved under harsh acidic conditions.[19] If the this compound has been modified to include other functional groups, such as esters, these are susceptible to hydrolysis, which is pH-dependent.[20][21][22]

Q4: In what solvents is this compound soluble?

A4: this compound is soluble in a range of common organic solvents, including dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF).[11][14] It is also soluble in aqueous solutions.[3][8]

Troubleshooting Guide

Issue 1: Low Yield or Failure of Click Chemistry Reaction
Possible Cause Suggested Solution
Oxidation of Cu(I) catalyst: The active Cu(I) catalyst in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is easily oxidized to inactive Cu(II).[14]Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use a freshly prepared solution of a reducing agent, such as sodium ascorbate (B8700270), to regenerate Cu(I) in situ.[14] Adding the copper sulfate (B86663) solution to the reaction mixture before the sodium ascorbate is recommended.[14]
Degraded Reagents: The azide or alkyne starting materials may have degraded due to improper storage.[14]Verify the purity and integrity of your reagents using analytical methods like NMR or mass spectrometry. Azides can be light-sensitive, so ensure they are stored accordingly.[14]
Suboptimal pH: The optimal pH for CuAAC reactions is typically between 4 and 7. Highly basic conditions can lead to side reactions and catalyst deactivation.[14]Check and adjust the pH of your reaction mixture to be within the optimal range.
Low Reaction Temperature: While many click reactions proceed at room temperature, some may require gentle heating.Consider increasing the reaction temperature to 37-40°C, especially for sterically hindered substrates.[14]
Steric Hindrance: The reactive groups on your biomolecule may be sterically inaccessible.Consider using a longer PEG linker to increase the distance between the biomolecule and the reactive group.
Issue 2: Unexpected Loss of Conjugate Function or Cleavage
Possible Cause Suggested Solution
Reduction of the Azide Group: If your experimental conditions include reducing agents (e.g., DTT, TCEP used for antibody fragmentation or disulfide reduction), the azide group in your conjugate may have been reduced to an amine, preventing conjugation.If possible, perform the azide conjugation before introducing reducing agents. Alternatively, use a different conjugation chemistry that is compatible with reducing agents. If the azide is part of the final product, avoid downstream steps involving strong reducing agents.
Hydrolysis of the PEG Linker or Conjugate: If your conjugate contains ester linkages introduced during modification of the hydroxyl group or on the conjugated molecule, these can hydrolyze, especially at acidic or basic pH.[20][21]Maintain a neutral pH (6.5-7.5) for your conjugate solutions. If you suspect hydrolysis, analyze your sample by HPLC or mass spectrometry to detect cleavage products.
Oxidative Damage to the PEG Chain: Although less common, the PEG backbone can be susceptible to oxidative damage.Avoid exposing your conjugate to strong oxidizing agents or conditions that generate reactive oxygen species.

Stability Data

The stability of the this compound conjugate is highly dependent on the specific chemical environment. Below is a summary of conditions that can affect the stability of the core components.

Table 1: Factors Affecting Azide Group Stability

ConditionEffectRecommendation
Reducing Agents
Dithiothreitol (DTT), Tris(2-carboxyethyl)phosphine (TCEP)Can reduce the azide to a primary amine.Avoid concurrent use. If necessary, use minimal concentrations and reaction times.
Catalytic Hydrogenation (e.g., H₂, Pd/C)Efficiently reduces azides to amines.[15][16]Incompatible with azide-containing molecules.
Phosphines (e.g., Triphenylphosphine)Reduces azides via the Staudinger reaction.[15]Incompatible with azide-containing molecules.
pH
Strong AcidsCan lead to decomposition.[15]Maintain a near-neutral pH.
Physical Conditions
Heat and LightCan promote degradation.[14][15]Store in a cool, dark place. Avoid unnecessary heating of the conjugate.

Table 2: Factors Affecting PEG Chain Stability (General)

ConditionEffectRecommendation
Hydrolysis (for ester-containing PEG derivatives)
Acidic pH (e.g., pH < 5)Accelerates ester hydrolysis.[21]Buffer solutions to a neutral pH (6.5-7.5).
Basic pH (e.g., pH > 8)Accelerates ester hydrolysis.[20]Buffer solutions to a neutral pH (6.5-7.5).
Cleavage of Ether Backbone
Strong AcidsCan cause cleavage of the ether bonds.[19]Avoid exposure to harsh acidic conditions.

Experimental Protocols

Protocol 1: General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction
  • Reagent Preparation:

    • Dissolve your alkyne-containing molecule and this compound in a suitable solvent (e.g., DMSO, DMF, or aqueous buffer).[14][23]

    • Prepare fresh stock solutions of:

      • Copper(II) sulfate (CuSO₄) in water.

      • Sodium ascorbate in water.

      • A copper-chelating ligand (e.g., THPTA) in water is recommended to improve efficiency and reduce biomolecule damage.[23]

  • Reaction Setup:

    • In a reaction vessel, combine the solutions of your azide and alkyne.

    • Add the ligand solution, followed by the CuSO₄ solution. The order is important to pre-form the copper-ligand complex.[23]

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[23]

  • Reaction Conditions:

    • Seal the reaction vessel and stir the mixture at room temperature. The reaction can be gently heated (e.g., to 37°C) if needed.[14]

    • Protect the reaction from light if any components are light-sensitive.[14]

    • Monitor the reaction progress using an appropriate analytical technique such as LC-MS or HPLC.

  • Purification:

    • Once the reaction is complete, purify the conjugate using standard methods like size-exclusion chromatography, dialysis, or HPLC to remove unreacted starting materials and catalyst.

Protocol 2: Stability Assessment of an this compound Conjugate by HPLC
  • Sample Preparation:

    • Prepare solutions of your conjugate at a known concentration in different buffers (e.g., pH 5, 7.4, and 9) to assess pH-dependent stability.

    • To assess stability in the presence of other reagents, prepare a solution of the conjugate containing the reagent of interest (e.g., 10 mM DTT).

    • Prepare a control sample in a neutral, non-reactive buffer (e.g., PBS, pH 7.4).

  • Incubation:

    • Incubate all samples at a controlled temperature (e.g., 4°C, 25°C, or 37°C).

    • At specified time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot from each sample for analysis.

  • HPLC Analysis:

    • Analyze the aliquots by reverse-phase HPLC (for smaller conjugates) or size-exclusion HPLC (for larger biomolecules).

    • Use a suitable detector, such as a UV detector (if the conjugate has a chromophore), a charged aerosol detector (CAD), or an evaporative light-scattering detector (ELSD), as the PEG chain itself does not have a strong UV chromophore.[24][]

    • Monitor for a decrease in the peak area of the intact conjugate and the appearance of new peaks corresponding to degradation products.

  • Data Analysis:

    • Quantify the percentage of remaining intact conjugate at each time point relative to the time 0 sample.

    • Plot the percentage of intact conjugate versus time to determine the degradation rate under each condition.

Visual Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction CuAAC Reaction cluster_analysis Analysis & Purification prep_reagents Prepare Reagents: - Alkyne-Molecule - this compound - CuSO4, Na-Ascorbate, Ligand dissolve Dissolve Reactants in Suitable Solvent prep_reagents->dissolve mix Combine Alkyne and Azide dissolve->mix add_catalyst Add Ligand, then CuSO4 mix->add_catalyst initiate Initiate with Na-Ascorbate add_catalyst->initiate incubate Incubate at RT or 37°C initiate->incubate monitor Monitor Progress (LC-MS) incubate->monitor purify Purify Conjugate (HPLC/SEC) monitor->purify characterize Characterize Final Product purify->characterize

Caption: Workflow for a typical CuAAC conjugation reaction.

troubleshooting_low_yield start Low Reaction Yield check_catalyst Is Cu(I) catalyst active? start->check_catalyst check_reagents Are reagents degraded? check_catalyst->check_reagents Yes sol_catalyst Degas solvents. Use fresh reducing agent. Use a ligand. check_catalyst->sol_catalyst No check_conditions Are reaction conditions optimal? check_reagents->check_conditions No sol_reagents Verify reagent purity (NMR/MS). Store properly. check_reagents->sol_reagents Yes sol_conditions Adjust pH to 4-7. Increase temperature to 37°C. check_conditions->sol_conditions No success Yield Improved check_conditions->success Yes sol_catalyst->success sol_reagents->success sol_conditions->success

Caption: Decision tree for troubleshooting low click reaction yields.

degradation_pathways cluster_azide Azide Reduction cluster_peg PEG Chain Cleavage conjugate R1-PEG4-N3 amine R1-PEG4-NH2 conjugate->amine Reduction cleaved R1-Fragment + HO-PEG-N3 conjugate->cleaved Cleavage reductants Reducing Agents (DTT, TCEP, H2/Pd) reductants->amine conditions Harsh Conditions (e.g., Strong Acid) conditions->cleaved

Caption: Potential degradation pathways for Azido-PEG4 conjugates.

References

Navigating the Scale-Up of Azido-PEG4-Alcohol Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Azido-PEG4-alcohol reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with scaling up the synthesis and subsequent bioconjugation reactions of this compound. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to support your process development and manufacturing campaigns.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up reactions involving this compound?

A1: The primary safety concern is the azide (B81097) functional group. Organic azides, particularly those with a low carbon-to-nitrogen ratio, can be energetic and potentially explosive. When scaling up, it is crucial to conduct a thorough safety assessment. Key considerations include:

  • Thermal Stability: Azide compounds can decompose exothermically at elevated temperatures. Differential Scanning Calorimetry (DSC) is recommended to determine the onset temperature of decomposition and ensure a safe operating temperature is maintained.

  • Mechanical Sensitivity: Avoid shock, friction, and pressure, which can initiate decomposition of azide compounds.

  • Incompatible Materials: Avoid contact with heavy metals (e.g., copper, lead, mercury) which can form highly sensitive metal azides. Also, avoid strong acids, which can generate toxic and explosive hydrazoic acid. Halogenated solvents like dichloromethane (B109758) should be used with caution as they can form explosive diazidomethane.

Q2: We are observing a significant drop in yield for our this compound synthesis upon scale-up. What are the likely causes?

A2: A decrease in yield during scale-up is a common challenge and can be attributed to several factors:

  • Inefficient Mixing: In larger reactors, achieving homogenous mixing is more difficult. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.

  • Mass Transfer Limitations: Slower mass transfer in larger volumes can impede the reaction rate.

  • Heat Transfer Issues: The surface-area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient. This can lead to an increase in reaction temperature and the formation of byproducts.

  • Water Contamination: PEG reagents are often hygroscopic. Water can react with intermediates, leading to lower yields. Ensuring anhydrous conditions is critical at larger scales.

Q3: Purification of our scaled-up this compound product is proving difficult, resulting in lower purity. What strategies can we employ?

A3: The purification of polyethylene (B3416737) glycol (PEG) compounds at a large scale is often challenging due to their viscous, oily nature. Standard chromatographic techniques may become less effective and economically unviable. Consider the following strategies:

  • Precipitation/Crystallization: This is often the most scalable purification method for PEG derivatives. A notable technique involves the complexation of PEGs with magnesium chloride (MgCl₂), which can transform the oily product into a solid complex that can be easily filtered and then decomplexed.

  • Solvent Extraction: A well-designed liquid-liquid extraction can effectively remove many impurities.

  • Tangential Flow Filtration (TFF): TFF can be used to remove smaller impurities and for buffer exchange.

Q4: How does the viscosity of the reaction mixture impact the scale-up process?

A4: The viscosity of PEG solutions increases with concentration and molecular weight. At a larger scale, increased viscosity can lead to:

  • Poor Mixing and Heat Transfer: As mentioned, this can result in lower yields and increased impurities.

  • Difficult Handling and Transfers: Pumping and transferring viscous solutions can be challenging and can lead to product loss.

  • Reduced Efficiency of Purification: High viscosity can negatively impact the performance of chromatography and filtration systems.

Strategies to manage viscosity include using appropriate solvents to dilute the reaction mixture and optimizing the reaction temperature.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the scale-up of this compound synthesis and its subsequent use in bioconjugation reactions.

Issue 1: Low Yield and/or Purity in this compound Synthesis
Symptom Potential Cause Recommended Solution
Low Yield Incomplete Reaction: Insufficient reaction time or temperature.Monitor reaction progress by TLC or HPLC. Consider a slight increase in temperature or extending the reaction time.
Moisture Contamination: Water reacting with starting materials or intermediates.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inefficient Mixing: Poor mass transfer in a large reactor.Optimize the stirrer speed and design. Consider using a reactor with baffles.
Low Purity Side Reactions: Overheating or localized high concentrations of reagents.Improve temperature control and heat dissipation. Add reagents slowly and sub-surface if possible.
Ineffective Purification: The chosen purification method is not scalable.Evaluate alternative purification methods such as precipitation or solvent extraction.
Residual Starting Material: Incomplete conversion of the starting alcohol.Increase the molar excess of the azidating agent. Optimize reaction conditions to drive the reaction to completion.
Issue 2: Inconsistent Results in Subsequent "Click Chemistry" Reactions
Symptom Potential Cause Recommended Solution
Low Conjugation Efficiency Impure this compound: Presence of unreacted starting materials or byproducts.Ensure the purity of the this compound is >95%. Re-purify if necessary.
Degradation of Azide: The azide group can be sensitive to certain conditions.Avoid exposure to reducing agents (e.g., DTT, TCEP) and strong acids.
Suboptimal Reaction Conditions: Incorrect pH, temperature, or catalyst concentration.Optimize the click chemistry reaction parameters at a small scale before scaling up. Ensure the copper catalyst is active.
Batch-to-Batch Variability Inconsistent Quality of this compound: Varying levels of purity between batches.Implement stringent quality control measures for the synthesized this compound, including purity assessment by HPLC and NMR.
Poor Process Control: Fluctuations in reaction parameters during scale-up.Implement robust process controls for temperature, pH, and reagent addition rates.

Quantitative Data Summary

While specific process-dependent data will vary, the following tables provide an illustrative comparison of key parameters at different scales to highlight common scale-up challenges.

Table 1: Illustrative Impact of Scale on this compound Synthesis

Parameter Lab Scale (1 g) Pilot Scale (100 g) Manufacturing Scale (10 kg)
Typical Yield 85-95%70-85%60-75%
Typical Purity (Post-Purification) >98%>95%>95%
Reaction Time 4-6 hours6-10 hours10-16 hours
Primary Purification Method Silica (B1680970) Gel ChromatographyPrecipitation/CrystallizationPrecipitation/Crystallization

Table 2: Illustrative Impact of this compound Purity on Click Reaction Efficiency

This compound Purity Small Molecule Conjugation Yield Protein Conjugation Efficiency
>98%>90%High
95%80-90%Moderate
90%60-80%Low to Moderate
<90%<60%Low / Unreliable

Experimental Protocols

Protocol 1: Scalable Synthesis of this compound

This protocol provides a general method for the synthesis of this compound from Tetraethylene glycol. Note: This reaction should be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions for handling azides.

Materials:

  • Tetraethylene glycol

  • Methanesulfonyl chloride (MsCl) or p-Toluenesulfonyl chloride (TsCl)

  • Triethylamine (B128534) (TEA) or Pyridine

  • Sodium azide (NaN₃)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Activation of Tetraethylene Glycol:

    • In a suitably sized reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve Tetraethylene glycol (1 equivalent) in anhydrous DCM under a nitrogen atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add triethylamine (1.1 equivalents).

    • Add a solution of methanesulfonyl chloride (1.1 equivalents) in anhydrous DCM dropwise via the addition funnel, maintaining the internal temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC/HPLC analysis indicates complete consumption of the starting material.

    • Quench the reaction by slowly adding water.

    • Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude mesylated or tosylated intermediate.

  • Azidation:

    • Dissolve the crude intermediate from the previous step in anhydrous DMF.

    • Add sodium azide (1.5 - 2.0 equivalents).

    • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC/HPLC.

    • After the reaction is complete, cool the mixture to room temperature and pour it into a larger volume of cold water.

    • Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate (B1210297) or DCM).

    • Combine the organic extracts and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification:

    • For lab scale, purify the crude product by column chromatography on silica gel.

    • For larger scales, consider purification by precipitation as described in the FAQs.

Protocol 2: General Procedure for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Suitable solvent (e.g., a mixture of t-BuOH/H₂O, DMF, or DMSO)

Procedure:

  • In a reaction vessel, dissolve this compound (1.0 equivalent) and the alkyne-containing molecule (1.0-1.2 equivalents) in the chosen solvent.

  • Prepare a fresh aqueous solution of sodium ascorbate (0.2-0.5 equivalents).

  • Prepare an aqueous solution of CuSO₄·5H₂O (0.1 equivalents).

  • To the solution from step 1, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture at room temperature for 1-24 hours. Monitor the reaction progress by TLC, LC-MS, or HPLC.

  • Upon completion, the reaction mixture can be purified by an appropriate method, such as chromatography, precipitation, or extraction, to isolate the desired triazole product.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis & Conjugation cluster_synthesis Synthesis of this compound cluster_conjugation Bioconjugation (Click Chemistry) start Tetraethylene Glycol activation Activation (Mesylation/Tosylation) start->activation MsCl/TsCl, Base azidation Azidation with NaN3 activation->azidation purification_syn Purification (Chromatography/Precipitation) azidation->purification_syn qc_syn QC Analysis (NMR, HPLC, MS) purification_syn->qc_syn final_product This compound qc_syn->final_product click_reaction CuAAC Reaction final_product->click_reaction alkyne Alkyne-functionalized Molecule alkyne->click_reaction CuSO4, NaAsc purification_conj Purification of Conjugate click_reaction->purification_conj qc_conj QC Analysis of Conjugate purification_conj->qc_conj final_conjugate Final Bioconjugate qc_conj->final_conjugate

Caption: Workflow for the synthesis of this compound and its subsequent bioconjugation.

troubleshooting_logic Troubleshooting Logic for Low Yield/Purity in Scale-Up cluster_reaction Reaction Issues cluster_purification Purification Issues cluster_materials Material Issues start Low Yield or Purity Observed check_reaction Review Reaction Parameters start->check_reaction check_purification Evaluate Purification Method start->check_purification check_materials Assess Starting Material Quality start->check_materials mixing Inefficient Mixing? check_reaction->mixing temp_control Poor Temperature Control? check_reaction->temp_control moisture Moisture Ingress? check_reaction->moisture method_scalable Is Method Scalable? check_purification->method_scalable product_loss High Product Loss? check_purification->product_loss reagent_purity Reagent Purity Issues? check_materials->reagent_purity solvent_quality Solvent Quality Issues? check_materials->solvent_quality improve_stirring Improve Stirring/Baffling mixing->improve_stirring enhance_cooling Enhance Cooling/Slow Addition temp_control->enhance_cooling use_anhydrous Use Anhydrous Conditions moisture->use_anhydrous consider_precipitation Consider Precipitation method_scalable->consider_precipitation optimize_workup Optimize Workup/Extraction product_loss->optimize_workup qualify_reagents Qualify New Batches of Reagents reagent_purity->qualify_reagents use_high_purity_solvents Use High-Purity/Anhydrous Solvents solvent_quality->use_high_purity_solvents

Caption: A logical diagram for troubleshooting common issues in scaling up reactions.

Technical Support Center: Azido-PEG4-alcohol CuAAC Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG4-alcohol Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the CuAAC reaction with this compound, providing potential causes and actionable solutions in a question-and-answer format.

Q1: My CuAAC reaction is showing low or no yield. What are the common causes?

Low yields in CuAAC reactions can be attributed to several factors, primarily revolving around the stability and activity of the copper(I) catalyst and the purity of the reagents.[1]

  • Catalyst Inactivation: The active catalyst, Cu(I), is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[1] Disproportionation of Cu(I) into Cu(0) and Cu(II) can also occur.[1]

  • Poor Reagent Quality: Impurities in the this compound or the alkyne partner can interfere with the reaction. Azides, in particular, can be unstable.[1]

  • Suboptimal Reaction Conditions: Incorrect stoichiometry, temperature, solvent, or pH can significantly reduce reaction efficiency.[1]

  • Ligand Issues: The choice and concentration of the stabilizing ligand are critical. An inappropriate ligand or an incorrect copper-to-ligand ratio can be detrimental to the reaction.[1]

  • Catalyst Poisoning: Certain functional groups or contaminants in the reaction mixture can coordinate with the copper catalyst and inhibit its activity.

Q2: I suspect catalyst poisoning in my reaction. What are common inhibitors for CuAAC reactions?

Several classes of compounds are known to inhibit or "poison" the copper catalyst in CuAAC reactions.

  • Thiols: Compounds containing thiol groups (e.g., cysteine residues in proteins, dithiothreitol (B142953) (DTT)) can strongly coordinate with the copper(I) catalyst, rendering it inactive.[2] This is a major reason for low CuAAC reaction yields in cytosolic environments.[2]

  • Halides: Chloride, bromide, and especially iodide ions can act as inhibitors.[3] Iodide ions, in particular, can interfere with Cu-acetylide formation or lead to the formation of unproductive copper aggregates.[4] High concentrations of chloride ions (above 0.2 M) should be avoided.[4]

  • Amines: While some amines can act as bases or ligands to promote the reaction, others, particularly chelating amines, can sequester the copper catalyst. The use of excess Hünig's base (DIPEA) is often unnecessary and may decrease reaction rates.[4]

  • Phosphines: While sometimes used as reducing agents, phosphines can bind to copper and interfere with the CuAAC reaction.[4]

  • Other Coordinating Functional Groups: Histidine tags (His-tags) on proteins are known to chelate copper and can inhibit the reaction.[1]

Q3: How can I prevent or mitigate catalyst poisoning?

Several strategies can be employed to overcome catalyst poisoning and improve reaction yields.

  • Use of Stabilizing Ligands: Water-soluble ligands like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents are crucial.[5] They stabilize the Cu(I) oxidation state, prevent oxidation, and can accelerate the reaction rate.[6] A ligand-to-copper ratio of 5:1 is often recommended for bioconjugation.[3]

  • Degassing: Removing dissolved oxygen from the reaction mixture is critical to prevent the oxidation of the Cu(I) catalyst.[7] This can be achieved by bubbling an inert gas (e.g., argon or nitrogen) through the solvent and reaction mixture.[5]

  • Use of Sacrificial Metals: In cases of suspected poisoning by coordinating groups like thiols or His-tags, adding sacrificial metal ions such as Zn(II) or Ni(II) can be effective. These ions can occupy the interfering binding sites, leaving the copper catalyst free to participate in the reaction.[6]

  • Reagent Purification: Ensure the purity of your this compound and alkyne starting materials. Impurities can be a source of catalyst poisons.

  • Optimize Buffer Conditions: Avoid buffers containing high concentrations of coordinating species. Phosphate, HEPES, or MOPS buffers are generally compatible.[8] Tris buffers can slow down the reaction due to copper binding.[4]

Q4: My PEGylated product is difficult to purify. What are the recommended methods?

The purification of PEGylated molecules can be challenging due to their increased polarity and solubility.

  • For Small Molecule Conjugates: Standard techniques like column chromatography on silica (B1680970) gel, recrystallization, or precipitation can be effective.[5][9]

  • For Bioconjugates: For larger molecules like proteins or oligonucleotides, methods such as dialysis, size-exclusion chromatography (SEC), or affinity chromatography are recommended to remove excess reagents and the copper catalyst.[5]

Quantitative Data on Catalyst Inhibition

The following table summarizes the impact of common inhibitors on the CuAAC reaction, providing a reference for troubleshooting.

InhibitorConcentrationObserved EffectCitation
Glutathione (GSH)500 µMReaction yield dropped from 25% to 2%.[2]
Glutathione (GSH)up to 1 mMDoes not significantly interfere with the expected CuAAC in cell lysates when using modified conditions.[10]
Chloride Ions> 0.2 MCan compete for Cu(I) and slow the reaction.[4]
Iodide IonsNot specifiedStrong inhibitor; can interfere with Cu-acetylide formation.[4]
Aminoguanidine5 mM and higherNoticeably lowered the rate of CuAAC reaction mediated by 100 µM Cu.[1]

Experimental Protocols

Protocol 1: General Procedure for a Small-Scale CuAAC Reaction with this compound

This protocol provides a starting point for the reaction between this compound and an alkyne-containing molecule. Optimization may be required for specific substrates.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium Ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions or Tris(benzyltriazolylmethyl)amine (TBTA) for organic solvents

  • Degassed solvent (e.g., water, DMSO, DMF, or a t-BuOH/water mixture)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., 10 mM in DMSO).

    • Prepare a stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a stock solution of CuSO₄ in deionized water (e.g., 50 mM).

    • Prepare a fresh stock solution of sodium ascorbate in deionized water (e.g., 1 M).[5]

    • Prepare a stock solution of the ligand (e.g., 50 mM THPTA in water or TBTA in DMF/t-BuOH).[5]

  • Reaction Setup:

    • In a reaction vial, combine the this compound (1.0 equivalent) and the alkyne-functionalized molecule (1.1 equivalents).

    • Add the appropriate degassed solvent.

    • Degas the mixture by bubbling with nitrogen or argon for 10-15 minutes.[5]

  • Catalyst Addition:

    • In a separate tube, premix the CuSO₄ solution (0.05 equivalents) and the ligand solution (0.25 equivalents) for a 1:5 copper-to-ligand ratio.[3] Let this stand for 1-2 minutes.

    • Add the freshly prepared sodium ascorbate solution (0.5 equivalents) to the reaction mixture.

    • Initiate the reaction by adding the premixed CuSO₄/ligand solution.[3]

  • Reaction and Work-up:

    • Stir the reaction at room temperature. The reaction can be gently heated (e.g., 40-50 °C) if it is slow.[3]

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, quench the reaction by adding a solution of EDTA to chelate the copper.

    • Proceed with the appropriate purification method.[3]

Protocol 2: Troubleshooting a Failed CuAAC Reaction

If a reaction has failed or given a very low yield, the following systematic approach can help identify the issue.

  • Verify Reagent Quality:

    • Check the purity of the azide (B81097) and alkyne starting materials using techniques like NMR or mass spectrometry.[3]

    • Use freshly prepared sodium ascorbate solution, as it can degrade over time.[11]

  • Perform a Control Reaction:

    • Run a small-scale control reaction with known reactive azide and alkyne partners to confirm the activity of the catalyst system.

  • Optimize Reaction Conditions:

    • Catalyst and Ligand Concentration: Increase the concentration of the copper catalyst and ligand.[3]

    • Reactant Concentration: If working with dilute solutions, try to increase the concentration of the reactants.[3]

    • Temperature: Gently heating the reaction (e.g., to 40-50 °C) may improve the yield, but be mindful of the stability of your molecules.[3]

    • Degassing: Ensure thorough degassing of all solutions to prevent catalyst oxidation.[7]

  • Address Potential Poisoning:

    • If catalyst poisoning is suspected, consider adding a sacrificial metal like Zn(II).[6]

    • If working with biological samples, ensure that potential inhibitors like thiols are either removed or their effect is mitigated.

Visualizations

The following diagrams illustrate key concepts and workflows related to the this compound CuAAC reaction.

CuAAC_Catalytic_Cycle CuI Cu(I) Cu_Acetylide Cu(I)-Acetylide Complex CuI->Cu_Acetylide + Alkyne Poison Catalyst Poison (e.g., Thiol, Halide) CuI->Poison Inhibition Alkyne R1-C≡CH (Alkyne) Alkyne->Cu_Acetylide Cu_Triazolide Cu(I)-Triazolide Intermediate Cu_Acetylide->Cu_Triazolide + Azide Cu_Acetylide->Poison Inhibition Azide R2-N3 (Azide) Azide->Cu_Triazolide Cu_Triazolide->CuI Releases Product 1,4-Disubstituted Triazole Cu_Triazolide->Product + H+ Proton_Source H+ Proton_Source->Product

Caption: Catalytic cycle of the CuAAC reaction and points of catalyst poisoning.

Troubleshooting_Workflow Start Low or No Product Yield Check_Catalyst Is the Catalyst Active? Start->Check_Catalyst Check_Reagents Are Reagents Pure? Check_Catalyst->Check_Reagents Yes Solution_Catalyst Use Fresh Reducing Agent Degas Solvents Add/Optimize Ligand Check_Catalyst->Solution_Catalyst No Check_Conditions Are Conditions Optimal? Check_Reagents->Check_Conditions Yes Solution_Reagents Purify Starting Materials Check for Inhibitors Check_Reagents->Solution_Reagents No Solution_Conditions Optimize Concentrations Increase Reaction Time/Temp Adjust pH/Buffer Check_Conditions->Solution_Conditions No Success High Yield Check_Conditions->Success Yes Solution_Catalyst->Start Solution_Reagents->Start Solution_Conditions->Start

Caption: A decision tree for troubleshooting low yields in CuAAC reactions.

Logical_Relationships Problem Problem: Catalyst Poisoning Cause_Thiols Cause: Thiols (e.g., Cysteine, DTT) Problem->Cause_Thiols Cause_Halides Cause: Halides (Cl-, Br-, I-) Problem->Cause_Halides Cause_Oxygen Cause: Oxygen (Oxidation of Cu(I)) Problem->Cause_Oxygen Solution_Ligand Solution: Use Stabilizing Ligand (THPTA) Cause_Thiols->Solution_Ligand Solution_Sacrificial Solution: Add Sacrificial Metals (Zn(II)) Cause_Thiols->Solution_Sacrificial Solution_Buffer Solution: Optimize Buffer (Avoid High [Cl-]) Cause_Halides->Solution_Buffer Cause_Oxygen->Solution_Ligand Solution_Degas Solution: Degas Reaction Mixture Cause_Oxygen->Solution_Degas

Caption: Logical relationships between catalyst poisons and mitigation strategies.

References

Technical Support Center: Troubleshooting Incomplete Reactions of Azido-PEG4-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common issues encountered during the reaction of Azido-PEG4-alcohol, primarily in the context of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry."

Frequently Asked Questions (FAQs)

Q1: My Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction with this compound has a low yield. What are the most common causes?

A1: Low yields in CuAAC reactions can often be attributed to several key factors:

  • Catalyst Inactivity: The active catalyst is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state, particularly in the presence of oxygen.[1]

  • Poor Reagent Quality: The purity of this compound, the alkyne substrate, solvents, and other reagents is critical. Azides can be unstable if not stored properly.

  • Suboptimal Reaction Conditions: Incorrect stoichiometry of reactants, inappropriate temperature, solvent, or pH can significantly reduce reaction efficiency.[1]

  • Presence of Interfering Substances: Buffers containing chelating agents like Tris can interfere with the copper catalyst.[1] Thiols, such as DTT or those in cysteine residues, can also inhibit the reaction.[1]

Q2: Can the PEG chain of this compound cause steric hindrance?

A2: While the PEG chain is designed to be flexible and enhance solubility, steric hindrance can become a factor, especially when conjugating to a sterically crowded site on a large biomolecule. If steric hindrance is suspected, you might consider increasing the reaction time or temperature, or if possible, designing a linker with a different geometry.[1]

Q3: How do I know if my copper catalyst is the problem?

A3: Catalyst inactivation is a primary suspect in failed or low-yield CuAAC reactions. This can be due to oxidation of Cu(I) to Cu(II). To mitigate this, always use a freshly prepared solution of the reducing agent (e.g., sodium ascorbate).[1] It is also crucial to degas your solvents to remove dissolved oxygen and to consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] The use of a copper-stabilizing ligand, such as THPTA or TBTA, is highly recommended to protect the Cu(I) oxidation state.

Q4: What is the role of a ligand like THPTA in the reaction?

A4: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) play a crucial role in CuAAC reactions. They stabilize the active Cu(I) catalytic species, preventing its oxidation and disproportionation. This not only enhances the reaction rate and efficiency but also protects sensitive biomolecules from damage by reactive oxygen species that can be generated by copper salts. A 5:1 ligand-to-copper ratio is often recommended for bioconjugation reactions.

Q5: Can I perform this reaction in an aqueous buffer?

A5: Yes, one of the major advantages of the CuAAC reaction is its compatibility with aqueous solvents, making it ideal for bioconjugation. However, it is important to use a buffer that does not interfere with the catalyst. Phosphate-buffered saline (PBS) or HEPES are generally good choices, while Tris-based buffers should be avoided.[1]

Troubleshooting Guide for Incomplete Reactions

This guide provides a systematic approach to diagnosing and resolving issues with low-yield CuAAC reactions involving this compound.

Visual Troubleshooting Workflow

TroubleshootingWorkflow start Low or No Product Yield catalyst_check Step 1: Verify Catalyst Activity start->catalyst_check catalyst_q1 Is the reducing agent (e.g., sodium ascorbate) fresh? catalyst_check->catalyst_q1 reagent_check Step 2: Assess Reagent Quality reagent_q1 Are this compound and alkyne of high purity? reagent_check->reagent_q1 conditions_check Step 3: Optimize Reaction Conditions conditions_q1 Is the buffer system compatible (e.g., not Tris)? conditions_check->conditions_q1 purification_check Step 4: Review Purification success Reaction Yield Improved purification_check->success catalyst_a1_yes Yes catalyst_q1->catalyst_a1_yes Yes catalyst_a1_no No catalyst_q1->catalyst_a1_no No catalyst_q2 Are solvents degassed and/ or is the reaction under inert atmosphere? catalyst_a1_yes->catalyst_q2 catalyst_s1 Prepare fresh reducing agent solution. catalyst_a1_no->catalyst_s1 catalyst_s1->success catalyst_a2_yes Yes catalyst_q2->catalyst_a2_yes Yes catalyst_a2_no No catalyst_q2->catalyst_a2_no No catalyst_q3 Is a Cu(I)-stabilizing ligand (e.g., THPTA) being used? catalyst_a2_yes->catalyst_q3 catalyst_s2 Degas solvents and use an inert atmosphere (N2 or Ar). catalyst_a2_no->catalyst_s2 catalyst_s2->success catalyst_a3_yes Yes catalyst_q3->catalyst_a3_yes Yes catalyst_a3_no No catalyst_q3->catalyst_a3_no No catalyst_a3_yes->reagent_check catalyst_s3 Add a suitable ligand (e.g., THPTA at 5:1 ratio to Cu). catalyst_a3_no->catalyst_s3 catalyst_s3->success reagent_a1_yes Yes reagent_q1->reagent_a1_yes Yes reagent_a1_no No reagent_q1->reagent_a1_no No reagent_a1_yes->conditions_check reagent_s1 Use high-purity reagents. Verify purity via NMR or MS. reagent_a1_no->reagent_s1 reagent_s1->success conditions_a1_yes Yes conditions_q1->conditions_a1_yes Yes conditions_a1_no No conditions_q1->conditions_a1_no No conditions_q2 Are reactant concentrations and stoichiometry appropriate? conditions_a1_yes->conditions_q2 conditions_s1 Switch to a non-chelating buffer like PBS or HEPES. conditions_a1_no->conditions_s1 conditions_s1->success conditions_a2_yes Yes conditions_q2->conditions_a2_yes Yes conditions_a2_no No conditions_q2->conditions_a2_no No conditions_q3 Is the reaction time/ temperature sufficient? conditions_a2_yes->conditions_q3 conditions_s2 Optimize concentrations. Use a slight excess (1.1-2x) of one reactant. conditions_a2_no->conditions_s2 conditions_s2->success conditions_q3->purification_check Yes conditions_a3_no No conditions_q3->conditions_a3_no No conditions_s3 Increase reaction time or gently heat (e.g., 30-40°C). conditions_a3_no->conditions_s3 conditions_s3->success

Caption: A step-by-step workflow for troubleshooting low yields in CuAAC reactions.

Data Presentation

Table 1: Illustrative Effect of Reaction Parameters on CuAAC Yield

The following table summarizes the expected impact of key reaction parameters on the yield of a typical CuAAC reaction. Actual yields will vary based on the specific substrates and detailed conditions.

ParameterCondition AApprox. Yield (%)Condition BApprox. Yield (%)Rationale
Cu(I) Ligand No Ligand40-60%With THPTA (5 eq.)>90%The ligand stabilizes the active Cu(I) catalyst, preventing oxidation and increasing reaction efficiency.
Oxygen Reaction open to air30-50%Degassed solvents, N₂ atm.>85%Oxygen oxidizes the Cu(I) catalyst to inactive Cu(II), halting the reaction.
Temperature Room Temp (25°C)75%40°C>90%For sterically hindered substrates, gentle heating can increase the reaction rate and final yield.
Buffer Tris Buffer (pH 7.4)<30%PBS (pH 7.4)>90%Tris is a copper chelator and sequesters the catalyst, inhibiting the reaction.
Reducing Agent Old Sodium Ascorbate (B8700270)<20%Fresh Sodium Ascorbate>90%Sodium ascorbate degrades upon exposure to air and moisture, losing its ability to reduce Cu(II) to Cu(I).

Experimental Protocols

Protocol 1: General Procedure for CuAAC Bioconjugation

This protocol provides a starting point for the conjugation of an alkyne-modified biomolecule with this compound. Optimization may be required for specific applications.

Materials:

  • Alkyne-modified biomolecule (e.g., protein, oligonucleotide)

  • This compound

  • Copper(II) Sulfate (CuSO₄)

  • THPTA (or other suitable water-soluble ligand)

  • Sodium Ascorbate

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Degassed, deionized water

  • DMSO (for dissolving reagents if necessary)

Procedure:

  • Preparation of Stock Solutions:

    • This compound: Prepare a 10 mM stock solution in DMSO or water.

    • Alkyne-Biomolecule: Prepare a solution of your biomolecule at a known concentration (e.g., 1-5 mg/mL) in the reaction buffer.

    • CuSO₄: Prepare a 100 mM stock solution in degassed water.

    • THPTA: Prepare a 200 mM stock solution in degassed water.

    • Sodium Ascorbate: Prepare this solution fresh immediately before use. Prepare a 100 mM stock solution in degassed water.

  • Catalyst Premix Formation:

    • In a microcentrifuge tube, mix the CuSO₄ and THPTA stock solutions in a 1:2 molar ratio. For example, mix 10 µL of 100 mM CuSO₄ with 10 µL of 200 mM THPTA.

    • Allow the mixture to stand for a few minutes to form the copper-ligand complex.

  • Conjugation Reaction:

    • In a reaction tube, combine the alkyne-modified biomolecule with the this compound. A molar excess of the smaller PEG reagent (typically 2 to 10-fold) is often used.

    • Add the pre-mixed copper/THPTA solution to the reaction mixture. The final concentration of copper is typically in the range of 50-500 µM.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, or overnight at 4°C. Protect the reaction from light.

  • Purification:

    • Remove unreacted reagents and the copper catalyst using a suitable method for your biomolecule, such as size-exclusion chromatography (e.g., spin desalting columns), dialysis, or affinity purification.

  • Analysis:

    • Confirm the successful conjugation using appropriate analytical techniques, such as SDS-PAGE, mass spectrometry, or HPLC.

Signaling Pathways and Workflows

CuAAC Reaction Pathway

CUAAC_Pathway cluster_reactants Reactants cluster_catalyst Catalytic Cycle Azide R1-N3 (this compound) Product R1-Triazole-R2 (Conjugated Product) Azide->Product Alkyne R2-C≡CH (Alkyne Substrate) Cu_Acetylide Copper Acetylide Intermediate Alkyne->Cu_Acetylide CuII Cu(II)SO4 CuI Cu(I) (Active Catalyst) CuII->CuI Reduction Ascorbate Sodium Ascorbate (Reducing Agent) Ascorbate->CuI CuI_Ligand [Cu(I)-Ligand] Complex CuI->CuI_Ligand Ligand Ligand (e.g., THPTA) Ligand->CuI_Ligand CuI_Ligand->Cu_Acetylide Activation Cu_Acetylide->Product Cycloaddition Product->CuI_Ligand Catalyst Regeneration

Caption: The catalytic cycle of the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Optimizing Buffer Conditions for Azido-PEG4-alcohol Conjugation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing buffer conditions for Azido-PEG4-alcohol conjugation. Here, you will find troubleshooting advice and frequently asked questions to address common challenges encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions with this compound?

A1: While CuAAC reactions are robust across a broad pH range, typically between 4 and 12, a pH of 7 to 9 is most commonly recommended for bioconjugation to maintain the stability of sensitive biomolecules like proteins.[1] A neutral pH of around 7.0 to 7.5 is often a good starting point for optimization.[2]

Q2: How does pH affect Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reactions?

A2: SPAAC is generally less sensitive to pH than CuAAC. However, the reaction rate can be influenced by the buffer and pH. Some studies have indicated that higher pH values can increase the reaction rate for certain cyclooctynes, though this can be buffer-dependent.

Q3: Which buffers are recommended for this compound conjugation?

A3: Phosphate-buffered saline (PBS) and HEPES are highly recommended buffers for both CuAAC and SPAAC reactions.[2] It is critical to avoid buffers containing primary or secondary amines, such as Tris or glycine, especially if you are using NHS esters to introduce the azide (B81097) or alkyne functionality, as they will compete in the reaction.

Q4: Are co-solvents like DMSO or DMF necessary?

A4: Co-solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can be used if the this compound or the reaction partner has limited solubility in aqueous buffers. However, the concentration of these organic solvents should be kept to a minimum, typically below 10% (v/v), as higher concentrations can lead to protein denaturation and aggregation.

Q5: Why is a copper-stabilizing ligand necessary for CuAAC reactions?

A5: A copper-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial for several reasons. It accelerates the reaction, stabilizes the catalytically active Cu(I) oxidation state, and protects sensitive biomolecules from oxidative damage caused by reactive oxygen species that can be generated during the reaction. A ligand-to-copper ratio of 5:1 is often recommended for bioconjugations.[3][4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Conjugation Yield Inefficient catalyst system- Add a copper-stabilizing ligand like THPTA. - Increase the catalyst loading.[2] - Ensure a sufficient excess of a fresh sodium ascorbate (B8700270) solution is used to maintain copper in the active Cu(I) state.[3]
Low reactant concentrations- Increase the concentration of your reactants if possible, as the reaction rate is concentration-dependent.[3]
Presence of interfering substances- Avoid Tris-based buffers. Use PBS or HEPES.[4] - If your protein solution contains thiols (e.g., from DTT), remove them via dialysis or buffer exchange prior to conjugation.[4]
Steric hindrance- For proteins, the conjugation site may be sterically inaccessible. Consider performing the reaction under partial denaturing conditions if compatible with your downstream application.[4]
Protein Aggregation or Precipitation High concentration of organic co-solvent- Minimize the amount of DMSO or DMF used. Test the stability of your protein in the presence of the co-solvent beforehand.
High molar ratio of PEG reagent- Reduce the molar excess of the this compound.
Inherent properties of the protein- Perform the conjugation at a lower protein concentration.
Presence of Multiple Products (Side Reactions) Oxidative homocoupling of the alkyne (Glaser coupling) in CuAAC- Increase the concentration of the reducing agent (sodium ascorbate). - Thoroughly degas all solutions and maintain an inert atmosphere during the reaction.[2]

Data Presentation

Table 1: Typical Reaction Parameters for CuAAC Bioconjugation

Parameter Typical Range Notes
pH 7.0 - 8.5Balances reaction efficiency and biomolecule stability.
Buffer PBS, HEPESAvoid amine-containing buffers like Tris.
Alkyne-Protein Concentration 1 - 50 µMLower concentrations may require longer reaction times.[4]
This compound Concentration 2- to 10-fold molar excess over the alkyneHigher excess can drive the reaction to completion.
Copper(II) Sulfate (B86663) (CuSO₄) Concentration 50 - 250 µMHigher concentrations can increase the reaction rate but also the risk of protein damage.[2]
Ligand (e.g., THPTA) Concentration 250 µM - 5 mMMaintain a ligand-to-copper ratio of at least 5:1.[4]
Sodium Ascorbate Concentration 2.5 - 5 mMUse a freshly prepared solution.[5]
Co-solvent (DMSO/DMF) 0 - 10% (v/v)Use only if necessary for solubility.
Temperature Room TemperatureGentle heating (37-40°C) can sometimes improve slow reactions.
Reaction Time 1 - 24 hoursMonitor reaction progress by an appropriate analytical method (e.g., SDS-PAGE, HPLC).

Table 2: Comparison of Second-Order Rate Constants for SPAAC Reactions in Different Buffers

Buffer System (pH 7) Rate Constant (M⁻¹s⁻¹) Observation
HEPES 0.55 - 1.22Generally exhibits the highest reaction rates.
PBS 0.32 - 0.85Slower kinetics compared to HEPES but widely used.
DMEM 0.59 - 0.97Faster than RPMI, relevant for cell-based assays.
RPMI 0.27 - 0.77Slower than DMEM.

Data adapted from studies on SPAAC kinetics.

Experimental Protocols

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound to an Alkyne-Modified Protein

Materials:

  • Alkyne-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

  • THPTA stock solution (e.g., 50 mM in water)

  • Sodium ascorbate stock solution (e.g., 100 mM in water, prepare fresh )

  • DMSO (if required for solubility)

  • Amine-free buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution: Dilute the alkyne-modified protein to the desired concentration (e.g., 1 mg/mL) in an amine-free buffer.

  • Prepare the this compound Solution: Dissolve this compound in the reaction buffer (or a minimal amount of DMSO first, if necessary) to achieve the desired molar excess (e.g., 10-fold) relative to the protein.

  • Prepare the Catalyst Premix: In a separate microcentrifuge tube, combine the CuSO₄ and THPTA stock solutions to achieve a 1:5 molar ratio. For example, mix 2.5 µL of 20 mM CuSO₄ with 5.0 µL of 50 mM THPTA. Allow this mixture to stand for a few minutes.

  • Initiate the Reaction: a. To the protein solution, add the this compound solution. b. Add the CuSO₄/THPTA premix to the reaction mixture. c. Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive proteins or slow reactions, incubation can be performed at 4°C overnight. Protect the reaction from light if using fluorescently tagged molecules.

  • Purification: Purify the PEGylated protein from excess reagents using an appropriate method such as size-exclusion chromatography (SEC) or dialysis.

  • Analysis: Analyze the purified conjugate by SDS-PAGE to confirm the increase in molecular weight and by a suitable method (e.g., HPLC, mass spectrometry) to determine the degree of labeling.

Visualizations

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction Conjugation Reaction cluster_post Purification & Analysis p Alkyne-Modified Protein mix Combine Protein, Azido-PEG, and Catalyst p->mix az This compound az->mix cat Catalyst Premix (CuSO4 + THPTA) cat->mix red Sodium Ascorbate (Freshly Prepared) init Initiate with Sodium Ascorbate mix->init Add Last incubate Incubate at Room Temperature init->incubate purify Purify Conjugate (e.g., SEC) incubate->purify analyze Analyze Product (SDS-PAGE, HPLC) purify->analyze

Caption: Experimental workflow for CuAAC conjugation of this compound.

Troubleshooting_Logic start Low Conjugation Yield? check_reagents Check Reagent Quality (Fresh Ascorbate?) start->check_reagents Yes check_buffer Buffer Contains Amines (e.g., Tris)? start->check_buffer Yes check_conc Reactant Concentrations Too Low? start->check_conc Yes check_catalyst Optimize Catalyst System (Ligand Ratio, Cu Conc.) start->check_catalyst Yes solution_reagents Prepare Fresh Reagents check_reagents->solution_reagents solution_buffer Switch to PBS or HEPES check_buffer->solution_buffer solution_conc Increase Reactant Concentrations check_conc->solution_conc solution_catalyst Adjust Ratios and Concentrations check_catalyst->solution_catalyst

Caption: Troubleshooting logic for addressing low conjugation yield.

References

Technical Support Center: Azido-PEG4-alcohol Bioconjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG4-alcohol bioconjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common aggregation issues encountered during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a bifunctional linker molecule featuring a terminal azide (B81097) group, a hydrophilic tetraethylene glycol (PEG4) spacer, and a terminal hydroxyl group.[1][2] The azide group allows for "click chemistry" reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to conjugate with alkyne-containing molecules.[1][3] The PEG4 spacer enhances the solubility and stability of the resulting bioconjugate.[4] The hydroxyl group can be further modified for other functionalities.[1] Its primary applications are in bioconjugation, including the development of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[3][5]

Q2: What are the common signs of aggregation with my this compound bioconjugate?

Aggregation of your bioconjugate can manifest as visible turbidity, opalescence, or precipitation in the solution.[6] Analytically, aggregation can be detected using techniques like Size Exclusion Chromatography (SEC), which will show high molecular weight species, or Dynamic Light Scattering (DLS), which will indicate an increase in particle size and polydispersity.[6][7]

Q3: What are the main causes of aggregation during bioconjugation with this compound?

Several factors can contribute to the aggregation of bioconjugates during and after the PEGylation process:

  • Intermolecular Cross-linking: Although this compound is monofunctional with respect to the azide group, impurities or side reactions can potentially lead to cross-linking between biomolecules, causing aggregation.[6]

  • High Biomolecule Concentration: Increased proximity of biomolecules at high concentrations can promote intermolecular interactions and aggregation.[6]

  • Suboptimal Reaction Conditions: The pH, temperature, and buffer composition can significantly impact the stability and solubility of the biomolecule.[6] Deviations from optimal conditions can expose hydrophobic regions, leading to aggregation.[6][8]

  • Hydrophobicity of the Conjugated Molecule: If the molecule being conjugated to the this compound is hydrophobic, it can increase the overall hydrophobicity of the bioconjugate, leading to reduced solubility and aggregation.

  • Poor Reagent Quality: Impurities in the this compound or other reagents can lead to unintended side reactions and aggregation.[6]

Troubleshooting Guide

This guide provides solutions to common aggregation problems encountered during bioconjugation with this compound.

Issue 1: Visible precipitation or turbidity during the conjugation reaction.
Possible Cause Troubleshooting Step Rationale
High Concentration of Reactants Perform the conjugation reaction at a lower concentration of your biomolecule.[9]Lowering the concentration reduces the chances of intermolecular interactions that can lead to aggregation.[6]
Suboptimal Buffer pH Ensure the reaction buffer pH is optimal for your biomolecule's stability. For many proteins, a pH range of 7.2-8.5 is suitable for NHS ester reactions, while click chemistry is often tolerant to a range of pHs but should be optimized.[9][10]Maintaining a suitable pH helps to preserve the native structure of the biomolecule and prevent the exposure of hydrophobic regions that can cause aggregation.[6]
Incorrect Solvent for this compound Dissolve the this compound in a suitable organic solvent like DMSO before adding it to the aqueous reaction buffer.[3] Add the dissolved reagent to the protein solution slowly with gentle mixing.[9]Direct addition of a solid reagent can lead to localized high concentrations and precipitation.[9] this compound is highly soluble in water and DMSO.[11]
Reaction Temperature Conduct the reaction at a lower temperature (e.g., 4°C) for a longer duration.[9]Lower temperatures can slow down protein unfolding and aggregation processes.[9]
Issue 2: High molecular weight aggregates detected by SEC post-purification.
Possible Cause Troubleshooting Step Rationale
Over-labeling of the Biomolecule Reduce the molar excess of the this compound linker in the reaction.[9] Perform a titration to find the optimal linker-to-biomolecule ratio.[9]A high degree of labeling can alter the physicochemical properties of the biomolecule, leading to aggregation.[9]
Instability of the Bioconjugate in the Storage Buffer Add stabilizing excipients to the storage buffer, such as 5-20% glycerol, 50-100 mM arginine, or 0.01-0.1% Tween-20.[9]These additives can help maintain the solubility and stability of the bioconjugate.[9]
Formation of Aggregation Precursors Consider removing aggregation precursors using specific adsorbents if aggregation increases over time during storage.[12]Small, soluble aggregates can act as seeds for the formation of larger aggregates.[12]
Linker Length and Flexibility While this compound has a fixed length, if aggregation persists and the application allows, consider a linker with a different PEG length.The length of the PEG chain can influence interactions between the PEG and the protein surface, which may affect aggregation.[6][13] Longer PEG chains can sometimes improve solubility and reduce aggregation.[14]

Quantitative Data Summary

Table 1: Recommended Starting Conditions for Bioconjugation
ParameterRecommended RangeNotes
Biomolecule Concentration 1-5 mg/mLHigher concentrations can increase aggregation risk.[9]
Molar Ratio (Linker:Biomolecule) 1:1 to 20:1This should be empirically determined. Start with a lower ratio (e.g., 1:1 to 5:1).[6]
pH (for NHS ester activation of alcohol) 7.2 - 8.5Reaction is more efficient at slightly alkaline pH, but protein stability is paramount.[9]
pH (for SPAAC) Generally tolerant, often performed around pH 7.4The reaction rate can be influenced by the buffer system and pH.[10][15]
Temperature 4°C to Room TemperatureLower temperatures may be required for sensitive biomolecules.[9][14]
Reaction Time 1 - 24 hoursMonitor reaction progress to determine the optimal time.[14][16]
Table 2: Common Analytical Techniques for Aggregation Analysis
TechniquePrincipleInformation Obtained
Size Exclusion Chromatography (SEC) Separation based on hydrodynamic volume.[17]Detects and quantifies high molecular weight aggregates.[18]
Dynamic Light Scattering (DLS) Measures fluctuations in scattered light intensity due to particle movement.[7]Determines average particle size and polydispersity.[6]
Capillary Electrophoresis-Sodium Dodecyl Sulphate (CE-SDS) Separation of proteins under denaturing conditions based on size.[7]Provides insights into the protein's subunits and aggregates.[7]
Flow Imaging Captures images of particles in a fluid stream.[7]Characterizes sub-visible particles and aggregates.

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation via SPAAC

This protocol outlines a general method for conjugating this compound to a biomolecule containing a strained alkyne (e.g., DBCO or BCN).

Materials:

  • Biomolecule with a strained alkyne (e.g., DBCO-protein)

  • This compound

  • Reaction Buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)

  • Anhydrous DMSO

  • Desalting column

Procedure:

  • Prepare the Biomolecule: Dissolve the alkyne-modified biomolecule in the reaction buffer to a concentration of 1-5 mg/mL.

  • Prepare the this compound Stock Solution: Immediately before use, dissolve the this compound in anhydrous DMSO to a concentration of 10-20 mM.

  • Conjugation Reaction: Add the desired molar excess of the this compound stock solution to the biomolecule solution. It is recommended to start with a 5 to 10-fold molar excess.

  • Incubation: Incubate the reaction mixture at room temperature or 4°C with gentle mixing. The reaction time can range from 1 to 24 hours. Monitor the reaction progress using an appropriate analytical technique (e.g., SDS-PAGE, HPLC).

  • Purification: Once the reaction is complete, remove the excess, unreacted this compound and other small molecules using a desalting column or dialysis against a suitable storage buffer.

  • Characterization: Analyze the purified bioconjugate for the degree of labeling and the presence of aggregates using techniques such as SEC, DLS, and mass spectrometry.

Protocol 2: Monitoring Aggregation using Size Exclusion Chromatography (SEC)

Materials:

  • Purified bioconjugate sample

  • SEC column suitable for the molecular weight range of the biomolecule

  • HPLC system with a UV detector

  • Mobile Phase (e.g., PBS, pH 7.4)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Prepare the bioconjugate sample by diluting it to an appropriate concentration in the mobile phase. Ensure the sample is free of any visible precipitates by centrifugation or filtration if necessary.

  • Injection: Inject a defined volume of the sample onto the SEC column.

  • Chromatographic Separation: Run the isocratic separation. The molecules will elute based on their size, with larger molecules (aggregates) eluting first, followed by the monomer, and then any smaller fragments.[17]

  • Data Analysis: Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins). Integrate the peak areas corresponding to the aggregate and monomer to quantify the percentage of aggregation.

Visualizations

Aggregation_Causes cluster_factors Potential Causes of Aggregation cluster_outcome Outcome High_Concentration High Biomolecule Concentration Aggregation Bioconjugate Aggregation High_Concentration->Aggregation Suboptimal_Conditions Suboptimal Reaction Conditions (pH, Temp) Suboptimal_Conditions->Aggregation Hydrophobicity Increased Hydrophobicity Hydrophobicity->Aggregation Reagent_Quality Poor Reagent Quality Reagent_Quality->Aggregation

Caption: Key factors that can lead to the aggregation of bioconjugates.

Troubleshooting_Workflow start Aggregation Observed check_concentration Is biomolecule concentration > 5 mg/mL? start->check_concentration reduce_concentration Reduce Concentration check_concentration->reduce_concentration Yes check_conditions Are reaction conditions (pH, temp) optimal? check_concentration->check_conditions No reduce_concentration->check_conditions optimize_conditions Optimize pH and/or lower temperature check_conditions->optimize_conditions No check_reagent_addition How was the linker added? check_conditions->check_reagent_addition Yes optimize_conditions->check_reagent_addition slow_addition Dissolve linker in DMSO and add slowly check_reagent_addition->slow_addition Directly as solid analyze_purity Analyze reagent purity and bioconjugate stability check_reagent_addition->analyze_purity Slowly in solution slow_addition->analyze_purity

Caption: A decision-making workflow for troubleshooting aggregation issues.

References

Technical Support Center: Characterization of Impurities in Azido-PEG4-alcohol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and characterizing impurities encountered during the synthesis of Azido-PEG4-alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my this compound synthesis?

The synthesis of this compound typically proceeds in two steps: activation of the terminal hydroxyl group of tetraethylene glycol (PEG4-alcohol), commonly by tosylation or mesylation, followed by nucleophilic substitution with an azide (B81097) source. Impurities can arise from both of these steps.

Common Impurities in this compound Synthesis:

Impurity Source Typical Analytical Signature
Unreacted Tetraethylene Glycol Incomplete activation or hydrolysis of the activated intermediate.Presence of a diol signal in 1H NMR; distinct retention time in LC-MS.
Tosyl-PEG4-alcohol or Mesyl-PEG4-alcohol Incomplete azidation reaction.Characteristic aromatic signals (for tosyl) or methyl signal (for mesyl) in 1H NMR; distinct mass in LC-MS.[1]
Bis-Azido-PEG4 If starting from tetraethylene glycol, activation and subsequent azidation at both ends.Absence of hydroxyl protons in 1H NMR; distinct mass in LC-MS.
Elimination Byproducts (e.g., PEG4-ene) Side reaction during the activation or azidation step, especially under basic conditions.[2]Presence of vinyl proton signals in 1H NMR; lower mass in LC-MS.
PEG Oligomers (e.g., Azido-PEG3/5-alcohol) Impurities present in the starting tetraethylene glycol material.[1]A distribution of masses corresponding to different PEG lengths in LC-MS or MALDI-TOF MS.
Residual Solvents and Reagents Incomplete removal during workup and purification.Characteristic signals in 1H NMR; may be detected by GC-MS.

Q2: My 1H NMR spectrum looks complex. How can I identify the signals of my product and key impurities?

A 1H NMR spectrum of a crude this compound reaction mixture can be crowded. Comparing your spectrum to that of the starting material and understanding the expected chemical shifts is crucial.

1H NMR Signal Assignments for this compound and Common Impurities:

Compound/Functional Group Typical Chemical Shift (δ, ppm) Multiplicity Notes
This compound (-CH2-N3) 3.3 - 3.4TripletKey signal indicating successful azidation.[3]
This compound (-CH2-OH) 3.7 - 3.8TripletSignal for the terminal alcohol.
PEG Backbone (-O-CH2-CH2-O-) 3.5 - 3.7MultipletsThe main repeating unit of the PEG chain.
Tosyl-PEG4-alcohol (Aromatic protons) 7.3 - 7.8DoubletsIndicative of unreacted tosylated intermediate.
Tosyl-PEG4-alcohol (Methyl protons) ~2.4SingletIndicative of unreacted tosylated intermediate.
Mesyl-PEG4-alcohol (Methyl protons) ~3.0SingletIndicative of unreacted mesylated intermediate.[4]
Tetraethylene Glycol (-CH2-OH) 3.7 - 3.8TripletTwo equivalent triplets for both termini.

Q3: LC-MS analysis of my product shows multiple peaks. What could they be?

LC-MS is a powerful tool for identifying impurities based on their mass-to-charge ratio (m/z).

Troubleshooting Multiple Peaks in LC-MS:

  • Expected Product: Look for the peak corresponding to the calculated mass of this compound ([M+H]+ or [M+Na]+).

  • Starting Material: A peak corresponding to the mass of tetraethylene glycol.

  • Activated Intermediate: A peak corresponding to the mass of Tosyl-PEG4-alcohol or Mesyl-PEG4-alcohol.

  • PEG Oligomers: A series of peaks separated by 44 Da (the mass of an ethylene (B1197577) glycol unit), indicating the presence of other PEG chain lengths in your starting material.[1]

  • Bis-functionalized Product: A peak corresponding to the mass of the bis-azido or bis-tosyl/mesyl product.

Q4: How can I minimize the formation of these impurities during synthesis?

  • Use High-Purity Starting Materials: Start with tetraethylene glycol of the highest possible purity to avoid a homologous series of azido-PEG impurities.

  • Optimize Reaction Conditions:

    • Activation Step: Use a slight excess of the activating agent (tosyl chloride or mesyl chloride) and an appropriate base (e.g., triethylamine (B128534), pyridine) at controlled temperatures (often 0 °C to room temperature) to ensure complete activation. Monitor the reaction by TLC or LC-MS.[3]

    • Azidation Step: Use an excess of sodium azide and ensure anhydrous conditions to drive the reaction to completion and minimize hydrolysis of the activated intermediate.

  • Thorough Workup and Purification:

    • Quench the reaction properly to remove unreacted reagents.

    • Perform aqueous washes to remove water-soluble byproducts.

    • Utilize column chromatography for purification, as it is effective in separating the desired product from less polar (e.g., bis-activated) and more polar (e.g., unreacted diol) impurities.

Experimental Protocols

Protocol 1: Synthesis of Tosyl-PEG4-alcohol
  • Dissolve tetraethylene glycol (1 equivalent) in anhydrous dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add triethylamine (1.2 equivalents) dropwise to the solution.

  • In a separate flask, dissolve p-toluenesulfonyl chloride (TsCl, 1.1 equivalents) in anhydrous DCM.

  • Add the TsCl solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound
  • Dissolve Tosyl-PEG4-alcohol (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Add sodium azide (NaN3, 3-5 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or DCM).

  • Wash the combined organic layers with water and brine to remove DMF and excess sodium azide.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the final product by column chromatography on silica gel.

Visual Troubleshooting Guides

Synthesis_Workflow cluster_activation Activation Step cluster_azidation Azidation Step cluster_purification Purification PEG4_OH Tetraethylene Glycol (PEG4-OH) Tosyl_PEG4_OH Tosyl-PEG4-OH PEG4_OH->Tosyl_PEG4_OH Tosylation TsCl Tosyl Chloride (TsCl) + Base TsCl->Tosyl_PEG4_OH Azido_PEG4_OH This compound Tosyl_PEG4_OH->Azido_PEG4_OH SN2 Substitution NaN3 Sodium Azide (NaN3) NaN3->Azido_PEG4_OH Crude Crude Product Azido_PEG4_OH->Crude Column Column Chromatography Crude->Column Pure_Product Pure this compound Column->Pure_Product

Caption: General workflow for the synthesis of this compound.

Impurity_Analysis cluster_analytical Analytical Techniques cluster_impurities Potential Impurities Crude_Product Crude this compound NMR 1H & 13C NMR Crude_Product->NMR LCMS LC-MS Crude_Product->LCMS HPLC HPLC Crude_Product->HPLC GCMS GC-MS (for volatile impurities) Crude_Product->GCMS Unreacted_SM Unreacted Starting Material (PEG4-OH, Tosyl-PEG4-OH) NMR->Unreacted_SM Side_Products Side-Reaction Products (Bis-Azido-PEG4, Elimination Products) NMR->Side_Products LCMS->Unreacted_SM LCMS->Side_Products Process_Imp Process-Related Impurities (Solvents, Reagents, PEG Oligomers) LCMS->Process_Imp Identifies PEG Oligomers HPLC->Unreacted_SM GCMS->Process_Imp Identifies Solvents

Caption: Logical relationship between analytical techniques and impurity identification.

References

Validation & Comparative

A Comparative Guide to Confirming Azido-PEG4-alcohol Conjugation: Mass Spectrometry vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in bioconjugation, confirming the successful attachment of linkers such as Azido-PEG4-alcohol is a critical step. This guide provides an objective comparison of mass spectrometry with alternative analytical techniques for the validation of this compound conjugation, supported by experimental data and detailed protocols. The focus is on providing a clear, data-driven framework for selecting the most appropriate analytical method.

This compound is a discrete polyethylene (B3416737) glycol (dPEG®) linker containing an azide (B81097) moiety for click chemistry and a terminal hydroxyl group. It is frequently used in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Its precise molecular weight (219.24 g/mol ) and defined structure (C8H17N3O4) make it amenable to high-resolution analytical techniques.[1][2]

Performance Comparison of Analytical Techniques

The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitative data, structural information, or high-throughput screening. Mass spectrometry (MS) is often the primary method for confirming conjugation due to its high sensitivity and ability to provide exact mass measurements. However, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy offer valuable complementary information.

Analytical Technique Information Provided Advantages Limitations Typical Application
Mass Spectrometry (MS) - Confirmation of covalent bond formation via mass increase- Determination of conjugation efficiency (relative peak intensities)- Identification of conjugation site (with MS/MS)- High sensitivity (femtomole to attomole range)- High accuracy and resolution- Provides exact molecular weight- Ion suppression effects can occur- Polydispersity of larger PEGs can complicate spectra- May not resolve isomers- Primary confirmation of conjugation- Determination of drug-to-antibody ratio (DAR)- Quality control
HPLC (RP-HPLC, SEC) - Separation of conjugated vs. unconjugated species- Quantification of conjugation efficiency (peak area)- Assessment of purity- Highly reproducible and quantitative- Can be non-destructive- Well-established and widely available- Indirect confirmation of conjugation- Co-elution of species can occur- PEG itself may lack a UV chromophore- Purity assessment- Quantification of reaction completion- In-process control
NMR Spectroscopy - Unambiguous structural confirmation of the conjugate- Identification of the precise site of conjugation- Characterization of conformational changes- Provides detailed structural information- Non-destructive- Can analyze samples in solution- Relatively low sensitivity- Requires higher sample concentrations- Complex spectra for large molecules- Definitive structural elucidation- Reference standard characterization- Mechanistic studies

Experimental Data and Protocols

To illustrate the comparison, we present a case study involving the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) of this compound to an alkyne-modified model peptide (Ac-Tyr-Lys(Propargyl)-Gly-NH2; MW = 418.45 g/mol ).

Conjugation Reaction Workflow

Conjugation and Analysis Workflow cluster_reaction Conjugation Reaction cluster_analysis Analysis Peptide Alkyne-Peptide Reaction CuAAC Reaction (t-BuOH/H2O, RT, 1h) Peptide->Reaction 1.0 eq PEG This compound PEG->Reaction 1.2 eq Catalyst CuSO4 / Sodium Ascorbate Catalyst->Reaction Crude Crude Reaction Mixture Reaction->Crude Crude Product MS LC-MS Analysis Crude->MS HPLC RP-HPLC Analysis Crude->HPLC Purification Purification HPLC->Purification Purify Conjugate NMR NMR Analysis (after purification) Purification->NMR

Caption: Workflow for peptide conjugation and subsequent analysis.

Mass Spectrometry Analysis

Mass spectrometry directly confirms the formation of the peptide-PEG conjugate by identifying the expected mass increase.

Expected Results:

  • Unconjugated Peptide: [M+H]+ at m/z 419.46

  • This compound: [M+H]+ at m/z 220.13

  • Conjugated Peptide: [M+H]+ at m/z 639.59 (419.46 + 219.13)

Parameter Value
Mass Spectrometer Q-TOF or Orbitrap
Ionization Mode ESI Positive
Capillary Voltage 3.0 - 4.0 kV
Cone Voltage 20 - 40 V
Source Temperature 120 - 150 °C
Desolvation Gas Flow 600 - 800 L/hr
Mass Range 100 - 1000 m/z

Protocol:

  • Sample Preparation: Dilute the crude reaction mixture 1:100 in water/acetonitrile (50:50) with 0.1% formic acid.

  • LC Separation:

    • Column: C18, 2.1 x 50 mm, 1.7 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: 5-95% B over 5 minutes

    • Flow Rate: 0.3 mL/min

  • MS Acquisition: Perform a full MS scan in the specified range. If necessary, perform tandem MS (MS/MS) on the precursor ion (m/z 639.59) to confirm the peptide sequence and locate the modification on the lysine (B10760008) residue.

High-Performance Liquid Chromatography (HPLC) Analysis

RP-HPLC separates the components of the reaction mixture based on their hydrophobicity. The more hydrophilic PEGylated peptide will typically have a different retention time than the unconjugated peptide.

Expected Results:

  • A chromatogram showing peaks for the unconjugated peptide, the conjugated product, and potentially excess this compound (if it has a chromophore or if a universal detector like CAD is used). The relative peak areas can be used to estimate the reaction conversion.

Parameter Value
HPLC System Standard UHPLC/HPLC with UV Detector
Column C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 5-65% B over 30 minutes
Flow Rate 1.0 mL/min
Detection 220 nm and 280 nm
Column Temperature 35-40 °C

Protocol:

  • Sample Preparation: Dilute the crude reaction mixture 1:10 in Mobile Phase A.

  • Injection: Inject 10 µL onto the column.

  • Data Analysis: Integrate the peak areas of the starting material and product to determine the percentage of conjugation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

¹H NMR provides definitive structural confirmation. The formation of the triazole ring in the click chemistry reaction results in a characteristic new proton signal, and shifts in the signals of protons adjacent to the reaction site are observed.

Expected Results:

  • Appearance of a new singlet in the δ 7.5-8.5 ppm region, characteristic of the triazole proton.

  • Shifts in the chemical shifts of the PEG methylene (B1212753) protons and the peptide's lysine side-chain protons adjacent to the new triazole ring.

Parameter Value
Spectrometer 400 MHz or higher
Solvent DMSO-d6 or D2O
Pulse Program Standard 1D proton (zg30)
Number of Scans (NS) 16 or 32
Acquisition Time (AQ) ~3-4 seconds
Relaxation Delay (D1) 1-2 seconds

Protocol:

  • Sample Preparation: After purification by preparative HPLC, lyophilize the conjugated peptide. Dissolve ~1-5 mg in 0.6 mL of deuterated solvent.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis: Compare the spectrum of the conjugate to the spectra of the starting materials to identify the new triazole proton signal and confirm the expected chemical shift changes.

Logical Relationships and Pathways

The following diagrams illustrate the chemical reaction and the decision-making process for selecting an analytical method.

AlkynePeptide Alkyne-Peptide Product Peptide-Triazole-PEG Conjugate AlkynePeptide->Product Cu(I) catalyst AzidoPEG This compound AzidoPEG->Product Cu(I) catalyst

Caption: Azide-Alkyne Click Chemistry Reaction.

Start Need to Confirm Conjugation? Question1 Is Exact Mass Confirmation Required? Start->Question1 Question2 Is Quantitative Purity Assessment Needed? Question1->Question2 No MS Use Mass Spectrometry Question1->MS Yes Question3 Is Unambiguous Structural Proof Required? Question2->Question3 No HPLC Use HPLC Question2->HPLC Yes Question3->MS No, but MS is still recommended NMR Use NMR Question3->NMR Yes

Caption: Decision tree for analytical method selection.

Conclusion

Confirming the successful conjugation of this compound is a multi-faceted analytical challenge.

  • Mass Spectrometry stands out as the primary tool for its speed, sensitivity, and direct confirmation of mass addition.

  • HPLC is invaluable for quantitative analysis of reaction efficiency and final product purity.

  • NMR Spectroscopy , while less sensitive, provides the ultimate structural proof of conjugation.

For comprehensive characterization in research and drug development, a combination of these techniques is recommended. LC-MS provides initial confirmation and purity assessment, while NMR can be used to definitively characterize the final, purified product. This orthogonal approach ensures the identity, purity, and structural integrity of the this compound conjugate.

References

A Comparative Guide to Analytical Techniques for Azido-PEG4-alcohol Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of key analytical techniques for the characterization of Azido-PEG4-alcohol (CAS No. 86770-67-4), a bifunctional linker critical in bioconjugation, antibody-drug conjugate (ADC) development, and Proteolysis Targeting Chimera (PROTAC) synthesis.[1][][][] The accurate confirmation of its structure, purity, and identity is paramount for reproducible and successful downstream applications.

We will delve into the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy, presenting quantitative data and comparative summaries to aid in method selection and implementation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation and purity assessment of small molecules like this compound. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C).

Application to this compound:

  • ¹H NMR: Confirms the presence and connectivity of all protons in the molecule. The integration of proton signals can be used to determine the relative number of protons, confirming the structure of the PEG chain and the presence of terminal methylene (B1212753) groups adjacent to the azide (B81097) and alcohol functionalities. It is also a primary method for assessing purity.[5][6]

  • ¹³C NMR: Confirms the carbon backbone of the molecule, providing complementary structural verification.

Quantitative Data Summary

ParameterSpecificationTechniqueReference
Purity≥95.0%¹H NMR[5][7]
Purity≥97.0%¹H NMR[6][8]
IdentityConsistent with Structure¹H NMR[5][6]

Experimental Protocol: ¹H NMR

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

  • Acquisition: Acquire the ¹H NMR spectrum at room temperature. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-64 scans for good signal-to-noise.

  • Processing: Process the resulting Free Induction Decay (FID) with a Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Analysis: Integrate the peaks and assign them to the corresponding protons in the this compound structure. Purity is typically determined by comparing the integral of the product peaks to those of known impurities or a certified reference standard.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for confirming the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for both identification and purity analysis.[9][10][11]

Application to this compound:

  • Molecular Weight Confirmation: ESI-MS (Electrospray Ionization Mass Spectrometry) is commonly used to verify the exact mass of the this compound, confirming its elemental composition.[7]

  • Impurity Identification: LC-MS allows for the separation of the main compound from synthesis-related impurities, with subsequent mass analysis to help identify their structures.

Quantitative Data Summary

ParameterTheoretical ValueObserved Value (Typical)Technique
Molecular FormulaC₈H₁₇N₃O₄--
Molecular Weight219.24 g/mol --
Exact Mass219.1219[M+H]⁺ = 220.1292ESI-MS
Exact Mass219.1219[M+Na]⁺ = 242.1111ESI-MS

Experimental Protocol: LC-MS

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 0.1 mg/mL) in a suitable solvent like acetonitrile (B52724) or methanol/water.

  • Chromatography (LC):

    • Column: Use a C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with a low percentage of B, and ramp up to elute the compound. A typical gradient might be 5% to 95% B over 5-10 minutes.

    • Flow Rate: 0.3-0.5 mL/min.

  • Spectrometry (MS):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

    • Analysis: Scan a mass range that includes the expected molecular ions (e.g., m/z 100-500).

    • Data Acquisition: Acquire both the total ion chromatogram (TIC) from the LC and the mass spectra for the eluting peaks.

  • Analysis: Extract the mass spectrum for the main peak and confirm the m/z of the molecular ions (e.g., [M+H]⁺, [M+Na]⁺). Analyze smaller peaks in the chromatogram to identify potential impurities.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid, non-destructive technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations.

Application to this compound:

  • Functional Group Confirmation: This is an excellent method to quickly confirm the presence of the two key functional groups: the azide (-N₃) and the terminal alcohol (-OH). The azide group has a very strong and sharp characteristic absorption band that is easily identified.[][13][14]

Data Summary: Characteristic Absorption Bands

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Intensity
Alcohol (O-H)Stretching, H-bonded3550 - 3200Strong, Broad
Alkane (C-H)Stretching2950 - 2850Strong
Azide (N₃) Antisymmetric Stretch 2140 - 2100 Strong, Sharp
Ether (C-O-C)Stretching1150 - 1085Strong

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Sample Preparation: No specific preparation is needed for a liquid sample. Directly place one or two drops of the neat this compound onto the ATR crystal.

  • Instrument Setup: Use an FTIR spectrometer equipped with an ATR accessory.

  • Background Scan: Perform a background scan of the clean, empty ATR crystal to subtract atmospheric interferences (e.g., CO₂, H₂O).

  • Sample Scan: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands, paying special attention to the strong, sharp peak around 2100 cm⁻¹ for the azide group and the broad O-H stretch around 3400 cm⁻¹.

High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone technique for assessing the purity of pharmaceutical ingredients and intermediates.[15] It separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase. For a small, polar molecule like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common method.

Application to this compound:

  • Purity Assessment: HPLC is used to determine the purity of the sample by separating the main compound from unreacted starting materials, by-products, and other impurities. The purity is typically calculated based on the relative peak area of the main component in the chromatogram.

  • Quantitative Analysis: With a suitable reference standard, HPLC can be used for the precise quantification of the compound.

Comparison of HPLC Detection Methods for PEG Conjugates

DetectorPrinciplePros for this compoundCons
Ultraviolet (UV)Chromophore absorptionSimple, commonPEG backbone has no UV chromophore; low sensitivity.
Charged Aerosol (CAD) Nebulization, charging, and charge detectionUniversal detection for non-volatile analytes; good sensitivity for PEGs.[16]Response can be non-linear.
Evaporative Light Scattering (ELSD) Nebulization, solvent evaporation, and light scatteringUniversal detection for non-volatile analytes.Lower sensitivity than CAD for low-mass compounds.
Refractive Index (RI)Change in mobile phase refractive indexUniversal detectorNot compatible with gradient elution; sensitive to temperature changes.

Experimental Protocol: RP-HPLC with CAD

  • Sample Preparation: Accurately prepare a solution of this compound (e.g., 1 mg/mL) in the mobile phase.

  • Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm).

    • Mobile Phase A: Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A shallow gradient is often effective, for example, 10% to 50% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

  • Detection (CAD):

    • Nebulizer Temperature: Set according to manufacturer recommendations (e.g., 35 °C).

  • Analysis: Integrate all peaks in the chromatogram. Calculate the area percent purity by dividing the peak area of this compound by the total area of all peaks.

Visual Workflows and Relationships

The following diagrams illustrate the logical workflow for characterization and the relationship between different analytical goals.

Characterization_Workflow cluster_0 Overall Characterization Strategy Sample This compound (Received Sample) FTIR FTIR Spectroscopy Sample->FTIR Quick Functional Group Check NMR_MS NMR & Mass Spectrometry Sample->NMR_MS Definitive Structural Confirmation HPLC HPLC Analysis Sample->HPLC Quantitative Purity Assessment Report Certificate of Analysis (CoA) FTIR->Report NMR_MS->Report HPLC->Report

References

Azido-PEG4-alcohol vs. Other PEG Linkers for Bioconjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is a critical determinant of success in the field of bioconjugation, profoundly influencing the stability, efficacy, and pharmacokinetic profile of therapeutics such as antibody-drug conjugates (ADCs). Among the diverse array of available linkers, polyethylene (B3416737) glycol (PEG) linkers have garnered significant attention for their ability to enhance solubility, reduce immunogenicity, and provide a flexible spacer between the biomolecule and the payload.[1][2] This guide provides an objective comparison of Azido-PEG4-alcohol, a popular choice for "click chemistry" applications, with other classes of PEG linkers, supported by experimental data and detailed methodologies.

Introduction to PEG Linkers in Bioconjugation

PEG linkers are composed of repeating ethylene (B1197577) glycol units and are prized for their hydrophilicity, biocompatibility, and lack of toxicity.[1] They can be functionalized with a variety of reactive groups to enable covalent attachment to biomolecules. The length of the PEG chain is a crucial parameter, impacting the hydrodynamic radius, steric hindrance, and overall performance of the bioconjugate.[3][4]

This compound is a heterobifunctional linker featuring a terminal azide (B81097) group and a hydroxyl group, separated by a four-unit PEG chain.[5][6] The azide group is a key component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry."[7][8] These reactions are lauded for their high efficiency, specificity, and bioorthogonality, meaning they proceed with high yield under mild, aqueous conditions without interfering with biological processes.[8][9] The terminal hydroxyl group on this compound allows for further modification or attachment to other molecules.[5]

Comparative Analysis of PEG Linker Chemistries

The choice of conjugation chemistry is as critical as the linker itself. Here, we compare the performance of azide-based click chemistry with other prevalent strategies, primarily maleimide-thiol coupling.

FeatureAzido-PEG Linkers (Click Chemistry)Maleimide-PEG LinkersNHS Ester-PEG Linkers
Target Residue Alkyne-modified biomoleculesCysteine (thiol)Lysine (primary amine)
Reaction Type Azide-Alkyne CycloadditionMichael AdditionAcylation
Resulting Bond Stable Triazole RingThioetherAmide
Reaction Specificity High (Bioorthogonal)High for thiols at pH 6.5-7.5Reactive with multiple primary amines
Reaction Speed Fast (minutes to a few hours)Very Fast (minutes to a few hours)Fast (30-60 minutes)
Stability of Linkage Highly Stable and IrreversibleCan be reversible (retro-Michael reaction)Stable
pH Sensitivity Generally insensitive (pH 4-11)Optimal at pH 6.5-7.5Optimal at pH 7-9
Biocompatibility High (SPAAC is copper-free)Good, but potential for thiol exchange in vivoGood
Stoichiometry Control Excellent, allows for precise controlCan be challenging, leading to heterogeneityCan lead to heterogeneous products

Impact of PEG Linker Length on Bioconjugate Performance

The number of PEG units in a linker significantly affects the properties of the resulting bioconjugate. While this guide focuses on this compound, it is important to understand the general trends associated with varying PEG chain lengths.

ParameterShorter PEG Linkers (e.g., PEG4)Longer PEG Linkers (e.g., PEG12, PEG24)
Solubility GoodExcellent, particularly for hydrophobic payloads
Stability Offers some protection against proteolysisProvides increased steric hindrance and protection
Pharmacokinetics Faster clearance, shorter half-lifeSlower clearance, longer half-life
In Vitro Potency Generally maintains high potencyMay show a slight decrease in potency due to steric hindrance
Immunogenicity Lower potential for inducing anti-PEG antibodiesHigher potential for inducing anti-PEG antibodies with very long chains

Note: The optimal PEG length is application-dependent and requires empirical determination.[3][10]

Experimental Workflows and Protocols

Diagram: General Workflow for ADC Development using Click Chemistry

ADC_Workflow cluster_antibody Antibody Modification cluster_linker_payload Linker-Payload Synthesis cluster_conjugation Bioconjugation cluster_purification Purification & Analysis A Monoclonal Antibody B Introduction of Alkyne Handle A->B Site-specific modification F Click Chemistry (CuAAC or SPAAC) B->F C This compound E Linker-Payload Conjugate C->E D Cytotoxic Payload D->E E->F G Purification (e.g., SEC, Affinity Chromatography) F->G H Characterization (e.g., MS, HIC) G->H I Final ADC H->I

Caption: A generalized workflow for the development of an antibody-drug conjugate (ADC) using an Azido-PEG4 linker via click chemistry.

Diagram: Cellular Uptake and Payload Release of an ADC

ADC_Uptake cluster_extracellular Extracellular Space cluster_cell Tumor Cell ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Surface Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization (Receptor-Mediated Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Target Engagement & Cell Death

Caption: The mechanism of action for a typical antibody-drug conjugate (ADC), from binding to a tumor cell to intracellular payload release.[11][12][13]

Detailed Experimental Protocols

Protocol 1: General Procedure for Antibody Conjugation with Azido-PEG4-Drug via CuAAC

This protocol describes a general method for conjugating an alkyne-modified antibody with an azide-functionalized PEG4-drug linker using a copper(I)-catalyzed click reaction.

Materials:

  • Alkyne-modified monoclonal antibody (mAb-alkyne) in a suitable buffer (e.g., PBS, pH 7.4).

  • Azido-PEG4-drug conjugate.

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (e.g., 100 mM in water).

  • Ligand stock solution (e.g., THPTA, 200 mM in water) to stabilize the copper(I) catalyst.

  • Reducing agent stock solution (e.g., sodium ascorbate (B8700270), 100 mM in water, freshly prepared).

  • Anhydrous DMSO or DMF for dissolving the Azido-PEG4-drug, if necessary.

  • Purification system (e.g., size-exclusion chromatography (SEC) or protein A affinity column).

Procedure:

  • Preparation of Reagents:

    • Dissolve the Azido-PEG4-drug conjugate in a minimal amount of DMSO or DMF, then dilute to the desired concentration with the reaction buffer.

    • Prepare the copper(I) catalyst complex by mixing the CuSO4 and THPTA solutions in a 1:2 molar ratio. Allow the mixture to stand for a few minutes.[14]

  • Conjugation Reaction:

    • In a reaction vessel, combine the mAb-alkyne solution with the Azido-PEG4-drug solution. A molar excess of the linker-drug (typically 4 to 10-fold) is used.[14]

    • Add the pre-formed Cu(I)/THPTA complex to the reaction mixture.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.[14]

    • Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The reaction progress can be monitored by LC-MS.

  • Purification:

    • Upon completion, purify the resulting ADC using SEC or protein A affinity chromatography to remove unreacted linker-drug and catalyst components.[14]

  • Characterization:

    • Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation using techniques such as hydrophobic interaction chromatography (HIC), reversed-phase liquid chromatography (RP-LC), and mass spectrometry (MS).

Protocol 2: Plasma Stability Assay for ADCs

This protocol outlines a method to assess the stability of an ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) over time.[15][16]

Materials:

  • Purified ADC.

  • Plasma from relevant species (e.g., human, mouse).

  • Phosphate-buffered saline (PBS), pH 7.4.

  • Incubator at 37°C.

  • Immunoaffinity capture beads (e.g., protein A/G).

  • LC-MS system for analysis.

Procedure:

  • Incubation:

    • Incubate the ADC in plasma at a defined concentration (e.g., 1 mg/mL) at 37°C. A control sample in PBS should be run in parallel.

    • At various time points (e.g., 0, 24, 48, 96, 168 hours), collect aliquots of the incubation mixture and immediately freeze them at -80°C to stop the reaction.

  • ADC Isolation:

    • Thaw the samples and isolate the ADC from the plasma using immunoaffinity capture beads.

  • Analysis:

    • Analyze the captured ADC using LC-MS to determine the average DAR at each time point.

    • The loss of payload over time is calculated by comparing the DAR at each time point to the initial DAR at time 0.

  • Data Interpretation:

    • Plot the average DAR as a function of time to determine the stability of the ADC in plasma. A significant decrease in DAR over time indicates linker instability.

Conclusion

This compound, in conjunction with click chemistry, offers a highly efficient and specific method for bioconjugation, yielding stable and well-defined conjugates. This approach provides excellent control over stoichiometry, which is a significant advantage over traditional methods like NHS ester chemistry that can lead to heterogeneous products. While maleimide (B117702) chemistry also offers high specificity for thiols, the resulting thioether bond can be susceptible to a retro-Michael reaction, potentially leading to premature drug release in vivo.[17]

The choice of PEG linker length is a critical optimization parameter. Shorter linkers like PEG4 are often preferred to maintain high in vitro potency, while longer linkers may be employed to enhance solubility and prolong circulation half-life, albeit with a potential for reduced potency.[3]

Ultimately, the selection of the optimal PEG linker and conjugation strategy is a multifaceted decision that must be guided by the specific properties of the biomolecule, the payload, and the desired therapeutic outcome. The experimental protocols provided in this guide offer a framework for the rational evaluation and comparison of different linker technologies to advance the development of next-generation bioconjugates.

References

Introduction to Azido-PEG4-alcohol and NHS-PEG4-azide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of Azido-PEG4-alcohol and NHS-PEG4-azide for Bioconjugation and Drug Development

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the selection of appropriate linker molecules is a critical determinant of experimental success. Among the plethora of available reagents, this compound and NHS-PEG4-azide have emerged as versatile tools for introducing azide (B81097) functionalities onto biomolecules and surfaces. This guide provides a comprehensive comparison of these two PEGylated linkers, detailing their chemical properties, reaction specificities, and applications, supported by experimental considerations to aid in the selection of the optimal reagent for your research needs.

This compound is a bifunctional molecule featuring a terminal azide group and a hydroxyl group, separated by a four-unit polyethylene (B3416737) glycol (PEG) spacer.[][2][3] The azide group is a key functional group for "click chemistry," a set of bio-orthogonal reactions that enable the efficient and specific ligation of molecules.[2][4] The hydroxyl group offers a potential site for further chemical modification.[2][3]

NHS-PEG4-azide is a heterobifunctional crosslinker that contains an N-hydroxysuccinimide (NHS) ester at one end and an azide group at the other, also connected by a PEG4 spacer.[5][6] The NHS ester is a highly reactive group that specifically targets primary amines on proteins and other biomolecules to form stable amide bonds.[7][8][9][10]

Head-to-Head Comparison: Key Performance Indicators

The choice between this compound and NHS-PEG4-azide hinges on the specific application, the nature of the molecule to be modified, and the desired reaction workflow. The following table summarizes their key characteristics.

FeatureThis compoundNHS-PEG4-azide
Reactive Groups Azide (-N₃), Hydroxyl (-OH)N-Hydroxysuccinimide (NHS) Ester, Azide (-N₃)
Primary Target Alkynes (via click chemistry)Primary amines (-NH₂)
Reaction Type Click Chemistry (e.g., CuAAC, SPAAC)Amine acylation
Reaction pH Not strictly pH-dependentOptimal at pH 7.2-8.5[7][9]
Stability Azide group is highly stable.[11] Stable for weeks at ambient temperature and long-term at -20°C.[3]NHS ester is moisture-sensitive and prone to hydrolysis, especially at higher pH.[7][9][12]
Solubility Soluble in water and common organic solvents like DMSO.[]The PEG spacer enhances the aqueous solubility of the conjugated molecule.[5]
Common Applications Surface modification, nanoparticle functionalization, synthesis of PROTACs, introduction of azide for subsequent click chemistry.[][4][13]Protein and antibody labeling, peptide modification, bioconjugation to amine-containing surfaces.[5][6][14]

Chemical Structures and Reaction Mechanisms

The distinct functionalities of this compound and NHS-PEG4-azide dictate their reaction pathways and applications.

cluster_azido This compound cluster_nhs NHS-PEG4-azide Azido_PEG4_OH Azido-PEG4-OH (N₃-(CH₂CH₂O)₄-H) NHS_PEG4_Azide NHS-PEG4-Azide (N₃-(CH₂CH₂O)₄-CO-NHS) Reactants NHS-PEG4-Azide + R-NH₂ (Protein) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack (pH 7.2-8.5) Products Azide-PEG4-Protein (Amide Bond) + NHS Intermediate->Products NHS Leaving Group Reactants Azide-functionalized Molecule + Alkyne-functionalized Molecule Product Triazole-linked Conjugate Reactants->Product Cu(I) Catalyst

References

Validating the Success of Azido-PEG4-alcohol Click Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is widely employed for its high efficiency and specificity in bioconjugation and drug development.[1][2][3] The reaction of an Azido-PEG4-alcohol with an alkyne-functionalized molecule is a common strategy to introduce a polyethylene (B3416737) glycol (PEG) linker, enhancing the solubility and pharmacokinetic properties of the target molecule.[4][5][6] However, robust validation is crucial to confirm the successful formation of the desired triazole product. This guide provides a comparative overview of common analytical techniques for validating the success of an this compound click reaction, offering detailed experimental protocols and a comparison with alternative methods.

Comparison of Validation Techniques

Several analytical methods can be employed to confirm the successful conjugation. The choice of technique depends on the nature of the reactants, the desired level of detail, and the available instrumentation.

TechniqueInformation ProvidedResolutionSensitivityKey AdvantagesKey Limitations
Mass Spectrometry (MS) Confirmation of covalent bond formation through mass increase; Identification of PEGylation sites and degree of PEGylation.[4][5][7]HighHighProvides precise mass confirmation and can characterize heterogeneity in PEGylation.[5][8]Can be complex to interpret with polydisperse PEGs; requires specialized equipment.[5]
NMR Spectroscopy Structural confirmation of the triazole ring formation; disappearance of azide (B81097) and alkyne proton signals.[9][10]AtomicModerateProvides detailed structural information and can be used for reaction monitoring in real-time.[9][10][11]Lower sensitivity compared to MS; may require higher sample concentrations.
FTIR Spectroscopy Disappearance of the characteristic azide (~2100 cm⁻¹) and alkyne (~3300 cm⁻¹ and ~2100-2260 cm⁻¹) vibrational bands.[12][13][14]Functional GroupLowRapid and non-destructive; useful for real-time reaction monitoring.[12][13][14]Provides indirect evidence of reaction completion; may not be suitable for complex mixtures.
Gel Electrophoresis (SDS-PAGE) Shift in molecular weight of a protein after PEGylation.[4]LowModerateSimple and widely available technique for qualitative assessment of protein conjugation.Does not provide precise information on the extent of PEGylation or confirm the specific chemical linkage.[4]

Experimental Protocols

Mass Spectrometry (MS) for PEGylation Confirmation

Mass spectrometry is a powerful tool for confirming the covalent attachment of the this compound and determining the extent of PEGylation.[4][5][7] Techniques like MALDI-TOF and ESI-TOF are commonly used.[5][7]

Protocol for Intact Protein PEGylation Analysis by ESI-TOF MS:

  • Sample Preparation:

    • Desalt the protein sample conjugated with this compound using a suitable method like centrifugal filters (e.g., 10 kDa MWCO) to remove excess reagents and salts.[6]

    • Reconstitute the desalted sample in a solvent compatible with ESI-MS, typically a mixture of water and acetonitrile (B52724) with a small amount of formic acid (e.g., 0.1%).

  • LC-MS Analysis:

    • Inject the prepared sample into a liquid chromatography system coupled to an ESI-TOF mass spectrometer.

    • Use a reversed-phase column suitable for protein separation.

    • Elute the protein using a gradient of increasing organic solvent (e.g., acetonitrile with 0.1% formic acid).

  • Data Acquisition and Analysis:

    • Acquire mass spectra in positive ion mode over a mass range appropriate for the expected molecular weight of the PEGylated protein.

    • Deconvolute the resulting multiply charged spectra to obtain the zero-charge mass spectrum.[8]

    • Compare the mass of the PEGylated protein to the unconjugated protein. The mass difference should correspond to the mass of the this compound plus the alkyne-containing molecule, minus any leaving groups.

NMR Spectroscopy for Reaction Monitoring

NMR spectroscopy can provide direct evidence of the triazole ring formation by observing the disappearance of reactant signals and the appearance of product signals.[9][10] Benchtop NMR systems are increasingly being used for real-time reaction monitoring.[9][10]

Protocol for ¹H NMR Analysis:

  • Sample Preparation:

    • Dissolve a small amount of the reaction mixture or the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Key signals to monitor:

      • Disappearance: The characteristic proton signal of the terminal alkyne (if present) and protons adjacent to the azide group.

      • Appearance: The new proton signal of the triazole ring (typically in the range of 7.5-8.5 ppm).[12]

  • Data Analysis:

    • Integrate the signals of the starting material and the product to determine the reaction conversion.

FTIR Spectroscopy for Functional Group Analysis

FTIR spectroscopy is a quick and straightforward method to monitor the disappearance of the azide and alkyne functional groups, indicating the progress of the click reaction.[12][13][14]

Protocol for ATR-FTIR Analysis:

  • Background Spectrum:

    • Record a background spectrum of the empty ATR crystal.

  • Sample Analysis:

    • Place a small drop of the reaction mixture directly onto the ATR crystal.

    • Record the IR spectrum.

    • Key vibrational bands to monitor:

      • Azide (N₃) stretch: A strong, sharp peak around 2100 cm⁻¹.[12][15]

      • Terminal Alkyne (C≡C-H) stretch: A sharp peak around 3300 cm⁻¹.

      • Alkyne (C≡C) stretch: A weaker peak between 2100 and 2260 cm⁻¹.

  • Reaction Monitoring:

    • Spectra can be taken at different time points to monitor the decrease in the intensity of the azide and alkyne peaks, which indicates the consumption of the starting materials.[12]

Alternative: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For applications where the copper catalyst may be cytotoxic or interfere with the biological system, strain-promoted azide-alkyne cycloaddition (SPAAC) is a valuable alternative.[16][17][18][19] SPAAC utilizes a strained cyclooctyne, which reacts with an azide without the need for a copper catalyst.[16][19]

Comparison of CuAAC and SPAAC:

FeatureCopper-Catalyzed (CuAAC)Strain-Promoted (SPAAC)
Catalyst Copper(I)None (driven by ring strain)[19]
Reaction Rate Generally faster (10 to 10⁴ M⁻¹s⁻¹)[20]Slower, but can be enhanced with optimized cyclooctynes[17][20]
Biocompatibility Potentially cytotoxic due to copper[17]Highly biocompatible, suitable for in vivo applications[16]
Reactants Terminal alkynes and azidesStrained cyclooctynes and azides
Byproducts MinimalDinitrogen gas is the only byproduct

The validation methods described above (MS, NMR, FTIR) are also applicable to confirming the success of SPAAC reactions.

Visualizing the Workflow and Reaction

To better illustrate the processes involved, the following diagrams outline the experimental workflow for validation and the chemical reaction itself.

experimental_workflow cluster_reaction Click Reaction cluster_validation Validation This compound This compound Product Product This compound->Product Cu(I) catalyst Alkyne-Molecule Alkyne-Molecule Alkyne-Molecule->Product Mass_Spec Mass Spectrometry Product->Mass_Spec Confirm Mass NMR NMR Spectroscopy Product->NMR Confirm Structure FTIR FTIR Spectroscopy Product->FTIR Confirm Functional Group Conversion

Caption: Experimental workflow for the validation of an this compound click reaction.

click_reaction_pathway cluster_catalyst Cu(I) reactant1 R1-N3 (this compound) product R1-N-N=N(CH)-C=C-R2 (Triazole Product) reactant1->product + reactant2 R2-C≡CH (Alkyne) catalyst

Caption: Simplified schematic of a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.

References

The Impact of Azide-PEG-Alcohol Linker Length on Bioconjugate Performance: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical step in the design of bioconjugates, particularly antibody-drug conjugates (ADCs). The length of a polyethylene (B3416737) glycol (PEG) linker, such as an azide-PEG-alcohol, can significantly influence the physicochemical properties, pharmacokinetics, and overall efficacy of the resulting conjugate. This guide provides an objective comparison of different lengths of azide-PEG-alcohol linkers, supported by experimental data, to inform the rational design of next-generation biotherapeutics.

The incorporation of PEG linkers in bioconjugates serves multiple crucial functions. The hydrophilic nature of PEG can enhance the solubility of hydrophobic payloads, thereby preventing aggregation and enabling higher drug-to-antibody ratios (DARs). Furthermore, PEGylation can shield the conjugate from the immune system, potentially reducing immunogenicity, and increase its hydrodynamic radius, leading to a longer plasma half-life. However, the optimal PEG linker length represents a trade-off between these beneficial properties and the potential for decreased potency. While longer linkers generally enhance in vivo performance, they can sometimes negatively impact in vitro cytotoxicity.[1]

Data Presentation: A Comparative Analysis of PEG Linker Length in ADCs

The following table summarizes quantitative data from various studies, highlighting the impact of PEG linker length on key performance metrics of ADCs. It is important to note that these values are highly dependent on the specific antibody, payload, conjugation site, and cell line used in each study. Therefore, the data should be considered representative rather than a direct head-to-head comparison.

Linker Length CategorySpecific LinkerApplication Context (Antibody-Payload)Key Performance MetricObserved Value/Effect
Short PEG2, PEG4ADCNon-specific Uptake2- to 3-fold increase in non-specific uptake compared to longer PEG linkers.
PEG4ADCIn vivo EfficacyAchieved complete cures in L540cy CDX models after a single 1 mg/kg dose.
Intermediate PEG8ADCIn vivo EfficacyAchieved complete cures in L540cy CDX models after a single 1 mg/kg dose.
PEG8, PEG12ADCCellular UptakeUptake levels comparable to the unconjugated antibody.
PEG12ADC (Brentuximab)In vivo Efficacy (Remission Rate)DAR4 ADC with PEG12 linker showed a 60% remission rate, while a DAR8 version exhibited a 90% remission rate in Karpas 299 tumor xenografts.
Long 4 kDaAffibody-Drug Conjugate (ZHER2-MMAE)Half-life Extension2.5-fold increase in half-life compared to a non-PEGylated conjugate.
In vitro Cytotoxicity4.5-fold reduction in cytotoxicity compared to a non-PEGylated conjugate.
10 kDaAffibody-Drug Conjugate (ZHER2-MMAE)Half-life Extension11.2-fold increase in half-life compared to a non-PEGylated conjugate.
In vitro Cytotoxicity22-fold reduction in cytotoxicity compared to a non-PEGylated conjugate.
In vivo EfficacyMost ideal tumor therapeutic ability in an animal model compared to shorter or no PEG linker.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

cluster_0 General Structure of an Azide-PEG-Alcohol Linker Azide_Group N3 (Azide) PEG_Chain -(CH2CH2O)n- (Polyethylene Glycol) Azide_Group->PEG_Chain Alcohol_Group -OH (Alcohol) PEG_Chain->Alcohol_Group

Caption: General structure of an azide-PEG-alcohol linker.

cluster_1 Typical Bioconjugation Workflow using Azide-PEG-Alcohol Linkers Start Start Activate_Alcohol Activate Alcohol Group (e.g., to an NHS ester) Start->Activate_Alcohol Introduce_Alkyne Introduce Alkyne Group onto Biomolecule Start->Introduce_Alkyne Functionalize_Payload Functionalize Payload with Activated Linker Activate_Alcohol->Functionalize_Payload Click_Chemistry Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Functionalize_Payload->Click_Chemistry Introduce_Alkyne->Click_Chemistry Purification Purify Bioconjugate Click_Chemistry->Purification End End Purification->End

Caption: A typical bioconjugation workflow using azide-PEG-alcohol linkers.

Experimental Protocols

The following are generalized protocols for key experiments involving azide-PEG-alcohol linkers. Specific conditions may need to be optimized based on the reactants and desired product.

General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between an azide-functionalized molecule (e.g., a payload modified with an azide-PEG-alcohol linker) and an alkyne-functionalized biomolecule.

Materials:

  • Azide-functionalized molecule

  • Alkyne-functionalized biomolecule (e.g., protein, antibody)

  • Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)

  • Sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

  • Copper-chelating ligand (e.g., THPTA or TBTA) solution (e.g., 50 mM in water or DMSO/water)

  • Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Methodology:

  • In a reaction tube, dissolve the alkyne-functionalized biomolecule in the reaction buffer.

  • Add the azide-functionalized molecule to the reaction mixture. A molar excess of the azide (B81097) component (typically 2- to 10-fold) is often used.

  • Prepare the catalyst solution by premixing the CuSO4 solution with the copper-chelating ligand solution. A 1:5 molar ratio of copper to ligand is common.

  • Add the catalyst solution to the reaction mixture containing the azide and alkyne. The final copper concentration is typically in the range of 50-250 µM.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is usually 5-10 times the copper concentration.

  • Allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by an appropriate analytical technique (e.g., SDS-PAGE, HPLC).

  • Once the reaction is complete, the resulting bioconjugate can be purified using methods such as size-exclusion chromatography, dialysis, or affinity chromatography to remove unreacted components and the catalyst.

In Vitro Cytotoxicity Assay

This assay determines the half-maximal inhibitory concentration (IC50) of an ADC.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • ADC constructs with different PEG linker lengths

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS)

  • 96-well microplates

Methodology:

  • Seed the antigen-positive and antigen-negative cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the ADC constructs in complete cell culture medium.

  • Remove the medium from the cells and add the ADC dilutions. Include untreated cells as a control.

  • Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).

  • After the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.

  • Measure the signal (e.g., luminescence, absorbance) using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control for each ADC concentration.

  • Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression analysis.

References

Azido-PEG4-alcohol: A Superior Linker for Advanced Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Azido-PEG4-alcohol with shorter PEG linkers, highlighting its advantages in enhancing solubility, reducing steric hindrance, and optimizing the performance of bioconjugates and targeted therapeutics.

In the intricate world of scientific research and pharmaceutical development, the choice of a chemical linker can be pivotal to the success of a novel therapeutic or diagnostic agent. Among the plethora of options, polyethylene (B3416737) glycol (PEG) linkers have emerged as a cornerstone technology, prized for their ability to enhance the properties of biomolecules. This guide provides an in-depth comparison of this compound, a discrete PEG linker with four ethylene (B1197577) glycol units, against its shorter counterparts, supported by experimental data and detailed protocols. For researchers, scientists, and drug development professionals, understanding the nuanced advantages of a PEG4 linker can be instrumental in designing more effective and stable bioconjugates, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

The fundamental role of a PEG linker is to covalently connect two or more molecular entities, such as a drug to an antibody or a targeting ligand to a payload. The length of the PEG chain is a critical parameter that significantly influences the physicochemical and biological properties of the resulting conjugate.[1][2] Longer PEG chains, such as in this compound, generally offer several distinct advantages over shorter linkers (e.g., PEG2, PEG3).

Key Advantages of this compound

The primary benefits of employing a PEG4 linker over shorter alternatives are rooted in its enhanced physicochemical properties, which translate into improved performance in biological systems.

  • Increased Hydrophilicity and Solubility: The repeating ethylene glycol units in PEG are highly hydrophilic, interacting favorably with water molecules.[3][4] As the number of these units increases, the overall water solubility of the molecule is enhanced.[3] This is particularly crucial when working with hydrophobic drugs or biomolecules, as improved solubility can prevent aggregation and improve the stability of the final conjugate in aqueous environments.[2][5][6]

  • Reduced Steric Hindrance: The flexible and extended nature of the PEG4 chain provides a greater spatial separation between the conjugated molecules.[3][7] This increased distance can mitigate steric hindrance, which is the interference in a reaction or interaction due to the physical size of molecules.[8] In the context of bioconjugation, reduced steric hindrance can lead to more efficient reactions and can be critical for maintaining the biological activity of proteins or antibodies upon conjugation.[9] For instance, a longer linker can prevent a conjugated payload from obstructing the antigen-binding site of an antibody.

  • Improved Pharmacokinetics: PEGylation, the process of attaching PEG chains to molecules, is a well-established strategy to improve the pharmacokinetic profile of therapeutic agents.[5] The increased hydrodynamic radius of a molecule conjugated with a longer PEG chain leads to reduced renal clearance, thereby extending its circulation half-life in the bloodstream.[1][10] This prolonged presence in the body can result in more sustained therapeutic effects.

  • Decreased Immunogenicity: The hydrophilic PEG chain can create a protective hydration shell around the conjugated molecule, shielding it from the host's immune system.[4][5][7] This "stealth" effect can reduce the immunogenicity of therapeutic proteins and other bioconjugates, minimizing the risk of an adverse immune response.

Quantitative Comparison of PEG Linker Performance

The impact of PEG linker length on the performance of bioconjugates has been investigated in various studies. The following tables summarize key performance metrics from research on ADCs and PROTACs, illustrating the advantages that a PEG4 linker can offer.

Table 1: Impact of PEG Linker Length on Antibody-Drug Conjugate (ADC) Performance

ParameterShorter PEGs (e.g., PEG2)This compoundLonger PEGs (e.g., PEG8, PEG12)Key Findings & References
Drug-to-Antibody Ratio (DAR) Efficiency May result in lower drug loading.Often provides a good balance for efficient drug loading.Intermediate PEG lengths have shown higher drug loading efficiencies.Longer linkers can improve the solubility of hydrophobic payloads, allowing for higher DARs without causing aggregation.[5][6]
In Vitro Cytotoxicity Generally maintains high potency.Typically maintains high potency, representing a balance with improved pharmacokinetics.[2]May show a slight to significant decrease in potency.[2]Longer PEG chains can sometimes sterically hinder the interaction of the ADC with its target cell or impede the release of the cytotoxic payload.[2]
Pharmacokinetics (Half-life) Shorter half-life due to faster clearance.[5]Increased half-life compared to shorter PEGs.Significantly prolonged half-life.[5]The hydrodynamic size imparted by the PEG chain directly influences renal clearance.[1]

Table 2: Influence of PEG Linker Length on PROTAC Efficacy

Target ProteinE3 LigaseLinker Length ComparisonOutcomeReference
Estrogen Receptor α (ERα)Not specified12-atom vs. 16-atom PEG linkersThe 16-atom linker was significantly more potent in degrading the target.A systematic study highlighted the critical importance of linker length for PROTAC potency.[11][12]
TANK-binding kinase 1 (TBK1)VHLLinkers <12 atoms vs. 12-29 atom linkersPROTACs with linkers shorter than 12 atoms were inactive, while those with longer linkers exhibited submicromolar degradation potency.[12][13]Demonstrates a clear threshold for linker length to enable productive ternary complex formation.[14]
Bruton's Tyrosine Kinase (BTK)Cereblon (CRBN)< 4 PEG units vs. ≥ 4 PEG unitsPROTACs with longer PEG linkers (four or more units) were more potent degraders of BTK.[13]Suggests that a PEG4 or longer linker is optimal for this specific target and E3 ligase pair.

These data underscore that while the optimal linker length is target-dependent, a PEG4 linker often represents a favorable starting point and a significant improvement over shorter linkers, providing a balance of enhanced physicochemical properties without a substantial loss of biological activity.

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of bioconjugates utilizing this compound. Below are representative protocols for key experiments.

Protocol 1: General Procedure for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an alkyne-containing molecule to a molecule functionalized with this compound.

Materials:

  • Azido-PEG4-functionalized molecule (e.g., protein, antibody)

  • Alkyne-containing molecule (e.g., drug, fluorescent dye)

  • Copper(II) sulfate (B86663) (CuSO4)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)

  • Sodium ascorbate (B8700270)

  • Phosphate-buffered saline (PBS) or other suitable buffer

  • Dimethylsulfoxide (DMSO) or other suitable organic solvent for dissolving the alkyne-molecule

Procedure:

  • Prepare stock solutions of all reagents. For example, 10 mM CuSO4 in water, 50 mM THPTA or TBTA in water or DMSO/water, and 100 mM sodium ascorbate in water (prepare fresh).

  • Dissolve the alkyne-containing molecule in a minimal amount of DMSO.

  • In a reaction tube, add the Azido-PEG4-functionalized molecule in a suitable buffer.

  • Add the desired molar excess of the alkyne-containing molecule to the reaction tube.

  • Prepare the copper catalyst by pre-mixing CuSO4 and the ligand (THPTA or TBTA) at a 1:2 to 1:5 molar ratio.

  • Add the copper/ligand complex to the reaction mixture.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Incubate the reaction at room temperature for 1-4 hours, or as optimized for the specific reactants.

  • Purify the resulting conjugate using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography, to remove excess reagents and unreacted molecules.

  • Characterize the final conjugate using techniques like SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to confirm successful conjugation and determine the degree of labeling.

Protocol 2: Western Blot Analysis for PROTAC-Mediated Protein Degradation

This protocol is used to assess the efficacy of a PROTAC in degrading its target protein within cells.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTACs with different PEG linker lengths (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Seed cells in multi-well plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of the PROTACs (and vehicle control) for a specified period (e.g., 24 hours).

  • After treatment, wash the cells with cold PBS and lyse them using lysis buffer.

  • Clarify the cell lysates by centrifugation and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding loading buffer and boiling.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and apply the ECL substrate.

  • Visualize the protein bands using an imaging system.

  • Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control to ensure equal protein loading.

  • Quantify the band intensities to determine the extent of target protein degradation for each PROTAC.

Visualizing the Role of this compound

Diagrams created using Graphviz (DOT language) can effectively illustrate the concepts discussed.

Bioconjugation_Workflow cluster_reactants Reactants cluster_conjugation Conjugation cluster_product Product Molecule_A Molecule A (e.g., Antibody) Azido_PEG4_Alcohol This compound Click_Chemistry Click Chemistry (CuAAC or SPAAC) Azido_PEG4_Alcohol->Click_Chemistry Azide Group Molecule_B Molecule B (e.g., Drug) Alkyne_Modification Alkyne Modification Molecule_B->Alkyne_Modification Alkyne_Modification->Click_Chemistry Alkyne Group Conjugate Molecule A - PEG4 - Molecule B Click_Chemistry->Conjugate

Caption: Bioconjugation workflow using this compound via click chemistry.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation cluster_degradation Degradation Pathway Target_Protein Target Protein PROTAC PROTAC (with PEG4 linker) Target_Protein->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase Ubiquitination Ubiquitination E3_Ligase->Ubiquitination Proteasome Proteasome Ubiquitination->Proteasome Degradation Target Protein Degradation Proteasome->Degradation

Caption: Mechanism of action for a PROTAC utilizing a PEG4 linker.

Conclusion

The selection of an appropriate linker is a critical step in the design of effective bioconjugates and targeted therapeutics. This compound offers a compelling set of advantages over shorter PEG linkers, including enhanced hydrophilicity, reduced steric hindrance, and improved pharmacokinetic properties. As supported by experimental data, the use of a PEG4 linker can lead to more stable and efficacious molecules, particularly in the development of ADCs and PROTACs. While the optimal linker length must be determined empirically for each specific application, this compound represents a versatile and powerful tool for researchers and drug developers, providing a solid foundation for the rational design of next-generation therapies.

References

The Versatility of Azido-PEG4-alcohol: A Comparative Review of its Applications in Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of a chemical linker is paramount in the construction of complex biomolecular conjugates. Among the diverse array of available tools, Azido-PEG4-alcohol has emerged as a cornerstone in the fields of proteomics, drug delivery, and diagnostics. Its unique trifunctional nature—an azide (B81097) for "click" chemistry, a discrete tetraethylene glycol (PEG4) spacer for enhanced hydrophilicity and spacing, and a terminal alcohol for further functionalization—offers a powerful platform for innovation.

This guide provides a comprehensive literature review of the applications of this compound, with a focus on objectively comparing its performance against alternative linker technologies. We present supporting experimental data, detailed methodologies for key experiments, and visual diagrams of relevant pathways and workflows to empower researchers in making informed decisions for their specific needs.

Core Applications of this compound

This compound is a bifunctional polyethylene (B3416737) glycol derivative that is frequently employed in drug delivery research, surface modification, and bio-orthogonal chemistry.[1] Its primary applications stem from the highly selective and efficient reactions of its azide and hydroxyl functional groups.

The azide group is a key component for "click chemistry," particularly the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2][3] These reactions are prized for their high yields, specificity, and biocompatibility, enabling the stable ligation of this compound to molecules containing alkyne groups.[2] The resulting triazole linkage is highly stable and considered irreversible.[4]

The terminal hydroxyl group provides a versatile handle for further derivatization or conjugation to other molecules.[3] This dual functionality allows for the construction of complex, multifunctional biomolecules and advanced materials.[1] The PEG4 spacer itself imparts critical properties, enhancing the solubility and stability of the conjugated molecules, reducing steric hindrance, and improving pharmacokinetic profiles in vivo.[1][]

The most prominent applications of this compound include:

  • Proteolysis Targeting Chimeras (PROTACs): this compound is widely used as a linker to connect a target protein ligand to an E3 ligase ligand in the synthesis of PROTACs.[2][6][7] The length and composition of the linker are critical for the efficacy of the PROTAC.[8]

  • Antibody-Drug Conjugates (ADCs): The hydrophilic PEG spacer can improve the solubility and stability of ADCs, potentially allowing for higher drug-to-antibody ratios (DARs).[] The azide group enables precise, site-specific conjugation of the cytotoxic payload to the antibody.[3]

  • Nanoparticle Functionalization: this compound is used to modify the surface of nanoparticles, such as gold or iron oxide nanoparticles, to enhance their biocompatibility, stability, and to provide a reactive handle for the attachment of targeting ligands or therapeutic agents.[2][9]

  • Bioconjugation and Proteomics: The versatility of the azide and alcohol groups makes it a valuable tool for labeling proteins, peptides, and other biomolecules for various research applications.[3]

Comparative Performance Analysis

The choice of linker can significantly impact the performance of a bioconjugate. Here, we compare this compound, as a representative of click chemistry linkers, with other commonly used linker technologies.

Click Chemistry vs. Maleimide-Thiol Conjugation

A common alternative to click chemistry for bioconjugation is the use of maleimide-based linkers that react with thiol groups on cysteine residues. The following table summarizes a head-to-head comparison of these two methodologies.

FeatureMaleimide-Thiol Conjugation (e.g., Mal-PEG-NHS Ester)Click Chemistry (e.g., this compound)
Target Functional Groups Primary amines (-NH2) via NHS ester; Thiols (-SH) via Maleimide[4]Azides (-N3) and Alkynes (terminal or strained)[4]
Reaction Kinetics Maleimide-thiol reaction is very fast (minutes to a few hours).[4]CuAAC is very fast (often complete in 30-60 minutes). SPAAC rates vary but can be very fast.[4]
Reaction Yield Generally high, but can be variable, often leading to heterogeneous products.[4]Typically very high and quantitative, leading to well-defined products.[4]
Specificity & Stoichiometry NHS ester can react with multiple lysines, leading to heterogeneity. Maleimide (B117702) is highly selective for thiols at pH 6.5-7.5, but overall stoichiometry can be difficult to control.[4]Highly specific and bioorthogonal, allowing for precise 1:1 stoichiometry.[4][10]
Stability of Linkage Amide bond is stable. The thioether bond from the maleimide reaction can be unstable and reversible in vivo (retro-Michael reaction).[4]The triazole ring formed is highly stable and considered irreversible.[4]
pH Sensitivity NHS ester reaction is optimal at pH 7-9; Maleimide reaction is optimal at pH 6.5-7.5.[4]Generally insensitive to pH and can be performed over a wide pH range (typically 4-11).[4]
Biocompatibility Generally good for in vitro applications. In vivo instability of the maleimide-thiol linkage can be a concern.[4]SPAAC is highly biocompatible as it does not require a cytotoxic copper catalyst. CuAAC requires a copper catalyst which can be toxic, but mitigating ligands are available.[4]

Studies have shown that for the conjugation of targeting ligands like VHHs, click chemistry is superior to maleimide-thiol conjugation, producing defined conjugates with controllable stoichiometry, whereas maleimide-thiol conjugation results in diverse reaction products.[10]

Impact of PEG Linker Length in PROTACs

The length of the PEG linker in a PROTAC is a critical parameter that influences its ability to induce protein degradation. The following table, based on a case study of BRD4-targeting PROTACs, illustrates this relationship.

LinkerDC50 (nM)¹Dmax (%)²Permeability (Papp, 10⁻⁶ cm/s)³Oral Bioavailability (%)
PEG355850.815
PEG4 20 95 1.2 25
PEG515>981.530
PEG630921.120

¹DC50: Half-maximal degradation concentration. A lower value indicates higher potency.[8] ²Dmax: Maximum percentage of target protein degradation.[8] ³Papp: Apparent permeability coefficient from Parallel Artificial Membrane Permeability Assay (PAMPA). A higher value indicates better passive diffusion.[8]

This data indicates that for this specific BRD4-targeting PROTAC, a PEG5 linker provided the optimal balance of degradation potency, cell permeability, and oral bioavailability.[8] However, the optimal linker length is highly dependent on the specific target protein and E3 ligase pair.[8]

Alkyl vs. PEG Linkers in PROTACs

Flexible linkers, such as alkyl and PEG chains, are common in PROTAC design. While both provide flexibility, their chemical properties can significantly affect PROTAC performance.

Linker TypeKey PropertiesImpact on PROTAC Performance
Alkyl Chains Hydrophobic, synthetically accessible, chemically stable.[11]Can limit aqueous solubility and cellular uptake. May induce higher degradation potency in some cases compared to PEG linkers of similar length.[11][12]
PEG Chains Hydrophilic, improves water solubility, good biocompatibility.[11]Enhances compatibility with physiological environments. May have reduced metabolic stability in vivo and can be more challenging to synthesize compared to alkyl linkers. In some instances, replacing an alkyl chain with PEG units has been shown to inhibit PROTAC activity.[11][12]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of this compound. Below are representative protocols for its use in PROTAC synthesis and nanoparticle functionalization.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound

This protocol describes a two-step synthesis of a BRD4-targeting PROTAC using a click chemistry approach.

Step 1: Synthesis of Alkyne-Functionalized JQ1 (BRD4 Ligand)

  • Dissolve the JQ1 derivative with a free carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add a coupling reagent such as HATU (1.2 eq) and a base like DIPEA (2.0 eq).

  • Add propargylamine (B41283) (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the alkyne-functionalized JQ1 by preparative HPLC.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the alkyne-functionalized JQ1 (1.0 eq) and an azide-functionalized E3 ligase ligand (e.g., Pomalidomide-PEG4-Azide, 1.1 eq) in a solvent mixture such as t-BuOH/H2O.

  • Prepare fresh aqueous solutions of sodium ascorbate (B8700270) (0.5 eq) and copper(II) sulfate (B86663) (0.1 eq).

  • Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.

  • Stir the reaction at room temperature for 1-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final PROTAC by preparative HPLC.

Protocol 2: Functionalization of Gold Nanoparticles (AuNPs) with this compound

This protocol describes the surface modification of citrate-stabilized gold nanoparticles with a thiol-terminated Azido-PEG4 derivative.

  • Synthesis of Thiol-Terminated Azido-PEG4: Convert the terminal alcohol of this compound to a thiol group through a two-step process: first, tosylation of the alcohol, followed by nucleophilic substitution with a thiolating agent like sodium hydrosulfide.

  • PEGylation of AuNPs:

    • Synthesize or obtain citrate-stabilized AuNPs of the desired size.

    • Prepare a stock solution of the thiol-terminated Azido-PEG4 in deionized water.

    • Add the thiol-terminated Azido-PEG4 solution to the AuNP suspension. A molar excess of the PEG linker is typically used.

    • Allow the mixture to react overnight at room temperature with gentle stirring to facilitate ligand exchange.

  • Purification of Azido-PEG-AuNPs:

    • Centrifuge the reaction mixture to pellet the functionalized AuNPs.

    • Remove the supernatant containing excess unbound PEG linker.

    • Wash the nanoparticles several times by resuspending in deionized water and repeating the centrifugation step.

  • Characterization: Confirm the successful functionalization using techniques such as UV-Vis spectroscopy, dynamic light scattering (DLS), and transmission electron microscopy (TEM). The presence of the azide group can be confirmed by reacting the functionalized AuNPs with an alkyne-containing fluorescent dye via click chemistry and measuring the fluorescence.

Visualizing Workflows and Mechanisms

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.

PROTAC_Mechanism POI Target Protein (e.g., BRD4) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (this compound linker) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., CRBN) E3_Ligase->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated Target Protein Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_Products Degraded Peptides Proteasome->Degraded_Products Degradation

Caption: Mechanism of action of a PROTAC utilizing an this compound linker.

ADC_Workflow cluster_synthesis ADC Synthesis cluster_evaluation ADC Performance Evaluation Antibody Antibody with Engineered Alkyne Conjugation Click Chemistry (CuAAC or SPAAC) Antibody->Conjugation Linker_Payload Azido-PEG4-Payload Linker_Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification ADC Purified ADC Purification->ADC DAR_Analysis DAR Analysis (HIC/MS) ADC->DAR_Analysis In_Vitro_Cytotoxicity In Vitro Cytotoxicity (Cell Viability Assay) ADC->In_Vitro_Cytotoxicity Bystander_Effect Bystander Effect Assay ADC->Bystander_Effect In_Vivo_Efficacy In Vivo Efficacy (Xenograft Model) ADC->In_Vivo_Efficacy

Caption: Experimental workflow for ADC synthesis and performance evaluation.

Nanoparticle_Functionalization AuNP Gold Nanoparticle (AuNP) Functionalized_AuNP Azide-Functionalized AuNP AuNP->Functionalized_AuNP Ligand Exchange Thiol_PEG_Azide Thiol-PEG4-Azide Thiol_PEG_Azide->Functionalized_AuNP Final_Conjugate Targeted Nanoparticle Functionalized_AuNP->Final_Conjugate Click Chemistry Alkyne_Ligand Alkyne-Targeting Ligand Alkyne_Ligand->Final_Conjugate

Caption: Workflow for gold nanoparticle functionalization using this compound.

Conclusion

This compound is a remarkably versatile and powerful tool in modern bioconjugation and drug development. Its well-defined structure, combining the specific reactivity of an azide group for click chemistry with the beneficial properties of a discrete PEG spacer, makes it a superior choice for many applications compared to traditional linkers. The quantitative data presented highlights the critical role of linker chemistry and length in the performance of advanced therapeutics like PROTACs and ADCs. The detailed protocols and visual workflows provided in this guide serve as a valuable resource for researchers aiming to harness the full potential of this compound in their work. As the demand for more precise and effective bioconjugates continues to grow, the importance of well-characterized and versatile linkers like this compound will undoubtedly increase.

References

Assessing the Purity of Azido-PEG4-alcohol Conjugates: A Comparative Guide to HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of bifunctional linkers like Azido-PEG4-alcohol is critical for the successful synthesis of well-defined conjugates, such as antibody-drug conjugates (ADCs) and PROTACs. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the purity assessment of these molecules. This guide provides an objective comparison of HPLC methods for analyzing this compound, complete with experimental data, detailed protocols, and a look at alternative analytical techniques.

The primary challenge in the HPLC analysis of this compound and similar PEGylated compounds is their lack of a strong UV chromophore.[1] This necessitates the use of universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS) for effective quantification.

Comparative Analysis of HPLC and Other Techniques

HPLC, particularly when coupled with a universal detector, offers robust and reliable quantification of this compound and its impurities.[1] However, orthogonal techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide complementary information and are often used for a comprehensive purity assessment.

Analytical TechniqueStrengthsLimitationsTypical Purity Specification for this compound
HPLC (with ELSD/CAD) - Robust and reliable quantification.- Excellent for separating closely related impurities.- High sensitivity for non-volatile analytes.- Requires a non-volatile analyte.- Detector response can be non-linear.>95%[2][3]
NMR Spectroscopy - Provides detailed structural information.- Can be used for absolute quantification (qNMR).- Non-destructive.- Lower sensitivity compared to HPLC-MS.- Complex mixtures can lead to overlapping signals.- Requires a larger sample amount.≥97.0%[2]
Mass Spectrometry (MS) - High sensitivity and selectivity.- Provides molecular weight information for impurity identification.- Matrix effects can suppress ionization.- Quantification can be more complex than HPLC.Confirms molecular weight[4]

Potential Impurities in this compound Synthesis

The purity of this compound is influenced by the raw materials and the synthetic process. Common impurities may include the starting material, tetraethylene glycol, and byproducts from the tosylation and azidation steps.

ImpurityPotential Source
Tetraethylene Glycol (HO-PEG4-OH)Incomplete conversion of the starting material.
Tosyl-PEG4-alcoholIncomplete azidation of the tosylated intermediate.
Ditosyl-PEG4Over-reaction during the tosylation step.
Diazido-PEG4Reaction of both hydroxyl groups of the starting material.

Experimental Protocols

Reversed-Phase HPLC (RP-HPLC) for Purity Assessment

This protocol outlines a general method for the analysis of a crude or purified sample of this compound.

Instrumentation and Columns:

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).[1]

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is a suitable choice for separating small polar molecules like this compound.[1]

Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Chromatographic Conditions:

ParameterValue
Flow Rate1.0 mL/min
Column Temperature30°C
Injection Volume10 µL
ELSD Settings
Evaporation Temperature40°C
Nebulizer Temperature30°C
Gas Flow1.5 SLM

Gradient Elution:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
20.0595
25.0595
25.1955
30.0955

Sample Preparation:

  • Dilute the this compound sample in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of approximately 1 mg/mL.[1]

  • Filter the sample through a 0.22 µm syringe filter before injection.

¹H NMR for Structural Confirmation and Purity

Instrumentation:

  • 400 MHz or higher NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

Expected Chemical Shifts:

ProtonsExpected Chemical Shift (ppm)Multiplicity
-CH₂-N₃~3.3-3.4Triplet
-CH₂-OH~3.7Triplet
PEG backbone (-O-CH₂-CH₂-O-)~3.6-3.7Multiplet

Visualizing the Workflow and Logic

HPLC_Purity_Workflow HPLC Purity Assessment Workflow for this compound cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis cluster_reporting Reporting Sample This compound Sample Dilution Dilute in Initial Mobile Phase (1 mg/mL) Sample->Dilution Filtration Filter (0.22 µm) Dilution->Filtration Injection Inject onto C18 Column Filtration->Injection Gradient Gradient Elution (Water/Acetonitrile) Injection->Gradient Detection ELSD/CAD Detection Gradient->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation Report Purity Report Calculation->Report

Caption: Workflow for HPLC purity analysis of this compound.

Orthogonal_Techniques Orthogonal Techniques for Purity Assessment cluster_main Purity Comprehensive Purity Assessment HPLC HPLC (Separation & Quantification) Purity->HPLC Primary Method NMR NMR (Structure & Quantification) Purity->NMR Confirmatory MS MS (Molecular Weight & Identification) Purity->MS Impurity ID

Caption: Relationship of orthogonal analytical techniques.

References

Preserving Protein Potency: A Guide to the Biological Activity of Proteins After Conjugation with Azido-PEG4-alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the modification of therapeutic proteins is a critical step in enhancing their clinical efficacy. PEGylation, the process of attaching polyethylene (B3416737) glycol (PEG) chains to a protein, is a widely adopted strategy to improve a protein's pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive comparison of the biological activity of proteins after site-specific conjugation with Azido-PEG4-alcohol, a heterobifunctional linker enabling precise modification through "click chemistry." We present supporting experimental data, detailed protocols, and visual workflows to objectively evaluate its performance against alternative methods.

The conjugation of PEG to a protein can significantly enhance its solubility, stability, and circulating half-life, while reducing its immunogenicity.[1][2] However, a common challenge with traditional PEGylation methods is the potential loss of biological activity due to random attachment of PEG chains, which may obstruct the protein's active or binding sites.[3] Site-specific PEGylation, facilitated by reagents like this compound, offers a solution by allowing for the controlled attachment of PEG at predetermined locations on the protein surface, thereby preserving its native structure and function.[2][4]

This compound is a versatile tool in bioconjugation, featuring an azide (B81097) group for covalent attachment via click chemistry and a terminal hydroxyl group. The short, discrete-length PEG4 spacer enhances hydrophilicity without the steric hindrance that can be associated with larger PEG chains.[5] This precise control over the conjugation site is paramount for maintaining the protein's biological activity.

The Impact of Site-Specific PEGylation on Protein Bioactivity: A Case Study

While direct, publicly available quantitative data for a protein conjugated specifically with this compound is limited, we can draw valuable insights from studies employing similar site-specific PEGylation strategies with azide-functionalized PEG linkers. A relevant case study involves the site-specific PEGylation of human superoxide (B77818) dismutase-1 (SOD), an enzyme with therapeutic potential. In this study, an azide-containing non-natural amino acid was incorporated into the SOD protein, allowing for the specific attachment of an alkyne-containing PEG molecule. The results demonstrated that there was no loss of enzymatic function between the azido-modified enzyme or the final PEG-conjugated enzyme when compared to the wild-type enzyme.[2]

This preservation of activity is a hallmark of site-specific modification and stands in contrast to non-specific PEGylation methods, which often lead to a heterogeneous mixture of products with reduced bioactivity.[3]

Quantitative Comparison of Bioactivity

To illustrate the potential impact of site-specific PEGylation, the following table summarizes representative data from studies on interferon beta-1b (IFN-β-1b), where site-specific PEGylation was achieved by introducing a cysteine residue for conjugation with a cysteine-reactive PEG. While not using an azide-PEG linker, this data provides a strong parallel for the expected outcomes of site-specific modification.

Protein ModificationIn Vitro Bioactivity (% of Unmodified Protein)In Vivo Antitumor Activity (Tumor Growth Inhibition)Pharmacokinetic Half-life (t½)Reference
Unmodified IFN-β-1b100%BaselineShort[4][6]
Randomly PEGylated IFN-β-1b (amine-reactive PEG)~2%Not ReportedExtended[4]
Site-specifically PEGylated IFN-β-1b (cysteine analog)Up to 7800% (in some assays)Significantly more effective than unmodified Improved [4][6]

Note: The dramatic increase in in vitro bioactivity for some site-specifically PEGylated IFN-β-1b analogs was an unexpected finding of the study and may not be representative of all proteins. However, it highlights the potential for site-specific modification to not only preserve but, in some cases, even enhance biological function.

Experimental Protocols

Achieving successful and site-specific protein conjugation with this compound requires a multi-step process. Below are detailed methodologies for the key experiments involved.

Site-Directed Mutagenesis to Introduce a Non-Natural Amino Acid

To enable site-specific conjugation, a unique reactive handle must be introduced into the protein. This is often achieved by genetically encoding a non-natural amino acid (NNAA) with an azide or alkyne group.

Objective: To introduce a specific codon into the gene of interest that will be recognized by an engineered tRNA/tRNA synthetase pair to incorporate an azide-containing amino acid (e.g., p-azidophenylalanine) at a desired location on the protein surface.

Protocol:

  • Primer Design: Design mutagenic oligonucleotide primers containing the desired mutation. The primers should be 25-45 bases in length with a melting temperature (Tm) of ≥78°C.[7] The desired mutation should be located in the middle of the primer, flanked by 10–15 bases of correct sequence on both sides.[7]

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase with the template plasmid containing the gene of interest and the mutagenic primers. A typical reaction mixture includes:

    • 5-50 ng template plasmid

    • 125 ng forward primer

    • 125 ng reverse primer

    • dNTP mix

    • High-fidelity DNA polymerase and buffer

    • Nuclease-free water to the final volume[7]

  • Template DNA Digestion: Digest the parental, non-mutated plasmid DNA using the DpnI restriction enzyme, which specifically targets methylated and hemimethylated DNA. Incubate the PCR product with DpnI at 37°C for 1-2 hours.[8]

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells. Plate the transformed cells on a selective agar (B569324) plate and incubate overnight at 37°C.[8]

  • Sequence Verification: Isolate the plasmid DNA from the resulting colonies and verify the desired mutation by DNA sequencing.

Protein Expression and Purification

Objective: To express the mutant protein containing the azide-functionalized NNAA and purify it for conjugation.

Protocol:

  • Co-transformation: Co-transform the plasmid containing the mutated gene of interest and a plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair into an appropriate E. coli expression strain.

  • Expression: Grow the transformed cells in a minimal medium supplemented with the azide-containing NNAA. Induce protein expression with an appropriate inducer (e.g., IPTG).

  • Cell Lysis and Purification: Harvest the cells by centrifugation. Lyse the cells using sonication or a French press. Purify the protein from the cell lysate using affinity chromatography (e.g., Ni-NTA for His-tagged proteins), followed by size-exclusion chromatography to ensure high purity.

Protein Conjugation with Alkyne-PEG4-alcohol via Click Chemistry

Assuming the protein has been engineered to contain an azide group, the conjugation partner would be an alkyne-functionalized PEG. The reverse is also possible.

Objective: To covalently attach an alkyne-functionalized PEG4-alcohol to the azide-containing protein.

Protocol:

  • Reaction Setup: In a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4), combine the purified azide-containing protein with a molar excess of the alkyne-PEG4-alcohol.

  • Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):

    • Add a copper(I) source (e.g., copper(II) sulfate) and a reducing agent (e.g., sodium ascorbate) to the reaction mixture. A copper-coordinating ligand (e.g., TBTA) can be included to improve reaction efficiency and protect the protein.

    • Incubate the reaction at room temperature for 1-4 hours.

  • Purification of the Conjugate: Remove the excess PEG reagent and reaction components by size-exclusion chromatography or dialysis.

  • Characterization: Confirm the successful conjugation and determine the degree of PEGylation using SDS-PAGE, mass spectrometry, and HPLC.

Biological Activity Assay

Objective: To quantitatively measure the biological activity of the PEGylated protein compared to the unmodified protein. The specific assay will depend on the protein's function.

Example: Enzyme Activity Assay (for an enzyme like SOD)

  • Prepare Substrate Solution: Prepare a solution of the enzyme's substrate at a known concentration.

  • Enzyme Reaction: In a multi-well plate, add the substrate solution to wells containing either the unmodified protein, the PEGylated protein, or a buffer control.

  • Measure Product Formation: Monitor the rate of product formation over time using a spectrophotometer or fluorometer.[9]

  • Calculate Specific Activity: Determine the specific activity of the unmodified and PEGylated enzyme (e.g., in units per milligram of protein).

  • Compare Activities: Express the activity of the PEGylated enzyme as a percentage of the unmodified enzyme's activity.

Visualizing the Workflow and Concepts

To further clarify the processes and relationships discussed, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_protein_engineering Protein Engineering cluster_conjugation Conjugation cluster_conjugation_details cluster_analysis Analysis Site-Directed\nMutagenesis Site-Directed Mutagenesis Protein Expression\nwith NNAA Protein Expression with NNAA Site-Directed\nMutagenesis->Protein Expression\nwith NNAA Protein\nPurification Protein Purification Protein Expression\nwith NNAA->Protein\nPurification Click Chemistry\n(CuAAC) Click Chemistry (CuAAC) Protein\nPurification->Click Chemistry\n(CuAAC) Purification of\nConjugate Purification of Conjugate Click Chemistry\n(CuAAC)->Purification of\nConjugate Azide-Protein Azide-Protein Azide-Protein->Click Chemistry\n(CuAAC) Alkyne-PEG4-OH Alkyne-PEG4-OH Alkyne-PEG4-OH->Click Chemistry\n(CuAAC) Bioactivity\nAssay Bioactivity Assay Purification of\nConjugate->Bioactivity\nAssay Comparative\nData Analysis Comparative Data Analysis Bioactivity\nAssay->Comparative\nData Analysis Unmodified\nProtein Unmodified Protein Unmodified\nProtein->Bioactivity\nAssay

Caption: Experimental workflow for site-specific protein PEGylation.

Signaling_Pathway_Impact cluster_unmodified Unmodified Protein cluster_random Randomly PEGylated Protein cluster_site_specific Site-Specifically PEGylated Protein P1 Protein R1 Receptor P1->R1 Binding S1 Signaling Cascade R1->S1 A1 Biological Activity S1->A1 P2 Protein-PEG (Random) R2 Receptor P2->R2 Steric Hindrance S2 Signaling Cascade R2->S2 A2 Reduced Activity S2->A2 P3 Protein-PEG (Site-Specific) R3 Receptor P3->R3 Binding S3 Signaling Cascade R3->S3 A3 Preserved Activity S3->A3

Caption: Impact of PEGylation strategy on protein signaling.

Conclusion

The use of this compound for the site-specific PEGylation of proteins represents a significant advancement in bioconjugation technology. By enabling the precise placement of a hydrophilic PEG spacer, this method allows for the enhancement of a protein's physicochemical properties while minimizing the risk of compromising its biological activity. The presented data and protocols underscore the superiority of site-specific modification over random conjugation approaches. For researchers and drug developers, leveraging this compound and similar reagents can lead to the development of more homogeneous, potent, and clinically effective protein therapeutics.

References

A Head-to-Head Comparison of Commercial Azido-PEG4-Alcohol Reagents for Bioconjugation and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Commercial Supplier Overview

A survey of the market reveals several key suppliers of Azido-PEG4-alcohol. The table below summarizes the publicly available specifications for each supplier's product. It is important to note that while most suppliers claim high purity, the analytical methods used to determine this are not always disclosed.

SupplierProduct NameCAS NumberMolecular WeightStated PurityPhysical FormStorage Conditions
Conju-Probe This compound86770-67-4219.23>98%Colorless oil0-10 °C
BOC Sciences This compound86770-67-4219.24≥ 96 %Colourless to pale yellow oil2-8 °C
BroadPharm This compound86770-67-4219.295%Not specified-20°C
Biopharma PEG This compound86770-67-4219.238≥95%Not specified-5°C
Precise PEG This compound86770-67-4219.24> 96%Not specifiedNot specified
Xcess Biosciences This compound86770-67-4219.24≥98%Solid Power-20 oC for 1 year
MedchemExpress This compound86770-67-4219.2498.88%Not specified-80°C for 6 months
ChemScene This compound86770-67-4219.24≥97%Not specifiedNot specified

Experimental Protocols for Comparative Analysis

To objectively assess the quality of this compound from different vendors, a series of standardized experiments are recommended. These protocols are designed to quantify purity, stability, and reactivity.

Purity Assessment: 1H NMR and HPLC Analysis

Purity is a critical parameter, as impurities can lead to side reactions and complicate the interpretation of experimental results. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) is recommended for a thorough purity assessment.

a) ¹H NMR Spectroscopy

  • Objective: To confirm the chemical structure and estimate purity by identifying and quantifying characteristic peaks and potential impurities.

  • Protocol:

    • Dissolve a precise amount of this compound from each supplier in a deuterated solvent (e.g., CDCl₃ or D₂O).

    • Acquire ¹H NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Integrate the peaks corresponding to the protons of this compound and any impurity peaks.

    • Calculate the purity based on the relative integration values. A certificate of analysis for a similar product suggests a purity of ≥95.0% is achievable[1].

b) HPLC Analysis

  • Objective: To quantify the purity of the reagent by separating the main component from any non-volatile impurities.

  • Protocol:

    • Prepare standard solutions of this compound from each supplier at a known concentration (e.g., 1 mg/mL) in an appropriate solvent (e.g., acetonitrile/water mixture).

    • Use a reverse-phase HPLC system with a C18 column.

    • Develop a gradient elution method using mobile phases such as water and acetonitrile, both with 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile using a UV detector (e.g., at 210 nm) or an Evaporative Light Scattering Detector (ELSD).

    • Calculate the purity by determining the area percentage of the main peak relative to the total peak area.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Reagent B Dissolve in Solvent A->B C Prepare Standard Solutions B->C D Inject Sample C->D E Separation on C18 Column D->E F Detection (UV/ELSD) E->F G Integrate Peaks F->G H Calculate Area % G->H I Determine Purity H->I

Caption: Workflow for Purity Assessment by HPLC.

Stability Assessment: Accelerated Degradation Study

The stability of this compound is crucial for ensuring consistent performance over time, especially when stored. An accelerated stability study can provide insights into the long-term stability of the reagent from different suppliers.

  • Objective: To evaluate the degradation of this compound under stressed conditions (elevated temperature).

  • Protocol:

    • Store aliquots of this compound from each supplier at an elevated temperature (e.g., 40°C) and a control temperature (e.g., 4°C or -20°C as recommended by the supplier).

    • At specified time points (e.g., 0, 1, 2, and 4 weeks), remove an aliquot from each storage condition.

    • Analyze the purity of each aliquot using the HPLC method described above.

    • Monitor for changes in pH and conductivity of aqueous solutions of the reagent, as these can be indicators of PEG degradation[2][3].

    • Compare the degradation profiles of the reagents from different suppliers.

Stability_Workflow cluster_storage Storage Conditions cluster_testing Time-Point Testing cluster_analysis Analysis A Aliquot Reagents B Store at 40°C (Accelerated) A->B C Store at 4°C (Control) A->C D t = 0 weeks E t = 1 week F t = 2 weeks G t = 4 weeks H HPLC Purity Analysis D->H I pH & Conductivity Measurement D->I E->H E->I F->H F->I G->H G->I J Compare Degradation Profiles H->J I->J

Caption: Workflow for Accelerated Stability Study.

Reactivity Assessment: Kinetic Analysis of Azide-Alkyne Cycloaddition

The ultimate test of an this compound reagent is its performance in a click chemistry reaction. A kinetic analysis of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) can be used to compare the reactivity of reagents from different suppliers.

  • Objective: To determine the reaction rate constant for the CuAAC reaction using this compound from different suppliers.

  • Protocol:

    • Design a model reaction using a fluorescently-tagged alkyne (e.g., a TAMRA-alkyne) to allow for easy monitoring.

    • Set up parallel reactions for each supplier's this compound, ensuring identical concentrations of reactants (azide, alkyne, copper(I) catalyst, and ligand).

    • Monitor the progress of the reaction over time by measuring the increase in fluorescence of the triazole product using a plate reader or by taking aliquots at different time points and analyzing them by HPLC.

    • Plot the concentration of the product versus time and determine the initial reaction rate.

    • Compare the reaction rates to assess the relative reactivity of the this compound from each supplier. The kinetics of azide-alkyne cycloaddition are well-studied and can provide a robust comparison[4][5].

Reactivity_Workflow cluster_reaction Reaction Setup cluster_monitoring Reaction Monitoring cluster_analysis Data Analysis A This compound E Reaction Mixture A->E Mix B Fluorescent Alkyne B->E Mix C Copper(I) Catalyst C->E Mix D Ligand D->E Mix F Measure Fluorescence (Plate Reader) E->F G HPLC Analysis of Aliquots E->G H Monitor over Time F->H G->H I Plot [Product] vs. Time H->I J Determine Initial Rate I->J K Compare Reactivity J->K

Caption: Workflow for Reactivity Assessment via Kinetic Analysis.

Conclusion and Recommendations

The choice of an this compound reagent can significantly impact the outcome of bioconjugation and drug development projects. While suppliers provide basic specifications, a thorough in-house evaluation of purity, stability, and reactivity is highly recommended. By implementing the experimental protocols outlined in this guide, researchers can generate robust, comparative data to select the most suitable reagent for their specific application. This empirical approach will ensure reproducibility and the generation of high-quality data, ultimately accelerating research and development efforts.

References

A Head-to-Head Comparison of Bioconjugation Strategies: Azido-PEG4-alcohol vs. Amine-Reactive PEG4 Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the precise and efficient linking of molecules to proteins, antibodies, and other biomolecules is paramount for the development of advanced therapeutics and research tools. Polyethylene glycol (PEG) linkers are widely employed to enhance the solubility, stability, and pharmacokinetic properties of these conjugates. This guide provides an objective comparison of two prominent PEGylation strategies: the bioorthogonal "click chemistry" approach using Azido-PEG4-alcohol and the conventional amine-reactive approach using N-hydroxysuccinimide (NHS)-ester functionalized PEG4 linkers.

This comparison is intended for researchers, scientists, and drug development professionals to facilitate the selection of the optimal conjugation strategy for their specific application, be it in the synthesis of antibody-drug conjugates (ADCs), PROTACs, or other bioconjugates.

Performance Comparison at a Glance

The choice between this compound and an amine-reactive PEG4 linker hinges on the specific requirements of the conjugation reaction, including the desired site-specificity, the sensitivity of the biomolecule to reaction conditions, and the need for bioorthogonality.

FeatureThis compound (via Click Chemistry)Amine-Reactive PEG4-NHS Ester
Reaction Principle Copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC).[1][2]Nucleophilic acyl substitution.[3]
Target Functional Group Alkyne or strained alkyne (e.g., DBCO, BCN).[4]Primary amines (e.g., lysine (B10760008) residues, N-terminus).[3]
Specificity Highly specific and bioorthogonal.[5]Reacts with available primary amines, potentially leading to a heterogeneous mixture of conjugates.[6]
Reaction Conditions Mild, aqueous conditions; CuAAC requires a copper catalyst and a reducing agent.[7]Mild aqueous conditions, typically pH 7-9.[8]
Reaction Kinetics Generally fast, with strain-promoted reactions often being faster than copper-catalyzed ones.Relatively fast, typically 30-60 minutes at room temperature.[8]
Yield Typically high to quantitative.[5]Generally high, but can be variable depending on the number of accessible amines and reaction conditions.
Stability of Linkage Forms a highly stable triazole ring.[4]Forms a stable amide bond.[9]
Biocompatibility SPAAC is highly biocompatible. CuAAC can have cytotoxicity concerns due to the copper catalyst, though ligands can mitigate this.[10]Generally good for in vitro applications.

Visualizing the Conjugation Workflows

To illustrate the distinct experimental pathways for each conjugation strategy, the following diagrams outline the key steps involved.

G cluster_0 This compound Conjugation (Click Chemistry) A Alkyne-modified Biomolecule D Reaction Incubation A->D B This compound B->D C Cu(I) Catalyst + Ligand or Strain-Promoted Alkyne C->D E Purification (e.g., SEC) D->E F Characterization (e.g., MS, SDS-PAGE) E->F G Final Conjugate F->G

Caption: Experimental workflow for this compound conjugation.

G cluster_1 Amine-Reactive PEG4-NHS Ester Conjugation H Amine-containing Biomolecule J Reaction Incubation (pH 7-9) H->J I Amine-Reactive PEG4-NHS Ester I->J K Quenching J->K L Purification (e.g., Dialysis) K->L M Characterization (e.g., MS, SDS-PAGE) L->M N Final Conjugate M->N

Caption: Experimental workflow for Amine-Reactive PEG4-NHS Ester conjugation.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the conjugation of a model protein using both this compound (via a two-step process involving an initial azidation of the protein) and an Amine-Reactive PEG4-NHS Ester.

Protocol 1: Two-Step Protein Conjugation using Azido-PEG4-NHS Ester and Click Chemistry

This protocol first introduces an azide (B81097) group onto the protein via an amine-reactive Azido-PEG4-NHS ester, followed by a copper-catalyzed click chemistry reaction with an alkyne-containing molecule. This approach is analogous to using this compound after activating its hydroxyl group or modifying the protein to contain an alkyne.

Materials:

  • Target protein with primary amines (e.g., antibody)

  • Azido-PEG4-NHS Ester

  • Alkyne-functionalized molecule (e.g., a fluorescent dye or drug)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

  • Sodium ascorbate (B8700270)

  • Degassing equipment (e.g., nitrogen or argon line)

  • Purification columns (e.g., size-exclusion chromatography)

  • Analytical instruments (e.g., mass spectrometer, SDS-PAGE)

Procedure:

  • Protein Preparation:

    • Dissolve the target protein in amine-free buffer to a concentration of 1-10 mg/mL.

    • Ensure the buffer is free from primary amines like Tris or glycine.[6]

  • Azidation of the Protein:

    • Prepare a 10-50 mM stock solution of Azido-PEG4-NHS ester in anhydrous DMF or DMSO.

    • Add a 10- to 50-fold molar excess of the Azido-PEG4-NHS ester stock solution to the protein solution.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

    • Remove excess, unreacted Azido-PEG4-NHS ester by size-exclusion chromatography or dialysis against the amine-free buffer.

  • Click Chemistry Reaction:

    • Prepare a stock solution of the alkyne-functionalized molecule in a suitable solvent (e.g., DMSO).

    • Prepare fresh aqueous stock solutions of 50 mM CuSO₄, 250 mM THPTA, and 500 mM sodium ascorbate.

    • In a reaction vessel, combine the azide-modified protein and the alkyne-functionalized molecule (typically at a 10- to 50-fold molar excess over the protein).

    • Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes.

    • Add the sodium ascorbate solution to a final concentration of 5-10 mM, followed by the premixed CuSO₄/THPTA solution to a final copper concentration of 1-2 mM.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light if using a fluorescent molecule.

  • Purification and Characterization:

    • Purify the final conjugate using size-exclusion chromatography to remove excess reagents and catalyst.

    • Characterize the conjugate by mass spectrometry to confirm the mass shift corresponding to the addition of the PEG linker and molecule, and by SDS-PAGE to assess purity and conjugation.

Protocol 2: One-Step Protein Conjugation using Amine-Reactive PEG4-NHS Ester

This protocol describes the direct conjugation of an amine-reactive PEG4-NHS ester to a protein.

Materials:

  • Target protein with primary amines (e.g., antibody)

  • Amine-Reactive PEG4-NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification columns (e.g., dialysis or desalting columns)

  • Analytical instruments (e.g., mass spectrometer, SDS-PAGE)

Procedure:

  • Protein Preparation:

    • Dissolve the target protein in an amine-free buffer (pH 7.4-8.5) to a concentration of 1-10 mg/mL.[6][8]

  • Conjugation Reaction:

    • Immediately before use, prepare a 10 mM stock solution of the Amine-Reactive PEG4-NHS Ester in anhydrous DMF or DMSO.[8]

    • Add a 20-fold molar excess of the NHS-ester stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).[8]

    • Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[8]

  • Quenching and Purification:

    • Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-ester.

    • Remove the excess, unreacted reagent and byproducts by dialysis or a desalting column.[8]

  • Characterization:

    • Characterize the conjugate by mass spectrometry to determine the degree of labeling and by SDS-PAGE to assess the purity and molecular weight shift.

Signaling Pathways and Logical Relationships

The choice of conjugation strategy is often dictated by the downstream application. For instance, in the construction of PROTACs, the precise positioning of the target protein and the E3 ligase is critical for inducing protein degradation.

G cluster_0 PROTAC Mechanism of Action PROTAC PROTAC (Target Binder - Linker - E3 Ligase Binder) Target Target Protein PROTAC->Target binds E3 E3 Ubiquitin Ligase PROTAC->E3 binds Ternary Ternary Complex (Target-PROTAC-E3) Target->Ternary E3->Ternary PolyUb Polyubiquitinated Target Protein Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: PROTAC-mediated protein degradation pathway.

In this context, the modularity and specificity of click chemistry using linkers like this compound can be advantageous for systematically optimizing the linker length and composition to achieve optimal ternary complex formation and subsequent protein degradation.

References

Evaluating the In Vivo Efficiency of Short-Chain PEG Linkers: A Comparative Guide Featuring Azido-PEG4-alcohol and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical determinant of a therapeutic or diagnostic agent's in vivo performance. This guide provides a comparative analysis of the in vivo efficiency of Azido-PEG4-alcohol, a short-chain polyethylene (B3416737) glycol (PEG) linker, and its emerging alternatives. By presenting available experimental data, detailed protocols, and visual workflows, this document aims to facilitate informed decisions in the design and development of next-generation bioconjugates.

The covalent attachment of polyethylene glycol (PEG) chains, or PEGylation, is a widely adopted strategy to enhance the therapeutic properties of molecules, ranging from small drugs to large proteins. Benefits of PEGylation include improved solubility, extended plasma half-life, and reduced immunogenicity. While long-chain PEGs have been extensively studied and utilized, there is growing interest in short-chain PEGs, such as this compound, for applications like Proteolysis Targeting Chimeras (PROTACs) and other targeted constructs where precise control over linker length and properties is crucial.

However, the "stealth" properties of PEG are not absolute, and concerns over the immunogenicity of PEG itself have prompted the exploration of alternative hydrophilic polymers. This guide will delve into the available in vivo data for short-chain PEGs and compare them with promising alternatives like polysarcosine (pSar) and poly(2-oxazolines) (POx).

Comparative In Vivo Performance

Direct in vivo efficiency data for this compound is limited in publicly available literature. Therefore, this section presents a broader comparison of short-chain PEG linkers with their alternatives, drawing from studies on structurally similar compounds to provide a representative overview.

Table 1: Comparative In Vivo Pharmacokinetics of Short-Chain PEGylated Compounds and Alternatives

ParameterShort-Chain PEG Conjugate (Representative)Polysarcosine (pSar) ConjugatePoly(2-oxazoline) (POx) ConjugateKey Observations & References
Plasma Half-life Can be variable; shorter PEGs may not dramatically increase half-life and can even accelerate clearance in some contexts.Generally shows a prolonged circulation half-life, comparable to PEG.[1][2]Demonstrates extended circulation times.The effect of short-chain PEGs on half-life is highly context-dependent on the conjugated molecule.
Clearance Renal clearance is a primary route for smaller conjugates.Slower clearance compared to non-conjugated molecules.Reduced clearance, with a renal clearance limit of around 40 kDa for the polymer itself.Alternatives like pSar and POx are designed to mimic the clearance-reducing properties of PEG.
Bioavailability Generally improved over the parent molecule due to increased solubility and stability.Enhanced bioavailability has been reported.Improved bioavailability is a key advantage.All three linker types aim to improve the systemic exposure of the conjugated molecule.

Table 2: Comparative In Vivo Biodistribution and Target Accumulation

ParameterShort-Chain PEG Conjugate (Representative)Polysarcosine (pSar) ConjugatePoly(2-oxazoline) (POx) ConjugateKey Observations & References
Tumor/Target Tissue Accumulation PEGylation generally enhances tumor accumulation of peptides due to the Enhanced Permeability and Retention (EPR) effect.[3][4]Studies have shown higher tumor accumulation compared to PEGylated counterparts.[1][2]Favorable biodistribution with potential for targeted delivery.pSar has shown promise for superior tumor targeting in some preclinical models.
Off-Target Organ Accumulation (e.g., Liver, Spleen) Accumulation in the reticuloendothelial system (RES) is a known characteristic of PEGylated compounds.Reduced accumulation in off-target organs has been observed.Low uptake in RES organs has been reported.Alternatives are being developed to minimize the RES uptake associated with PEG.

Table 3: Biocompatibility and Immunogenicity

ParameterShort-Chain PEG Conjugate (Representative)Polysarcosine (pSar) ConjugatePoly(2-oxazoline) (POx) ConjugateKey Observations & References
Toxicity Generally considered low, though concerns exist about the non-biodegradability of the PEG backbone.Considered non-toxic and biodegradable.[5]Good biocompatibility with no adverse effects reported in preclinical studies at therapeutic doses.The biodegradability of pSar is a significant advantage over PEG.
Immunogenicity Anti-PEG antibodies are a growing concern and can lead to accelerated blood clearance and hypersensitivity reactions.[6]Considered non-immunogenic. Studies have shown significantly lower antibody formation compared to PEG.[1][2][5]Exhibits "stealth" behavior with low immunogenicity.Both pSar and POx are being developed as less immunogenic alternatives to PEG.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate evaluation and comparison of these linkers in vivo.

Protocol 1: In Vivo Pharmacokinetic Analysis of a Small Molecule-Linker Conjugate

Objective: To determine the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of a small molecule conjugated to this compound or an alternative linker.

Materials:

  • Test conjugate (e.g., small molecule-Azido-PEG4-conjugate)

  • Vehicle for administration (e.g., saline, PBS with 5% DMSO)

  • Animal model (e.g., male Wistar rats or BALB/c mice)

  • Blood collection supplies (e.g., heparinized capillary tubes, microcentrifuge tubes)

  • LC-MS/MS system

Procedure:

  • Animal Dosing: Administer the test conjugate to the animal model via a relevant route (e.g., intravenous bolus injection into the tail vein).

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-administration.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Preparation for LC-MS/MS:

    • Precipitate plasma proteins using a suitable organic solvent (e.g., acetonitrile).

    • Centrifuge to pellet the precipitated proteins.

    • Collect the supernatant containing the analyte.

    • Evaporate the solvent and reconstitute the sample in a mobile phase-compatible solution.

  • LC-MS/MS Analysis: Quantify the concentration of the test conjugate in the plasma samples using a validated LC-MS/MS method.[7][8][9]

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as half-life (t½), clearance (CL), volume of distribution (Vd), and area under the curve (AUC).

Protocol 2: In Vivo Biodistribution Study using Fluorescence Imaging

Objective: To visualize and quantify the distribution of a fluorescently labeled conjugate in a tumor-bearing animal model.

Materials:

  • Fluorescently labeled test conjugate (e.g., Cy5.5-Azido-PEG4-Targeting Ligand)

  • Animal model with induced tumors (e.g., subcutaneous xenograft model in nude mice)

  • In vivo fluorescence imaging system (e.g., IVIS Spectrum)

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Animal Preparation: Anesthetize the tumor-bearing mouse.

  • Baseline Imaging: Acquire a baseline fluorescence image before injecting the probe.

  • Probe Administration: Administer the fluorescently labeled conjugate intravenously.

  • In Vivo Imaging: Acquire fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).[10][11][12]

  • Ex Vivo Imaging: At the final time point, euthanize the animal and excise the tumor and major organs (liver, spleen, kidneys, lungs, heart). Image the excised tissues to confirm and quantify the in vivo signal.[13]

  • Data Analysis: Use the imaging software to quantify the fluorescence intensity in the tumor and other organs. Express the data as a percentage of the injected dose per gram of tissue (%ID/g).

Protocol 3: Assessment of Immunogenicity (Anti-PEG Antibody Detection)

Objective: To detect and quantify the presence of anti-PEG antibodies in serum samples from animals treated with a PEGylated conjugate.

Materials:

  • Serum samples from treated and control animals

  • PEG-coated ELISA plates

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Anti-species IgG and IgM secondary antibodies conjugated to HRP

  • TMB substrate

  • Stop solution (e.g., 2N H2SO4)

  • ELISA plate reader

Procedure:

  • Plate Coating: Coat the wells of an ELISA plate with a PEG solution (e.g., mPEG-amine) and incubate overnight.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer.

  • Sample Incubation: Add diluted serum samples to the wells and incubate.

  • Secondary Antibody Incubation: Wash the plate and add HRP-conjugated anti-species (e.g., anti-mouse) IgG or IgM secondary antibodies.

  • Detection: Wash the plate and add TMB substrate. Stop the reaction with a stop solution.

  • Data Acquisition: Read the absorbance at 450 nm using an ELISA plate reader.[14][15][16]

  • Data Analysis: Compare the absorbance values of the treated samples to the control samples to determine the presence and relative levels of anti-PEG antibodies.

Visualizing Workflows and Pathways

To further clarify the experimental processes and the biological context, the following diagrams are provided.

experimental_workflow cluster_preparation Preparation cluster_in_vivo In Vivo Evaluation cluster_ex_vivo Ex Vivo & Data Analysis conjugate_synthesis Conjugate Synthesis (e.g., Small Molecule + this compound) dosing Conjugate Administration conjugate_synthesis->dosing animal_model Animal Model Preparation (e.g., Tumor Xenograft) animal_model->dosing pk_sampling Pharmacokinetic Blood Sampling dosing->pk_sampling biodistribution_imaging Biodistribution Imaging dosing->biodistribution_imaging immunogenicity_assay Immunogenicity Assay (ELISA) dosing->immunogenicity_assay plasma_analysis LC-MS/MS Analysis of Plasma pk_sampling->plasma_analysis ex_vivo_imaging Ex Vivo Organ Imaging biodistribution_imaging->ex_vivo_imaging data_analysis Data Analysis & Interpretation plasma_analysis->data_analysis ex_vivo_imaging->data_analysis immunogenicity_assay->data_analysis signaling_pathway drug_conjugate Targeted Drug (w/ Azido-PEG4-Linker) receptor Cell Surface Receptor drug_conjugate->receptor Binding internalization Internalization receptor->internalization drug_release Drug Release internalization->drug_release target_protein Intracellular Target Protein drug_release->target_protein inhibition Inhibition target_protein->inhibition downstream_pathway Downstream Signaling Pathway inhibition->downstream_pathway Blocks cellular_effect Therapeutic Effect (e.g., Apoptosis) downstream_pathway->cellular_effect Leads to

References

Safety Operating Guide

Proper Disposal of Azido-PEG4-alcohol: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Azido-PEG4-alcohol, a common reagent in bioconjugation and click chemistry.

This compound, while not classified as a hazardous material, contains an azide (B81097) functional group that requires specific handling and disposal procedures to mitigate potential risks. Adherence to these protocols is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that all relevant safety measures are in place. Always consult the Safety Data Sheet (SDS) for the specific product you are using.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile gloves).

  • Skin and Body Protection: A lab coat is mandatory.

Engineering Controls:

  • All handling and disposal procedures should be conducted in a well-ventilated chemical fume hood.

General Handling Precautions:

  • Avoid contact with skin and eyes.

  • Do not allow the material to enter drains or water courses.[1]

  • Avoid contact with acids, metals (especially copper and lead), and strong oxidizing agents.[1] Contact with acids can form highly toxic and explosive hydrazoic acid. Azides can react with metals to form shock-sensitive and explosive metal azides.

  • Do not use metal spatulas for handling; use plastic or ceramic instead.

  • Avoid grinding, scratching, or subjecting the material to friction.

  • Store this compound in a cool, dry place away from heat, flames, and sparks.[1]

Disposal Plan: Chemical Neutralization via Staudinger Reduction

For small quantities of this compound waste typically generated in a laboratory setting, a chemical neutralization step is recommended prior to collection by a licensed disposal company. The Staudinger reduction is a reliable method for converting the potentially energetic azide group into a stable amine. This procedure involves reacting the azide with triphenylphosphine (B44618) to form an iminophosphorane, which is then hydrolyzed to the corresponding amine and triphenylphosphine oxide.

Experimental Protocol: Quenching this compound with Triphenylphosphine

This protocol is a general guideline and should be adapted based on the specific concentration and volume of your this compound waste.

Materials:

  • This compound waste solution

  • Triphenylphosphine (PPh₃)

  • An appropriate solvent in which both the azide and triphenylphosphine are soluble (e.g., Tetrahydrofuran (THF) or diethyl ether)

  • Water (deionized)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath (optional, for controlling exothermic reactions)

Procedure:

  • Preparation: In a chemical fume hood, place the this compound waste solution in a round-bottom flask equipped with a magnetic stir bar. If the waste is in a non-polar solvent, a co-solvent like THF may be needed to ensure solubility of all reactants.

  • Addition of Triphenylphosphine: For each mole of this compound, add approximately 1.1 to 1.2 molar equivalents of triphenylphosphine. The triphenylphosphine can be added in portions to control the reaction rate.

  • Reaction: Stir the reaction mixture at room temperature. The reaction is often accompanied by the evolution of nitrogen gas, which is a sign that the azide is being reduced. The reaction is typically complete within a few hours. To ensure completion, the reaction can be stirred overnight.

  • Hydrolysis: After the nitrogen evolution has ceased, add water to the reaction mixture to hydrolyze the intermediate iminophosphorane to the corresponding amine and triphenylphosphine oxide. Stir for an additional 1-2 hours.

  • Waste Collection: The resulting solution, now containing the much more stable amine, can be collected in a designated hazardous waste container for organic waste. Clearly label the container with its contents.

  • Final Disposal: Arrange for the collection of the hazardous waste container by a licensed disposal company, in accordance with local, state, and national regulations.[1]

Quantitative Data Summary

ParameterValue/InformationSource
Chemical Name This compound[1]
CAS Number 86770-67-4[1]
Molecular Formula C₈H₁₇N₃O₄[1]
GHS Classification Not classified as a hazard[1]
Storage Refrigerated, in a closed vessel[1]
Incompatible Materials Oxidizing agents, acids, heavy metals[1]
Spill Cleanup Absorb with inert material (e.g., sand), collect in a closed container for disposal.[1]
Disposal Method Arrange disposal as special waste with a licensed company. Chemical neutralization is recommended for lab-scale waste.[1]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound.

cluster_prep Preparation cluster_procedure Disposal Procedure cluster_final Final Disposal start Start: this compound Waste ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood decision Small Lab-Scale Waste? fume_hood->decision neutralize Chemical Neutralization: Staudinger Reduction with PPh₃ decision->neutralize Yes collect_raw Directly collect in a labeled hazardous waste container decision->collect_raw No (Large Quantity) react React until N₂ evolution ceases neutralize->react hydrolyze Hydrolyze iminophosphorane with water react->hydrolyze collect_neutralized Collect neutralized waste in a labeled hazardous waste container hydrolyze->collect_neutralized licensed_disposal Arrange for pickup by a licensed disposal company collect_neutralized->licensed_disposal collect_raw->licensed_disposal

Caption: Disposal workflow for this compound.

By following these procedures, researchers can ensure the safe and responsible disposal of this compound, contributing to a secure and compliant laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azido-PEG4-alcohol
Reactant of Route 2
Reactant of Route 2
Azido-PEG4-alcohol

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.